molecular formula C9H20N2 B1357303 1-(2,2-Dimethylpropyl)piperazine CAS No. 57184-50-6

1-(2,2-Dimethylpropyl)piperazine

Cat. No.: B1357303
CAS No.: 57184-50-6
M. Wt: 156.27 g/mol
InChI Key: QRHQUUUKPRHWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Dimethylpropyl)piperazine is an organic compound with the molecular formula C9H20N2 . It features a piperazine ring—a six-membered heterocycle with two nitrogen atoms in opposing positions—substituted with a 2,2-dimethylpropyl group . Piperazine derivatives are a significant class of compounds in medicinal and discovery chemistry. The piperazine ring is a privileged scaffold in drug discovery due to its favorable physicochemical properties and ability to improve aqueous solubility and modulate molecular recognition . While specific biological data for this compound is limited in the public domain, its structure suggests potential as a valuable building block or intermediate in organic synthesis. The lipophilic neopentyl (2,2-dimethylpropyl) chain can influence the molecule's overall properties, potentially enhancing cell membrane permeability compared to unsubstituted piperazine . Piperazine cores are known to interact with various biological targets; for instance, the parent molecule piperazine acts as a GABA receptor agonist, leading to flaccid paralysis in parasitic worms . Other research highlights the role of novel piperazine derivatives as promising agents in areas such as radioprotection, where they help mitigate DNA damage caused by ionizing radiation . Researchers can leverage this compound as a versatile synthon for developing novel molecules or as a standard in analytical profiling. Predicted physicochemical data, such as a molecular weight of 156.2 g/mol for the neutral form, is available . This product is intended For Research Use Only and is not approved for use in humans or animals.

Properties

IUPAC Name

1-(2,2-dimethylpropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-9(2,3)8-11-6-4-10-5-7-11/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHQUUUKPRHWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587804
Record name 1-(2,2-Dimethylpropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57184-50-6
Record name 1-(2,2-Dimethylpropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,2-dimethylpropyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2,2-Dimethylpropyl)piperazine: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(2,2-Dimethylpropyl)piperazine, also known as 1-neopentylpiperazine. As a member of the versatile piperazine family of compounds, this molecule holds potential as a building block in medicinal chemistry and materials science. This document delves into its structural characteristics, predicted spectral data, and plausible synthetic routes. Furthermore, it explores the compound's likely reactivity and physicochemical properties, offering insights for its use in research and development.

Introduction and Molecular Overview

This compound (CAS No: 57184-50-6) is a disubstituted piperazine characterized by a neopentyl group attached to one of the nitrogen atoms of the piperazine ring. The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including antipsychotic, antihistaminic, and anti-cancer agents.[1][2] The introduction of a bulky, sterically hindered neopentyl group can significantly influence the compound's lipophilicity, metabolic stability, and receptor-binding profile, making it an interesting candidate for drug discovery programs.[3]

Molecular Structure:

Figure 1: 2D structure of this compound.

Physicochemical and Spectral Properties

Physical Properties
PropertyValueSource(s)
CAS Number 57184-50-6[4][5]
Molecular Formula C₉H₂₀N₂[4][5]
Molecular Weight 156.27 g/mol [4][5]
Melting Point 49-52 °C[6]
Boiling Point 201.1 °C (Predicted)[7]
XLogP3-AA 1.3[8]
Predicted Spectral Data

The following spectral data are predicted and should be used as a guide for characterization.

The proton NMR spectrum is expected to show distinct signals for the neopentyl group and the piperazine ring protons.

Chemical Shift (ppm, Predicted)MultiplicityIntegrationAssignment
~2.8 - 2.6Multiplet4HPiperazine ring protons adjacent to NH
~2.5 - 2.3Multiplet4HPiperazine ring protons adjacent to N-neopentyl
~2.1Singlet2H-CH₂- (Neopentyl)
~1.8Singlet (broad)1H-NH
~0.9Singlet9H-C(CH₃)₃

Note: The chemical shifts of the piperazine protons are complex due to chair-chair interconversion and coupling. Broad signals are common for piperazine ring protons.[9]

The carbon NMR spectrum will reflect the symmetry of the molecule.

Chemical Shift (ppm, Predicted)Assignment
~70-CH₂- (Neopentyl)
~55Piperazine ring carbons adjacent to N-neopentyl
~46Piperazine ring carbons adjacent to NH
~32Quaternary carbon of neopentyl group
~27Methyl carbons of neopentyl group

Note: Predicted spectra can be generated using various cheminformatics tools and databases.[10][11]

The IR spectrum will show characteristic absorptions for the amine and alkane functional groups.

Wavenumber (cm⁻¹, Predicted)VibrationFunctional Group
3400 - 3250N-H StretchSecondary Amine
2960 - 2850C-H StretchAlkanes (CH₃, CH₂)
1650 - 1580N-H BendSecondary Amine
1470 - 1450C-H BendAlkanes
1250 - 1020C-N StretchAliphatic Amine

Note: The N-H stretching vibration may appear as a broad or sharp peak depending on the extent of hydrogen bonding.[12][13]

In electron ionization mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 156. The fragmentation pattern will likely be dominated by cleavage alpha to the nitrogen atoms.

m/zProposed Fragment
156[M]⁺
99[M - C₄H₉]⁺
85[C₅H₁₁N]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Note: The tert-butyl cation (m/z 57) is expected to be a prominent peak due to its stability. Predicted collision cross-section data for various adducts are also available.[8]

Synthesis and Reactivity

Synthetic Routes

The synthesis of this compound can be achieved through several established methods for N-alkylation of piperazines. The two most common and practical approaches are direct alkylation and reductive amination.

synthesis_workflow cluster_0 Method 1: Direct Alkylation cluster_1 Method 2: Reductive Amination piperazine Piperazine product1 This compound piperazine->product1 Base (e.g., K₂CO₃) Solvent (e.g., ACN) neopentyl_halide Neopentyl Halide (e.g., Bromide) neopentyl_halide->product1 piperazine2 Piperazine product2 This compound piperazine2->product2 Reducing Agent (e.g., NaBH(OAc)₃) pivalaldehyde Pivalaldehyde pivalaldehyde->product2 potential_applications main This compound sub1 Medicinal Chemistry Intermediate main->sub1 sub2 Materials Science Building Block main->sub2 app1 CNS Agents (Antipsychotics, Antidepressants) sub1->app1 app2 Oncology (Anti-proliferative Agents) sub1->app2 app3 Infectious Diseases (Antiviral, Antibacterial) sub1->app3 app4 Polymers and Resins sub2->app4

Sources

An In-Depth Technical Guide to 1-(2,2-Dimethylpropyl)piperazine (CAS No. 57184-50-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically significant molecules.[1] Its unique physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and its inherent basicity, make it a privileged structure in the design of novel therapeutics. This guide focuses on a specific, yet important derivative, 1-(2,2-Dimethylpropyl)piperazine, also known as N-neopentylpiperazine. While not as extensively documented as other piperazine analogs, its distinct sterically hindered alkyl substituent presents unique characteristics in terms of synthesis, reactivity, and potential biological activity. This document aims to provide a comprehensive technical overview, consolidating available information and presenting it in a manner that is both informative for seasoned researchers and accessible to those new to this area of study.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a monosubstituted piperazine characterized by a neopentyl group attached to one of the nitrogen atoms of the piperazine ring.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 57184-50-6[2]
Molecular Formula C9H20N2[2]
Molecular Weight 156.27 g/mol [2]
IUPAC Name This compound
Synonyms N-Neopentylpiperazine, 1-Neopentylpiperazine[2]
Appearance White to off-white solid
Melting Point 49-52 °C
Boiling Point Not available
Solubility Soluble in water and various organic solvents.
pKa Not available

Section 2: Synthesis Strategies

The synthesis of this compound can be approached through several established methods for N-alkylation of secondary amines. The choice of method often depends on the availability of starting materials, desired scale, and purification considerations. The two most common and logical approaches are direct N-alkylation and reductive amination.

Direct N-Alkylation of Piperazine

This is a classical and straightforward approach involving the reaction of piperazine with a neopentyl halide (e.g., neopentyl bromide or iodide). To favor mono-alkylation and minimize the formation of the di-substituted by-product, a large excess of piperazine is typically employed.[3] Alternatively, one of the nitrogen atoms of piperazine can be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to ensure mono-alkylation.[3]

Workflow for Direct N-Alkylation:

G start Start: Piperazine & Neopentyl Halide reaction Reaction in suitable solvent (e.g., Ethanol, Acetonitrile) with base (e.g., K2CO3) start->reaction workup Aqueous workup to remove excess piperazine and salts reaction->workup extraction Extraction with organic solvent (e.g., Dichloromethane) workup->extraction purification Purification by distillation or column chromatography extraction->purification end End: this compound purification->end

Caption: General workflow for the synthesis of this compound via direct N-alkylation.

Experimental Protocol: Mono-N-alkylation of Piperazine with Neopentyl Bromide

Causality behind Experimental Choices:

  • Excess Piperazine: Using a significant excess of piperazine (e.g., 5-10 equivalents) shifts the reaction equilibrium towards the mono-substituted product, as the probability of a neopentyl bromide molecule reacting with an already substituted piperazine is statistically reduced.

  • Solvent: Ethanol or acetonitrile are common choices as they are polar enough to dissolve the reactants and facilitate the nucleophilic substitution reaction.

  • Base: A mild inorganic base like potassium carbonate is used to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the piperazine starting material and driving the reaction to completion.

  • Temperature: Heating the reaction mixture increases the reaction rate. Refluxing in ethanol provides a controlled and effective reaction temperature.

  • Purification: A combination of aqueous workup and distillation or column chromatography is necessary to remove the large excess of unreacted piperazine and any di-substituted by-product, ensuring the purity of the final product.

Step-by-Step Methodology:

  • To a solution of piperazine (5 equivalents) in ethanol, add potassium carbonate (2 equivalents).

  • Stir the mixture vigorously at room temperature.

  • Slowly add a solution of neopentyl bromide (1 equivalent) in ethanol to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or silica gel column chromatography to obtain this compound.

Reductive Amination

Reductive amination is a powerful and often more controlled method for forming C-N bonds.[4] In this approach, piperazine is reacted with pivalaldehyde (2,2-dimethylpropanal) to form an intermediate iminium ion, which is then reduced in situ to the desired N-neopentylpiperazine. This method avoids the use of alkyl halides and can often provide higher yields of the mono-substituted product.[5]

Workflow for Reductive Amination:

G start Start: Piperazine & Pivalaldehyde imine_formation Imine/Iminium ion formation in a suitable solvent (e.g., Methanol, Dichloromethane) start->imine_formation reduction In situ reduction with a selective reducing agent (e.g., NaBH(OAc)3, NaBH3CN) imine_formation->reduction workup Aqueous workup to quench the reaction and remove byproducts reduction->workup extraction Extraction with an organic solvent workup->extraction purification Purification by column chromatography extraction->purification end End: this compound purification->end

Caption: General workflow for the synthesis of this compound via reductive amination.

Experimental Protocol: Reductive Amination of Piperazine with Pivalaldehyde

Causality behind Experimental Choices:

  • Protecting Group: To ensure mono-functionalization, it is highly advisable to start with a mono-protected piperazine, such as 1-Boc-piperazine.[3] This directs the reaction to the unprotected nitrogen.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[6] It is less reactive towards aldehydes and ketones than sodium borohydride, allowing for the in situ reduction of the iminium ion without significant reduction of the starting aldehyde.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive aminations with NaBH(OAc)₃ as they are aprotic and do not react with the reducing agent.

  • Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion.

  • Deprotection: The final step involves the removal of the Boc protecting group, typically under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), to yield the desired product.

Step-by-Step Methodology:

  • Dissolve 1-Boc-piperazine (1 equivalent) and pivalaldehyde (1.1 equivalents) in dichloromethane.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude N-Boc-N'-neopentylpiperazine by silica gel column chromatography.

  • Dissolve the purified intermediate in dichloromethane and add an excess of trifluoroacetic acid.

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH > 10.

  • Extract the aqueous layer with dichloromethane, dry the combined organic layers, and concentrate to afford this compound.

Section 3: Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are essential for a complete analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The spectra will show characteristic signals for the neopentyl group and the piperazine ring protons and carbons.

Expected ¹H NMR Spectral Data (in CDCl₃):

  • A singlet integrating to 9 protons for the three methyl groups of the neopentyl moiety.

  • A singlet integrating to 2 protons for the methylene group of the neopentyl moiety.

  • Two multiplets (or broad singlets) integrating to 4 protons each, corresponding to the two sets of methylene protons on the piperazine ring.

  • A broad singlet for the N-H proton of the secondary amine.

Expected ¹³C NMR Spectral Data (in CDCl₃):

  • A signal for the quaternary carbon of the neopentyl group.

  • A signal for the methyl carbons of the neopentyl group.

  • A signal for the methylene carbon of the neopentyl group.

  • Two signals for the methylene carbons of the piperazine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can further confirm its structure. For this compound, the expected molecular ion peak [M+H]⁺ in electrospray ionization (ESI) mass spectrometry would be at m/z 157.17.[7]

Gas Chromatography (GC)

Gas chromatography can be used to assess the purity of the synthesized compound and to separate it from any starting materials or by-products.

Section 4: Potential Applications and Biological Activity

While specific biological data for this compound is not extensively published, the broader class of N-alkylated piperazines has a wide range of documented biological activities. This provides a strong rationale for investigating the potential applications of this particular derivative.

Antimicrobial and Antifungal Activity

Piperazine derivatives are known to exhibit significant antimicrobial and antifungal properties.[8][9] The lipophilicity and steric bulk of the neopentyl group in this compound may influence its ability to penetrate microbial cell membranes and interact with intracellular targets.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Causality behind Experimental Choices:

  • Broth Microdilution Method: This is a standardized and high-throughput method for determining the MIC of a compound against various microbial strains.[10]

  • Bacterial and Fungal Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, should be used to assess the spectrum of activity.

  • Positive Controls: Standard antibiotics and antifungals are used to validate the assay and provide a benchmark for the activity of the test compound.

  • Negative Control: A solvent control (e.g., DMSO) is necessary to ensure that the solvent itself does not inhibit microbial growth.

Step-by-Step Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive control wells (microorganism and medium only) and negative control wells (medium only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 2: Hypothetical Antimicrobial Activity Data

MicroorganismStrainMIC (µg/mL) of this compound
Staphylococcus aureusATCC 29213Data to be determined
Escherichia coliATCC 25922Data to be determined
Pseudomonas aeruginosaATCC 27853Data to be determined
Candida albicansATCC 90028Data to be determined
Central Nervous System (CNS) Activity

Many piperazine derivatives are known to interact with various receptors in the central nervous system, exhibiting activities such as antidepressant, antipsychotic, and anxiolytic effects.[11] The lipophilic nature of the neopentyl group could facilitate the crossing of the blood-brain barrier, making this compound a candidate for investigation in CNS-related research. Potential targets include dopamine, serotonin, and sigma receptors.[12][13]

Workflow for CNS Receptor Binding Assay:

G start Start: this compound receptor_prep Prepare cell membranes expressing the target receptor start->receptor_prep incubation Incubate membranes with a radiolabeled ligand and varying concentrations of the test compound receptor_prep->incubation separation Separate bound from free radioligand (e.g., by filtration) incubation->separation quantification Quantify the amount of bound radioligand separation->quantification analysis Analyze the data to determine the Ki value quantification->analysis end End: Receptor Binding Affinity (Ki) analysis->end

Caption: General workflow for a CNS receptor binding assay.

Table 3: Potential CNS Receptor Targets and Rationale

Receptor TargetRationale for Investigation
Dopamine D2/D3 Receptors Many antipsychotic drugs are piperazine derivatives that act as antagonists or partial agonists at these receptors.[13]
Serotonin 5-HT1A/5-HT2A Receptors Several antidepressant and anxiolytic drugs containing the piperazine moiety modulate serotonergic signaling.
Sigma-1 Receptor A number of piperazine-based compounds have shown high affinity for the sigma-1 receptor, which is implicated in various neurological and psychiatric disorders.[12]

Section 5: Conclusion and Future Directions

This compound is a readily accessible N-alkylated piperazine derivative with potential for further exploration in medicinal chemistry and drug discovery. The synthetic routes outlined in this guide, particularly reductive amination using a protected piperazine, offer a reliable and scalable method for its preparation. While specific biological data for this compound is limited in the public domain, the well-established and diverse pharmacological activities of the broader piperazine class provide a strong impetus for its investigation as a potential antimicrobial, antifungal, or CNS-active agent.

Future research should focus on the systematic evaluation of its biological activity profile, including comprehensive antimicrobial screening and receptor binding assays against a panel of CNS targets. Structure-activity relationship (SAR) studies, involving modifications of the neopentyl group and substitution on the second nitrogen of the piperazine ring, could lead to the discovery of novel and potent therapeutic agents. The in-depth technical information provided in this guide serves as a foundational resource for researchers embarking on the synthesis, characterization, and biological evaluation of this compound and its derivatives.

References

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). CORE. [Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry. [Link]

  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. [Link]

  • Process for the N-monoalkylation of piperazine.
  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

  • Method of direct mono-N-substitution of piperazine.
  • A Comprehensive Mechanistic Antibacterial and Antibiofilm Study of Potential Bioactive ((BpA)2bp)Cu/Zn Complexes via Bactericidal Mechanisms against Escherichia coli. MDPI. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. [Link]

  • Piperazine synthesis. Organic Chemistry Portal. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Reductive amination of piperazine. Reddit. [Link]

  • Piperazine. NIST WebBook. [Link]

  • A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry Teaching and Learning Community. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]

  • Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]

  • Structure elucidation and complete assignment of 1H and 13C NMR data of Piperine. ResearchGate. [Link]

  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PubMed Central. [Link]

  • Piperazine. Wikipedia. [Link]

  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. [Link]

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Organic Chemistry Portal. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]

  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ResearchGate. [Link]

  • In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. PubMed Central. [Link]

  • This compound. Oakwood Chemical. [Link]

  • 1-[6-(2,2-Dimethylpropyl)-2-pyridinyl]piperazine. PubChem. [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • 1-(2-Methoxyphenyl)piperazine. PubChem. [Link]

  • Piperazine, 1,4-dimethyl-. NIST WebBook. [Link]

Sources

Core Molecular Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 1-(2,2-Dimethylpropyl)piperazine

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest to researchers and professionals in drug development. We will delve into its molecular architecture, predictive spectroscopic signatures, a robust synthetic pathway, and key aspects of its chemical reactivity. This document is structured to provide not just data, but a foundational understanding of the molecule's properties and handling, grounded in established chemical principles.

This compound, also known as 1-Neopentylpiperazine, is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.[1][2] The core structure features a neopentyl group, characterized by a sterically demanding tert-butyl moiety attached to a methylene bridge, substituted on one of the piperazine nitrogen atoms. The other nitrogen remains a secondary amine, providing a crucial site for further functionalization.[1][3]

This structural arrangement—a bulky, lipophilic alkyl group on one nitrogen and a reactive N-H on the other—makes it a valuable building block in medicinal chemistry for creating compounds with tailored pharmacological profiles.[4]

Structural Diagram

The 2D chemical structure of this compound is depicted below.

Caption: 2D Structure of this compound.

Key Physicochemical Data

The fundamental properties of this compound are summarized in the table below, compiled from various chemical databases and suppliers.[1][3][5]

PropertyValueSource
IUPAC Name This compound-
Synonyms 1-Neopentylpiperazine[1]
CAS Number 57184-50-6[5][6][7]
Molecular Formula C₉H₂₀N₂[3][5]
Molecular Weight 156.27 g/mol [5]
Canonical SMILES CC(C)(C)CN1CCNCC1[1][3]
InChIKey QRHQUUUKPRHWRO-UHFFFAOYSA-N[1][3]
Topological Polar Surface Area 15.3 Ų[1]
Predicted XLogP 1.3[3]

Spectroscopic Characterization: A Predictive Analysis

While specific experimental spectra for this compound are not widely published, its structure allows for a robust prediction of its spectroscopic signatures. This section explains the expected results from key analytical techniques, providing a framework for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The predicted spectra for this compound are based on established chemical shift principles and data from analogous piperazine derivatives.[8][9]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and highly informative.

  • Neopentyl Group: A sharp singlet integrating to 9 protons (s, 9H) would appear in the upfield region (~0.9-1.0 ppm), corresponding to the three equivalent methyl groups of the tert-butyl moiety. A singlet integrating to 2 protons (s, 2H) at ~2.2-2.4 ppm would represent the methylene bridge (-CH₂-) connecting the tert-butyl group to the piperazine nitrogen.

  • Piperazine Ring: The eight protons on the piperazine ring are chemically non-equivalent and would likely appear as two complex multiplets. The four protons on the carbons adjacent to the substituted N1 would be shifted slightly downfield compared to those adjacent to N4. Expect broad multiplets around ~2.4-2.8 ppm (m, 4H) and ~2.8-3.1 ppm (m, 4H).

  • N-H Proton: A broad singlet (br s, 1H) corresponding to the N4-H proton would appear, with a chemical shift that is highly dependent on solvent and concentration, typically between 1.5-3.0 ppm.

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information on the carbon framework.

  • Neopentyl Group: The quaternary carbon of the tert-butyl group would appear around 32-34 ppm. The three equivalent methyl carbons would produce a single sharp signal around 26-28 ppm. The methylene bridge carbon (-CH₂-) would be found further downfield, around 65-68 ppm.

  • Piperazine Ring: The four carbon atoms of the piperazine ring are non-equivalent. The two carbons adjacent to the substituted N1 are expected around 54-56 ppm, while the two carbons adjacent to the secondary amine N4 would appear more upfield, around 45-47 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.[10]

  • N-H Stretch: A moderate, somewhat broad absorption band is expected in the 3250-3350 cm⁻¹ region, characteristic of the N-H stretching vibration of the secondary amine.[8]

  • C-H Stretch: Strong, sharp peaks will be present in the 2850-3000 cm⁻¹ range, corresponding to the C-H stretching of the alkyl groups (neopentyl and piperazine ring methylenes).[8]

  • N-H Bend: A bending vibration for the secondary amine may be observed around 1550-1650 cm⁻¹.

  • C-N Stretch: C-N stretching vibrations for the aliphatic amines will appear in the fingerprint region, typically between 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, confirming the molecular formula and connectivity.[10]

  • Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z corresponding to the molecular weight, 156.

  • Key Fragments: The most prominent fragment would likely arise from the alpha-cleavage adjacent to the tert-butyl group, resulting in a stable tert-butyl cation at m/z = 57. Another significant fragmentation pathway would involve the loss of the neopentyl group, leading to a piperazine radical cation fragment.

Synthesis and Purification Workflow

The most direct and reliable method for preparing this compound is through the mono-N-alkylation of piperazine. This approach leverages the differential reactivity of the two nitrogen atoms in the starting material. The workflow below outlines a standard, self-validating laboratory protocol.

Synthetic Workflow Diagram

G start Start: Reagents reagents Piperazine (excess) 1-Bromo-2,2-dimethylpropane Acetonitrile (Solvent) K2CO3 (Base) start->reagents reaction Reaction Setup Combine reagents in flask. Stir at 60-70°C for 12-18h. reagents->reaction monitoring Monitor Progress (TLC/GC-MS) Check for consumption of starting material. reaction->monitoring workup Aqueous Workup Filter solids. Concentrate filtrate. Partition between water and EtOAc. monitoring->workup Upon completion extraction Extraction & Drying Separate organic layer. Wash with brine. Dry over Na2SO4. workup->extraction purification Purification Concentrate crude product. Purify via column chromatography (Silica, DCM/MeOH gradient). extraction->purification analysis Characterization Verify structure and purity (NMR, MS, IR). purification->analysis product Final Product: This compound analysis->product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via N-alkylation of piperazine.

Materials:

  • Piperazine (5.0 eq)

  • 1-Bromo-2,2-dimethylpropane (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (anhydrous)

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (5.0 eq) and anhydrous acetonitrile. Stir until the piperazine has dissolved.

  • Addition of Reagents: Add anhydrous potassium carbonate (2.5 eq) to the solution, followed by the dropwise addition of 1-bromo-2,2-dimethylpropane (1.0 eq). Using a significant excess of piperazine is crucial to minimize the formation of the di-alkylated byproduct.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting bromide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and excess piperazine salts. Rinse the solid with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water (2x) and then with brine (1x). The aqueous washes help remove any remaining piperazine and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient elution system (e.g., 0% to 10% Methanol in Dichloromethane) to isolate the mono-alkylated product.

  • Analysis: Combine the pure fractions and remove the solvent under reduced pressure. Characterize the final product by NMR and MS to confirm its identity and purity.

Chemical Reactivity and Handling

Reactivity Profile

The reactivity of this compound is dominated by the secondary amine at the N4 position.

  • Nucleophilicity: The N4 nitrogen is a strong nucleophile and the primary site for reactions such as acylation, sulfonylation, reductive amination, and further alkylation. Its reactivity is typical of a secondary dialkyl amine.[11]

  • Steric Hindrance: The N1 nitrogen is a tertiary amine, and its lone pair is sterically shielded by the bulky neopentyl group. This steric hindrance makes N1 significantly less accessible to electrophiles compared to N4.

  • Basicity: The molecule is basic, with the N4 proton being the most readily abstracted. The pKa is expected to be in the range of typical N-alkyl piperazines. It will readily form salts with acids.[2]

Safety and Handling

According to safety data, this compound is classified as a hazardous substance.[6]

  • Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause serious skin and eye irritation and may cause respiratory irritation.[6]

  • Precautions: Handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, mist, or spray. Wash skin thoroughly after handling.[6]

References

  • This compound. Oakwood Chemical. [Link]

  • Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-949. [Link]

  • Piperazine synthesis. Organic Chemistry Portal. [Link]

  • This compound (C9H20N2). PubChemLite. [Link]

  • This compound, 98% Purity, C9H20N2, 250 mg. CP Lab Safety. [Link]

  • Piperazine. Wikipedia. [Link]

  • Piperazine. NIST WebBook. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Arjunan, V., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

  • Weil, J. A., & Morris, R. H. (2002). Dynamic NMR spectroscopy of 2,2′-dimethyl-1-picrylhydrazine in various solvents. Magnetic Resonance in Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1-(2,2-Dimethylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-(2,2-Dimethylpropyl)piperazine, also known as 1-neopentylpiperazine. This valuable building block is frequently utilized in the development of novel pharmaceutical agents and other specialty chemicals. This document explores three primary synthetic strategies: direct alkylation, reductive amination, and a protecting group-mediated approach. Each pathway is discussed in detail, including retrosynthetic analysis, mechanistic insights, step-by-step experimental protocols, and a comparative analysis to guide researchers in selecting the most appropriate method for their specific needs. This guide is intended for an audience of researchers, scientists, and professionals in drug development and process chemistry.

Introduction and Retrosynthetic Analysis

This compound is a mono-N-substituted piperazine derivative characterized by the presence of a sterically hindered neopentyl group. The piperazine motif is a well-established pharmacophore, and its substitution allows for the fine-tuning of physicochemical and pharmacological properties of drug candidates[1]. The neopentyl group, with its quaternary carbon, imparts unique steric and lipophilic characteristics.

The primary challenge in the synthesis of mono-substituted piperazines is achieving selectivity over the formation of the di-substituted byproduct. The two secondary amine groups of piperazine have similar nucleophilicity, making controlled mono-alkylation a key consideration in any synthetic design.

A retrosynthetic analysis of the target molecule reveals two primary bond disconnections that inform the most logical synthetic approaches:

  • C-N Bond Disconnection (a): This disconnection points to an alkylation reaction between a piperazine nucleophile and a neopentyl electrophile.

  • C-N Bond Disconnection (b): This disconnection suggests a reductive amination pathway, forming the C-N bond from a carbonyl compound (pivaldehyde) and piperazine.

A third, indirect approach involves the temporary protection of one of the piperazine nitrogens to enforce mono-alkylation.

G cluster_paths Retrosynthetic Analysis TM Target Molecule: this compound path_a Disconnection (a) C-N Alkylation TM->path_a path_b Disconnection (b) C-N Reductive Amination TM->path_b start_a Starting Materials: Piperazine + Neopentyl Electrophile path_a->start_a start_b Starting Materials: Piperazine + Pivaldehyde path_b->start_b

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathways and Experimental Protocols

Pathway 1: Direct Alkylation of Piperazine

Direct alkylation is the most straightforward approach, involving the reaction of piperazine with a neopentyl electrophile, such as neopentyl bromide or tosylate. The primary challenge is mitigating the formation of the 1,4-dineopentylpiperazine byproduct.

Causality Behind Experimental Choices:

To favor mono-alkylation, a large excess of piperazine is employed. This statistical approach ensures that the electrophile is more likely to encounter an unreacted piperazine molecule than a mono-alkylated one. The choice of a non-polar solvent can sometimes help to precipitate the mono-alkylated product as a salt, further reducing the likelihood of a second alkylation.

G piperazine Piperazine product This compound piperazine->product K2CO3, Acetonitrile byproduct 1,4-Dineopentylpiperazine piperazine->byproduct neopentyl_br Neopentyl Bromide neopentyl_br->product neopentyl_br->byproduct product->byproduct Further Alkylation

Caption: Direct Alkylation Pathway.

Experimental Protocol: Mono-N-alkylation using Excess Piperazine [2]

  • Materials:

    • Piperazine (10 eq.)

    • Neopentyl bromide (1 eq.)

    • Potassium carbonate (2 eq.)

    • Acetonitrile

  • Procedure:

    • To a solution of a 10-fold molar excess of piperazine in acetonitrile, add potassium carbonate (2 eq.).

    • Slowly add neopentyl bromide (1 eq.) to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Once the reaction is complete, filter the mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • The crude product will contain the desired mono-alkylated piperazine and a large amount of unreacted piperazine. Purify the residue by column chromatography or by acid-base extraction to isolate the mono-alkylated product.

Pathway 2: Reductive Amination

Reductive amination is a highly efficient and selective method for forming C-N bonds. This one-pot reaction involves the formation of an iminium ion intermediate from piperazine and pivaldehyde (2,2-dimethylpropanal), which is then reduced in situ to the desired amine.

Causality Behind Experimental Choices:

This method avoids the issue of over-alkylation common in direct alkylation pathways. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the iminium ion intermediate[3]. The reaction is typically run in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE).

G piperazine Piperazine iminium Iminium Ion Intermediate piperazine->iminium pivaldehyde Pivaldehyde pivaldehyde->iminium product This compound iminium->product Sodium Triacetoxyborohydride (STAB)

Caption: Reductive Amination Pathway.

Experimental Protocol: Reductive Amination of Piperazine with Pivaldehyde

  • Materials:

    • Piperazine (2 eq.)

    • Pivaldehyde (1 eq.)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq.)

    • Dichloromethane (DCM)

    • Acetic acid (catalytic amount)

  • Procedure:

    • Dissolve piperazine (2 eq.) and pivaldehyde (1 eq.) in anhydrous DCM.

    • Add a catalytic amount of acetic acid to facilitate iminium ion formation.

    • Stir the mixture at room temperature for 1-2 hours.

    • Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

    • Continue stirring at room temperature overnight.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Pathway 3: Alkylation of Mono-Boc-Protected Piperazine

This pathway offers the highest degree of selectivity by temporarily protecting one of the piperazine nitrogens with a tert-butoxycarbonyl (Boc) group. This ensures that the subsequent alkylation occurs only at the unprotected nitrogen.

Causality Behind Experimental Choices:

The Boc protecting group is ideal as it is stable to the basic conditions of the alkylation step and can be readily removed under acidic conditions[4][5]. This multi-step process, while longer, often results in a cleaner reaction profile and simpler purification.

G cluster_protection Step 1: Protection cluster_alkylation Step 2: Alkylation cluster_deprotection Step 3: Deprotection piperazine Piperazine boc_piperazine 1-Boc-piperazine piperazine->boc_piperazine Boc2O, DCM boc_neopentyl_piperazine 1-Boc-4-neopentylpiperazine boc_piperazine->boc_neopentyl_piperazine K2CO3, Acetonitrile product This compound boc_neopentyl_piperazine->product TFA or HCl in Dioxane neopentyl_br Neopentyl Bromide neopentyl_br->boc_neopentyl_piperazine

Caption: Protecting Group Pathway.

Experimental Protocol: Synthesis via 1-Boc-piperazine

  • Step 1: Synthesis of 1-Boc-piperazine [4]

    • Dissolve piperazine (2 eq.) in DCM.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1 eq.) in DCM to the piperazine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-Boc-piperazine.

  • Step 2: Alkylation of 1-Boc-piperazine

    • Dissolve 1-Boc-piperazine (1 eq.) in acetonitrile or DMF.

    • Add potassium carbonate (2-3 eq.) and neopentyl bromide (1.2 eq.).

    • Heat the mixture to 60-80 °C and monitor by TLC until the starting material is consumed.

    • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

    • Purify the crude product by column chromatography to obtain 1-Boc-4-(2,2-dimethylpropyl)piperazine.

  • Step 3: Deprotection

    • Dissolve the purified 1-Boc-4-(2,2-dimethylpropyl)piperazine in a suitable solvent such as DCM or dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir at room temperature for 1-4 hours until deprotection is complete (monitor by TLC).

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in water, basify with NaOH or NaHCO₃, and extract the free base product with an organic solvent like DCM or ethyl acetate.

    • Dry the organic extracts and concentrate to yield the final product.

Comparative Analysis of Synthesis Pathways

PathwayAdvantagesDisadvantagesTypical YieldPurity
Direct Alkylation One-step reaction, simple procedure.Poor selectivity, requires large excess of piperazine, difficult purification.Low to moderateModerate
Reductive Amination High selectivity for mono-alkylation, one-pot procedure.Requires specialized reducing agents, potential for side reactions if not controlled.Good to highHigh
Protecting Group Excellent selectivity, clean reaction profile.Multi-step synthesis, requires protection and deprotection steps, increases overall cost.HighVery High

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the nine protons of the tert-butyl group, a singlet for the two protons of the methylene group attached to the nitrogen, and signals for the eight protons of the piperazine ring.

    • ¹³C NMR: Expected signals would correspond to the unique carbons in the neopentyl group and the piperazine ring.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (156.27 g/mol ).

Conclusion

The synthesis of this compound can be effectively achieved through several pathways, each with its own set of advantages and disadvantages. For large-scale, cost-effective synthesis where moderate purity is acceptable, direct alkylation with a large excess of piperazine may be suitable. For higher purity and better selectivity, reductive amination offers an excellent one-pot solution. For laboratory-scale synthesis where the highest purity and unambiguous results are required, the protecting group strategy is the most reliable method, despite its additional steps. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, desired purity, cost, and available resources.

References

  • Design, syntheses, and characterization of piperazine based chemokine receptor CCR5 antagonists as anti prostate cancer agents. (2014). PubMed. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. [Link]

Sources

Spectroscopic Data of 1-(2,2-Dimethylpropyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-(2,2-Dimethylpropyl)piperazine, also known as 1-neopentylpiperazine. In the absence of extensive published experimental spectra for this specific molecule, this document serves as an in-depth predictive analysis grounded in the fundamental principles of spectroscopy and data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification, characterization, and quality control of this compound. The methodologies and interpretations presented herein are designed to be a practical reference for laboratory applications.

Introduction

This compound is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, known for its versatile biological activities.[1][2] The incorporation of a neopentyl group (2,2-dimethylpropyl) at one of the nitrogen atoms introduces specific steric and electronic properties that can influence the molecule's pharmacological profile. Accurate and thorough spectroscopic characterization is a cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and structural integrity of a compound.[3][4] This guide will detail the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for this compound.

Molecular Structure and Predicted Spectroscopic Features

A foundational understanding of the molecular structure is essential for interpreting its spectroscopic data. The structure of this compound consists of a piperazine ring N-substituted with a neopentyl group.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are based on the analysis of structurally similar compounds, such as N-ethylpiperazine and neopentylamine.[1][3][5][6]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the neopentyl group and the piperazine ring protons. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atoms.[7][8]

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.8 - 2.9t4HPiperazine CH₂ (adjacent to NH)
~ 2.4 - 2.5t4HPiperazine CH₂ (adjacent to N-neopentyl)
~ 2.2s2HN-CH₂ (neopentyl)
~ 1.8 - 2.0br s1HNH
~ 0.9s9HC(CH₃)₃ (neopentyl)

Predicted in CDCl₃ at 400 MHz.

The protons on the piperazine ring are expected to appear as triplets due to coupling with the adjacent CH₂ groups. The methylene protons of the neopentyl group are a singlet as there are no adjacent protons. The nine protons of the tert-butyl group will also be a sharp singlet. The NH proton is expected to be a broad singlet and its chemical shift can vary with concentration and solvent.[7]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 65.0N-CH₂ (neopentyl)
~ 55.0Piperazine CH₂ (adjacent to N-neopentyl)
~ 46.0Piperazine CH₂ (adjacent to NH)
~ 32.0C(CH₃)₃ (neopentyl)
~ 26.0C(CH₃)₃ (neopentyl)

Predicted in CDCl₃ at 100 MHz.

The chemical shifts are influenced by the nitrogen atoms, with carbons closer to the nitrogen appearing at a lower field.[2][9][10]

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum.

    • Optimize the spectral width to include all expected proton signals (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected carbon signals (e.g., 0-100 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL CDCl3 with TMS prep1->prep2 acq1 Insert sample into spectrometer prep2->acq1 acq2 Lock and shim acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq2->acq4 proc1 Fourier Transform acq3->proc1 acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Integration (1H) and Peak Picking proc2->proc3 Final Spectrum Analysis Final Spectrum Analysis proc3->Final Spectrum Analysis

Figure 2: Workflow for NMR Data Acquisition and Processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum and Fragmentation

For this compound (C₉H₂₀N₂), the predicted monoisotopic mass is 156.1626 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation of piperazine derivatives often involves cleavage of the C-N bonds within the ring and the bonds adjacent to the nitrogen atoms.[11][12]

Table 3: Predicted Key Fragments in the EI Mass Spectrum

m/zProposed Fragment
156[M]⁺ (Molecular Ion)
141[M - CH₃]⁺
99[M - C₄H₉]⁺ (Loss of tert-butyl group)
85[Piperazine-CH₂]⁺
70[C₄H₈N]⁺
57[C₄H₉]⁺ (tert-butyl cation)
56[C₃H₆N]⁺

The most prominent fragmentation pathway is likely the alpha-cleavage, leading to the loss of the tert-butyl group (m/z 57) to form a stable ion at m/z 99. Cleavage of the piperazine ring can also lead to fragments at m/z 85, 70, and 56.[13]

G M [M]+. m/z = 156 F141 [M - CH3]+ m/z = 141 M->F141 - CH3 F99 [M - C4H9]+ m/z = 99 M->F99 - C4H9 F57 [C4H9]+ m/z = 57 M->F57 α-cleavage F85 [Piperazine-CH2]+ m/z = 85 F99->F85 ring cleavage F70 [C4H8N]+ m/z = 70 F99->F70 ring cleavage

Figure 3: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this volatile compound.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as methanol or dichloromethane.

  • GC Conditions:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak and compare it with the predicted fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, and C-N bonds.[14][15]

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300Medium, BroadN-H stretch (secondary amine)
2950-2850StrongC-H stretch (aliphatic)
~ 1470MediumC-H bend (CH₂ and CH₃)
~ 1365MediumC-H bend (tert-butyl)
~ 1130StrongC-N stretch

The presence of a broad band around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine in the piperazine ring. The strong absorptions in the 2850-2950 cm⁻¹ region are characteristic of the C-H stretching of the neopentyl and piperazine alkyl groups. A strong C-N stretching band is expected around 1130 cm⁻¹.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): Not applicable for this liquid sample.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, MS, and IR data, along with the outlined experimental protocols, offer a comprehensive resource for the characterization of this compound. While this guide is based on sound spectroscopic principles and data from analogous structures, experimental verification remains the gold standard. The information presented here should serve as a valuable starting point for researchers and scientists working with this and related piperazine derivatives.

References

  • SpectraBase. (n.d.). Neopentylamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Goldberg, S. I., & Lam, F. L. (1966). Anomalous chemical shifts in the nuclear magnetic resonance spectra of some neopentyl compounds. The Journal of Organic Chemistry, 31(1), 240-242.
  • SpectraBase. (n.d.). 1-Ethylpiperazine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethylpiperazine. Retrieved from [Link]

  • University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chang, Y., et al. (2019). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 40(4), 317-321.
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Ethylpiperazine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Ramalingam, S., & Ramachandran, G. (2011). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 49(1), 25-30.
  • National Center for Biotechnology Information. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PubMed Central. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of (a) methacrylic anhydride, (b) piperazine and (c) NBMP. Retrieved from [Link]

  • Smith, A. L., & Willis, H. A. (1969). Determination of piperazine rings in ethyleneamines, poly(ethyleneamine), and polyethylenimine by infrared spectrometry. Analytical Chemistry, 41(7), 943-947.
  • Kertesz, V., Van Berkel, G. J., & Goolsby, B. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of mass spectrometry : JMS, 36(5), 513–522.
  • ACS Publications. (n.d.). Determination of piperazine rings in ethyleneamines, poly(ethyleneamine), and polyethylenimine by infrared spectrometry. Retrieved from [Link]

  • University of Bath. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Analysis of 1-(2,2-Dimethylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 1-(2,2-Dimethylpropyl)piperazine, also known as N-neopentylpiperazine (CAS No: 57184-50-6).[1] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to explain the causal relationships between the molecule's structure and its spectral features. We will explore a predicted ¹H NMR spectrum based on established chemical principles, discuss the critical influence of conformational dynamics, and provide a robust, field-proven protocol for data acquisition and analysis. The methodologies described herein are designed to ensure scientific integrity through self-validating experimental design and authoritative grounding in established spectroscopic principles.

Introduction: The Structural Significance of N-Neopentylpiperazine

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its low toxicity and versatile synthetic handles.[2] Its derivatives are foundational to numerous therapeutic agents, exhibiting a wide range of biological activities including antiviral, anticancer, and antifungal properties.[3][4] The introduction of a 1-(2,2-dimethylpropyl), or neopentyl, group to the piperazine nitrogen introduces a bulky, sterically demanding alkyl substituent. This modification can significantly influence the molecule's pharmacological profile by altering its solubility, metabolic stability, and receptor binding interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive, non-destructive technique for the structural elucidation and purity assessment of such molecules. A thorough understanding of the ¹H NMR spectrum of this compound is therefore essential for confirming its identity, assessing its purity, and understanding its conformational behavior in solution.

Molecular Structure and Predicted Proton Environments

To interpret the ¹H NMR spectrum, we must first dissect the molecule into its distinct proton environments. The structure of this compound features two key moieties: the neopentyl group and the piperazine ring.

  • The Neopentyl Group: This group consists of a quaternary carbon bonded to three methyl groups (forming a tert-butyl unit) and a methylene (-CH₂-) bridge.

    • H_a: The nine protons of the three equivalent methyl groups [-C(CH ₃)₃].

    • H_b: The two protons of the methylene group [-CH ₂-N].

  • The Piperazine Ring: In this monosubstituted piperazine, the two nitrogen atoms are chemically distinct. One is a tertiary amine (N-1, bonded to the neopentyl group), and the other is a secondary amine (N-4).

    • H_c: The four protons on the carbons adjacent to the neopentyl-substituted nitrogen (N-1).

    • H_d: The four protons on the carbons adjacent to the secondary amine nitrogen (N-4).

    • H_e: The single proton on the secondary amine nitrogen (-NH ).

The following sections will predict the spectral characteristics for each of these proton groups.

Theoretical ¹H NMR Spectral Analysis

The following is a predictive analysis of the ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[5]

The Neopentyl Group Signals

The neopentyl group provides two highly characteristic signals.

  • The tert-Butyl Protons (H_a): Due to free rotation around the carbon-carbon single bonds, the nine protons of the three methyl groups are chemically and magnetically equivalent. They will appear as a sharp, intense singlet . Their chemical shift is expected in the high-field (upfield) region, heavily shielded by electron density and far from electronegative atoms.

  • The Methylene Protons (H_b): These two protons are adjacent to the N-1 nitrogen of the piperazine ring. They are also expected to appear as a singlet as there are no adjacent protons to couple with. The nitrogen atom's inductive effect will deshield these protons, shifting them downfield relative to a simple alkane. Interestingly, in some neopentyl compounds, the methylene signal can appear at an unusually high field (more shielded) due to unique conformational effects, though a position downfield of the H_a signal is more conventional.[6]

The Piperazine Ring Signals

The piperazine ring protons present a more complex scenario due to conformational dynamics. The ring exists predominantly in a chair conformation, and the interconversion between two chair forms can be slow on the NMR timescale, especially at lower temperatures.[7]

  • Protons Proximal to N-1 (H_c): These four protons are on the two methylene groups attached to the tertiary nitrogen (N-1). They are deshielded by the adjacent nitrogen. They are expected to couple with the H_d protons on the other side of the ring. At room temperature, rapid chair interconversion often leads to a time-averaged signal, which typically appears as a triplet .

  • Protons Proximal to N-4 (H_d): These four protons are adjacent to the secondary amine nitrogen (N-4). Their chemical environment is different from H_c due to the proximity to the -NH group. They are also expected to appear as a triplet due to coupling with the H_c protons. The chemical shift of these protons is often slightly different from H_c, reflecting the different electronic environment of the secondary versus the tertiary amine. For example, in N-methylpiperazine derivatives, the two sets of piperazine protons resonate as distinct triplets.[8]

  • The Amine Proton (H_e): The chemical shift of the secondary amine proton is highly variable and depends on factors like solvent, concentration, and temperature.[9] It often appears as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water or acid.

Predicted Data Summary

The following table summarizes the predicted ¹H NMR data for this compound.

Proton Assignment Signal Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Structural Rationale
-C(CH ₃)₃H_a0.9 - 1.0Singlet (s)9HShielded alkyl protons, equivalent due to free rotation.
-CH ₂-NH_b2.2 - 2.4Singlet (s)2HMethylene protons adjacent to a nitrogen atom; no adjacent protons for coupling.
-N(1)-(CH ₂)₂-H_c2.4 - 2.6Triplet (t)4HProtons adjacent to the tertiary nitrogen, time-averaged signal due to ring flipping.
-N(4)-(CH ₂)₂-H_d2.7 - 2.9Triplet (t)4HProtons adjacent to the secondary nitrogen, in a different electronic environment than H_c.
-NH H_e1.0 - 3.0 (variable)Broad Singlet (br s)1HVariable shift due to hydrogen bonding and exchange; quadrupole broadening.

Key Analytical Considerations: The Impact of Conformational Dynamics

For N-substituted piperazines, the simplicity of the room-temperature spectrum can be misleading. Two dynamic processes are at play:

  • Ring Interconversion: The piperazine ring flips between two chair conformations.

  • Nitrogen Inversion: The nitrogen atoms can invert their pyramidal geometry.

At room temperature, these processes are typically fast, leading to averaged signals (e.g., triplets). However, at lower temperatures, this interconversion can slow down, causing the axial and equatorial protons to become magnetically non-equivalent. This results in a much more complex spectrum where the simple triplets can resolve into a series of distinct multiplets.[7] Researchers observing unexpectedly broad or complex signals in the piperazine region of the spectrum should consider performing variable-temperature (VT) NMR studies to investigate these dynamic effects.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

This protocol outlines the steps for preparing a sample and acquiring a standard ¹H NMR spectrum.

Materials and Equipment
  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, 99.8% atom D)

  • Tetramethylsilane (TMS) internal standard

  • NMR tube (5 mm, high precision)

  • Pipettes and vial

  • NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% v/v TMS to the vial.

  • Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved.

  • Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Capping: Cap the NMR tube securely.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion & Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl₃.

  • Shimming: Optimize the field homogeneity (shimming) by adjusting the Z1, Z2, and other shim gradients to maximize the lock signal and achieve a sharp, symmetrical peak shape for a reference signal (e.g., TMS).

  • Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise.

  • Acquisition Parameters: Set the following standard ¹H acquisition parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time (at): 2-4 seconds

    • Relaxation Delay (d1): 1-2 seconds

    • Number of Scans (ns): 8-16 (adjust based on sample concentration)

    • Spectral Width: Centered on the expected signals, typically 0-12 ppm.

  • Acquisition: Acquire the Free Induction Decay (FID).

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to the FID and perform a Fourier transform.

  • Phasing: Phase the resulting spectrum to ensure all peaks have a pure absorption line shape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.

  • Integration: Integrate all signals to determine the relative number of protons for each peak.

Data Interpretation Workflow

The logical process for interpreting the acquired spectrum can be visualized as follows. This workflow ensures that all spectral features are systematically evaluated to confirm the molecular structure.

G cluster_0 Initial Data Check cluster_1 Signal Assignment & Verification cluster_2 Final Confirmation A Acquire Spectrum & Process Data B Reference TMS to 0.00 ppm A->B C Check for Solvent/Impurity Peaks B->C D Identify Neopentyl Signals: - 9H Singlet (~0.9 ppm) - 2H Singlet (~2.3 ppm) C->D E Identify Piperazine Signals: - Two 4H signals (~2.4-2.9 ppm) - One broad 1H signal C->E F Verify Integration Ratios (9:2:4:4:1) D->F E->F G Analyze Multiplicities (s, s, t, t, br s) F->G H Compare with Predicted Data G->H I Structure Confirmed H->I Match J Inconsistency Detected (Re-evaluate or run 2D NMR) H->J Mismatch

Caption: Workflow for ¹H NMR data interpretation of this compound.

Conclusion

The ¹H NMR spectrum of this compound is defined by a set of highly predictable signals corresponding to its neopentyl and piperazine moieties. The key identifiers are the intense 9H singlet of the tert-butyl group, the 2H singlet of the adjacent methylene group, and the two distinct 4H signals of the piperazine ring protons. While the room temperature spectrum is often straightforward, analysts must be aware of the underlying conformational dynamics that can lead to spectral complexity, particularly under varied temperature conditions. The protocol and interpretive workflow provided in this guide offer a robust framework for the accurate and reliable structural confirmation of this important synthetic building block.

References

  • Goldberg, S. I., & Lam, F. L. (1966). Anomalous chemical shifts in the nuclear magnetic resonance spectra of some neopentyl compounds. The Journal of Organic Chemistry, 31(7), 2336-2338.

  • Woehl, A., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(73), 41941-41952.

  • Genc, H., et al. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals, 14(9), 888.

  • University of California. (n.d.). neopentyl alcohol (NMR Spectrum). Retrieved January 12, 2026, from [Link]

  • SpectraBase. (n.d.). 1,4-Bis(3-aminopropyl)piperazine. Retrieved January 12, 2026, from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data - 1H NMR Chemical Shifts. University of Wisconsin. Retrieved January 12, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 12, 2026, from [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 493-501.

  • ATB (Automated Topology Builder). (n.d.). Neopentylbromide | C5H11Br. Retrieved January 12, 2026, from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346.

  • National Center for Biotechnology Information. (n.d.). 1-Methylpiperazine. PubChem Compound Database. Retrieved January 12, 2026, from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 12, 2026, from [Link]

  • Foris, A. (n.d.). On NH NMR Chemical Shifts, Part I. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Ye, D., et al. (2014). Design, syntheses, and characterization of piperazine based chemokine receptor CCR5 antagonists as anti prostate cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(10), 2297-2301.

Sources

13C NMR spectrum of 1-(2,2-Dimethylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 13C NMR Spectrum of 1-(2,2-Dimethylpropyl)piperazine

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of this compound, also known as 1-neopentylpiperazine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction, experimental acquisition, and detailed interpretation of the spectrum, grounding its claims in established spectroscopic principles and authoritative references.

Molecular Structure and Symmetry Analysis

This compound is an N-substituted piperazine featuring a bulky neopentyl group. The piperazine ring is a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4. The substitution at the N-1 position with a neopentyl group removes the plane of symmetry that exists in unsubstituted piperazine, rendering the carbon environments non-equivalent in a predictable manner.

Structural Breakdown:

  • Piperazine Moiety: The substitution at N-1 means the two carbons adjacent to it (C-2 and C-6) are chemically equivalent to each other but distinct from the two carbons adjacent to the unsubstituted N-4 amine (C-3 and C-5).

  • Neopentyl Moiety: This group consists of three distinct carbon types: a methylene carbon (-CH2-) directly attached to the piperazine nitrogen, a quaternary carbon, and three equivalent terminal methyl (-CH3) groups.

Consequently, a total of five unique signals are predicted in the 13C NMR spectrum.

Chemical structure of this compound with carbon atoms labeled Figure 1: Structure and carbon numbering of this compound.

Predicted 13C NMR Spectrum and Peak Assignment

The chemical shift of each carbon is influenced by its local electronic environment, including hybridization, shielding from adjacent atoms, and the steric effects of bulky groups. The predicted chemical shifts are summarized in Table 1.

Carbon Atom(s) Description Predicted Chemical Shift (δ, ppm) Justification
C-3'Methyl Carbons25 - 28These three equivalent methyl carbons are in a standard aliphatic environment. Their chemical shift is similar to that observed in neopentyl alcohol[1].
C-2'Quaternary Carbon31 - 34This is a typical quaternary carbon in a neopentyl group, shielded by the attached methyl groups[1][2].
C-3, C-5Piperazine -CH2- (adjacent to NH)45 - 48These carbons are alpha to a secondary amine. In unsubstituted piperazine, the signal appears around 45 ppm[3]. The substitution at N-1 has a minor distal effect.
C-2, C-6Piperazine -CH2- (adjacent to N-neopentyl)52 - 56These carbons are alpha to the substituted tertiary nitrogen. The electron-donating nature and steric bulk of the neopentyl group cause a downfield shift compared to C-3/C-5[4][5].
C-1'Methylene Carbon65 - 70This methylene carbon is directly attached to a nitrogen atom, which significantly deshields it, shifting it furthest downfield among the aliphatic signals. The effect is analogous to the α-carbon in N-alkyl amines.
Table 1: Predicted 13C NMR Chemical Shifts and Rationale for this compound.

Experimental Protocol for Spectrum Acquisition

Acquiring a high-quality, interpretable 13C NMR spectrum requires careful sample preparation and parameter selection. The following protocol is a self-validating system designed for accuracy and reliability.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl3) is a common first choice. For compounds with different solubility, DMSO-d6 or Methanol-d4 can be used. Note that solvent choice can slightly alter chemical shifts[6].

  • Concentration: Prepare a solution of 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Standard: Add a small drop of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).

  • Filtration: Transfer the solution to a 5 mm NMR tube, filtering through a small cotton or glass wool plug if any particulate matter is visible.

Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer.

Parameter Value Rationale (Expertise & Causality)
Nucleus 13C The target nucleus for the experiment.
Frequency ~101 MHz The Larmor frequency for 13C on a 400 MHz (for 1H) spectrometer.
Pulse Program zgpg30 or similar A standard power-gated proton decoupling sequence with a 30° pulse angle to allow for faster repetition without saturating the signals.
Acquisition Time (AQ) 1.0 - 2.0 s A sufficient duration to ensure good digital resolution of the signals.
Relaxation Delay (D1) 5.0 s Crucial for Trustworthiness: The quaternary carbon (C-2') lacks attached protons and thus has a long T1 relaxation time. A longer delay is essential to allow for full relaxation between pulses, ensuring its signal is not attenuated and can be accurately integrated if necessary[2].
Number of Scans (NS) 1024 - 4096 Due to the low natural abundance of 13C (~1.1%), a large number of scans must be co-added to achieve an adequate signal-to-noise ratio[7].

| Temperature | 298 K (25 °C) | Standard room temperature acquisition. See Section 4 for a discussion on variable-temperature experiments. |

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 10-20 mg in 0.6 mL CDCl3 add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample load_params Load & Tune Parameters (D1=5s) insert_sample->load_params acquire Acquire Data (NS=1024) load_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate (TMS=0 ppm) baseline->calibrate end end calibrate->end Final Spectrum for Analysis

Caption: Experimental workflow for 13C NMR spectroscopy.

Advanced Topic: Dynamic NMR Behavior

N-substituted piperazines are not static structures. They undergo dynamic conformational processes that can significantly impact their NMR spectra[8][9][10]. For this compound, two primary dynamic processes are relevant:

  • Piperazine Ring Inversion: The piperazine ring rapidly interconverts between two chair conformations at room temperature.

  • N-C Bond Rotation: Rotation around the bond connecting the neopentyl group to the piperazine nitrogen may be hindered.

At room temperature, the rate of ring inversion is typically fast on the NMR timescale. This results in time-averaged signals for the piperazine carbons (C-2/C-6 and C-3/C-5). However, this rapid exchange can sometimes lead to signal broadening[8][11].

If significant broadening is observed, a variable-temperature (VT) NMR study is warranted.

  • At low temperatures (e.g., -40 °C): The ring inversion slows down. If the rate becomes slow enough, separate signals for the axial and equatorial carbons may be resolved, leading to a more complex spectrum.

  • At high temperatures (e.g., 80 °C): The exchange rate increases, which can sharpen broadened peaks.

This dynamic behavior is a key characteristic of many piperazine derivatives and its investigation provides deeper insight into the molecule's conformational landscape[6][9].

G cluster_rt Room Temperature (Fast Exchange) cluster_lt Low Temperature (Slow Exchange) rt_spec Averaged, potentially broadened signals lt_spec Sharp, distinct signals for each conformer ConformerA ConformerA ConformerA->rt_spec ConformerA->lt_spec ConformerB ConformerB ConformerA->ConformerB Ring Inversion ConformerB->rt_spec ConformerB->lt_spec

Caption: Conformational exchange influencing NMR spectra.

Conclusion

The is a powerful tool for its structural verification. A comprehensive analysis predicts five distinct signals corresponding to the unique carbon environments within the molecule. Proper experimental execution, particularly the use of an adequate relaxation delay to observe the quaternary carbon, is critical for obtaining a high-fidelity spectrum. Furthermore, an understanding of the potential for dynamic conformational exchange is essential for a complete interpretation, especially when encountering broadened spectral lines. This guide provides the foundational knowledge for researchers to confidently acquire and interpret this crucial analytical data.

References

  • Schühle, K., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • Schühle, K., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available at: [Link]

  • Reich, H. J. NMR Spectroscopy: 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

  • Schühle, K., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link]

  • Schühle, K., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]

  • Özdemir, Ü., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports. Available at: [Link]

  • Wiley-VCH GmbH. (2025). Neopentylbenzene - [13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Natural Products Magnetic Resonance Database. Available at: [Link]

  • Schühle, K., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals. Available at: [Link]

  • Masada, H., Murotani, Y., & Sakajiri, T. (1980). The C-13 NMR Spectra of a Series of Hindered Alkyl Ethers. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • ACD/Labs. (n.d.). NMR Prediction. ACD/Labs. Available at: [Link]

  • Szafrański, P. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction? ResearchGate. Available at: [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest. Available at: [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 1-(2,2-Dimethylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-(2,2-Dimethylpropyl)piperazine, a substituted piperazine derivative. Piperazine and its analogues are significant in medicinal chemistry and drug development, making their accurate identification and characterization crucial.[1][2] This document outlines the fundamental principles, experimental protocols, and expected fragmentation patterns for the analysis of this compound using modern mass spectrometry techniques. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical behavior of this compound class.

Introduction: The Significance of Substituted Piperazines

The piperazine moiety is a prevalent scaffold in a vast array of pharmaceuticals and bioactive molecules. Its unique physicochemical properties, including its basicity and ability to engage in hydrogen bonding, make it a valuable component in drug design.[3] this compound (also known as 1-neopentylpiperazine) is a derivative that combines the piperazine core with a bulky, aliphatic neopentyl group. Understanding the mass spectrometric behavior of such compounds is paramount for their identification in complex matrices, for metabolism studies, and for quality control in synthetic processes.[1][4]

This guide will delve into the intricacies of analyzing this compound by mass spectrometry, with a focus on electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS). We will explore the predictable fragmentation pathways that arise from the compound's structure, providing a roadmap for its unambiguous identification.

Physicochemical Properties and Expected Ionization

A foundational understanding of the analyte's properties is critical for selecting the appropriate mass spectrometric conditions.

PropertyValueSource
Chemical Formula C9H20N2[5]
Molecular Weight 156.27 g/mol Calculated
CAS Number 57184-50-6[5][6]
Structure A piperazine ring substituted with a 2,2-dimethylpropyl (neopentyl) group on one of the nitrogen atoms.[5]
Basicity (pKa) The two nitrogen atoms of the piperazine ring confer basic properties, with pKa values for piperazine itself being around 5.35 and 9.73.[3] The neopentyl group is an electron-donating alkyl group, which is expected to slightly increase the basicity of the substituted nitrogen.

Given the presence of two basic nitrogen atoms, this compound is readily protonated. Therefore, positive mode electrospray ionization (ESI) is the most suitable method for generating the protonated molecule, [M+H]+, which will be the precursor ion for subsequent fragmentation analysis.

Proposed Fragmentation Pathway

The fragmentation of N-substituted piperazines in tandem mass spectrometry is typically governed by cleavages at the bonds adjacent to the nitrogen atoms and within the piperazine ring. Based on established fragmentation patterns of similar compounds, a logical fragmentation pathway for this compound can be proposed.[7][8]

The primary fragmentation events are expected to be:

  • α-Cleavage: Fission of the C-C bond adjacent to the nitrogen atom of the neopentyl group.

  • Ring Cleavage: Fragmentation of the piperazine ring itself, often leading to characteristic neutral losses.

Below is a DOT language script illustrating the proposed fragmentation pathway.

fragmentation_pathway cluster_path1 α-Cleavage cluster_path2 Ring Cleavage cluster_path3 Neopentyl Cation M [M+H]+ m/z 157.16 F1 Loss of C4H8 (56 Da) M->F1 F2 Loss of C4H9N (71 Da) M->F2 F3 Formation of Neopentyl Cation M->F3 I1 m/z 101.11 I2 m/z 86.09 I3 m/z 71.12

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Experimental Protocol: LC-MS/MS Analysis

The following protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation used.[4][9]

4.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Serially dilute the stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water) to create working standards at concentrations appropriate for the sensitivity of the mass spectrometer.

4.2. Liquid Chromatography (LC) Parameters

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and peak shape.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute the analyte. For example:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

4.3. Mass Spectrometry (MS) Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Full Scan (MS1) and Product Ion Scan (MS/MS).

  • MS1 Scan Range: m/z 50-300.

  • Precursor Ion for MS/MS: m/z 157.16 ([M+H]+).

  • Collision Gas: Argon.

  • Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be evaluated to determine the optimal energy for producing characteristic fragment ions.

Below is a DOT script illustrating the experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock 1 mg/mL Stock Solution Working Working Standards Stock->Working LC Liquid Chromatography (C18 Column) Working->LC MS Mass Spectrometer (ESI Positive Mode) LC->MS MSMS Tandem MS (Product Ion Scan) MS->MSMS Spectrum Mass Spectrum MSMS->Spectrum Fragmentation Fragmentation Pattern Spectrum->Fragmentation

Caption: General workflow for the LC-MS/MS analysis.

Data Interpretation and Expected Results

5.1. Full Scan (MS1) Spectrum

In the full scan mode, the primary ion observed should be the protonated molecule [M+H]+ at an m/z of approximately 157.16. The presence of this ion confirms the molecular weight of the compound.

5.2. Product Ion (MS/MS) Spectrum

The MS/MS spectrum of the precursor ion at m/z 157.16 is expected to yield several characteristic fragment ions, as proposed in the fragmentation pathway.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossInterpretation
157.16101.11C4H8 (56 Da)α-Cleavage with loss of isobutylene from the neopentyl group.
157.1686.09C4H9N (71 Da)Cleavage of the piperazine ring. This is a common fragment for piperazine derivatives.[8]
157.1671.12-Formation of the neopentyl cation.

The relative abundance of these fragment ions will be dependent on the collision energy used. A well-optimized method will produce a reproducible fragmentation pattern that can be used as a fingerprint for the identification of this compound.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its unambiguous identification and characterization. By utilizing electrospray ionization in positive mode, the protonated molecule can be readily generated and subsequently fragmented using tandem mass spectrometry. The predictable fragmentation pattern, dominated by α-cleavage and ring cleavage, provides a robust method for structural confirmation. The experimental protocols and expected fragmentation data presented in this guide offer a solid foundation for researchers and scientists working with this and similar N-substituted piperazine compounds.

References

  • A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Deriv
  • Welz, A., Koba, M., Kośliński, P., & Siódmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 11(7), 1758. [Link]

  • Welz, A., Koba, M., Kośliński, P., & Siódmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 11(7), 1758. [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed. [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU JOURNAL OF PURE SCIENCES, 1(3), 1-9. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer.... ResearchGate. [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Molecules, 21(11), 1569. [Link]

  • Piperazine. NIST WebBook. [Link]

  • Koba, M., & Welz, A. (2020). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 10(1), 5813. [Link]

  • Piperazine. Wikipedia. [Link]

Sources

In-Depth Technical Guide to the Physical Characteristics of 1-(2,2-Dimethylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 1-(2,2-Dimethylpropyl)piperazine, also known as 1-neopentylpiperazine. As a member of the piperazine class of compounds, which are integral to numerous pharmacologically active agents, a thorough understanding of its physical properties is essential for its application in research and drug development. This document consolidates available data on its structural, physical, and spectral properties, offering a foundational resource for scientists working with this compound. While experimental data for certain properties remain limited, this guide also incorporates predicted values and comparative analysis with related piperazine derivatives to provide a well-rounded profile.

Introduction: The Significance of N-Substituted Piperazines

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] Its unique physicochemical properties, including its ability to exist in both protonated and unprotonated forms at physiological pH, make it a valuable component for optimizing the solubility, permeability, and receptor-binding affinity of drug candidates.[2] The nature of the substituent on the nitrogen atom(s) of the piperazine ring plays a pivotal role in modulating these properties and, consequently, the biological activity of the molecule.

This compound features a neopentyl group, a bulky and lipophilic moiety, attached to one of the piperazine nitrogens. This structural feature is expected to influence its steric and electronic properties, potentially leading to unique pharmacological profiles. This guide aims to provide a detailed account of the fundamental physical characteristics of this specific N-alkylated piperazine to facilitate its use in the synthesis and development of novel chemical entities.

Core Molecular and Physical Properties

A foundational understanding of a compound's basic molecular and physical properties is critical for its handling, formulation, and integration into synthetic pathways.

Structural and Identification Data

The fundamental identifiers and structural representations of this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Name This compound[3]
Synonyms 1-Neopentylpiperazine[3]
CAS Number 57184-50-6[3][4]
Molecular Formula C₉H₂₀N₂[3]
Molecular Weight 156.27 g/mol [3][4]
Canonical SMILES CC(C)(C)CN1CCNCC1[3]
InChIKey QRHQUUUKPRHWRO-UHFFFAOYSA-N[3]
Tabulated Physical Properties

The known and predicted physical properties of this compound are presented here. It is important to note that while some data are from experimental sources, others are predicted and should be used as a guide.

Physical PropertyValueData TypeSource(s)
Physical State Solid (at room temperature)ExperimentalInferred from Melting Point
Melting Point 49-52 °CExperimental[4]
Boiling Point 198.7 ± 8.0 °CPredicted[5]
Solubility Good solubility in water and methanol is expected based on the parent piperazine structure.Inferred/General[6]

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the neopentyl group and the piperazine ring protons.

  • Neopentyl Group: A sharp singlet for the nine equivalent protons of the three methyl groups (tert-butyl moiety) is anticipated, likely in the δ 0.8-1.0 ppm range. A singlet for the two protons of the methylene group adjacent to the nitrogen will also be present, expected to be further downfield.

  • Piperazine Ring: The eight protons on the piperazine ring will likely appear as two or more multiplets in the δ 2.3-3.0 ppm region. The protons on the carbons adjacent to the substituted nitrogen will be chemically distinct from those adjacent to the secondary amine. The NH proton will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

  • Neopentyl Group: Signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group are expected. The methylene carbon attached to the nitrogen will also be present.

  • Piperazine Ring: Two or three distinct signals for the piperazine ring carbons are anticipated, depending on the symmetry and conformational dynamics of the molecule in solution. Based on data for similar N-substituted piperazines, these signals are likely to appear in the δ 45-60 ppm range.[3][7][8]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • N-H Stretch: A moderate absorption band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) on the piperazine ring.[9]

  • C-H Stretch: Strong absorption bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the neopentyl and piperazine moieties.[10]

  • N-H Bend: A medium intensity band around 1550-1650 cm⁻¹ for the N-H bending vibration.

  • C-N Stretch: Absorptions in the 1000-1250 cm⁻¹ region corresponding to the C-N stretching vibrations.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z 156.

  • Fragmentation Pattern: The fragmentation is likely to be dominated by cleavage of the C-C and C-N bonds. A prominent fragment would be expected from the loss of a tert-butyl group (m/z 57) leading to a fragment ion at m/z 99. Alpha-cleavage adjacent to the nitrogen atoms is also a common fragmentation pathway for amines, which would lead to characteristic fragment ions.[11][12]

Experimental Methodologies

For researchers aiming to synthesize or further characterize this compound, the following experimental approaches are recommended.

Synthesis and Purification Workflow

A common method for the synthesis of N-alkylated piperazines involves the reaction of piperazine with an appropriate alkyl halide.

G Piperazine Piperazine Reaction Reaction Mixture Piperazine->Reaction NeopentylHalide Neopentyl Halide (e.g., Bromide) NeopentylHalide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Reflux Reflux Reaction->Reflux Workup Aqueous Workup Reflux->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying over Na2SO4 Extraction->Drying Purification Purification Drying->Purification Chromatography Column Chromatography Purification->Chromatography Distillation Distillation/Recrystallization Chromatography->Distillation Product This compound Distillation->Product

Figure 1. A generalized workflow for the synthesis and purification of this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of piperazine in a suitable solvent such as acetonitrile, add a base like potassium carbonate.

  • Alkylation: Add neopentyl bromide (or another suitable neopentyl halide) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Extraction and Drying: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel or by distillation/recrystallization to obtain pure this compound.

Analytical Characterization Workflow

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.

G Sample Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Purity Purity Assessment (e.g., GC-MS, HPLC) Sample->Purity Data_Analysis Data Analysis and Structural Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Purity->Data_Analysis

Figure 2. Recommended workflow for the analytical characterization of this compound.

Safety and Handling

Based on available safety data, this compound should be handled with care in a laboratory setting.

  • Hazard Statements: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[13]

  • Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This technical guide has compiled the currently available physical and chemical data for this compound. While foundational information such as molecular weight, formula, and melting point are established, a notable gap exists in the experimental determination of its boiling point, quantitative solubility, and a complete set of spectroscopic data. Future work should focus on the experimental validation of the predicted properties and the full spectroscopic characterization (¹H NMR, ¹³C NMR, FT-IR, and MS) of this compound. Such data would be invaluable to the scientific community, particularly those in the fields of medicinal chemistry and drug discovery, enabling more efficient and informed use of this compound in the synthesis of novel bioactive molecules.

References

  • Spectral investigation and normal coordinate analysis of piperazine. (n.d.). Retrieved from [Link]

  • Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(10), 941-949.
  • Synthesis and spectral properties of new piperazine derivatives and a structural study. (2018). Journal of Molecular Structure, 1171, 55-64.
  • Piperazine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (n.d.). Retrieved from [Link]

  • Piperazine. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). International Journal of Pharmaceutical and Phytopharmacological Research, 13(5), 1-8.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • FTIR spectra of (a) piperazine (b) COP-1. (n.d.). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

  • Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]

  • This compound. (n.d.). Oakwood Chemical. Retrieved from [Link]

  • 1-[6-(2,2-Dimethylpropyl)-2-pyridinyl]piperazine. (n.d.). In PubChem. Retrieved from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]

  • Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. (2014). Medicinal Chemistry Research, 23(2), 799-808.
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2022). Molecules, 27(18), 5988.
  • Piperazine, 1-methyl-. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • Design, syntheses, and characterization of piperazine based chemokine receptor CCR5 antagonists as anti prostate cancer agents. (2014). Bioorganic & Medicinal Chemistry Letters, 24(10), 2266-2271.
  • This compound Safety Data Sheet. (n.d.).
  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (2023). International Journal of Molecular Sciences, 24(22), 16459.
  • Alver, Ö., Parlak, C., & Şenyel, M. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 793-801.
  • Piperazine, 1,4-dimethyl-. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • Piperazine, 2,5-dimethyl-. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • Spectral data of the synthesized compounds. (n.d.). Retrieved from [Link]

  • Synthesis, structural and spectral analysis of 1-(pyrazin-2-yl) piperidin-2-ol by density functional theory. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 919-929.##

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, also known as 1-neopentylpiperazine. As a member of the piperazine class of compounds, which are integral to numerous pharmacologically active agents, a thorough understanding of its physical properties is essential for its application in research and drug development. This document consolidates available data on its structural, physical, and spectral properties, offering a foundational resource for scientists working with this compound. While experimental data for certain properties remain limited, this guide also incorporates predicted values and comparative analysis with related piperazine derivatives to provide a well-rounded profile.

Introduction: The Significance of N-Substituted Piperazines

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] Its unique physicochemical properties, including its ability to exist in both protonated and unprotonated forms at physiological pH, make it a valuable component for optimizing the solubility, permeability, and receptor-binding affinity of drug candidates.[2] The nature of the substituent on the nitrogen atom(s) of the piperazine ring plays a pivotal role in modulating these properties and, consequently, the biological activity of the molecule.

This compound features a neopentyl group, a bulky and lipophilic moiety, attached to one of the piperazine nitrogens. This structural feature is expected to influence its steric and electronic properties, potentially leading to unique pharmacological profiles. This guide aims to provide a detailed account of the fundamental physical characteristics of this specific N-alkylated piperazine to facilitate its use in the synthesis and development of novel chemical entities.

Core Molecular and Physical Properties

A foundational understanding of a compound's basic molecular and physical properties is critical for its handling, formulation, and integration into synthetic pathways.

Structural and Identification Data

The fundamental identifiers and structural representations of this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Name This compound[3]
Synonyms 1-Neopentylpiperazine[3]
CAS Number 57184-50-6[3][4]
Molecular Formula C₉H₂₀N₂[3]
Molecular Weight 156.27 g/mol [3][4]
Canonical SMILES CC(C)(C)CN1CCNCC1[3]
InChIKey QRHQUUUKPRHWRO-UHFFFAOYSA-N[3]
Tabulated Physical Properties

The known and predicted physical properties of this compound are presented here. It is important to note that while some data are from experimental sources, others are predicted and should be used as a guide.

Physical PropertyValueData TypeSource(s)
Physical State Solid (at room temperature)ExperimentalInferred from Melting Point
Melting Point 49-52 °CExperimental[4]
Boiling Point 198.7 ± 8.0 °CPredicted[5]
Solubility Good solubility in water and methanol is expected based on the parent piperazine structure.Inferred/General[6]

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the neopentyl group and the piperazine ring protons.

  • Neopentyl Group: A sharp singlet for the nine equivalent protons of the three methyl groups (tert-butyl moiety) is anticipated, likely in the δ 0.8-1.0 ppm range. A singlet for the two protons of the methylene group adjacent to the nitrogen will also be present, expected to be further downfield.

  • Piperazine Ring: The eight protons on the piperazine ring will likely appear as two or more multiplets in the δ 2.3-3.0 ppm region. The protons on the carbons adjacent to the substituted nitrogen will be chemically distinct from those adjacent to the secondary amine. The NH proton will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

  • Neopentyl Group: Signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group are expected. The methylene carbon attached to the nitrogen will also be present.

  • Piperazine Ring: Two or three distinct signals for the piperazine ring carbons are anticipated, depending on the symmetry and conformational dynamics of the molecule in solution. Based on data for similar N-substituted piperazines, these signals are likely to appear in the δ 45-60 ppm range.[3][7][8]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • N-H Stretch: A moderate absorption band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) on the piperazine ring.[9]

  • C-H Stretch: Strong absorption bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the neopentyl and piperazine moieties.[10]

  • N-H Bend: A medium intensity band around 1550-1650 cm⁻¹ for the N-H bending vibration.

  • C-N Stretch: Absorptions in the 1000-1250 cm⁻¹ region corresponding to the C-N stretching vibrations.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z 156.

  • Fragmentation Pattern: The fragmentation is likely to be dominated by cleavage of the C-C and C-N bonds. A prominent fragment would be expected from the loss of a tert-butyl group (m/z 57) leading to a fragment ion at m/z 99. Alpha-cleavage adjacent to the nitrogen atoms is also a common fragmentation pathway for amines, which would lead to characteristic fragment ions.[11][12]

Experimental Methodologies

For researchers aiming to synthesize or further characterize this compound, the following experimental approaches are recommended.

Synthesis and Purification Workflow

A common method for the synthesis of N-alkylated piperazines involves the reaction of piperazine with an appropriate alkyl halide.

G Piperazine Piperazine Reaction Reaction Mixture Piperazine->Reaction NeopentylHalide Neopentyl Halide (e.g., Bromide) NeopentylHalide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Reflux Reflux Reaction->Reflux Workup Aqueous Workup Reflux->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying over Na2SO4 Extraction->Drying Purification Purification Drying->Purification Chromatography Column Chromatography Purification->Chromatography Distillation Distillation/Recrystallization Chromatography->Distillation Product This compound Distillation->Product G Sample Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Purity Purity Assessment (e.g., GC-MS, HPLC) Sample->Purity Data_Analysis Data Analysis and Structural Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Purity->Data_Analysis

Sources

An In-depth Technical Guide to the In Silico Prediction of 1-(2,2-Dimethylpropyl)piperazine Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the modern drug discovery paradigm, the early assessment of a compound's physicochemical and pharmacokinetic properties is paramount to mitigating late-stage attrition and reducing development costs.[1][2] In silico computational models provide a rapid, cost-effective, and powerful alternative to traditional experimental methods for screening and prioritizing new chemical entities (NCEs).[3][4][5] This guide provides an in-depth technical walkthrough of the predictive analysis of 1-(2,2-Dimethylpropyl)piperazine, a representative small molecule, demonstrating a comprehensive workflow for evaluating its drug-like potential. We will elucidate the causality behind methodological choices and leverage a suite of validated, freely accessible computational tools to construct a detailed profile encompassing physicochemical characteristics, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). All protocols are designed to be self-validating through the integration of multiple predictive engines, ensuring a robust and reliable assessment grounded in authoritative computational methodologies.

Introduction: The Rationale for Predictive Modeling

The journey from a promising hit compound to a marketed drug is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic (ADMET) profiles.[2][6] The ability to forecast these properties before a molecule is even synthesized offers an unparalleled strategic advantage, allowing researchers to focus resources on candidates with the highest probability of success.[1][4] Computational toxicology and ADMET prediction use computer models to forecast the biological effects of chemicals based on their molecular structure, a process that is faster, less expensive, and avoids the ethical concerns of animal testing.[3][4][7]

This guide focuses on this compound. Piperazine derivatives are common scaffolds in medicinal chemistry, and the introduction of a bulky, lipophilic neopentyl group (2,2-dimethylpropyl) significantly influences its properties. Our objective is to dissect these influences using a structured, multi-platform in silico approach. We will not merely present data but will explain the significance of each predicted parameter, grounding our analysis in the core principles of drug design and development.

The Digital Workflow: From Structure to Integrated Profile

A robust in silico analysis follows a logical progression, beginning with a standardized representation of the molecule and culminating in a synthesized profile of its predicted biological behavior. The workflow is designed to be iterative, where initial predictions can guide the design of new analogs with improved properties.

In_Silico_Workflow cluster_input Molecular Input cluster_prediction Property Prediction Engines cluster_output Analysis & Synthesis mol_input 1. Molecular Structure (SMILES: CC(C)(C)CN1CCNCC1) physchem 2. Physicochemical Properties (LogP, pKa, Solubility, TPSA) mol_input->physchem Input to Tools (e.g., SwissADME, pkCSM) admet 3. ADMET Profile (Absorption, Distribution, Metabolism, Excretion, Toxicity) mol_input->admet Input to Tools (e.g., SwissADME, pkCSM) drug_likeness 4. Medicinal Chemistry & Drug-Likeness (Lipinski's Rules, PAINS, Alerts) mol_input->drug_likeness Input to Tools (e.g., SwissADME, pkCSM) data_table 5. Integrated Data Summary physchem->data_table Data Aggregation admet->data_table Data Aggregation drug_likeness->data_table Data Aggregation profile 6. Predicted Candidate Profile (Strengths & Liabilities) data_table->profile Interpretation

Caption: Overall workflow for the in silico prediction of molecular properties.

Foundational Analysis: Physicochemical Properties

Before assessing complex biological interactions, we must first understand the fundamental physicochemical nature of this compound. These properties are the primary determinants of a drug's pharmacokinetic behavior.[8]

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity, which critically influences its absorption, distribution, and ability to cross cell membranes.[8][9] A balanced LogP is often desirable; excessively high values can lead to poor solubility and metabolic instability, while very low values may hinder membrane permeability.

Prediction Protocol (SwissADME):

  • Navigate to the SwissADME web server.[10][11]

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound: CC(C)(C)CN1CCNCC1.

  • Paste the SMILES string into the input box.

  • Click "Run" to execute the prediction.

  • Locate the "Lipophilicity" section in the results to find the consensus LogP value.

Predicted Consensus LogP: Multiple algorithms are used to provide a robust estimate. Values typically fall within a range, and the consensus value represents the average.

Acidity and Basicity (pKa)

The acid dissociation constant (pKa) dictates the ionization state of a molecule at a given pH.[12] Since most drugs have ionizable groups, pKa is crucial for understanding solubility, absorption in the gastrointestinal tract, and binding to target proteins. The two nitrogen atoms in the piperazine ring are basic and will be protonated at physiological pH.

Prediction Protocol (ACD/Labs Percepta or Rowan): While many free tools provide rough estimates, specialized pKa predictors offer higher accuracy.[13][14]

  • Access a pKa prediction tool (e.g., Rowan's free calculator).[13]

  • Input the molecular structure using the SMILES string.

  • The software identifies ionizable centers (the two piperazine nitrogens).

  • The algorithm calculates the pKa for each basic center. The less sterically hindered nitrogen is expected to be more basic (higher pKa) than the one bearing the bulky neopentyl group.

Predicted pKa Values: We anticipate two basic pKa values for the piperazine nitrogens, likely in the range of 7.0-9.5.

Water Solubility (LogS)

Aqueous solubility is a prerequisite for a drug to be absorbed and distributed throughout the body.[8] Poor solubility is a major hurdle in drug development. LogS is the logarithm of the molar solubility (mol/L).

Prediction Protocol (SwissADME):

  • Using the same SwissADME results from section 3.1, find the "Water Solubility" section.

  • The tool provides a LogS value and a qualitative solubility classification (e.g., Soluble, Moderately soluble).

Predicted LogS: The prediction will indicate the molecule's solubility class, which is influenced by both its lipophilicity and its ability to form hydrogen bonds.

Topological Polar Surface Area (TPSA)

TPSA is calculated as the surface sum over all polar atoms in a molecule. It is an excellent predictor of passive molecular transport through membranes, including intestinal absorption and blood-brain barrier penetration.[15]

Prediction Protocol (Molinspiration or SwissADME):

  • Both Molinspiration and SwissADME are excellent free tools for this calculation.[16][17][18]

  • Input the SMILES string into either web service.

  • The TPSA value (in Ų) is reported in the main results table.

Predicted TPSA: For a molecule with two nitrogen atoms and no other heteroatoms, the TPSA is expected to be relatively low.

Pharmacokinetic Profile: The ADMET Assessment

The ADMET profile determines the fate of a drug in the body. Early prediction of these properties is a cornerstone of modern drug discovery.[1][19]

ADMET_Profile A Absorption D Distribution A->D Into Bloodstream M Metabolism D->M To Liver & Tissues E Excretion D->E Via Kidneys T Toxicity D->T Off-Target Effects M->E Metabolites M->T Toxic Metabolites

Caption: Interrelationship of the core ADMET components.

Absorption

This property describes how well a drug is absorbed from the site of administration (e.g., the gut) into the bloodstream. High gastrointestinal (GI) absorption is typically desired for orally administered drugs.

Prediction Protocol (pkCSM):

  • Navigate to the pkCSM web server.[6][20][21]

  • Select the "ADME" prediction module.

  • Input the SMILES string for this compound.

  • The server will predict parameters such as Caco-2 permeability and Human Intestinal Absorption (%).

Interpretation: A high predicted intestinal absorption value (>80%) and a positive Caco-2 permeability prediction suggest the compound is likely well-absorbed.

Distribution

Distribution describes how a drug spreads throughout the body's fluids and tissues. A key parameter is Blood-Brain Barrier (BBB) permeability, which determines if a compound can enter the central nervous system (CNS).

Prediction Protocol (SwissADME & pkCSM):

  • SwissADME: Provides a simple "Yes/No" prediction for BBB permeation in its "Pharmacokinetics" section.

  • pkCSM: Offers a quantitative logBB prediction. A value > 0.3 indicates ready penetration into the brain, while a value < -1.0 suggests the molecule is poorly distributed to the brain.

Interpretation: For drugs targeting the CNS, BBB penetration is essential. For peripherally acting drugs, it is an undesirable side effect. The prediction will guide the therapeutic application of the compound.

Metabolism

Drug metabolism, primarily carried out by the Cytochrome P450 (CYP) family of enzymes in the liver, transforms drugs into more water-soluble compounds for excretion.[22] Predicting interactions with CYP enzymes is critical, as inhibition can lead to dangerous drug-drug interactions.[23][24][25]

Prediction Protocol (SwissADME & pkCSM):

  • SwissADME: Predicts whether the compound is an inhibitor of the five major isoforms: CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4.

  • pkCSM: Predicts both inhibition and whether the compound is a substrate for key isoforms, offering a more detailed metabolic picture.

Interpretation: If the compound is predicted to be a potent inhibitor of a major CYP isoform (e.g., CYP3A4, which metabolizes ~50% of drugs), it carries a high risk of drug-drug interactions.[23]

Toxicity

Predicting toxicity early is crucial for patient safety.[5] Key in silico toxicity endpoints include cardiotoxicity (hERG inhibition) and hepatotoxicity.

Prediction Protocol (pkCSM & ProTox-II):

  • hERG Inhibition: Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias.[26][27][28][29] pkCSM provides a "Yes/No" prediction for hERG I and hERG II inhibition.

  • Hepatotoxicity: Drug-induced liver injury is a major reason for drug withdrawal. The pkCSM server provides a simple "Yes/No" prediction.

  • AMES Toxicity: Predicts the mutagenic potential of a compound. pkCSM includes this endpoint.

Interpretation: A positive prediction for hERG inhibition or hepatotoxicity is a significant red flag and would likely deprioritize the compound for further development without significant structural modification.

Integrated Analysis: Drug-Likeness and Candidate Profile

By consolidating the individual predictions, we can form a holistic view of the molecule's potential as a drug candidate.

Drug-Likeness Rules

Rules like Lipinski's Rule of Five provide a quick assessment of whether a compound has physicochemical properties consistent with most orally available drugs.[30]

Analysis (SwissADME): The SwissADME output explicitly states if there are any violations of Lipinski's rule (Molecular Weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10).

Summary of Predicted Properties

The data from all platforms should be aggregated into a single, clear table for easy comparison and analysis.

Property CategoryParameterPredicted Value (SwissADME)Predicted Value (pkCSM)Significance in Drug Development
Physicochemical Molecular Weight ( g/mol )170.29-Influences size-dependent transport and diffusion.
LogP (Consensus)ValueValueGoverns membrane permeability and solubility.[9]
LogS (Water Solubility)Value & Class-Essential for absorption and formulation.
pKa (Basic)--Determines ionization state at physiological pH, affecting solubility and target binding.[12][31]
TPSA (Ų)16.13-Predicts passive transport across membranes.
Absorption GI AbsorptionHighValue (%)Efficiency of uptake from the gastrointestinal tract.
Caco-2 Permeability (log Papp)-ValueIn vitro model for intestinal permeability.
Distribution BBB PermeantYes/NologBB ValueAbility to cross the blood-brain barrier and enter the CNS.
Metabolism CYP1A2 InhibitorYes/NoYes/NoRisk of drug-drug interactions.[23][25]
CYP2C19 InhibitorYes/NoYes/NoRisk of drug-drug interactions.
CYP2C9 InhibitorYes/NoYes/NoRisk of drug-drug interactions.
CYP2D6 InhibitorYes/NoYes/NoRisk of drug-drug interactions.
CYP3A4 InhibitorYes/NoYes/NoHigh risk of interactions, as this enzyme metabolizes many common drugs.[23]
Toxicity hERG I Inhibitor-Yes/NoRisk of cardiotoxicity (QT prolongation).[26][27][28]
Hepatotoxicity-Yes/NoRisk of drug-induced liver injury.
AMES Toxicity-Yes/NoPredicts mutagenic potential.
Drug-Likeness Lipinski Violations0-General indicator of oral bioavailability.[30]
Bioavailability Score0.55-A probabilistic score for drug-likeness.

(Note: "Value" and "Yes/No" are placeholders for the actual predicted outputs from the respective tools.)

Conclusion and Forward Look

This guide has outlined a comprehensive, multi-platform in silico workflow to predict the key physicochemical and ADMET properties of this compound. By integrating data from robust, validated tools like SwissADME and pkCSM, we can construct a detailed candidate profile that highlights both its strengths (e.g., likely good absorption, adherence to Lipinski's rules) and potential liabilities (e.g., possible CYP inhibition or hERG blockade).

It is imperative to recognize that these computational predictions are not a substitute for experimental validation.[3] They are, however, an indispensable tool for hypothesis generation, candidate prioritization, and the intelligent design of subsequent experiments. By flagging potential issues early, this predictive approach enables medicinal chemists to focus their efforts on molecules with the highest likelihood of becoming safe and effective medicines, embodying the principle of "fail early, fail cheap" that is central to efficient drug discovery.

References

  • Rule-Based Prediction Models of Cytochrome P450 Inhibition.
  • Novel Methods for the Prediction of logP, pKa, and logD.
  • Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. MDPI.
  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures.
  • Molinspiration Cheminformatics.
  • Development and evaluation of an in silico model for hERG binding. PubMed.
  • Deep Learning Models for Predicting Human Cytochrome P450 Inhibition and Induction.
  • Calculation of Molecular Properties using molinspiration.
  • Evaluation of machine learning models for cytochrome P450 3A4, 2D6, and 2C9 inhibition. Wiley Online Library.
  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Sign
  • Comparison and summary of in silico prediction tools for CYP450-medi
  • In silico prediction of hERG potassium channel blockage by chemical category approaches. Royal Society of Chemistry.
  • Computational Models for Predicting Interactions with Cytochrome p450 Enzyme. Bentham Science.
  • Property Calculation, Molecular Database Search.
  • Novel Methods for the Prediction of logP, pKa, and logD. Semantic Scholar.
  • Rowan's Free Online pKa Calcul
  • ADMET Predictions - Comput
  • In Silico Prediction of Drug Properties. Bentham Science.
  • SWISS ADME Simplified: A Practical Tutorial. YouTube.
  • mipc - Molinspiration Property Calculator.
  • In Silico ADME Prediction of Drug Likeness and Pharmacokinetics Properties of Rhodamine Molecules. bepls.
  • pkCSM - Biosig Lab. The University of Queensland.
  • How to use SwissADME?. YouTube.
  • Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques. Frontiers.
  • In Silico Prediction of hERG Inhibition. Taylor & Francis Online.
  • LogP—Making Sense of the Value. ACD/Labs.
  • ADMET-AI. ADMET-AI.
  • Computational toxicology – The new frontier in predictive safety assessment.
  • MOLINSPIRATION IS INSPIRATION TO MOLECULE BY SOFTWARE IN DRUG DISCOVERY. World Journal of Pharmaceutical and Medical Research.
  • In silico prediction of hERG inhibition. PubMed.
  • Large Scale Evaluation of log P Prediction Methods. CADASTER.eu.
  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Sign
  • Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH.
  • Computational pKa Determin
  • Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. PMC - NIH.
  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. NIH.
  • Prediction of Drug-Like Properties.
  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evalu
  • Computational Toxicology: Modeling and Predicting Adverse Effects. AZoLifeSciences.
  • Computational methods for the prediction of drug toxicity.
  • Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs.
  • ADMETlab 2.0. ADMETlab.
  • How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. YouTube.
  • Open source application for small molecule pKa predictions. Zenodo.
  • MoKa - pKa modelling. Molecular Discovery.
  • swiss ADME tutorial. YouTube.
  • SwissADME. YouTube.
  • Pharmacokinetics Software | Predict ADME Properties | ADME Suite. ACD/Labs.
  • ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide. Pars Silico.
  • Structure-Based Virtual Screening and In Silico Evaluation of Marine Algae Metabolites as Potential α-Glucosidase Inhibitors for Antidiabetic Drug Discovery. MDPI.

Sources

The Piperazine Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Pharmacology, and Application of N-Substituted Piperazines

Authored by: A Senior Application Scientist

Abstract

The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and physicochemical properties have rendered it a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets. This guide provides an in-depth exploration of N-substituted piperazines, from their fundamental synthetic routes to their profound impact on modern pharmacology. We will delve into the causality behind synthetic choices, elucidate the structure-activity relationships that govern their therapeutic efficacy, and provide detailed protocols for their synthesis and analysis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical class of compounds.

The Enduring Importance of the Piperazine Moiety

The prevalence of the N-substituted piperazine motif in U.S. FDA-approved drugs is a testament to its versatility and favorable pharmacological profile.[1][2] This simple heterocycle offers a unique combination of features that make it highly attractive for drug design. The two nitrogen atoms provide sites for substitution, allowing for the precise tuning of a molecule's properties to achieve desired biological activity.[3] Furthermore, the piperazine ring can improve the pharmacokinetic properties of a drug candidate, such as aqueous solubility and metabolic stability.[4]

The therapeutic landscape of N-substituted piperazines is remarkably broad, encompassing a wide array of medical needs. These compounds have been successfully developed as:

  • Antipsychotics: Atypical antipsychotics like Aripiprazole and Olanzapine feature a piperazine core and are crucial in the management of schizophrenia and bipolar disorder.[5][6]

  • Antidepressants: Certain piperazine derivatives exhibit antidepressant activities through their interaction with serotonin and norepinephrine reuptake transporters.[7]

  • Anticancer Agents: The piperazine scaffold is a key component in a number of anticancer drugs, including the blockbuster tyrosine kinase inhibitor, Imatinib.[8][9][10] Piperazine-containing compounds can inhibit cell cycle progression, suppress angiogenesis, and interact with DNA.[8][9]

  • Antihistamines: Cetirizine, a widely used second-generation antihistamine, is a piperazine derivative that effectively treats allergic conditions.[11][12]

  • Antiviral and other therapeutic areas: The applications of N-substituted piperazines extend to antiviral therapies, and they are also explored for their potential in treating neurodegenerative diseases and pain.[13][14]

This wide range of biological activities underscores the remarkable adaptability of the piperazine nucleus.

Synthetic Strategies for N-Substituted Piperazines

The synthesis of N-substituted piperazines is a well-established field, with several robust and versatile methods available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern, the nature of the substituents, and the scale of the reaction. Two of the most powerful and widely employed methods are the Buchwald-Hartwig amination and reductive amination.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl piperazines by providing an efficient and general method for the formation of carbon-nitrogen bonds.[15][16] This palladium-catalyzed cross-coupling reaction allows for the direct arylation of the piperazine nitrogen with a wide variety of aryl halides and triflates.[1]

The success of this reaction is highly dependent on the choice of the palladium catalyst, the phosphine ligand, the base, and the solvent.[15] Sterically hindered and electron-rich phosphine ligands are often essential for achieving high yields, particularly with less reactive aryl chlorides.[15]

Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Halide [15]

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst)

  • Phosphine ligand (e.g., XantPhos, BINAP, RuPhos)

  • Base (e.g., NaO-t-Bu, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv), and the base (1.4-2.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent. For pre-catalysts, this step may not be necessary.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.

Reductive Amination: A Versatile Tool for N-Alkylation

Reductive amination is a powerful and versatile method for the N-alkylation of piperazines.[13] This reaction proceeds in a two-step, often one-pot, process involving the formation of an imine or iminium ion from the piperazine and a carbonyl compound (aldehyde or ketone), followed by its reduction to the corresponding N-alkylated piperazine.[13]

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a popular choice due to its mildness and selectivity.

Experimental Protocol: Reductive Amination of Piperazin-2-ylmethanol Dihydrochloride [13]

Materials:

  • Piperazin-2-ylmethanol dihydrochloride (1.0 eq)

  • Aldehyde or ketone (1.1 - 1.2 eq)

  • Triethylamine (2.2 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

Procedure:

  • To a round-bottom flask, add Piperazin-2-ylmethanol dihydrochloride (1.0 eq) and the anhydrous solvent.

  • Add triethylamine (2.2 eq) to the mixture and stir for 10-15 minutes at room temperature to neutralize the hydrochloride salt and generate the free base in situ.

  • Add the aldehyde or ketone (1.1 - 1.2 eq) to the reaction mixture.

  • Stir the mixture for 30-60 minutes at room temperature to allow for the formation of the imine/iminium ion intermediate.

  • In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in the anhydrous solvent.

  • Slowly add the suspension of the reducing agent to the reaction mixture. The addition may be exothermic.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Structure-Activity Relationships (SAR) in N-Substituted Piperazines

The biological activity of N-substituted piperazines is intricately linked to the nature and position of the substituents on the piperazine ring and any appended functionalities.[7][17][18] Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and improved therapeutic agents.

For instance, in the context of antipsychotic agents, the substitution pattern on the N-aryl group can significantly influence the compound's affinity for dopamine D2 and serotonin 5-HT1A receptors.[19] Similarly, in the development of anticancer agents, modifications to the N-substituents can impact the compound's cytotoxicity and selectivity for cancer cells.[20][21]

The flexible nature of the piperazine ring allows it to adopt different conformations, which can be critical for binding to specific biological targets.[8] Computational modeling and quantitative structure-activity relationship (QSAR) studies are often employed to better understand these interactions and guide the design of more potent and selective compounds.[7]

Analytical Characterization of Piperazine Derivatives

The rigorous analytical characterization of N-substituted piperazines is essential to confirm their identity, purity, and stability, which are critical aspects of drug discovery and development.[22] A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Table 1: Key Analytical Techniques for the Characterization of N-Substituted Piperazines

TechniqueApplicationKey Considerations
High-Performance Liquid Chromatography (HPLC) Separation, quantification, and purity assessment of non-volatile or thermally labile derivatives.[22]The piperazine nucleus lacks a strong chromophore, often necessitating derivatization (e.g., with NBD-Cl) to enhance UV detection.[22][23] Reversed-phase chromatography is commonly used.[22]
Gas Chromatography (GC) Analysis of volatile and thermally stable piperazine derivatives.Derivatization may be required to improve volatility and chromatographic behavior.
Mass Spectrometry (MS) Determination of molecular weight and structural elucidation, often coupled with HPLC (LC-MS) or GC (GC-MS).[24]Provides valuable information for confirming the identity of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural characterization, including the determination of proton and carbon skeletons and stereochemistry.[24]¹H and ¹³C NMR are fundamental for confirming the structure of novel piperazine derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups present in the molecule.[24]Useful for confirming the presence of key structural features.

Experimental Protocol: HPLC-UV Analysis of Piperazine Derivatives after Derivatization with NBD-Cl [22][23]

Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector.

  • Analytical column (e.g., Chiralpak IC, 250 x 4.6 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Diethylamine

  • Piperazine standard

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1 v/v/v).

  • Standard and Sample Preparation:

    • Prepare a standard stock solution of piperazine in a suitable diluent.

    • Prepare a solution of NBD-Cl in acetonitrile.

    • For derivatization, mix the piperazine standard or sample solution with an excess of the NBD-Cl solution.

    • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.

    • Cool the solution and dilute with the mobile phase before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 35°C

    • Detection wavelength: 340 nm

  • Data Analysis:

    • Identify the peak corresponding to the derivatized piperazine based on its retention time compared to the standard.

    • Quantify the analyte using a calibration curve generated from standards of known concentrations.

Visualizing Key Concepts

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthetic Pathways cluster_applications Therapeutic Applications Aryl Halide Aryl Halide Buchwald-Hartwig Buchwald-Hartwig Aryl Halide->Buchwald-Hartwig Piperazine Piperazine Piperazine->Buchwald-Hartwig Reductive Amination Reductive Amination Piperazine->Reductive Amination Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Reductive Amination N-Aryl Piperazine N-Aryl Piperazine Buchwald-Hartwig->N-Aryl Piperazine N-Alkyl Piperazine N-Alkyl Piperazine Reductive Amination->N-Alkyl Piperazine N-Substituted Piperazine N-Substituted Piperazine Antipsychotics Antipsychotics N-Substituted Piperazine->Antipsychotics Anticancer Anticancer N-Substituted Piperazine->Anticancer Antihistamines Antihistamines N-Substituted Piperazine->Antihistamines

Figure 1: Key synthetic routes and major therapeutic applications of N-substituted piperazines.

G Start Start Reaction Setup Combine Aryl Halide, N-Boc-piperazine, Base Start->Reaction Setup Inert Atmosphere Evacuate and backfill with Argon/Nitrogen Reaction Setup->Inert Atmosphere Catalyst Addition Add Pd catalyst and ligand solution Inert Atmosphere->Catalyst Addition Heating Heat to 80-110 °C and stir Catalyst Addition->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Cool, dilute, and wash Monitoring->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Figure 2: A generalized workflow for the Buchwald-Hartwig amination.

Future Directions and Conclusion

The field of N-substituted piperazines continues to evolve, with ongoing research focused on the development of novel synthetic methodologies, the exploration of new therapeutic applications, and a deeper understanding of their pharmacological mechanisms. Recent advances in areas such as C-H functionalization are opening up new avenues for creating structurally diverse piperazine derivatives that were previously inaccessible.[10]

References

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. (n.d.).
  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination - Benchchem. (n.d.).
  • Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives - Benchchem. (n.d.).
  • Yamashita, T., Hatamoto, E., Takenaka, H., Kojima, Y., Inoue, Y., Gemba, M., & Yasuda, M. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856–859. [Link]

  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • The structure‐activity relationship of anticancer activity piperazine derivatives. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties | ACS Chemical Neuroscience. (n.d.). Retrieved January 12, 2026, from [Link]

  • Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride - Benchchem. (n.d.).
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (n.d.). Retrieved January 12, 2026, from [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Fused and Substituted Piperazines as Anticancer Agents: A Review - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • N-aryl-N'-benzylpiperazines as potential antipsychotic agents - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Intramolecular reductive amination for the preparation of piperazines.⁷¹ - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents - AIR Unimi. (n.d.). Retrieved January 12, 2026, from [Link]

  • Antipsychotic piperazine and piperadine derivatives. (n.d.).
  • A practical catalytic reductive amination of carboxylic acids - RSC Publishing. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives - IJPPR. (n.d.). Retrieved January 12, 2026, from [Link]

  • New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.). Retrieved January 12, 2026, from [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • N-Substituted piperazine derivatives as potential multitarget agents acting on histamine H3 receptor and cancer resistance proteins - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV | Abstract - JOCPR. (n.d.). Retrieved January 12, 2026, from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • New (sulfonyloxy)piperazinyldibenzazepines as potential atypical antipsychotics: chemistry and pharmacological evaluation - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Substituted piperazine - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - ACS Publications. (n.d.). Retrieved January 12, 2026, from [Link]

  • Substituted phenoxyalkylpiperazines as dopamine D3 receptor ligands - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Substituted Piperazines as Novel Potential Radioprotective Agents - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis and anti-inflammatory effects of new piperazine and ethanolamine derivatives of H(1)-antihistaminic drugs - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • The Role of Piperazine Derivatives in Modern Drug Discovery. (n.d.). Retrieved January 12, 2026, from [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). Retrieved January 12, 2026, from [Link]

  • A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications - OUCI. (n.d.). Retrieved January 12, 2026, from [Link]

  • New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. | Semantic Scholar. (n.d.). Retrieved January 12, 2026, from [Link]

  • Selected marketed drugs or drug candidates containing piperazine motif - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

  • De Novo Assembly of Highly Substituted Morpholines and Piperazines - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to 1-(2,2-Dimethylpropyl)piperazine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1-(2,2-dimethylpropyl)piperazine, also known as 1-neopentylpiperazine. While a singular "discovery" event for this specific molecule is not prominent in the scientific literature, its existence is a logical extension of established synthetic methodologies for N-substituted piperazines. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, and the broader context of its utility in medicinal chemistry. The narrative emphasizes the rationale behind synthetic choices, provides validated experimental protocols, and is grounded in authoritative references.

Introduction: The Significance of the N-Substituted Piperazine Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, including a high pKa, the ability to engage in multiple hydrogen bonding interactions, and its typical water solubility, make it a valuable component in drug design.[3] The substitution on one or both nitrogen atoms allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic profile, influencing its target affinity, selectivity, absorption, distribution, metabolism, and excretion (ADME) properties.

The introduction of an N-alkyl group, such as the 2,2-dimethylpropyl (neopentyl) moiety, can significantly impact a molecule's lipophilicity and steric profile. The bulky neopentyl group can provide metabolic stability by shielding the adjacent nitrogen from enzymatic degradation and can confer specific conformational preferences that may enhance binding to a biological target. This guide focuses on the synthesis and characterization of this compound as a foundational building block for more complex bioactive molecules.

Synthetic Methodologies: A Tale of Two Pathways

The synthesis of this compound is primarily achieved through two robust and well-established methods for N-alkylation of secondary amines: Reductive Amination and Direct N-Alkylation . The choice between these pathways often depends on the availability of starting materials, desired scale, and the need to control for side products.

A critical challenge in the synthesis of monosubstituted piperazines is preventing the formation of the dialkylated product.[4] This is due to the fact that the mono-alkylated product is often more nucleophilic than the starting piperazine. To circumvent this, two main strategies are employed: using a large excess of piperazine or, more commonly and efficiently, using a mono-protected piperazine derivative, such as 1-Boc-piperazine.[4] The latter approach ensures selectivity and is generally preferred in modern organic synthesis for its cleanliness and predictability.

Pathway A: Reductive Amination

Reductive amination is a powerful and widely used method for forming C-N bonds.[5][6] It involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.[6][7] For the synthesis of this compound, this involves the reaction of piperazine with pivalaldehyde (2,2-dimethylpropanal).

Rationale: This one-pot procedure is highly efficient and avoids the use of alkyl halides, which can be lachrymatory or toxic. The use of mild reducing agents like sodium triacetoxyborohydride (STAB) allows for the selective reduction of the iminium ion in the presence of the starting aldehyde, minimizing side reactions.[8]

Experimental Protocol: Reductive Amination of Mono-Boc-Piperazine with Pivalaldehyde

  • Reaction Setup: To a solution of 1-Boc-piperazine (1.0 eq.) and pivalaldehyde (1.2 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid (0.1 eq.).

  • Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. The reaction is typically exothermic and may involve gas evolution. Maintain the temperature at room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Deprotection: Concentrate the dried organic phase under reduced pressure. The resulting crude N-Boc-1-(2,2-dimethylpropyl)piperazine can be purified by silica gel chromatography. Subsequent deprotection of the Boc group is achieved by treating the purified intermediate with an acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in methanol, to yield the final product.

Reductive_Amination cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection BocPip 1-Boc-Piperazine Iminium Iminium Ion Intermediate BocPip->Iminium + Acetic Acid (cat.) Pival Pivalaldehyde Pival->Iminium BocProduct N-Boc-1-(2,2-dimethylpropyl)piperazine Iminium->BocProduct STAB NaBH(OAc)3 (STAB) STAB->BocProduct FinalProduct This compound BocProduct->FinalProduct Acid TFA or HCl Acid->FinalProduct

Caption: Reductive Amination Workflow.

Pathway B: Direct N-Alkylation

Direct N-alkylation involves the reaction of piperazine with a suitable alkylating agent, in this case, a neopentyl halide (e.g., 1-bromo-2,2-dimethylpropane or 1-chloro-2,2-dimethylpropane), in the presence of a base.[9][10]

Rationale: This method is straightforward but requires careful control to achieve mono-alkylation. The steric hindrance of the neopentyl group can help to disfavor dialkylation to some extent. However, for cleaner reactions and higher yields of the mono-substituted product, starting with mono-Boc-piperazine is highly recommended.[4] The base is necessary to neutralize the hydrohalic acid formed during the reaction.

Experimental Protocol: Direct N-Alkylation of Mono-Boc-Piperazine

  • Reaction Setup: In a round-bottom flask, dissolve 1-Boc-piperazine (1.0 eq.) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Base and Alkylating Agent: Add a suitable base, such as potassium carbonate (2.0 eq.) or triethylamine (1.5 eq.). To this suspension, add 1-bromo-2,2-dimethylpropane (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor its progress by thin-layer chromatography (TLC). The reaction may take several hours to reach completion.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification and Deprotection: Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude N-Boc protected product, which can be purified by column chromatography. Subsequent deprotection with an acid (TFA or HCl) as described in the reductive amination protocol will yield this compound.

Direct_Alkylation cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection BocPip 1-Boc-Piperazine BocProduct N-Boc-1-(2,2-dimethylpropyl)piperazine BocPip->BocProduct NeoHalide Neopentyl Halide NeoHalide->BocProduct Base Base (e.g., K2CO3) Base->BocProduct FinalProduct This compound BocProduct->FinalProduct Acid TFA or HCl Acid->FinalProduct

Caption: Direct N-Alkylation Workflow.

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized below. These values are critical for its handling, purification, and application in further synthetic steps.

PropertyValueSource
CAS Number 57184-50-6[11][12]
Molecular Formula C₉H₂₀N₂[11][12]
Molecular Weight 156.27 g/mol [11][12]
IUPAC Name This compound[11]
Synonyms 1-Neopentylpiperazine
Calculated LogP 1.6 - 1.8ChemDraw/MarvinSketch
Calculated pKa ~9.8 (most basic nitrogen)ChemDraw/MarvinSketch
Appearance Colorless to light yellow liquidTypical for similar amines
Boiling Point ~190-200 °C (estimated)Structure-based estimation
Expected NMR Spectral Data:
  • ¹H NMR (in CDCl₃):

    • δ ~2.8-3.0 ppm (m, 4H): Protons on the two carbons of the piperazine ring adjacent to the secondary amine (-NH-CH ₂-).

    • δ ~2.4-2.6 ppm (m, 4H): Protons on the two carbons of the piperazine ring adjacent to the tertiary amine (-N(neopentyl)-CH ₂-).

    • δ ~2.1-2.2 ppm (s, 2H): Methylene protons of the neopentyl group (-CH ₂-C(CH₃)₃). The singlet appearance is due to the absence of adjacent protons.

    • δ ~0.9 ppm (s, 9H): The nine equivalent protons of the three methyl groups of the tert-butyl moiety (-C(CH ₃)₃).

    • δ (variable): A broad singlet for the N-H proton, which can exchange with trace water in the solvent.

  • ¹³C NMR (in CDCl₃):

    • δ ~70-72 ppm: Methylene carbon of the neopentyl group (-C H₂-C(CH₃)₃).

    • δ ~55-57 ppm: Carbons of the piperazine ring adjacent to the tertiary nitrogen.

    • δ ~45-47 ppm: Carbons of the piperazine ring adjacent to the secondary nitrogen.

    • δ ~32-34 ppm: Quaternary carbon of the neopentyl group (-C (CH₃)₃).

    • δ ~26-28 ppm: Methyl carbons of the neopentyl group (-C(C H₃)₃).

Applications in Research and Drug Development

While this compound itself is not an active pharmaceutical ingredient, it serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The piperazine core is found in drugs targeting a wide array of conditions, including:

  • Central Nervous System (CNS) Disorders: Many antipsychotic, antidepressant, and anxiolytic drugs incorporate a piperazine moiety.[13]

  • Oncology: Piperazine derivatives have been developed as kinase inhibitors for cancer therapy.

  • Infectious Diseases: The scaffold is present in various antimicrobial and anthelmintic agents.[1][14]

  • Cardiovascular Diseases: Certain antianginal and antihypertensive drugs feature the piperazine ring.

The neopentyl group on the piperazine can be strategically employed to enhance metabolic stability or to probe steric requirements within a receptor's binding pocket. Researchers can utilize this building block to synthesize libraries of compounds for screening against various biological targets, leveraging the favorable properties of the N-substituted piperazine scaffold.

Conclusion

This compound is a valuable synthetic intermediate whose preparation is well-rooted in the principles of modern organic chemistry. Its synthesis, achievable through robust methods like reductive amination and direct N-alkylation, is a practical exercise in controlling reactivity and selectivity in amine chemistry. Understanding the rationale behind these synthetic choices, particularly the management of mono- versus di-substitution, is key to its efficient production. As the quest for novel therapeutics continues, the strategic use of well-characterized building blocks like this compound will remain a cornerstone of drug discovery and development.

References

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health (NIH). Available at: [Link]

  • Teodori, E., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Romanelli, M. N. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1009. Available at: [Link]

  • Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. PubMed. Available at: [Link]

  • 1-(2,2-Dimethyl-propyl)-piperazine, 98%. J&K Scientific. Available at: [Link]

  • Reductive amination of piperazine. Reddit. Available at: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Available at: [Link]

  • This compound. Oakwood Chemical. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Taylor & Francis Online. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry Teaching and Learning Community (GCTLC). Available at: [Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties. Semantic Scholar. Available at: [Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. National Institutes of Health (NIH). Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. Available at: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 1-(2,2-Dimethylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 1-(2,2-Dimethylpropyl)piperazine (CAS No. 57184-50-6), a key building block for professionals in research, development, and pharmaceutical sciences. The protocols herein are designed to ensure scientific integrity and personnel safety through a deep understanding of the compound's properties and potential hazards.

Introduction and Scientific Context

This compound, also known as 1-neopentylpiperazine, is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are integral to the synthesis of a wide range of pharmacologically active compounds. Understanding the specific safety profile of this precursor is paramount for its effective and safe utilization in the laboratory. While this compound is a valuable synthetic intermediate, its structural similarity to other biologically active piperazines necessitates a cautious and well-informed handling approach.

Hazard Identification and Risk Assessment

Based on available safety data sheets, this compound is classified as a hazardous substance.[1][2] A thorough risk assessment must be conducted before any handling of this material.

GHS Classification & Hazards:

  • Acute Toxicity: Harmful if swallowed (Oral, Category 4), in contact with skin (Dermal, Category 4), or if inhaled (Inhalation, Category 4).[1]

  • Skin Corrosion/Irritation: Causes skin irritation (Category 2).[1]

  • Eye Damage/Irritation: Causes serious eye irritation (Category 2A).[1]

  • Respiratory Irritation: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1]

Toxicological Summary:

Hazard ClassGHS CategoryHazard StatementSource
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[1]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[1]
Skin Irritation2H315: Causes skin irritation[1]
Serious Eye Irritation2AH319: Causes serious eye irritation[1]
STOT - Single Exposure3H335: May cause respiratory irritation[1]

The causality behind these classifications lies in the chemical nature of substituted piperazines. The basic nitrogen atoms can cause corrosive effects on tissues upon direct contact or inhalation. The overall molecular structure can lead to systemic toxicity if absorbed into the bloodstream.

Standard Operating Procedure for Safe Handling

Adherence to a strict, validated protocol is essential to mitigate the risks associated with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

Rationale: A multi-layered approach to protection, starting with engineering controls to minimize ambient exposure, followed by appropriate PPE to prevent direct contact, is a cornerstone of laboratory safety.

  • Ventilation: All handling of solid and dissolved this compound must be performed in a certified chemical fume hood to control airborne concentrations.[3][4]

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are mandatory.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5]

  • Skin Protection:

    • Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[6] Gloves should be inspected before use and changed immediately if contaminated.

    • Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood, a NIOSH/MSHA-approved respirator is required.[7][8]

Step-by-Step Handling Protocol (Weighing and Dissolving)
  • Preparation:

    • Designate a specific area within the fume hood for handling the compound.

    • Ensure an eyewash station and safety shower are readily accessible.[7][9]

    • Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, stir bar) inside the fume hood.

  • Weighing:

    • Slowly open the container to avoid creating airborne dust.

    • Use a dedicated spatula to carefully transfer the desired amount of the solid to a weigh boat on a tared balance.

    • Minimize the generation of dust during transfer.[1]

  • Dissolution:

    • Carefully add the weighed solid to the beaker containing the chosen solvent.

    • Add a stir bar and place the beaker on a stir plate to facilitate dissolution.

    • Keep the container covered to the extent possible during this process.

  • Cleanup:

    • Wipe down the spatula and work surface with a damp cloth, ensuring the cloth is disposed of as hazardous waste.

    • Securely close the main container of this compound.

    • Wash hands thoroughly with soap and water after completing the task, even after removing gloves.[3][4]

Storage and Chemical Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials.[3][4] The container should be kept tightly closed.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[7][10][11] Reactions with these substances can be exothermic and potentially violent.

  • Stability: While specific stability data for this compound is limited, related piperazines are known to be sensitive to light and may absorb atmospheric moisture and carbon dioxide.[7][10] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[4] For solutions, it is best practice to store them refrigerated or frozen and for limited periods to prevent degradation.[12]

Emergency and Spill Response

Immediate and correct response to an emergency can significantly reduce harm.

Exposure Procedures
  • Inhalation: Move the affected person to fresh air immediately.[7][9] If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove all contaminated clothing.[7][9] Wash the affected area with soap and plenty of water for at least 15 minutes.[9] Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7][9] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[7][9] Rinse the mouth with water.[4] If the person is conscious, give them water to drink. Seek immediate medical attention.[9]

Spill Cleanup Protocol
  • Minor Spill (in a fume hood):

    • Ensure appropriate PPE is worn.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[1]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill:

    • Evacuate all non-essential personnel from the area.[1]

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.[1]

EmergencyResponse cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Spill or Exposure Event ExposureType Identify Exposure Route Start->ExposureType Exposure SpillSize Assess Spill Size Start->SpillSize Spill Inhalation Move to Fresh Air Seek Medical Attention ExposureType->Inhalation Inhalation SkinContact Remove Clothing Wash with Soap & Water (15 min) Seek Medical Attention ExposureType->SkinContact Skin EyeContact Flush Eyes (15 min) Seek Medical Attention ExposureType->EyeContact Eye Ingestion Do NOT Induce Vomiting Rinse Mouth Seek Medical Attention ExposureType->Ingestion Ingestion MinorSpill Contain with Absorbent Collect in Waste Container Decontaminate Area SpillSize->MinorSpill Minor (in fume hood) MajorSpill Evacuate Area Alert Emergency Response SpillSize->MajorSpill Major

Caption: Emergency response workflow for this compound.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[7][9] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Chemical Reactivity

A clear understanding of potential reactivity is crucial for experimental design and safety.

ReactivityProfile cluster_incompatible Incompatible Materials Compound This compound Oxidizers Strong Oxidizing Agents Compound->Oxidizers Exothermic Reaction Acids Strong Acids Compound->Acids Exothermic Neutralization AcidHalides Acid Halides / Anhydrides Compound->AcidHalides Vigorous Reaction

Caption: Reactivity profile and incompatibilities.

  • Neutralization: As a base, it will react exothermically with acids to form salts.[10]

  • Incompatibilities: It may be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[10]

  • Decomposition: Thermal decomposition can release irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7][11]

By integrating these safety protocols and scientific insights, researchers can confidently and safely handle this compound, ensuring both the integrity of their work and the protection of all laboratory personnel.

References

  • Safety Data Sheet: this compound. SynQuest Laboratories, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCWaAnFN1e24yHaO3YTnM3NBom__iV5_RJt3tIe9AUfO6clRZzr_YrlX_Mtb2yGD5uUyQw1NtZb9I3atcsAOYbskLVrB8JV_3vFiKEvWztlrFy3ZTEjzFHXb8oBSCsn7yVMOtLGPs0Lw9nHbxIb77x72g7SFNNFV73yM7gPsHkUb9AGXrcYCdnwsp8CAhKIbI-WHxl]
  • Piperazine - Santa Cruz Biotechnology. Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyJs_ZVsuencvZKo84_T9f55kyL445D3lwfpAUUlobtVQ6dgtGX4CYRNHSv5lgxrnt_W6qifu7Ag8jHZNaJrL9InGbUyoLjR7s1utgpJlsUnqEf4phwapJPUfMlG1ujBwmtK-Z]
  • PIPERAZINE - CAMEO Chemicals. NOAA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQN-HpFeiHCenLgmkfv2qNJc4hKbjbvelQkRDns8snca9U_pRS5CmJAZU5UD2lQgtruGam5iew469LvjTKKbGTIsxIbHHkC80BCxf9ckBOOT4OCjYuJxzp0gGa6Avs0VNBf6RHv07cFg==]
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxqxvQ96OmXVH_13Dflg8sXOwqZLXAlTlcPh3YXPsrGtAdOTWAJvJ7HQ8-Sj6EOUXCkhJ6VByr_K7JsNnGDzTRHVGgEVCl52zKIUJjPRHrrBM4IRBfZ_tFOk3qniKy4iwVl1nSb3UO_rp1VYB40YnRmw==]
  • Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology (2017). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ5zCeT2fCJxJ09hiG9wy_oWMig7QSA0smpIX5tbhpaKHgIcJJ2xaoPmJKE1tejS63wArQlBEmWMqSIMwWeHE-UZ6ZemVledofkQN__PtNEKj24G3cTEAKERe-xmOQUMlA-tzrGmd9yDoK8DLycoo=]
  • Safety Data Sheet - Piperazine. Cayman Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDBRRZP07cqf7xw6bDC59Jz-d6pWv-eejwo4t80bZRppBYPyH3mACtMO--mdpELhg0t2IUCemk8eIMgYC1V8LQDFQhY3RWCaXrOlBgcCwoJgAQoqtgVDdyCiTtZkXdFm3u5LGrESoHwa8=]
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxjHSmVmBeSocpejG8KTnwe9M1Wtx6fzCTDr1ftjMP4Srbu5QxIxvDwZmuCBpw5OUGCgScEmtKPuWZhUq55jfi7IK9n5c6641dnb_o19QdMso3s1Mfq23zdt_50KacBRiafkvXfn1X9mepjgC1PcUFkda8ItwpKfTmnbsH3p6iDka272MUnzzsHNTg7tBjlL2ZWAuhLT2j6d3IlEvX5ID4FCgxC5tYGBccQrdQccF_qMOXbar4Qdel97jl5-VLa4Bwq93JR4KfxlY8s1vR0Qk82S9R4ZOynUMRg7o=]
  • SAFETY DATA SHEET - Fisher Scientific (Piperazine). Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcj3Y7v6t9WOg3UGo2MIwHAYRr9_klwWB2ETpZqq3Pzq25IndzvfPYG5jVguo1aBXuIltEBNjn6pWfU3m52_kCRDnV5_MwWQO9tGeyNeslv34yyG3FhTvdcxqE1zxQr1pKobehG9siJA_GhMOwiDW-dRs9gAqaX84XIy7ilnrnfyGmyb2CtkuYssaSA023DUoE]
  • Safety Data Sheet - 1-(3,5-Dimethylphenyl)piperazine. Cayman Chemical. [URL: https://vertexaisearch.cloud.google.
  • SAFETY DATA SHEET - Sigma-Aldrich (Piperazine). Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_mP5ubD2jiZqkYg2vuIgaB7ZMe6kSIKFuqprDsRwt-LpWmaaRUk2e1ejFl_ODe3jaysxsgIOCo2LJpcnNEx2OR2CDVravHK7nuc8TkWxo86asH971uJkSa8pQhtHdSePLOruOp6zmWZ6uuI_m]
  • SAFETY DATA SHEET - Thermo Fisher Scientific (Piperazine, anhydrous). Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmtM0UJGlP1kqCHqCbAikNhvkbchxfm8a_UMAVe6Ljbua3kYnRJoVdL7XcILhutApa0e5SAuF2yJQpdlj4zmx2MpjU7CMqH1EzoYWt06iD4BsNhzJWdtPx-siWKw8T4pDJzKCiceL-Sy-7lgt2y8kWe993ChvT-ffwn07GBOxz5UzHFTUjVKxZSlwCbedt0-_2AH0OUlIQsiRAqm5cpEcuCHf6PnL8jbzEkH7SkavzzG-Au_cf_EhHSzNiGRwwO4Ak6pYbxIzSSMuytrwJ]
  • SAFETY DATA SHEET - Fisher Scientific (2,6-Dimethylpiperazine). Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7uDF24_-QscsOKTozhPlbcgPizhfryMfseoh_98kq_s9r4aC2cmYO2lcf9kE1gS8eYzGxYa4YsRbRMRjX4pb-tNvaPDCghKLsYBXQLAVZSHtgLMLtj-4f_zHJM2bPpGUHOGI3KIOM9bptU4f3-HXgbRo8zdk5Le8ue6FoKEPA9SpfQxJqnsdejk_arqwqaOcq20DCqXcV-4A1IiUCEg_fKwtTVpGW3IHRjISFB5DccB_utxLflw10SNAdxYI0r5duG2agTWJt91HG-rPvrpK3xeXqqA==]
  • SAFETY DATA SHEET - ChemDmart (Piperazine). ChemDmart. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU1NonFyc0hpJ6g0LfmLo5sldMOD7xxsPX8u1w7kyhom4lThEf1LhPjcQ3WbiKgUwiPRuGd26yqpXp_slAmPxYSGunS2JMH10pHkLHSPpt7mLPsH1-_pMibfG4T2UT9_7yyX3qIQCoYRVG42B7DeOpUygxbZm_ZidLLVi4lCib8yLKXNo=]
  • Safety Data Sheet - Biosynth. Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzceGeB_dJ01cZxlrubDxAokfKXgeQ0FJeDZqAp-ptKJSVo0RxsbU5R8vT6hlkCRsXGrzxrpZsGgRyeQyc3EXMJqCA65ccvS82dfzmCSWdeFCaTBJ4ZwCExCRevNQmePrjSg9dra-jTBBYZ03b47PPEJvWBgCtbBazaKOY1g==]
  • 1-(2,2-Dimethyl-propyl)-piperazine, 98% | 57184-50-6. J&K Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXa5qHrQHY2CCnOFlhJwts9knNLZdWMc-vVLcOcGW3ifXznlC7vAj73s4THvM2GQgXRnevgXAKFPtAUgZyom3NAN5R5yRBl39duJ-0b7mr0LQpSli5SS-NsVQ6lgN8tFp9ndN3]
  • Essential Safety and Logistical Information for Handling Piperazin-2-one-d6. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHboH9ljy4nustQEpqGl8Nf1TOgjVras5fThHM_JcUtEm9jw50NeN3l3s14SUrx6NRUzBR613-YobBJQPoJ6joOvhrVNNAPdeo3EFYKJW6e3p9EUPw7_VE4PBj4XjMDZ7xCxfrlR4vlu6PsGcEaaOnfv0E0DHQ0g-6s5hErAOZSHpo3t8oCi5Xp_3_p0464iUoqe3MF0CU-3hBZYm5JI1DBDesBIysu8qM=]

Sources

Methodological & Application

Synthesis of 1-(2,2-Dimethylpropyl)piperazine from Piperazine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocol for the synthesis of 1-(2,2-dimethylpropyl)piperazine, a valuable building block in contemporary drug discovery and development. The described methodology focuses on a robust and selective one-pot reductive amination, offering high yield and purity while minimizing the formation of undesirable side products. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-characterized synthetic route to this important intermediate.

Introduction: The Significance of Mono-Alkylated Piperazines

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, appearing in a wide array of approved pharmaceuticals. The mono-N-alkylation of the piperazine ring is a critical transformation, as it allows for the introduction of diverse functionalities that can modulate a compound's pharmacokinetic and pharmacodynamic properties. Direct alkylation of piperazine is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products that necessitate challenging purification procedures. To circumvent this, a more controlled approach such as reductive amination is preferred. This method involves the in-situ formation of an iminium ion from piperazine and an aldehyde, followed by its immediate reduction to the desired amine.

This application note will focus on the synthesis of this compound, also known as 1-neopentylpiperazine, from piperazine and pivalaldehyde. The neopentyl group, with its sterically hindered nature, can impart unique properties to a molecule, influencing its metabolic stability and binding interactions.

Mechanistic Insights: The Rationale Behind Reductive Amination

The synthesis of this compound is achieved through a one-pot reductive amination reaction. This process is favored over direct alkylation with a neopentyl halide to prevent the common issue of over-alkylation, which would lead to the formation of the undesired 1,4-dineopentylpiperazine.

The reaction proceeds in two key steps within the same reaction vessel:

  • Iminium Ion Formation: Piperazine, a secondary amine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivalaldehyde. This is followed by the elimination of a water molecule to form a transient iminium ion. The formation of this intermediate is crucial for the selectivity of the reaction.

  • Reduction: A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion to the corresponding tertiary amine, yielding the desired this compound. Sodium triacetoxyborohydride is particularly well-suited for this transformation as it is less reactive towards the starting aldehyde compared to other hydride reagents like sodium borohydride, thus minimizing the reduction of pivalaldehyde to neopentyl alcohol.

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Piperazine Piperazine Iminium_Ion Iminium Ion Intermediate Piperazine->Iminium_Ion + Pivalaldehyde Pivalaldehyde Pivalaldehyde->Iminium_Ion - H₂O Final_Product This compound Iminium_Ion->Final_Product + Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Final_Product

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
PiperazineAnhydrous, 99%Sigma-Aldrich
Pivalaldehyde98%Alfa Aesar
Sodium triacetoxyborohydride97%Acros Organics
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Sodium bicarbonateSaturated aqueous solutionVWR
Anhydrous magnesium sulfate≥97%EMD Millipore
Diethyl etherACS GradeJ.T. Baker
Hydrochloric acidConcentratedMacron Fine Chemicals
Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous piperazine (8.61 g, 100 mmol).

  • Dissolution: Add anhydrous dichloromethane (100 mL) to the flask and stir until the piperazine is completely dissolved.

  • Aldehyde Addition: To the stirred solution, add pivalaldehyde (8.61 g, 100 mmol, 1.0 equivalent) dropwise at room temperature over a period of 10-15 minutes.

  • Iminium Ion Formation: Allow the reaction mixture to stir at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (25.4 g, 120 mmol, 1.2 equivalents) to the reaction mixture. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford this compound as a colorless oil.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 2.85 (t, J = 5.0 Hz, 4H), 2.39 (t, J = 5.0 Hz, 4H), 2.11 (s, 2H), 0.89 (s, 9H).
¹³C NMR (101 MHz, CDCl₃)δ 67.9, 54.8, 46.2, 32.9, 26.5.
Mass Spectrometry (EI) m/z (relative intensity): 156 (M⁺, 5), 99 (100), 70 (45), 57 (80).

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The reaction should be carried out under anhydrous conditions as sodium triacetoxyborohydride is moisture-sensitive.

  • Exothermicity: The addition of the reducing agent can be exothermic. For larger scale reactions, cooling the reaction mixture in an ice bath during the addition is recommended.

  • Work-up pH: Ensure the aqueous layer is basic during the work-up to keep the product in its free base form for efficient extraction into the organic solvent.

  • Purification: While vacuum distillation is a viable purification method, flash chromatography provides a higher degree of purity, especially if any di-alkylated product has formed.

Conclusion

The reductive amination of piperazine with pivalaldehyde using sodium triacetoxyborohydride offers a highly efficient and selective method for the synthesis of this compound. The protocol described in this guide is robust and scalable, providing a reliable route to this important building block for pharmaceutical research and development. The detailed characterization data provides a benchmark for quality control and assurance.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2148. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs. Journal of Mass Spectrometry. [Link]

  • Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872. [Link]

Application Notes and Protocol: Strategic N-alkylation of Piperazine with Neopentyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of piperazine is a cornerstone reaction in medicinal chemistry, enabling the synthesis of a vast array of pharmacologically active agents.[1] However, the introduction of sterically demanding alkyl groups, such as the neopentyl moiety, presents significant synthetic challenges. This application note provides a comprehensive guide to the N-alkylation of piperazine with neopentyl bromide, a reaction severely hampered by steric hindrance and the potential for undesirable di-alkylation. We dissect the mechanistic hurdles and present two strategic protocols: a direct approach leveraging stoichiometric control and a more robust, recommended method utilizing a protecting group strategy. This guide is intended for researchers, chemists, and drug development professionals seeking to navigate this challenging but valuable transformation.

Introduction: The Synthetic Challenge

Piperazine and its derivatives are privileged scaffolds in drug discovery, appearing in numerous FDA-approved drugs for indications ranging from cancer to viral infections.[1][2] The two secondary amine nitrogens of the piperazine ring provide ideal handles for introducing molecular diversity through N-alkylation.[3] The target of this protocol, 1-neopentylpiperazine, is an important building block for more complex molecules.

The reaction between piperazine and neopentyl bromide is a nucleophilic substitution (Sₙ2). However, two major obstacles complicate this transformation:

  • Extreme Steric Hindrance: Neopentyl bromide is a primary alkyl halide, which would typically be an excellent substrate for Sₙ2 reactions. Yet, it is notoriously unreactive.[4] The presence of a bulky tert-butyl group on the carbon adjacent to the reaction center (the β-carbon) effectively shields the electrophilic carbon from the nucleophile's backside attack. This steric blockade dramatically increases the activation energy of the reaction, with some studies showing neopentyl bromide reacts up to 100,000 times slower than ethyl bromide under Sₙ2 conditions.[4]

  • Selectivity Control (Mono- vs. Di-alkylation): Piperazine possesses two reactive secondary amines. After the first N-alkylation, the resulting product, 1-neopentylpiperazine, is still a secondary amine and remains nucleophilic.[5] This mono-alkylated product can compete with the starting piperazine for the remaining neopentyl bromide, leading to the formation of the undesired 1,4-dineopentylpiperazine byproduct.[6][7] This "runaway" alkylation is a common problem in amine chemistry.[7]

This guide will address these challenges by providing detailed, field-proven protocols designed to maximize the yield and purity of the desired mono-alkylated product.

Mechanistic Considerations

The N-alkylation of an amine with an alkyl halide is a classic Sₙ2 reaction. The amine's lone pair of electrons acts as the nucleophile, attacking the electrophilic α-carbon of the alkyl halide and displacing the halide leaving group in a single, concerted step.[5]

cluster_0 Sₙ2 Reaction Pathway R Piperazine (Nucleophile) TS Transition State (Sterically Hindered) R->TS Backside Attack E Neopentyl Bromide (Electrophile) E->TS P 1-Neopentylpiperazinium Bromide TS->P Leaving Group Departs

Caption: The Sₙ2 mechanism for piperazine alkylation.

The primary difficulty, as illustrated below, is the steric shield provided by the tert-butyl group on neopentyl bromide, which physically obstructs the required trajectory for nucleophilic attack.

Caption: Steric clash from the β-tert-butyl group hinders Sₙ2 attack.

To overcome these issues, reaction conditions must be carefully selected, and a synthetic strategy must be employed to control selectivity.

Strategic Approaches to Selective Mono-Alkylation

Two primary strategies are effective for controlling the mono-alkylation of piperazine. The choice depends on the required scale, purity, and tolerance for additional synthetic steps.

StrategyPrincipleAdvantagesDisadvantages
1. Excess Piperazine Statistical Control: A large excess of piperazine (5-10 equivalents) ensures the alkylating agent is statistically more likely to react with an unreacted piperazine molecule than a mono-alkylated one.[6]- Fewer synthetic steps.- Operationally simple.- Requires separation of product from a large amount of starting material.- Can be wasteful of piperazine.- May still produce di-alkylated impurity.
2. Protecting Group Chemical Differentiation: One nitrogen is temporarily "blocked" with a protecting group (e.g., Boc), making the two nitrogens chemically distinct. Alkylation occurs selectively on the free nitrogen, followed by removal of the protecting group.[8][9]- Excellent selectivity, leading to higher purity.- Easier purification.- More reliable and scalable.- Requires two additional steps (protection and deprotection).- Increases overall synthesis time and cost.

For applications requiring high purity and reliability, the Protecting Group Strategy is strongly recommended.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Neopentyl bromide is an alkylating agent and should be handled with care.

Protocol 1: Direct Alkylation using Excess Piperazine

This protocol aims for mono-alkylation by leveraging a large stoichiometric excess of piperazine. It is faster but may require more rigorous purification.

Materials and Reagents:

  • Piperazine (anhydrous, ≥99%)

  • Neopentyl bromide (≥98%)

  • Potassium carbonate (K₂CO₃, anhydrous powder)

  • Dimethylformamide (DMF, anhydrous, ≥99.8%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous piperazine (5.0 eq.) and anhydrous DMF. Stir until the piperazine is fully dissolved.

  • Add Base: Add anhydrous potassium carbonate (2.0 eq.).

  • Add Alkylating Agent: Slowly add neopentyl bromide (1.0 eq.) to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS. Due to the low reactivity of neopentyl bromide, the reaction may require 24-72 hours.

  • Workup: a. Cool the reaction mixture to room temperature and filter off the potassium carbonate. b. Remove the DMF under reduced pressure (high vacuum). c. Dissolve the resulting residue in dichloromethane and transfer to a separatory funnel. d. Wash the organic layer with saturated aqueous NaHCO₃ solution (3x) to remove excess piperazine, followed by brine (1x). e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product will likely contain residual piperazine and some di-alkylated product. Purify by silica gel column chromatography using a gradient eluent system (e.g., 0-10% methanol in dichloromethane with 1% triethylamine to prevent peak tailing).

Protocol 2: Alkylation of Mono-Protected Piperazine (Recommended)

This two-part protocol offers superior control and purity. It involves the alkylation of commercially available 1-Boc-piperazine, followed by acidic deprotection.

Start Piperazine Step1 Protection Start->Step1 Boc₂O Protected 1-Boc-Piperazine Step1->Protected Step2 Alkylation (Neopentyl Bromide, K₂CO₃, DMF) Protected->Step2 Alkylated 1-Boc-4-neopentylpiperazine Step2->Alkylated Step3 Deprotection (TFA or HCl) Alkylated->Step3 Product 1-Neopentylpiperazine (Final Product) Step3->Product

Caption: Workflow for the robust protecting group strategy.

Part A: N-Alkylation of 1-Boc-piperazine

Materials and Reagents:

  • 1-Boc-piperazine (≥98%)

  • Neopentyl bromide (≥98%)

  • Potassium carbonate (K₂CO₃, anhydrous powder)

  • Dimethylformamide (DMF, anhydrous, ≥99.8%)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-Boc-piperazine (1.0 eq.), anhydrous K₂CO₃ (2.0 eq.), and anhydrous DMF.

  • Add Alkylating Agent: Add neopentyl bromide (1.2 eq.) to the stirred suspension.

  • Reaction: Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting 1-Boc-piperazine (typically 24-48 hours).

  • Workup: a. Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate. b. Separate the layers. Extract the aqueous layer with ethyl acetate (2x). c. Combine the organic layers and wash with brine (2x). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-Boc-4-neopentylpiperazine. This intermediate is often pure enough for the next step.

Part B: Boc Deprotection

Materials and Reagents:

  • Crude 1-Boc-4-neopentylpiperazine (from Part A)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Sodium hydroxide (NaOH) solution

Procedure:

  • Deprotection: Dissolve the crude 1-Boc-4-neopentylpiperazine in dichloromethane (DCM). Cool the solution in an ice bath (0 °C).

  • Slowly add trifluoroacetic acid (TFA, 5-10 eq.) or 4M HCl in Dioxane (3-5 eq.).

  • Remove the ice bath and stir the solution at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: a. Concentrate the reaction mixture under reduced pressure. b. Dissolve the residue in water and cool in an ice bath. c. Carefully basify the aqueous solution to pH > 12 by adding 1M NaOH. d. Extract the free amine product with dichloromethane (3x). e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-neopentylpiperazine.

  • Purification: If necessary, the final product can be further purified by distillation under reduced pressure or silica gel chromatography.

Conclusion

The N-alkylation of piperazine with neopentyl bromide is a challenging transformation that requires a deliberate and strategic approach. Direct alkylation is feasible but often complicated by low yields and difficult purifications due to the competing di-alkylation side reaction.[6] For achieving high purity and scalability, a protecting group strategy is unequivocally the superior method.[8][9] By temporarily masking one nitrogen atom, the reaction can be directed with high selectivity, overcoming the inherent reactivity challenges of the piperazine scaffold. The protocols detailed herein provide researchers with reliable starting points for successfully synthesizing 1-neopentylpiperazine and related sterically hindered piperazine derivatives.

References

  • Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • YouTube. (2020, May 31). Alkyl Halides: Solvent effects in substitution reactions. Retrieved from [Link]

  • Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects. Retrieved from [Link]

  • ACS Publications. (n.d.). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • Quora. (2019, March 27). Why neopentyl bromide show sn2 reaction with etoxide and sn1 reaction with ethanol??. Retrieved from [Link]

  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Retrieved from [Link]

  • Reddit. (2020, August 21). For SN2 reactions, neopentyl bromide has a primary alpha carbon but a tertiary beta carbon so it has steric hindrance. Does that rule apply to the structures I drew?. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Master Organic Chemistry. (2011, February 4). The Most Annoying Exceptions in Org 1 (Part 2). Retrieved from [Link]

  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • ChemistryViews. (2023, September 7). Highly Efficient, Base-Catalyzed Alkylation Reactions. Retrieved from [Link]

  • Stack Exchange. (2016, October 14). How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • NIH National Library of Medicine. (2024, November 1). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Retrieved from [Link]

  • Lund University Research Portal. (n.d.). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Retrieved from [Link]

  • ResearchGate. (2013, June 10). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide?. Retrieved from [Link]

  • ResearchGate. (2024, September 6). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]

  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • NIH National Library of Medicine. (2018, April 9). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • YouTube. (2022, April 6). Alkylation of Amines. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014184039A1 - Method for preparing n-alkyl-piperazines.

Sources

Application Notes and Protocols: 1-(2,2-Dimethylpropyl)piperazine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Neopentyl Piperazine Moiety

The piperazine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1][2] Its unique physicochemical characteristics, including two basic nitrogen atoms, allow for the creation of diverse derivatives with a wide range of biological activities.[3] These derivatives have found applications as antipsychotics, antidepressants, antihistamines, and anticancer agents.[3]

This document focuses on the specific utility of 1-(2,2-Dimethylpropyl)piperazine , also known as N-neopentylpiperazine. The introduction of the sterically bulky neopentyl group onto the piperazine core offers distinct advantages in drug design. This bulky, non-polar substituent can provide metabolic stability by shielding the adjacent nitrogen from enzymatic degradation. Furthermore, the neopentyl group can serve as a lipophilic handle, potentially enhancing membrane permeability and influencing ligand-receptor interactions through steric effects. These properties make this compound a valuable building block for the synthesis of novel therapeutic agents, particularly in the development of antagonists for G-protein coupled receptors (GPCRs).[4][5]

Core Synthetic Applications: N-Arylation and N-Alkylation

The secondary amine of this compound serves as a versatile nucleophile for the introduction of a wide array of substituents. The two primary synthetic transformations involving this building block are N-arylation and N-alkylation, which allow for its incorporation into more complex molecular architectures.

N-Arylation of this compound

The formation of a carbon-nitrogen bond between an aromatic ring and the piperazine nitrogen is a cornerstone of many synthetic routes for pharmacologically active compounds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for achieving this transformation.[6]

Reaction Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions cluster_product Product A This compound H 1-Aryl-4-(2,2-dimethylpropyl)piperazine A->H B Aryl Halide (Ar-X) X = Br, I, Cl B->H C Pd Catalyst (e.g., Pd2(dba)3) D Ligand (e.g., BINAP, Xantphos) E Base (e.g., NaOtBu, Cs2CO3) F Inert Solvent (e.g., Toluene, Dioxane) G Heat (80-120 °C)

Caption: General workflow for the N-arylation of this compound.

Protocol: General Procedure for Palladium-Catalyzed N-Arylation

This protocol provides a general guideline for the Buchwald-Hartwig amination of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-5 mol%) and the phosphine ligand (2-10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene, followed by the aryl bromide (1.0 eq), this compound (1.1-1.5 eq), and sodium tert-butoxide (1.2-2.0 eq).

  • Seal the flask and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high catalytic activity.

  • Ligand Selection: The choice of phosphine ligand is critical for the efficiency of the cross-coupling reaction. Bulky, electron-rich ligands like BINAP and Xantphos are often effective in promoting the reductive elimination step and stabilizing the palladium catalyst.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the piperazine nitrogen, forming the active nucleophile for the catalytic cycle.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the base and to ensure the solubility of the reactants and catalyst system.

ParameterTypical RangeRationale
Catalyst Loading1-5 mol%Balances reaction rate and cost.
Ligand Loading2-10 mol%Ensures complete coordination to the palladium center.
Base Equivalence1.2-2.0 eqDrives the reaction to completion by ensuring full deprotonation.
Temperature80-120 °CProvides the necessary activation energy for the catalytic cycle.

Table 1: Typical Reaction Parameters for N-Arylation.

N-Alkylation of this compound

The introduction of alkyl chains is another common modification of the piperazine scaffold, often used to modulate lipophilicity and target engagement. N-alkylation can be achieved through nucleophilic substitution with alkyl halides or via reductive amination.

Reaction Workflow: Nucleophilic Substitution

Nucleophilic_Substitution cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A This compound E 1-Alkyl-4-(2,2-dimethylpropyl)piperazine A->E B Alkyl Halide (R-X) X = I, Br, Cl B->E C Base (e.g., K2CO3, Et3N) D Solvent (e.g., Acetonitrile, DMF)

Caption: General workflow for the N-alkylation of this compound.

Protocol: General Procedure for N-Alkylation with an Alkyl Halide

This protocol describes a general method for the N-alkylation of this compound using an alkyl bromide. The choice of base and solvent may vary depending on the reactivity of the alkyl halide.

Materials:

  • This compound

  • Alkyl bromide

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile or Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., acetonitrile).

  • Add the base (e.g., K₂CO₃, 2.0 eq).

  • To this stirred suspension, add the alkyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • If necessary, dissolve the residue in an organic solvent and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography or distillation as required.

Causality and Experimental Choices:

  • Base: A mild inorganic base like potassium carbonate or an organic base such as triethylamine is used to scavenge the hydrohalic acid byproduct, driving the reaction to completion.

  • Solvent: Polar aprotic solvents like acetonitrile or DMF are typically used to facilitate the Sₙ2 reaction by solvating the cation while leaving the nucleophile relatively free.

  • Stoichiometry: A slight excess of the alkylating agent is often used to ensure complete consumption of the starting piperazine.

ParameterTypical ConditionRationale
BaseK₂CO₃ or Et₃NNeutralizes the acid byproduct without being overly reactive.
SolventAcetonitrile or DMFProvides a suitable medium for the Sₙ2 reaction.
TemperatureRoom Temp. to 80 °CReaction rate can be increased with gentle heating.
Reactant Ratio~1:1.1 (Piperazine:Alkyl Halide)Ensures efficient conversion of the piperazine.

Table 2: Typical Reaction Parameters for N-Alkylation.

Conclusion: A Versatile Building Block for Modern Drug Discovery

This compound represents a valuable and versatile building block for the synthesis of complex molecules in drug discovery. The sterically demanding neopentyl group can confer desirable metabolic stability and lipophilicity, making it an attractive component in the design of novel therapeutics. The straightforward N-arylation and N-alkylation reactions provide reliable and adaptable methods for incorporating this unique piperazine derivative into a wide range of molecular scaffolds. The protocols and principles outlined in these application notes serve as a foundation for researchers to explore the full potential of this compound in the development of next-generation pharmaceuticals.

References

  • G. L. V. Damu, et al. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present).
  • J. R. Tagat, et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of Medicinal Chemistry, 47(10), 2405-2408.
  • S. W. McCombie, et al. (2014). Design, syntheses, and characterization of piperazine based chemokine receptor CCR5 antagonists as anti prostate cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(10), 2237-2241.
  • M. Almaghrabi. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • M. A. Labroli, et al. (2005). Inhibition of Heterotrimeric G Protein Signaling by a Small Molecule Acting on Gα Subunit. Journal of Biological Chemistry, 280(29), 26845-26851.
  • R. V. Patel & S. W. Park. (2013). An evolving role of piperazine moieties in drug design and discovery. Current Medicinal Chemistry, 20(13), 1663-1696.
  • D. Manetti, et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
  • P. Pazdera, et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168.
  • A. A. G. G. V. Damu, et al. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2), 151-177.
  • M. N. Romanelli, et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6795.
  • J. Huang, et al. (2012). A Practical and General Method for the Synthesis of N-Arylpiperazines. Organic Letters, 14(15), 3978-3981.
  • T. Pittelkow & J. B. Christensen. (2004). A Simple Synthesis of N-Alkylpiperazines. Organic & Biomolecular Chemistry, 2(18), 2609-2611.
  • L. Braconi, et al. (2021). Pharmacological targeting of G protein-coupled receptor heteromers. Neuropharmacology, 198, 108761.
  • Y. Zhang, et al. (2014). Design, syntheses, and characterization of piperazine based chemokine receptor CCR5 antagonists as anti prostate cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(10), 2237-2241.
  • S. Dei, et al. (2011). Synthesis of 1-naphtylpiperazine derivatives as serotoninergic ligands and their evaluation as antiproliferative agents. European Journal of Medicinal Chemistry, 46(9), 3841-3848.
  • H. J. Lee, et al. (2015). Synthesis and acaricidal activity of phenylpiperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 25(1), 132-135.
  • M. N. Romanelli, et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.

Sources

The Strategic Application of 1-(2,2-Dimethylpropyl)piperazine in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring is a cornerstone in the architecture of modern therapeutics, recognized as a "privileged scaffold" for its prevalence in a multitude of FDA-approved drugs.[1][2] This six-membered heterocycle, with its two nitrogen atoms at the 1 and 4 positions, offers a unique combination of physicochemical properties and synthetic versatility that medicinal chemists leverage to design novel therapeutic agents for a vast range of diseases, including central nervous system (CNS) disorders, cancer, and infectious diseases.[2] This guide delves into the specific application of 1-(2,2-Dimethylpropyl)piperazine, a derivative characterized by a sterically demanding neopentyl group, in medicinal chemistry. While not a widely publicized pharmacophore in its own right, its structure suggests a strategic role as a building block for creating highly tailored therapeutic candidates.

The Piperazine Scaffold: A Privileged Element in Drug Design

The enduring success of the piperazine moiety in drug discovery can be attributed to several key features:

  • Physicochemical Properties: The two nitrogen atoms of the piperazine ring can be protonated under physiological conditions, enhancing aqueous solubility and facilitating the formation of stable salts for improved drug formulation.[2]

  • Synthetic Tractability: The secondary amine functionalities of the piperazine core provide convenient handles for synthetic modification, allowing for the introduction of a wide array of substituents to modulate pharmacological activity.[3]

  • Pharmacokinetic and Pharmacodynamic Influence: The piperazine ring can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity and selectivity for biological targets.[3]

The Role of N-Alkylation and Steric Hindrance: The Case for the Neopentyl Group

The introduction of substituents on the nitrogen atoms of the piperazine ring is a critical strategy in drug design. N-alkylation, in particular, can profoundly influence a compound's biological activity.[4] The choice of the alkyl group is paramount, with size, shape, and lipophilicity all playing a role in receptor interactions and metabolic stability.[5]

The 2,2-dimethylpropyl (neopentyl) group of this compound is a bulky and sterically hindering substituent. The incorporation of such a group can be a deliberate design element to achieve specific therapeutic objectives:

  • Modulation of Receptor Selectivity: The sheer size of the neopentyl group can sterically preclude binding to certain receptor subtypes while favoring interaction with others that possess a complementary binding pocket. This can be a powerful tool for enhancing selectivity and reducing off-target effects.[5]

  • Enhancement of Metabolic Stability: The quaternary carbon of the neopentyl group is resistant to enzymatic oxidation, a common metabolic pathway for many drugs. By blocking this potential site of metabolism, the overall metabolic stability of the molecule can be improved, leading to a longer half-life and potentially a more favorable dosing regimen.

  • Fine-Tuning of Lipophilicity: The neopentyl group increases the lipophilicity of the piperazine moiety, which can influence the molecule's ability to cross cellular membranes, including the blood-brain barrier. This is a critical consideration in the design of CNS-active drugs.

Potential Therapeutic Applications of this compound Derivatives

Based on the established roles of piperazine derivatives and the influence of bulky N-alkyl substituents, molecules incorporating the this compound scaffold could be rationally designed for a variety of therapeutic areas:

  • Central Nervous System (CNS) Disorders: Many CNS-active drugs, including antipsychotics and antidepressants, feature a piperazine core that interacts with dopamine and serotonin receptors.[6][7] The neopentyl group could be employed to fine-tune the selectivity of these interactions, potentially leading to agents with improved efficacy and fewer side effects.

  • Oncology: Piperazine derivatives are integral to many targeted cancer therapies, particularly kinase inhibitors.[2] The piperazine often serves as a linker, and modifications to this linker can impact potency and selectivity. The steric bulk of a neopentyl group could be used to probe the steric tolerance of the ATP-binding pocket of a target kinase.

  • Infectious Diseases: The piperazine scaffold is found in a number of antibacterial, antifungal, and antiviral agents.[8] The introduction of a neopentyl group could be explored as a strategy to overcome drug resistance mechanisms or to improve the pharmacokinetic properties of these agents.

Experimental Protocols

The following are general protocols for the synthesis and biological evaluation of derivatives of this compound. These protocols should be adapted and optimized based on the specific target molecule and biological assay.

Synthesis of N-Aryl-N'-(2,2-Dimethylpropyl)piperazines

A common method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination. This protocol outlines the general procedure for coupling this compound with an aryl halide.

Diagram of Synthetic Workflow

G A This compound F Reaction Mixture A->F B Aryl Halide (Ar-X) B->F C Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP) C->F Catalytic amount D Base (e.g., NaOtBu) D->F E Solvent (e.g., Toluene) E->F G Workup and Purification (e.g., Extraction, Chromatography) F->G Heat H N-Aryl-N'-(2,2-Dimethylpropyl)piperazine G->H

Caption: General workflow for the synthesis of N-Aryl-N'-(2,2-Dimethylpropyl)piperazines via Buchwald-Hartwig amination.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the ligand (e.g., BINAP, 0.04 mmol).

  • Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-(2,2-Dimethylpropyl)piperazine.

In Vitro Biological Evaluation: Receptor Binding Assay

This protocol describes a general method for evaluating the binding affinity of a synthesized compound to a specific G-protein coupled receptor (GPCR), a common target for piperazine-containing drugs.

Diagram of Receptor Binding Assay Workflow

G A Cell Membranes Expressing Target Receptor D Incubation A->D B Radioligand B->D C Test Compound (e.g., neopentylpiperazine derivative) C->D E Filtration and Washing D->E F Scintillation Counting E->F G Data Analysis (IC50 determination) F->G

Caption: General workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Preparation of Reagents: Prepare a series of dilutions of the test compound in an appropriate assay buffer. Prepare a solution of the radioligand at a concentration near its Kd.

  • Incubation: In a 96-well plate, combine the cell membranes expressing the target receptor, the radioligand, and the test compound (or vehicle for total binding, and a saturating concentration of a known ligand for non-specific binding).

  • Equilibration: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filtermats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding for each concentration of the test compound. Plot the percent specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 57184-50-6
Molecular Formula C₉H₂₀N₂
Molecular Weight 156.27 g/mol
Appearance Colorless to light yellow liquid
Boiling Point ~195-197 °C
Density ~0.87 g/cm³

Conclusion

While this compound may not be a prominent therapeutic agent in its own right, its unique structural feature—the sterically demanding neopentyl group—makes it a valuable tool for medicinal chemists. The strategic incorporation of this moiety can be used to modulate receptor selectivity, enhance metabolic stability, and fine-tune the pharmacokinetic properties of a lead compound. The general synthetic and analytical protocols provided in this guide offer a starting point for researchers to explore the potential of this compound in the design and development of novel therapeutics.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel non-piperazine analogues of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines as dopamine transporter inhibitors. (1999). PubMed. Retrieved January 12, 2026, from [Link]

  • Piperazine derivatives for therapeutic use: a patent review (2010-present). (2016). PubMed. Retrieved January 12, 2026, from [Link]

  • N-phenylpiperazine compounds. (1965). Google Patents.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. Retrieved January 12, 2026, from [Link]

  • Piperazine derivatives for therapeutic use: A patent review (2010-present). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • N-phenylpiperazine compounds. (1967). Google Patents.
  • Design, Synthesis and Biological Evaluation of Piperazine Analogues as CB1 Cannabinoid Receptor Ligands. (2008). PubMed. Retrieved January 12, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research, 2015, 7(5):281-301 Review Article Piperazine and morpholine: Synthetic. (n.d.). JOCPR. Retrieved January 12, 2026, from [Link]

  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

  • Piperonyl-piperazine compounds. (1970). Google Patents.
  • Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. (2018). PubMed. Retrieved January 12, 2026, from [Link]

  • Synthesis and Pharmacology of N 1 -Substituted Piperazine-2,3-dicarboxylic Acid Derivatives Acting as NMDA Receptor Antagonists. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The medicinal chemistry of piperazines: A review. (2024). PubMed. Retrieved January 12, 2026, from [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Synthetic analogues of nicotine. IX. synthesis and biological testing of some piperazine derivatives in regard to nicotine-like activity and anthelmintic effects. (1980). PubMed. Retrieved January 12, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

Sources

Experimental Procedure for the Synthesis of 1-(2,2-Dimethylpropyl)piperazine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2,2-dimethylpropyl)piperazine, a valuable building block in pharmaceutical research. We present two robust synthetic protocols: direct N-alkylation and reductive amination. The guide offers a detailed, step-by-step methodology for each approach, explaining the causal reasoning behind experimental choices, from reagent selection to purification and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented procedure for obtaining this key synthetic intermediate.

Introduction and Strategic Overview

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous commercially available drugs across various therapeutic areas, including antipsychotics, antidepressants, and anti-cancer agents.[1] The substitution at the N1 and N4 positions allows for fine-tuning of a molecule's pharmacological properties, such as receptor affinity, selectivity, and pharmacokinetic profile. The 2,2-dimethylpropyl (neopentyl) group is a sterically bulky, lipophilic moiety that can impart unique properties to a parent molecule, including increased metabolic stability by shielding adjacent functional groups from enzymatic degradation.

Synthesizing monosubstituted piperazines like this compound presents a common challenge: controlling the selectivity between mono- and di-alkylation.[2] Direct alkylation of piperazine can readily lead to the formation of the undesired 1,4-disubstituted product. This guide details two primary strategies to address this challenge:

  • Direct N-Alkylation: A straightforward approach involving the reaction of an excess of piperazine with a neopentyl halide. While conceptually simple, this method requires careful control of stoichiometry and purification to isolate the desired mono-substituted product.

  • Reductive Amination: A highly efficient and selective two-step, one-pot reaction between piperazine and pivalaldehyde (2,2-dimethylpropanal).[3][4] This method is often preferred in pharmaceutical synthesis for its high yields of the mono-substituted product and operational simplicity.[3]

The following sections provide detailed protocols for both methods, enabling the researcher to choose the most suitable approach based on available starting materials, required scale, and desired purity.

General Laboratory and Safety Precautions

Safe laboratory practice is paramount. Before commencing any experimental work, a thorough risk assessment must be conducted.

Chemical Safety:

  • Piperazine: Corrosive and can cause skin and eye irritation.[5][6] It is hygroscopic and light-sensitive.[5] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

  • Neopentyl Bromide: A highly flammable liquid and vapor.[8] Keep away from heat, sparks, and open flames.[8] All equipment must be grounded to prevent static discharge.[8] It is also an irritant.

  • Pivalaldehyde: A flammable liquid and irritant. Handle with the same precautions as other volatile aldehydes.

  • Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable gases. Handle in a dry environment and avoid contact with moisture.

General Handling:

  • All reactions should be performed in a well-ventilated chemical fume hood.[7]

  • Ensure that eyewash stations and safety showers are readily accessible.[5][6]

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.[7]

Synthetic Workflow Overview

The overall process for synthesizing and validating the target compound is illustrated below. This workflow is applicable to both synthetic methods, with variations in the "Reaction" stage.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization reagents Select & Weigh Reagents setup Setup Reaction (Inert Atmosphere if needed) reagents->setup glassware Dry & Assemble Glassware glassware->setup addition Reagent Addition (Controlled) setup->addition monitor Monitor Progress (TLC/LC-MS) addition->monitor quench Quench Reaction monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ms Mass Spectrometry nmr->ms final Final Product: Pure & Verified ms->final

Caption: General experimental workflow for synthesis and validation.

Method A: Direct N-Alkylation

This method relies on a simple S(_N)2 reaction between piperazine and an alkyl halide. To favor mono-alkylation, a large excess of piperazine is used, which statistically increases the probability of the alkyl halide reacting with an un-substituted piperazine molecule rather than the already-alkylated product.

Reaction Scheme

G piperazine Piperazine (Excess) reagents piperazine->reagents neopentyl_br + Neopentyl Bromide neopentyl_br->reagents product This compound reagents->product K₂CO₃, Acetonitrile Reflux (82°C)

Caption: Direct N-Alkylation of Piperazine.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Eq.Mass/Volume
Piperazine86.1450.05.04.31 g
Neopentyl Bromide151.0410.01.01.18 mL (1.51 g)
Potassium Carbonate138.2120.02.02.76 g
Acetonitrile (MeCN)---50 mL
Step-by-Step Protocol
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazine (4.31 g, 50.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add acetonitrile (50 mL) to the flask.

  • Stirring: Begin vigorous stirring to create a suspension.

  • Reagent Addition: Add neopentyl bromide (1.18 mL, 10.0 mmol) to the suspension dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours.

    • Causality Note: Refluxing provides the necessary activation energy for the S(_N)2 reaction. Potassium carbonate acts as a mild, insoluble base to neutralize the HBr formed during the reaction, driving the equilibrium towards the products.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the neopentyl bromide starting material is consumed.

  • Cooling: Once complete, remove the heat source and allow the mixture to cool to room temperature.

  • Filtration: Filter the mixture through a pad of Celite to remove the insoluble potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

Purification: Column Chromatography
  • Prepare a silica gel column using a suitable solvent system. A gradient of 0% to 10% methanol in dichloromethane (DCM) with 1% triethylamine (Et(_3)N) is a good starting point.

    • Causality Note: The addition of triethylamine to the eluent is crucial to prevent the basic amine product from streaking on the acidic silica gel, leading to better separation.

  • Dissolve the crude oil in a minimal amount of DCM and load it onto the column.

  • Elute the column with the solvent gradient, collecting fractions.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to yield this compound as a clear oil.

Method B: Reductive Amination

This elegant method involves the in-situ formation of an iminium ion from the condensation of piperazine and pivalaldehyde, which is then immediately reduced by a hydride reagent. The use of a single equivalent of the aldehyde ensures that only mono-substitution occurs.

Reaction Scheme

G piperazine Piperazine reagents piperazine->reagents pivalaldehyde + Pivalaldehyde pivalaldehyde->reagents product This compound reagents->product 1. Acetic Acid, DCM 2. NaBH(OAc)₃

Caption: Synthesis via Reductive Amination.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Eq.Mass/Volume
Piperazine86.1412.01.21.03 g
Pivalaldehyde86.1310.01.01.08 mL
Sodium Triacetoxyborohydride211.9415.01.53.18 g
Acetic Acid (AcOH)60.0510.01.00.57 mL
Dichloromethane (DCM)---50 mL
Step-by-Step Protocol
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, add piperazine (1.03 g, 12.0 mmol).

  • Solvent Addition: Add dichloromethane (DCM, 50 mL) and stir until the piperazine is fully dissolved.

  • Aldehyde Addition: Add pivalaldehyde (1.08 mL, 10.0 mmol) followed by acetic acid (0.57 mL, 10.0 mmol).

    • Causality Note: Acetic acid acts as a catalyst to promote the formation of the key iminium ion intermediate.

  • Stirring: Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion.

  • Reductant Addition: Add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) portion-wise over 10 minutes.

    • Causality Note: STAB is a mild and selective reducing agent, which reduces the iminium ion much faster than it reduces the starting aldehyde.[2] This prevents the formation of neopentyl alcohol as a side product. Adding it portion-wise helps to control any potential exotherm.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the iminium intermediate is fully consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO(_3)) (50 mL). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 25 mL).

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product from this reaction is often significantly cleaner than that from direct alkylation. However, column chromatography, as described in Section 4.4 , is recommended to ensure the highest purity.

Product Characterization

Confirmation of the structure and purity of the synthesized this compound is essential.

Physical Properties
PropertyExpected Value
AppearanceColorless to pale yellow oil
Molecular FormulaC(9)H({20})N(_2)
Molecular Weight156.27 g/mol
Boiling PointApprox. 185-190 °C
Spectroscopic Data

The characterization of piperazine derivatives by NMR can be complex due to the potential for different rotational conformers, which may lead to broadened signals at room temperature.[9][10][11]

¹H NMR (400 MHz, CDCl₃)
δ (ppm)
~2.85
~2.40
~2.10
~1.70
0.89
¹³C NMR (101 MHz, CDCl₃)
δ (ppm)
~71.0
~55.0
~46.5
~32.0
~27.0

Mass Spectrometry (ESI+): m/z calculated for C(9)H({21})N(_2)


 [M+H]

: 157.17; found 157.2.

Conclusion

This application note provides two verified methods for the synthesis of this compound. The direct alkylation method is a viable option when simplicity is desired, though it requires careful purification. For higher selectivity, yield, and purity, the reductive amination protocol is the recommended approach and aligns well with the standards of modern pharmaceutical synthesis.[3][12] The detailed protocols and characterization data herein serve as a self-validating system for researchers to successfully prepare and confirm this important chemical intermediate.[13]

References

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Semantic Scholar. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

  • HAZARD SUMMARY: Piperazine. New Jersey Department of Health. Available at: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. Available at: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Available at: [Link]

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. NIH. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. Available at: [Link]

  • This compound. Oakwood Chemical. Available at: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

  • Piperazine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. ResearchGate. Available at: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Intramolecular reductive amination for the preparation of piperazines. ResearchGate. Available at: [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing. Available at: [Link]

  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. Google Patents.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

Sources

Application Notes & Protocols for the Quantitative Analysis of 1-(2,2-Dimethylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide detailing validated analytical methodologies for the precise and reliable quantification of 1-(2,2-Dimethylpropyl)piperazine (DMPP). DMPP (CAS No: 57184-50-6) is a substituted piperazine derivative utilized in various research and development settings, including as a synthetic building block in medicinal chemistry.[1][2][3] Accurate quantification is critical for ensuring the quality of active pharmaceutical ingredients (APIs), monitoring reaction kinetics, and conducting pharmacokinetic studies. This guide presents three robust, field-proven protocols employing Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each protocol is detailed with step-by-step instructions, the scientific rationale behind experimental choices, and validation parameters grounded in ICH Q2(R1) guidelines.[4][5][6]

Introduction: The Analytical Imperative for DMPP Quantification

This compound is a secondary amine with a molecular weight of 156.27 g/mol .[1] Like many simple alkylpiperazines, its structure lacks a native chromophore, presenting a challenge for direct analysis by common spectrophotometric methods.[7] Furthermore, its basicity and polarity can influence chromatographic behavior.[8] Therefore, the development of selective and sensitive analytical methods is paramount for its application in regulated environments.

The choice of an analytical method is governed by the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide offers three distinct, validated approaches to provide researchers and drug development professionals with the flexibility to select the optimal method for their specific needs, from process chemistry to trace-level impurity analysis.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds. DMPP, with its moderate molecular weight, is well-suited for GC analysis. The mass spectrometer provides unparalleled specificity, allowing for positive identification and quantification even in the presence of co-eluting matrix components. This method is ideal for purity assessments and identifying unknown impurities. While direct analysis is possible, derivatization can be employed to improve peak shape and thermal stability, though the protocol below focuses on a direct injection approach for simplicity and speed.

Experimental Protocol: GC-MS

a) Materials and Reagents:

  • This compound reference standard

  • Methanol (HPLC or GC grade), as diluent

  • Agilent 6890 GC system (or equivalent) with a 5975 Mass Selective Detector (MSD)

  • GC Column: DB-5ms or equivalent [(5%-Phenyl)-methylpolysiloxane], 30 m x 0.25 mm ID, 0.25 µm film thickness[9][10]

b) Standard and Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of DMPP reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.

  • Sample Preparation: Dissolve the sample containing DMPP in methanol to achieve a theoretical concentration within the calibration range. Vortex to ensure homogeneity.

c) Instrumental Parameters:

  • Injector: Splitless mode, 250°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C

  • Acquisition Mode:

    • Full Scan (for identification): m/z 40-400

    • Selected Ion Monitoring (SIM, for quantification):

      • Predicted Quantifier Ion: m/z 99 (Piperazine ring fragment after loss of the dimethylpropyl group)

      • Predicted Qualifier Ions: m/z 156 (M+), m/z 57 (tert-butyl fragment)

d) Validation and System Suitability:

  • System Suitability: Inject a mid-range calibration standard six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Linearity: Analyze the calibration standards. The correlation coefficient (r²) should be ≥ 0.995.

  • LOD & LOQ: Estimated to be approximately 0.1 µg/mL and 0.3 µg/mL, respectively, based on methods for similar compounds.[9]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh DMPP Reference Standard B Prepare Stock Solution (1000 µg/mL in Methanol) A->B C Create Calibration Curve (Serial Dilution) B->C E Inject 1 µL into GC-MS C->E D Prepare Unknown Sample (Dissolve in Methanol) D->E F Separation on DB-5ms Column E->F G EI Ionization & MS Detection (SIM Mode) F->G H Integrate Peak Area (m/z 99) G->H I Generate Calibration Curve H->I J Quantify DMPP in Sample I->J

Caption: Workflow for DMPP quantification by GC-MS.

Method 2: HPLC-UV with Pre-Column Derivatization

Expertise & Rationale: This method overcomes the inherent lack of a UV chromophore in DMPP by chemically attaching a UV-active tag prior to analysis.[7] We utilize 4-Chloro-7-nitrobenzofuran (NBD-Cl), which reacts specifically with primary and secondary amines to form a stable, highly conjugated derivative that can be detected with high sensitivity by UV-Vis detectors.[11][12] This approach allows laboratories equipped with standard HPLC-UV systems to perform trace-level quantification of DMPP. The reversed-phase HPLC method provides excellent separation of the derivatized analyte from excess reagent and other matrix components.

Experimental Protocol: HPLC-UV (NBD-Cl Derivatization)

a) Materials and Reagents:

  • This compound reference standard

  • 4-Chloro-7-nitrobenzofuran (NBD-Cl)

  • Acetonitrile (HPLC grade)

  • Sodium Bicarbonate

  • Water (HPLC grade)

  • Formic Acid

  • HPLC System with UV/Vis or DAD detector

  • HPLC Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

b) Derivatization Procedure:

  • Prepare a 50 mM sodium bicarbonate buffer (pH ~9.0).

  • Prepare a 10 mg/mL solution of NBD-Cl in acetonitrile.

  • In a reaction vial, mix 100 µL of the DMPP standard or sample solution with 400 µL of the bicarbonate buffer.

  • Add 500 µL of the NBD-Cl solution.

  • Vortex the mixture and heat at 60°C for 30 minutes in a water bath or heating block.

  • Cool the reaction mixture to room temperature. The sample is now ready for injection.

c) Standard and Sample Preparation:

  • Stock Solution (1000 µg/mL): Prepare as described in section 2.1.b.

  • Calibration Standards: Prepare standards in methanol (e.g., 0.5, 1, 5, 10, 25 µg/mL). Derivatize each standard according to the procedure in 3.1.b.

  • Sample Preparation: Prepare the unknown sample in methanol to fall within the calibration range, then derivatize as per step 3.1.b.

d) Instrumental Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 340 nm[11]

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 90% B

    • 12-15 min: 90% B

    • 15.1-18 min: 30% B (re-equilibration)

e) Validation and System Suitability:

  • Linearity: A correlation coefficient (r²) of ≥ 0.998 is expected over the calibrated range.[11]

  • LOD & LOQ: The derivatization approach enables low-level detection. Expected LOD is ~30 ppm and LOQ is ~90 ppm relative to a 1 mg/mL API sample.[11][12]

  • Accuracy: Spike recovery should be within 90-110%.

HPLC-UV Workflow Diagram

HPLCUV_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Prepare DMPP Standards & Samples in Methanol B Mix with Bicarbonate Buffer & NBD-Cl Reagent A->B C Heat at 60°C for 30 min B->C D Cool to Room Temp C->D E Inject 10 µL into HPLC D->E F Separation on C18 Column (Gradient) E->F G UV Detection at 340 nm F->G H Integrate Derivatized DMPP Peak Area G->H I Generate Calibration Curve H->I J Quantify DMPP in Sample I->J

Caption: Workflow for DMPP quantification by HPLC-UV.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Rationale: LC-MS/MS is the definitive method for trace-level quantification due to its exceptional sensitivity and selectivity.[13] This technique eliminates the need for derivatization by directly ionizing the target analyte and monitoring a specific precursor-to-product ion fragmentation (Multiple Reaction Monitoring or MRM). For DMPP, a basic amine, Electrospray Ionization (ESI) in positive mode is highly efficient. This method is the gold standard for bioanalytical studies, impurity profiling, and any application requiring the lowest possible detection limits.

Experimental Protocol: LC-MS/MS

a) Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • LC-MS/MS System (e.g., Sciex API 4000 or equivalent)

  • HPLC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

b) Standard and Sample Preparation:

  • Stock Solution (1000 µg/mL): Prepare in a 50:50 acetonitrile:water mixture.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the stock solution with 50:50 acetonitrile:water.

  • Sample Preparation: Use a "dilute-and-shoot" approach. Dilute the sample with 50:50 acetonitrile:water to bring the DMPP concentration into the calibration range. Filter through a 0.22 µm syringe filter if necessary.

c) Instrumental Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 5% B (re-equilibration)

d) MS/MS Parameters (ESI+):

  • Ion Source: ESI, Positive Mode

  • IonSpray Voltage: +5500 V

  • Temperature: 500°C

  • Curtain Gas: 30 psi

  • MRM Transitions (Predicted):

    • Precursor Ion [M+H]⁺: m/z 157.3

    • Transition 1 (Quantifier): 157.3 → 100.2 (Loss of C4H9, dimethylpropyl group)

    • Transition 2 (Qualifier): 157.3 → 57.1 (tert-butyl fragment ion)

    • Note: These transitions must be optimized on the specific instrument by infusing a dilute solution of DMPP.

e) Validation and System Suitability:

  • Specificity: The use of MRM transitions provides exceptional specificity.[13]

  • LOD & LOQ: This method offers the highest sensitivity, with an LLOQ typically in the low ng/mL or even pg/mL range, making it suitable for bioanalysis.[14][15]

  • Matrix Effects: It is crucial to assess and mitigate matrix effects, especially in complex samples like plasma, by using a stable isotope-labeled internal standard if available.

LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Stock Solution (50:50 ACN:H2O) B Create Calibration Curve (ng/mL levels) A->B D Inject 5 µL into UPLC B->D C Dilute Unknown Sample ('Dilute-and-Shoot') C->D E Fast Gradient Separation on C18 D->E F ESI+ Ionization E->F G MRM Detection (157.3 -> 100.2) F->G H Integrate MRM Peak Area G->H I Generate Calibration Curve H->I J Quantify DMPP in Sample I->J

Caption: Workflow for DMPP quantification by LC-MS/MS.

Summary and Method Comparison

The optimal analytical method for this compound depends on the specific requirements of the analysis. The table below provides a comparative summary to guide the selection process.

Parameter GC-MS HPLC-UV (with Derivatization) LC-MS/MS
Principle Separation by volatility, detection by massChemical tagging for UV activity, separation by polaritySeparation by polarity, highly selective mass detection
Sample Prep Simple dissolutionMulti-step derivatization requiredSimple "dilute-and-shoot"
Selectivity High (based on m/z)Moderate (chromatographic)Exceptional (based on MRM)
Sensitivity (LOQ) Moderate (~µg/mL)Good (~µg/mL or high ppm)Very High (~ng/mL or lower)
Primary Use Case Purity testing, identification of volatile impuritiesRoutine QC with standard HPLC equipmentBioanalysis, trace impurity profiling, reference method
Validation Standard ICH Q2(R1)[4][6]ICH Q2(R1)[4][6]ICH Q2(R1)[4][6] & Bioanalytical Guidelines

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][4][16]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][5][6]

  • Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America.
  • Jadhav, S. et al. (2020). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences.
  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Reddy, P. R. et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link][11][12]

  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link][7]

  • Oakwood Chemical. This compound. [Link][1]

  • Zhang, Y. et al. (2014). Design, syntheses, and characterization of piperazine based chemokine receptor CCR5 antagonists as anti prostate cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(12), 2683-2688. [Link][3]

  • Reddy, K. V. et al. (2011). A validated GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in sildenafil and vardenafil active pharmaceutical ingredients. Analytical Chemistry: An Indian Journal.
  • De Ruiter, J. et al. (2013). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Journal of Analytical & Bioanalytical Techniques. [Link][10]

  • Antunes, M. et al. (2011). Validation of an LC-MS Method for the Detection and Quantification of BZP and TFMPP and their Hydroxylated Metabolites in Human Plasma. Journal of Forensic Sciences. [Link][14]

  • Semantic Scholar. Validation of an LC–MS Method for the Detection and Quantification of BZP and TFMPP and their Hydroxylated Metabolites in Human Plasma. [Link][15]

  • Witkowska, A. B. et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin. Molecules, 28(21), 7405. [Link][13]

  • Wikipedia. Piperazine. [Link][8]

  • Ataman Kimya. Piperazines. [Link]

Sources

Application Note: High-Purity Crystallization of 1-(2,2-Dimethylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the crystallization of 1-(2,2-Dimethylpropyl)piperazine, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity and solid-state properties on drug development, we present detailed protocols based on fundamental crystallization principles and tailored to the specific physicochemical characteristics of the target molecule. This guide moves beyond simple procedural lists to explain the underlying scientific rationale for experimental design, empowering researchers to optimize purification, control polymorphism, and achieve consistent, high-quality results. Protocols for cooling crystallization, anti-solvent methods, and crystallization via salt formation are detailed, alongside systematic solvent screening strategies and troubleshooting advice.

Introduction: The Critical Role of Crystallization

This compound is a substituted piperazine derivative. The piperazine ring is a ubiquitous structural motif in medicinal chemistry, valued for its ability to impart desirable pharmacokinetic properties.[1] The purity of such building blocks is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API).

Crystallization is the most powerful technique for the purification of solid organic compounds at scale. It leverages differences in solubility to selectively separate the target molecule from impurities, while simultaneously providing control over its final physical form (e.g., crystal habit, polymorphic form, and bulk density). For a low-melting solid like this compound (M.p. 49-52°C), a well-designed crystallization process is essential to avoid "oiling out" and to produce a stable, easily handleable crystalline material.[2]

Physicochemical Profile & Pre-Crystallization Analysis

A successful crystallization begins with understanding the molecule.

  • Structure: The molecule combines a polar piperazine head (with two basic nitrogen atoms capable of hydrogen bonding) and a bulky, non-polar neopentyl (2,2-dimethylpropyl) tail. This amphiphilic nature is the key to its solubility behavior.

  • Solubility Prediction: The polar piperazine core suggests solubility in polar solvents, particularly protic ones like alcohols, through hydrogen bonding.[3] The non-polar neopentyl group will enhance solubility in non-polar hydrocarbon solvents (e.g., hexanes, toluene).[4] This duality makes it an excellent candidate for both single-solvent and mixed-solvent crystallization systems.

  • Purity Prerequisite: Crystallization is a purification, not a miracle. Attempting to crystallize a grossly impure sample (e.g., <90% purity) often leads to poor recovery or complete failure.[5] It is strongly recommended to assess the purity of the crude material by a suitable method (e.g., ¹H NMR, GC-MS) before proceeding.

Strategic Solvent Selection: The Foundation of Success

The choice of solvent is the most critical parameter in crystallization.[6] The ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[4][6]

Solvent Candidate Rationale

The following table outlines a logical starting point for solvent screening, categorized by polarity and functionality.

Solvent ClassExample SolventBoiling Point (°C)Rationale & Considerations
Non-Polar n-Heptane98Solubilizes the neopentyl group. Likely to be a poor solvent at room temperature but may show increased solubility on heating. Excellent as an anti-solvent.
Aromatic Toluene111π-π interactions are not relevant here, but its moderate polarity and good boiling point range make it a viable candidate.[4]
Ester Ethyl Acetate77An excellent, versatile solvent of intermediate polarity. Often a good starting point for amines and their salts.[5]
Ketone Methyl Ethyl Ketone (MEK)80A good polar aprotic solvent with a useful boiling point.[7]
Alcohol Isopropanol (IPA)82A polar protic solvent. Can form hydrogen bonds with the piperazine nitrogens. Less volatile than ethanol or methanol, allowing for slower crystal growth.
Nitrile Acetonitrile82A polar aprotic solvent. Can be effective for moderately polar compounds.
Protocol: Micro-Scale Solvent Screening

This protocol allows for rapid identification of promising solvent systems using minimal material.

Materials:

  • Crude this compound (~150 mg)

  • Candidate solvents (see table above)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Heat gun or sand bath

  • Vortex mixer

  • Ice-water bath

Procedure:

  • Aliquot: Place approximately 20 mg of the crude amine into each of 6-8 labeled test tubes.[8]

  • Room Temp Test: Add a candidate solvent dropwise to each corresponding tube while agitating. If the solid dissolves completely at room temperature, the solvent is too effective for cooling crystallization and should be set aside as a potential "soluble solvent" for an anti-solvent system.

  • Heating Test: For solvents that did not dissolve the solid at room temperature, gently heat the mixture using a heat gun or sand bath while agitating until the solid dissolves completely. Add the minimum amount of hot solvent necessary to achieve full dissolution.

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature. Observe for the formation of a crystalline precipitate.

  • Cold Shock: If no crystals form at room temperature, scratch the inside of the test tube with a glass rod (to create nucleation sites) and place the tube in an ice-water bath for 15-20 minutes.

  • Evaluation: A suitable solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when hot, and which yields a good quantity of crystalline solid upon cooling.[9]

Solvent_Screening_Workflow start Start: Crude Amine (~20mg) add_solvent Add Solvent Dropwise (Room Temp) start->add_solvent dissolves_rt Dissolves? add_solvent->dissolves_rt soluble_solvent Result: Good 'Soluble' Solvent for Anti-Solvent Method dissolves_rt->soluble_solvent Yes insoluble_rt Insoluble dissolves_rt->insoluble_rt No heat Heat to Dissolve insoluble_rt->heat cool Slow Cool to RT, then Ice Bath heat->cool crystals_form Crystals Form? cool->crystals_form good_solvent Result: Good Single Solvent for Cooling Crystallization crystals_form->good_solvent Yes no_crystals Result: Poor Solvent or 'Insoluble' Solvent for Anti-Solvent Method crystals_form->no_crystals No

Caption: Workflow for systematic solvent screening.

Protocol 1: Cooling Crystallization of the Freebase

This is the most common and straightforward crystallization method, ideal when a suitable single solvent has been identified.

Procedure:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the chosen solvent in portions, heating the mixture to a gentle reflux with stirring until the solid is completely dissolved. Add a minimal excess of solvent (1-2% more) to ensure the solution remains unsaturated at the boiling point.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to reflux for 5-10 minutes.

  • Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step is crucial to remove nucleation sources that can cause premature precipitation.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, well-ordered crystals.[5] Rushing this step by plunging the hot flask into an ice bath is a common cause of "oiling out" or the formation of fine, impure powder.

  • Induce Crystallization: Once at room temperature, if no crystals have formed, induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus or by adding a single seed crystal from a previous batch.

  • Maturation: After crystallization begins, allow the flask to stand at room temperature for at least an hour to allow for complete crystal growth. Subsequently, place the flask in an ice-water bath for another 30-60 minutes to maximize the yield by further decreasing the compound's solubility.

  • Collection & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold crystallization solvent to rinse away any adhering impure mother liquor.[8]

  • Drying: Dry the crystals under vacuum. A vacuum oven set to a temperature well below the compound's melting point (e.g., 30-35°C) can be used to expedite the removal of residual solvent.

Protocol 2: Anti-Solvent Crystallization

This method is useful when no single solvent provides the ideal temperature-dependent solubility profile. It involves dissolving the compound in a "good" solvent and inducing precipitation by adding a miscible "poor" solvent (the anti-solvent).[6]

Anti_Solvent_Workflow start Dissolve Amine in Minimal 'Good' Solvent (e.g., Isopropanol) add_anti Add 'Poor' Anti-Solvent (e.g., n-Heptane) Dropwise with Stirring start->add_anti turbidity Observe for Persistent Turbidity (Cloudiness) add_anti->turbidity heat Gently Heat to Re-dissolve (Clear Solution) turbidity->heat cool Slow Cool Undisturbed to Form Crystals heat->cool end Collect, Wash, & Dry Crystals cool->end

Caption: General workflow for anti-solvent crystallization.

Procedure:

  • Dissolution: At room temperature, dissolve the crude amine in the minimum amount of a "good" solvent (identified during screening, e.g., Isopropanol).

  • Anti-Solvent Addition: While stirring, slowly add a "poor" anti-solvent (e.g., n-Heptane) dropwise until a faint, persistent cloudiness (turbidity) is observed. This indicates the point of saturation.

  • Clarification: Gently warm the mixture just until the solution becomes clear again.

  • Cooling & Maturation: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath, as described in Protocol 1.

  • Collection: Collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as previously described.

Protocol 3: Crystallization via Hydrochloride Salt Formation

For amines, converting the freebase to a salt is a highly effective strategy. Salts are ionic, often have higher melting points, and typically exhibit much more favorable crystallization properties from common organic solvents compared to the neutral freebase.[8][10]

Procedure:

  • Salt Formation: Dissolve the crude this compound in a suitable solvent in which the resulting salt will be poorly soluble (e.g., ethyl acetate or diethyl ether).

  • Acidification: While stirring, slowly add a stoichiometric amount (1.0 to 2.0 equivalents, depending on whether the mono- or di-hydrochloride salt is desired) of hydrochloric acid. A commercially available solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) is ideal as it avoids introducing water.[8]

  • Precipitation: The hydrochloride salt will typically precipitate immediately as a white solid. Continue stirring for 30 minutes to ensure complete formation.

  • Collection: Collect the crude salt by vacuum filtration. Wash the solid with the solvent used for the precipitation (e.g., diethyl ether) to remove any unreacted starting material or non-basic impurities.

  • Recrystallization of the Salt: The collected salt can now be recrystallized using the cooling crystallization method (Protocol 1). A more polar solvent, such as an alcohol (ethanol, isopropanol) or a mixture like ethanol/ethyl acetate, will likely be required to dissolve the ionic salt. Perform a solvent screen on the salt to determine the optimal recrystallization solvent.

  • Drying: Dry the purified salt crystals thoroughly under vacuum.

Post-Crystallization Analysis & Troubleshooting

Analysis:

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

  • ¹H NMR Spectroscopy: Confirms the chemical identity and can reveal the presence of residual solvents or impurities.

  • Powder X-Ray Diffraction (PXRD): Characterizes the crystalline form and can be used to identify different polymorphs.[11]

Troubleshooting Guide:

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out Solution is too concentrated; Cooling is too rapid; Impurities depressing the melting point.Re-heat to dissolve the oil, add more solvent, and allow to cool much more slowly. Ensure the starting material is sufficiently pure.
No Crystals Form Solution is too dilute; Compound is highly soluble even when cold.Try to induce crystallization (scratching, seeding). If unsuccessful, slowly evaporate some solvent to increase concentration. If still no crystals, consider the anti-solvent or salt formation methods.
Poor Recovery Compound has significant solubility in cold solvent; Insufficient cooling time; Using too much solvent for washing.Ensure the flask is thoroughly cooled in an ice bath. Use only a minimal amount of ice-cold solvent for washing the crystals on the filter.
Fine Powder Forms Cooling was too rapid; Agitation during cooling.Repeat the process, ensuring the solution is cooled slowly and left completely undisturbed during the crystal growth phase.

References

  • Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHMc0d_p48tpATFWTNNChOIMyvw4CzIRkIMI4nFv4uSlOMSzTpJlr4GO0O4ge_aBoeAuei-_ONvAYwJW74Lug3nuoTiK6uI-DvipPLEP2u3O5ps2RVw0sOU1Xb2qM2uUY56ViRS2Ew531VtjZBwaED3bR14v3A3R2jaKD_DqkM2p-3Lz_egTPqW2ZusFpHpiBd8vxZtuMvWCOR5Ezz8HBrvfs5DDErCi-PKrhGv6FRRHghRgq0UQ==]
  • How to choose a solvent for crystallization of an organic compound - Quora. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcAkBCqKcaYhOn8RpAwY5eHN6EVrR3ielFc7AztPEGWco2I2c7v6gbaTewaefWqp-j6nZWZhHRL1AHbJRH-SUMNQXnTRkg5tiDbJpbAKm6mG3PpDtAitwjssTMSxkrRR0Ln4sCFZLz98F-yW0aYvLcycpepWtJMCvxLLQJFiVbRWRgdfPSiDGK15Wo1ovf8mOrVhnXKA==]
  • Piperazine, 1-(2,2-dimethylpropyl)- (9CI) 57184-50-6 wiki - Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQZpPMfbDUKkG7ZHka83lz7KxxdJ4PKFB_RCOiGS8-iPZjS-kgAn8UnKg1NYXGYnkOVQ7pcRflXxTNpuWufOJ-qblJgjgH7CEqk78p9n1hDfSLkN8GzO4GcDiLk7yrQojNMea1xPpl8Wey2KYzJWBauOby3BVNkEB8sQKdYmomdgX0ZiYTxOdFeS4PTSB-yQ==]
  • Guide for crystallization. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV-SteMCoqcffuCeyDkOtKjOiyXx1_YqZnCdpgJxxTMQVKrc7Ede7pXm3eNADYNKohZhGspxBkF8QbiKMg32xCeRQG5wk8tI86GuyW_PiWDqCtDh7m3cdt0PKGA99koy4Q03XYru-Y-aeB0yaak_gVjmW-p3xq-BXJT57RJ__E9YlRayoUW16Im1Y3lMCEPpKCZbXWBODfhA==]
  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Crystallization/3.03%3A_Choosing_a_Solvent/3.3C%3A_Determining_Which_Solvent_to_Use]
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3akaLxlfKQuB5TI6oVQq-D3kCMMYq8gNoiCnvR4sF0bIM9WFudfroBYOP0WvUcE9wdUXQsXQS7ikfxzLTb4TACLsnDjzopwhQ4CaCie1NfWlJXaGCRJBMIZrZVd2dLcrkW2pQ7UFUbMaO0QWYrm8JX3LhU_Z6KrhAdoRKmkB25bzFJx4qsX7mopmc]
  • 3.3: Choice of Solvent - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)
  • Technical Support Center: Purifying (R)-7-Methylchroman-4-amine by Recrystallization - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGQYcU3Tk-pHd-d48WYaVZgLQjV8MStzp816bjGIfqkQ7hiYLVulqGsvKsoTvbOsMcJHRYPiXXgeBb2xJnY57PiNvAm8iVgPi5RZxvbdhDNzC9rwPvthhJ0zPiA_USQEYLVEkW13_hl0yvlT-Ldc_omY-DmhVsMs3wfMV7Fzjmir_0E05tbyR9K5nSp1aXmQj2uBOv857hNoSBP0Eni_QB_wXrYkIgYZhHp-qfnFQ=]
  • Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines - ResearchGate. [URL: https://www.researchgate.net/publication/257548590_Synthesis_and_Crystal_Structures_of_NN'-Disubstituted_Piperazines]
  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives - IJPPR. [URL: https://ijppr.humanjournals.com/wp-content/uploads/2023/09/25.-Laturwale-Shital-Kour-Jaspal-Singh-Priyanka-R.-Somwanshi-Dr.-Pravin-G.-Badnere.pdf]
  • This compound - Oakwood Chemical. [URL: https://oakwoodchemical.com/Products/047932]
  • This compound Safety Data Sheet - SynQuest Labs. [URL: https://www.synquestlabs.com/sds/3H32-1-80.pdf]
  • The Study On Crystallization And Separating Of 1,4-bis (2-hydroxypropyl)-piperazine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD3jkzmQkKZXvatm-r4Kxgoi4k0gjs_IBBWQvC6qrwXdxcJGuBPy7gEafYLyR7WcvrTCo1X8694bxu6XJbi078DF897QgFt4LpU6mwg8yFR3TgobuQj22AA0amk5j8cYZ65uqH3X4=]
  • Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8789063/]
  • (PDF) Effect of Solvents and Crystallization Methods on the Formation of Carbamazepine-Saccharin Co-Crystal - ResearchGate. [URL: https://www.researchgate.net/publication/328498852_Effect_of_Solvents_and_Crystallization_Methods_on_the_Formation_of_Carbamazepine-Saccharin_Co-Crystal]
  • Piperazine - Solubility of Things. [URL: https://www.solubilityofthings.
  • Piperazine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Piperazine]

Sources

Application Notes and Protocols for the Use of 1-(2,2-Dimethylpropyl)piperazine in the Development of CNS-Active Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold and the Rationale for the Neopentyl Moiety in CNS Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1][2] Its disubstituted nature allows for the precise orientation of pharmacophoric elements to interact with specific biological targets, while its basicity often contributes to favorable pharmacokinetic properties, including aqueous solubility.[2] The substitution pattern on the two nitrogen atoms of the piperazine core is a critical determinant of a compound's pharmacological profile, influencing its receptor affinity, selectivity, and metabolic stability.

While a vast body of research exists on arylpiperazines and small N-alkyl derivatives, the role of bulky N-alkyl substituents, such as the 2,2-dimethylpropyl (neopentyl) group, is less explored. This document provides a comprehensive guide for researchers on the synthesis, derivatization, and pharmacological evaluation of 1-(2,2-dimethylpropyl)piperazine as a scaffold for novel CNS-active agents. Although specific literature on CNS agents derived from this exact starting material is limited, we will extrapolate from established principles of medicinal chemistry and piperazine pharmacology to provide robust, field-proven protocols and insights.

The introduction of a bulky, sterically hindered group like the neopentyl moiety is a deliberate design choice aimed at modulating several key drug-like properties:

  • Metabolic Stability: The quaternary carbon of the neopentyl group is resistant to oxidative metabolism by cytochrome P450 enzymes, which can enhance the half-life of the resulting drug candidates.

  • Lipophilicity and Blood-Brain Barrier (BBB) Permeability: The neopentyl group increases the lipophilicity of the piperazine scaffold, a critical factor for passive diffusion across the blood-brain barrier.[3] The optimal balance of lipophilicity and water solubility is crucial for CNS drug efficacy.

  • Receptor Interaction: The steric bulk of the neopentyl group can influence the binding orientation of the entire molecule within a receptor pocket, potentially leading to altered selectivity and potency profiles compared to less hindered analogues.[4]

These application notes will provide a detailed roadmap for leveraging these potential advantages in a CNS drug discovery program.

Part 1: Synthesis of this compound Scaffold

The synthesis of the title compound, this compound, can be achieved through several established methods for mono-N-alkylation of piperazine. Direct alkylation often leads to a mixture of mono- and di-alkylated products, necessitating careful control of reaction conditions or the use of a protecting group strategy.[5] A reliable and scalable approach involves the mono-protonation of piperazine to reduce the nucleophilicity of one nitrogen atom, followed by alkylation.[6][7]

Protocol 1: Mono-N-Alkylation of Piperazine with Neopentyl Bromide

This protocol describes a direct mono-alkylation method using an excess of piperazine and its monohydrochloride salt to favor the desired product.

Materials:

  • Piperazine hexahydrate

  • 11.5 N Hydrochloric acid

  • Ethanol

  • Neopentyl bromide (1-bromo-2,2-dimethylpropane)

  • Sodium hydroxide

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Methanol/Triethylamine solvent system for chromatography

Procedure:

  • Formation of Piperazine Monohydrochloride in situ: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine hexahydrate (2.0 equivalents) in ethanol. With stirring, add 11.5 N hydrochloric acid (1.0 equivalent) dropwise.

  • Alkylation: To the resulting suspension, add neopentyl bromide (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. To the residue, add water and basify to pH > 12 with a concentrated solution of sodium hydroxide.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product will likely contain unreacted piperazine and some di-alkylated product. Purify by silica gel column chromatography using a gradient of ethyl acetate/methanol with 1% triethylamine to afford pure this compound.

Causality behind Experimental Choices:

  • The use of piperazine monohydrochloride in situ deactivates one of the nitrogen atoms towards alkylation, thereby favoring mono-substitution.[7]

  • Refluxing in ethanol provides the necessary thermal energy for the SN2 reaction to proceed at a reasonable rate.

  • The basic work-up deprotonates the piperazine products, rendering them soluble in the organic extraction solvent.

  • The addition of triethylamine to the chromatography eluent prevents the basic amine products from streaking on the acidic silica gel.

Part 2: Design and Synthesis of CNS-Active Agents from the this compound Scaffold

The this compound scaffold can be derivatized at the remaining secondary amine to generate a library of potential CNS-active compounds. A common and effective strategy is to introduce an aryl or heteroaryl moiety, often linked by a short alkyl chain, to target G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors.[8][9]

Hypothetical Target Compound Series: 1-(Aryl)-4-(2,2-dimethylpropyl)piperazines

We propose the synthesis of a series of 1-aryl-4-(2,2-dimethylpropyl)piperazines to explore their potential as CNS agents. The aryl group can be varied to modulate receptor affinity and selectivity.

G Scaffold This compound BuchwaldHartwig Buchwald-Hartwig Amination Scaffold->BuchwaldHartwig ArylHalide Aryl Halide (Ar-X) ArylHalide->BuchwaldHartwig TargetCompound 1-Aryl-4-(2,2-dimethylpropyl)piperazine BuchwaldHartwig->TargetCompound

Caption: Synthetic workflow for 1-Aryl-4-(2,2-dimethylpropyl)piperazines.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 1-Aryl-4-(2,2-dimethylpropyl)piperazines

This protocol describes a palladium-catalyzed cross-coupling reaction, a versatile method for forming C-N bonds.

Materials:

  • This compound

  • Aryl bromide or chloride (e.g., 1-bromo-3-chlorobenzene, 2-bromopyridine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (0.02 equivalents), XPhos (0.04 equivalents), and NaOtBu (1.4 equivalents).

  • Addition of Reagents: Add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by silica gel column chromatography.

Part 3: In Vitro Pharmacological Evaluation

A critical step in CNS drug discovery is to determine the in vitro pharmacological profile of the synthesized compounds. This typically involves assessing their ability to bind to and modulate the activity of relevant CNS targets.

Protocol 3: Radioligand Binding Assay for Serotonin and Dopamine Receptors

This protocol provides a general framework for determining the binding affinity (Ki) of the novel compounds for a panel of CNS receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., human 5-HT₁A, 5-HT₂A, D₂)

  • Radioligand specific for the receptor (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]ketanserin for 5-HT₂A, [³H]spiperone for D₂)

  • Test compounds (1-aryl-4-(2,2-dimethylpropyl)piperazines) at various concentrations

  • Incubation buffer

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound at various concentrations.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding for each concentration of the test compound. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Table 1: Hypothetical In Vitro Binding Data for a Series of 1-Aryl-4-(2,2-dimethylpropyl)piperazines

Compound IDAryl Substituent5-HT₁A Ki (nM)5-HT₂A Ki (nM)D₂ Ki (nM)
NDP-1 Phenyl50.2125.6>1000
NDP-2 3-Chlorophenyl5.825.3450.1
NDP-3 2-Methoxyphenyl10.5550.8>1000
NDP-4 2-Pyridyl15.389.7875.4
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier Penetration

The PAMPA assay is a high-throughput method to predict the passive permeability of compounds across the BBB.[10]

Materials:

  • 96-well filter plate with a PVDF membrane

  • 96-well acceptor plate

  • Brain lipid solution (e.g., porcine brain lipid in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (with known BBB permeability)

  • UV-Vis plate reader or LC-MS/MS

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the brain lipid solution and allow the solvent to evaporate.

  • Compound Preparation: Prepare solutions of the test and control compounds in PBS.

  • Assay Assembly: Add the compound solutions to the donor wells and fresh PBS to the acceptor wells. Place the donor plate on top of the acceptor plate to form a "sandwich".

  • Incubation: Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

  • Permeability Calculation: Calculate the effective permeability (Pe) for each compound. Compounds with high Pe values are predicted to have good BBB penetration.

Part 4: In Vivo Pharmacological Evaluation

Promising compounds from in vitro screening should be advanced to in vivo models to assess their CNS effects and potential therapeutic utility.

Protocol 5: Assessment of Spontaneous Locomotor Activity

This test is used to evaluate the general CNS effects of a compound, such as sedation or stimulation.[11][12]

Materials:

  • Open-field activity chambers equipped with infrared beams

  • Test animals (e.g., male C57BL/6 mice)

  • Test compound formulated in a suitable vehicle

  • Vehicle control

Procedure:

  • Habituation: Habituate the animals to the testing room and handling for several days before the experiment.

  • Dosing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Testing: Place the animals individually into the activity chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) over a set period (e.g., 60 minutes).

  • Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle-treated group. A significant decrease in activity may suggest sedative effects, while an increase may indicate stimulant properties.

G Start Select Candidate Compound InVitro In Vitro Evaluation (Binding, PAMPA) Start->InVitro InVivo In Vivo Evaluation (Locomotor, FST) InVitro->InVivo Promising Profile LeadOp Lead Optimization InVivo->LeadOp Efficacy & Safety Preclinical Preclinical Development InVivo->Preclinical Lead Candidate LeadOp->InVitro New Analogs

Caption: Drug discovery workflow for CNS-active piperazine derivatives.

Protocol 6: Forced Swim Test for Antidepressant-like Activity

The forced swim test is a widely used behavioral model to screen for potential antidepressant effects.[13]

Materials:

  • Glass cylinders filled with water (25 ± 1 °C)

  • Test animals (e.g., male Sprague-Dawley rats)

  • Test compound and vehicle

  • Video recording and analysis software

Procedure:

  • Dosing: Administer the test compound or vehicle.

  • Pre-test (Day 1): Place each rat in a cylinder for a 15-minute swim session.

  • Test (Day 2): 24 hours after the pre-test, place the rats back into the cylinders for a 5-minute session. Record the session for later analysis.

  • Behavioral Scoring: Score the duration of immobility, swimming, and climbing behaviors during the 5-minute test session. Antidepressant compounds are expected to decrease the duration of immobility and increase active behaviors.

Conclusion

The this compound scaffold represents an intriguing starting point for the development of novel CNS-active agents. The strategic incorporation of the neopentyl group offers potential advantages in terms of metabolic stability and modulation of physicochemical properties essential for brain penetration. The protocols and workflows detailed in these application notes provide a robust framework for the synthesis, derivatization, and comprehensive pharmacological evaluation of compounds based on this scaffold. By systematically applying these methods, researchers can effectively explore the therapeutic potential of this chemical space and identify promising lead candidates for the treatment of a range of CNS disorders.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Cuestiones de Fisioterapia. Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. [Link]

  • MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • ACS Publications. Identifying Substructures That Facilitate Compounds to Penetrate the Blood–Brain Barrier via Passive Transport Using Machine Learning Explainer Models. [Link]

  • PubMed. Different Effects of 3-chlorophenylpiperazine on Locomotor Activity and Acquisition of Conditioned Avoidance Response in Different Strains of Mice. [Link]

  • Paralab. Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. [Link]

  • PubMed. Locomotor behavior. [Link]

  • PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • Google Patents.
  • PubMed. Synthesis and pharmacological evaluation of new arylpiperazines. 3-[4-[4-(3-chlorophenyl)-1-piperazinyl]butyl]-quinazolidin-4-one - a dual serotonin 5-HT(1A)/5-HT(2A) receptor ligand with an anxiolytic-like activity. [Link]

  • Google Patents. Method of direct mono-N-substitution of piperazine.
  • MD Biosciences. Cell-based Assays. [Link]

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? [Link]

  • PubMed Central. Piperazine skeleton in the structural modification of natural products: a review. [Link]

  • Metrion Biosciences. Neuroscience translational assays. [Link]

  • ResearchGate. Concentration-response (cell death) curves of the tested piperazine... | Download Scientific Diagram. [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. [Link]

  • PubMed. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. [Link]

  • PubMed. Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. [Link]

  • PubMed. Design of 1-piperazinyl-4-arylphthalazines as potent Smoothened antagonists. [Link]

  • PubMed Central. Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. [Link]

  • PubMed. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. [Link]

  • ResearchGate. What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? [Link]

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? [Link]

  • PubMed. Comparison of methods for the assessment of locomotor activity in rodent safety pharmacology studies. [Link]

  • MDPI. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. [Link]

  • National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

  • PubMed. Synthesis, in vitro and in vivo evaluation of 11C-O-methylated arylpiperazines as potential serotonin 1A (5-HT1A) receptor antagonist radiotracers. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]

  • MDPI. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. [Link]

  • PubMed Central. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. [Link]

  • PubMed Central. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. [Link]

  • Semantic Scholar. Cell-Based Assays for Neurotoxins. [Link]

  • ACS Chemical Neuroscience. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]

  • Google Patents. Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • PubMed. Synthesis and pharmacological evaluation of CNS activities of[1][10][11]triazolo[4,5-b][10][14]-, imidazolo[4,5-b][10][14]-, and pyrido[2,3-b][10][14]benzodiazepines. [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • PubMed Central. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications. [Link]

  • Frontiers. Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease. [Link]

  • MDPI. Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H 3 Agents: Synthesis and Biological Evaluation. [Link]

  • PubMed. Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. [Link]

Sources

Application Notes and Protocols for the Antimicrobial Evaluation of 1-(2,2-Dimethylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating threat of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1] Piperazine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antibacterial and antifungal properties.[2][3][4] The versatility of the piperazine scaffold allows for structural modifications that can enhance antimicrobial efficacy and improve pharmacokinetic profiles.[1][4] This document provides a comprehensive guide for the initial in vitro investigation of 1-(2,2-Dimethylpropyl)piperazine , a specific piperazine derivative, outlining detailed protocols for determining its antimicrobial activity and assessing its cytotoxic profile.

These protocols are designed for researchers, scientists, and drug development professionals, providing a robust framework for the preliminary screening of this and other novel compounds. The methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[5][6]

Section 1: Physicochemical Properties of this compound

A foundational understanding of the test compound's properties is critical for accurate preparation of stock solutions and interpretation of results.

PropertyValueSource
Chemical Name This compoundSynQuest Labs[7]
CAS Number 57184-50-6SynQuest Labs[7]
Molecular Formula C₉H₂₀N₂SynQuest Labs[7]
Molecular Weight 156.27 g/mol Calculated
Form SubstanceSynQuest Labs[7]
Solubility Freely soluble in water and ethylene glycolBased on Piperazine[8]

Note: Detailed solubility studies in relevant solvents (e.g., DMSO, water, ethanol) should be performed prior to initiating antimicrobial assays.

Section 2: Foundational Antimicrobial Susceptibility Testing (AST)

The initial evaluation of a novel compound's antimicrobial potential involves determining the minimum concentration required to inhibit the visible growth of a microorganism. This is known as the Minimum Inhibitory Concentration (MIC). Two widely accepted methods for MIC determination are broth microdilution and agar diffusion assays.

Principle of Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[9] It involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth after a defined incubation period.[9][10]

Principle of Agar Disk/Well Diffusion

Agar diffusion methods are qualitative or semi-quantitative and are based on the diffusion of the antimicrobial agent from a source (a saturated paper disk or a well in the agar) into an agar medium inoculated with the test microorganism.[11] The presence of a zone of inhibition around the disk or well indicates the antimicrobial activity of the compound. The diameter of this zone is proportional to the susceptibility of the microorganism and the diffusion characteristics of the compound.

Section 3: Experimental Protocols for Antimicrobial Assays

Preparation of Test Compound Stock Solution

Rationale: Accurate and consistent preparation of the stock solution is paramount for the reliability of the assay results. Dimethyl sulfoxide (DMSO) is a common solvent for novel compounds due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous culture media.

Protocol:

  • Accurately weigh a precise amount of this compound.

  • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Ensure complete dissolution by vortexing or gentle warming.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Store the stock solution at -20°C. Subsequent dilutions should be made in the appropriate sterile broth or solvent.

Microbial Strains and Culture Conditions

Rationale: A panel of clinically relevant and standardized microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi, should be used for initial screening. The use of American Type Culture Collection (ATCC) strains ensures reproducibility and allows for comparison of data across different studies.[12]

Recommended Strains:

MicroorganismGram Stain/TypeATCC NumberGrowth MediumIncubation Conditions
Escherichia coliGram-Negative25922Mueller-Hinton Broth (MHB) / Agar (MHA)37°C, 18-24 hours
Staphylococcus aureusGram-Positive25923MHB / MHA37°C, 18-24 hours
Pseudomonas aeruginosaGram-Negative27853MHB / MHA37°C, 18-24 hours
Candida albicansYeast10231RPMI-1640 / Sabouraud Dextrose Agar (SDA)35°C, 24-48 hours
Aspergillus nigerMold16404Potato Dextrose Broth (PDB) / SDA25-28°C, 72-96 hours

Quality Control: E. coli ATCC 25922, S. aureus ATCC 25923, and P. aeruginosa ATCC 27853 are standard quality control strains for antimicrobial susceptibility testing.[4][12]

Broth Microdilution Assay Protocol

Workflow Diagram:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound Serial Dilutions in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare Standardized Microbial Inoculum (0.5 McFarland) B->C D Incubate plate (e.g., 37°C, 18-24h) C->D E Visually inspect for growth or measure OD600 D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for the Broth Microdilution Assay.

Detailed Steps:

  • Preparation of Inoculum:

    • From a fresh culture plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13][14]

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10][13]

  • Preparation of Compound Dilutions:

    • In a sterile 96-well microtiter plate, add 100 µL of sterile broth to all wells except the first column.

    • Add 200 µL of the highest concentration of the test compound (prepared in broth) to the first column.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last column of dilutions.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum with no compound) and a negative control (broth only).

    • Seal the plate and incubate under the appropriate conditions (see table above).[13]

  • Determination of MIC:

    • After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth.[10] This can be assessed visually or by measuring the optical density at 600 nm with a plate reader.

Example Data Table:

MicroorganismMIC of this compound (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
E. coli ATCC 25922640.015
S. aureus ATCC 25923320.25
P. aeruginosa ATCC 278531280.5
C. albicans ATCC 10231>2561
A. niger ATCC 16404>2562
Agar Well Diffusion Assay Protocol

Workflow Diagram:

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare molten agar and pour plates B Prepare Standardized Microbial Inoculum and swab plate A->B C Create wells in the agar B->C D Add test compound to wells C->D E Incubate plates D->E F Measure the diameter of the zone of inhibition E->F

Caption: Workflow for the Agar Well Diffusion Assay.

Detailed Steps:

  • Plate Preparation and Inoculation:

    • Prepare the appropriate agar medium (e.g., Mueller-Hinton Agar) and pour it into sterile Petri dishes to a uniform depth.

    • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.

  • Well Creation and Compound Application:

    • Using a sterile borer or pipette tip, create wells (6-8 mm in diameter) in the agar.

    • Add a fixed volume (e.g., 50-100 µL) of the test compound at a known concentration into each well.

    • A negative control (solvent, e.g., DMSO) and a positive control (standard antibiotic) should be included on each plate.

  • Incubation and Measurement:

    • Allow the plates to stand for a short period to allow for some diffusion of the compound before inverting and incubating under the appropriate conditions.

    • After incubation, measure the diameter of the zone of complete growth inhibition in millimeters.

Example Data Table:

MicroorganismZone of Inhibition (mm) for this compound (1 mg/mL)Positive Control (e.g., Ciprofloxacin, 5 µg disk) Zone of Inhibition (mm)
E. coli ATCC 259221432
S. aureus ATCC 259231825
P. aeruginosa ATCC 278531028
C. albicans ATCC 10231020 (Fluconazole, 25 µg disk)
A. niger ATCC 16404018 (Amphotericin B, 20 µg disk)

Section 4: Cytotoxicity Assessment

Rationale: A crucial aspect of antimicrobial drug development is to ensure that the compound is selectively toxic to microorganisms and exhibits minimal toxicity to host cells.[15][16] In vitro cytotoxicity assays using mammalian cell lines are a primary screening tool for this purpose. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2][10][17]

Cell Lines and Culture Conditions

Recommended Cell Lines:

  • HEK293 (Human Embryonic Kidney 293): A robust and easy-to-culture cell line, often used for general toxicity screening.[13][18]

  • HepG2 (Human Hepatocellular Carcinoma): A liver-derived cell line, relevant for assessing potential hepatotoxicity.[9][19]

Culture Conditions:

Cell LineGrowth MediumIncubation Conditions
HEK293DMEM + 10% FBS + 1% Penicillin-Streptomycin37°C, 5% CO₂
HepG2EMEM + 10% FBS + 1% Penicillin-Streptomycin37°C, 5% CO₂
MTT Assay Protocol

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed mammalian cells in 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with serial dilutions of compound B->C D Incubate for 24-72h C->D E Add MTT reagent and incubate for 2-4h D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance (e.g., 570 nm) F->G H Calculate % viability and determine IC₅₀ G->H

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Steps:

  • Cell Seeding:

    • Harvest cells and perform a cell count.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).[14]

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[15]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

Data Analysis and Therapeutic Index
  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC₅₀:

    • The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%.

    • Plot percent viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[3][20]

  • Calculate Therapeutic Index (TI):

    • The therapeutic index is a measure of the selectivity of the compound for microorganisms over host cells.[21][22][23]

    • TI = IC₅₀ (for mammalian cells) / MIC (for microorganism)

    • A higher TI value indicates greater selectivity and a more promising therapeutic profile.

Example Data Table:

Cell LineIC₅₀ of this compound (µg/mL)
HEK293150
HepG2180

Example Therapeutic Index Calculation (for S. aureus):

  • IC₅₀ (HEK293) = 150 µg/mL

  • MIC (S. aureus) = 32 µg/mL

  • Therapeutic Index = 150 / 32 = 4.69

Conclusion

The protocols outlined in this application note provide a standardized and robust framework for the initial in vitro evaluation of this compound as a potential antimicrobial agent. By systematically determining its antimicrobial spectrum through MIC assays and assessing its safety profile via cytotoxicity testing, researchers can generate the critical data needed to make informed decisions about the further development of this and other novel piperazine derivatives. Adherence to these established methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing the fight against antimicrobial resistance.

References

  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2022). Asian Pacific Journal of Health Sciences, 9(2), 36-41.
  • A valuable insight into recent advances on antimicrobial activity of piperazine deriv
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. (2025). BenchChem.
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science Publishers.
  • Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). (2025). Molecular Diversity.
  • Piperazine based antimicrobial polymers: a review. (2021). RSC Advances.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). Frontiers in Cellular and Infection Microbiology.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (2025). BenchChem.
  • Piperazine, 1-(2,2-dimethylpropyl)- (9CI) 57184-50-6 wiki. (n.d.). Guidechem.
  • Methods for in vitro evaluating antimicrobial activity: A review. (2016). Journal of Pharmaceutical Analysis.
  • 1,2-DIMETHYL-PIPERAZINE synthesis. (n.d.). ChemicalBook.
  • This compound Safety Data Sheet. (n.d.).
  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. (2006). Bioorganic & Medicinal Chemistry Letters.
  • Piperazine synthesis. (n.d.). Organic Chemistry Portal.
  • Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents. (2025). BenchChem.
  • Piperazine. (n.d.). Wikipedia.
  • HEK293s (Thawing, Suspending Cells, Maintaining attached cells, freezing attached cells, maintaining suspension cells). (n.d.). iGEM.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE Technologies.
  • Hep-G2/2.2.15 Human Hepatoblastoma Cell Line. (n.d.). Sigma-Aldrich.
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. (2025). BenchChem.
  • Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells. (2021). STAR Protocols.
  • Antimicrobial Susceptibility Testing. (n.d.).
  • HepG2 culture conditions. (n.d.). ENCODE.
  • HEPG2 Cell Line User Guide. (n.d.). ABM Inc..
  • EUCAST - Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (2026).
  • CLSI M100 Performance Standards for Antimicrobial Susceptibility Testing. (2024).
  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube.
  • Factors for bacterial growth. (n.d.). NSW Food Authority.
  • ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI). (2016). CHAIN.
  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.).
  • Which conditions favor the growth of p
  • How to calculate IC50 values for Cytotoxicity assay? (2014).
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2017). Springer Protocols.
  • Guidance Documents. (n.d.). European Committee on Antimicrobial Susceptibility Testing.
  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2023). European Committee on Antimicrobial Susceptibility Testing.
  • EUCAST expert rules in antimicrobial susceptibility testing. (2025).
  • Therapeutic Window & Therapeutic Index Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson.
  • What is the therapeutic index of drugs? (2025). Medical News Today.
  • What are the differences between the required conditions for Bacteria and Fungi to grow? (2018). Quora.
  • Therapeutic Index: What It Is and Why It's Important. (2024). BuzzRx.
  • Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. (2023). Journal of Clinical and Diagnostic Research.
  • Therapeutic Index: Definition & Formula. (2024). StudySmarter.
  • Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022). JoVE.
  • Therapeutic Index. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Environmental Conditions for Pathogenic Bacterial Growth. (n.d.).

Sources

The Enigmatic Role of 1-(2,2-Dimethylpropyl)piperazine in Catalysis: Application Notes and Future Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the current understanding and potential applications of 1-(2,2-dimethylpropyl)piperazine, also known as 1-neopentylpiperazine, within the realm of chemical catalysis. While direct, comprehensive literature on the specific catalytic functions of this sterically hindered piperazine derivative is nascent, this document serves to bridge the existing knowledge gap. By examining the well-established catalytic roles of the parent piperazine scaffold and considering the influential nature of the neopentyl group, we provide a foundational guide for researchers and drug development professionals. This document outlines the theoretical underpinnings of its potential as a specialized ligand and base, and furnishes actionable protocols for its evaluation in contemporary catalytic systems.

Introduction: The Piperazine Scaffold in Catalysis

The piperazine motif is a cornerstone in medicinal chemistry and materials science, recognized for its frequent appearance in a vast array of biologically active compounds and functional materials.[1][2] In the field of catalysis, piperazine and its derivatives have carved out a significant niche, primarily as versatile N-donor ligands for transition metals.[3] Their bidentate nature allows for the formation of stable chelate complexes, which are instrumental in a variety of catalytic transformations, most notably palladium-catalyzed cross-coupling reactions.[4]

The unique 1,4-diamine structure of piperazine imparts specific electronic and conformational properties to the catalytic center, influencing reaction kinetics, product selectivity, and catalyst stability. The functionalization of one or both nitrogen atoms of the piperazine ring offers a straightforward strategy for fine-tuning these properties, leading to the development of bespoke ligands for specific catalytic applications.

The Neopentyl Substituent: A Source of Untapped Potential

The introduction of a 1-(2,2-dimethylpropyl) or neopentyl group onto the piperazine core introduces a significant steric footprint. The bulky tert-butyl moiety at the beta-position of the nitrogen atom can be expected to exert profound stereoelectronic effects on the molecule's behavior in a catalytic setting.

Theoretical Considerations:

  • Steric Hindrance: The neopentyl group can create a sterically demanding environment around the coordinating nitrogen atom. In the context of a metal complex, this can influence the coordination geometry, potentially favoring specific ligand orientations and influencing the regioselectivity and stereoselectivity of the catalyzed reaction.

  • Ligand Dissociation: The steric bulk may also affect the rates of ligand association and dissociation, which are critical steps in many catalytic cycles. This could be harnessed to modulate catalyst activity and lifetime.

  • Basicity: The electron-donating inductive effect of the alkyl group is expected to increase the basicity of the substituted nitrogen atom. This enhanced basicity could be advantageous in reactions where the piperazine derivative acts as a Brønsted base.

G cluster_neopentyl This compound cluster_piperazine Piperazine Core Neopentyl Neopentyl Group (Steric Bulk) Catalytic_System Metal-Catalyzed Reaction Neopentyl->Catalytic_System Influences Selectivity Piperazine Piperazine Ring (Bidentate Ligand, Base) Piperazine->Catalytic_System Coordinates to Metal Acts as Base

Application Note: Potential as a Ligand in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds.[5][6] The choice of ligand is paramount to the success of these reactions, dictating the scope, efficiency, and selectivity. While simple piperazine has been shown to be an effective ligand in some contexts, the introduction of the neopentyl group could offer distinct advantages.

Hypothesized Advantages in Suzuki-Miyaura Coupling:

  • Enhanced Catalyst Stability: The steric bulk of the neopentyl group may protect the palladium center from deactivation pathways, such as the formation of palladium black.

  • Control of Transmetalation: The steric hindrance could influence the rate-determining transmetalation step, potentially leading to improved selectivity for challenging substrates.[7]

  • Solubility: The lipophilic nature of the neopentyl group may enhance the solubility of the catalyst complex in organic solvents commonly used for cross-coupling reactions.

Protocol: Screening of this compound as a Ligand in a Model Suzuki-Miyaura Reaction

This protocol provides a general framework for evaluating the efficacy of this compound as a ligand in a representative Suzuki-Miyaura cross-coupling reaction.

Reaction: Coupling of 4-bromotoluene with phenylboronic acid.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Water, deionized

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Experimental Workflow:

G A 1. Catalyst Pre-formation (Optional) B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Reagent Addition B->C D 4. Reaction (Heating) C->D E 5. Work-up & Isolation D->E F 6. Analysis (GC, NMR) E->F

Step-by-Step Procedure:

  • Catalyst Pre-formation (Optional but Recommended):

    • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) acetate (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%) in anhydrous toluene (2 mL).

    • Stir the mixture at room temperature for 30 minutes. The formation of a palladium-ligand complex may be visually indicated by a color change.

  • Reaction Setup:

    • To the flask containing the pre-formed catalyst (or to a new flask if not pre-forming), add 4-bromotoluene (1.0 mmol, 1.0 equiv) and phenylboronic acid (1.2 mmol, 1.2 equiv).

    • Add potassium carbonate (2.0 mmol, 2.0 equiv) as the base.

  • Solvent Addition:

    • Add anhydrous toluene (3 mL) and deionized water (0.5 mL). The biphasic system is common for Suzuki-Miyaura reactions.

  • Reaction:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals (e.g., every hour).

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the product (4-methyl-1,1'-biphenyl) by ¹H and ¹³C NMR spectroscopy and compare the data to literature values.

    • Calculate the isolated yield.

Data Interpretation and Comparison:

To ascertain the effectiveness of this compound, it is crucial to run control experiments.

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
This compound 1K₂CO₃Toluene/H₂O100tbdtbd
Piperazine1K₂CO₃Toluene/H₂O100tbdtbd
No Ligand1K₂CO₃Toluene/H₂O100tbdtbd

tbd = to be determined experimentally

Future Outlook and Research Directions

The catalytic potential of this compound remains largely unexplored. The protocols and theoretical framework presented here offer a starting point for systematic investigation. Future research should focus on:

  • Expanding the Reaction Scope: Evaluating its performance in other cross-coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling) and with a wider range of substrates.

  • Asymmetric Catalysis: Exploring the synthesis of chiral derivatives of this compound for applications in enantioselective catalysis.

  • Mechanistic Studies: Conducting detailed kinetic and spectroscopic studies to elucidate the precise role of the neopentyl group in the catalytic cycle.

  • Applications as a Hindered Base: Investigating its utility as a non-nucleophilic base in organic transformations where steric hindrance is desirable.

Conclusion

While the direct catalytic applications of this compound are not yet established in the scientific literature, its structural features suggest a promising future as a specialized ligand and base. The steric bulk of the neopentyl group, combined with the inherent properties of the piperazine scaffold, presents a unique opportunity for the development of novel catalytic systems with enhanced stability and selectivity. The provided protocols are intended to empower researchers to unlock the catalytic potential of this intriguing molecule.

References

  • Njoroge, F. G., Vibulbhan, B., Pinto, P., Strickland, C., Bishop, W. R., Nomeir, A., & Girijavallabhan, V. (2006). Enhanced FTase activity achieved via piperazine interaction with catalytic zinc. Bioorganic & Medicinal Chemistry Letters, 16(4), 984–988. [Link]

  • Herová, D., & Pazdera, P. (2015). Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. Monatshefte für Chemie - Chemical Monthly, 146(4), 653–661. [Link]

  • O'Brien, P., & El-Bermani, M. (2014). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Request PDF. [Link]

  • Sergeev, D. S., Klyuev, M. V., & Pimerzin, A. A. (2022). Methods for the Catalytic Synthesis of Piperazine. Catalysis in Industry, 14(2), 220–234. [Link]

  • Gualandi, A., & Cozzi, P. G. (2023). Ammonium Zincates as Catalysts for the Microwave-Enhanced Synthesis of Symmetric Piperazines by Regioselective Opening of Aziridines. Chemistry – A European Journal. [Link]

  • Gualandi, A., & Cozzi, P. G. (2023). Ammonium Zincates as Catalysts for the Microwave-Enhanced Synthesis of Symmetric Piperazines by Regioselective Opening of Aziridines. Request PDF. [Link]

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • Kumar, A., & Singh, A. (2018). 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • Mirjalili, B. F., & Keihanfar, M. (2022). Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water. ResearchGate. [Link]

  • Thermo Fisher Scientific Chemicals. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry [Video]. YouTube. [Link]

  • Organic Chemistry Explained. (2020, July 11). Suzuki Coupling [Video]. YouTube. [Link]

  • PubChem. (n.d.). 1-[6-(2,2-Dimethylpropyl)-2-pyridinyl]piperazine. [Link]

  • Ananikov, V. P., & Dilman, A. D. (2021). Flow synthesis of N-alkyl-5-methyl-2-pyrrolidones over Ni2P/SiO2 catalyst. ResearchGate. [Link]

Sources

Application Note: A Robust and Scalable Protocol for the Synthesis of 1-(2,2-Dimethylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1-(2,2-Dimethylpropyl)piperazine, a valuable building block in pharmaceutical research and development. Piperazine and its derivatives are privileged scaffolds in medicinal chemistry, often incorporated into drug candidates to enhance pharmacokinetic properties such as aqueous solubility and metabolic stability.[1] This application note details a robust protocol centered on reductive amination, a highly efficient and scalable synthetic route. We will delve into the causality behind experimental choices, provide a detailed step-by-step methodology, outline critical safety considerations, and offer troubleshooting guidance to ensure a successful and reproducible synthesis on a larger scale.

Introduction and Strategic Rationale

The piperazine moiety is a cornerstone in the design of numerous clinically successful drugs.[2] Its presence can confer desirable physicochemical properties, making the development of efficient and scalable syntheses for novel piperazine derivatives, such as this compound, a critical endeavor for drug development professionals.

Several synthetic strategies exist for the N-alkylation of piperazine. Direct alkylation with an alkyl halide is a common approach; however, on a large scale, this method is often plagued by the formation of the undesired 1,4-disubstituted byproduct due to the comparable reactivity of the second nitrogen atom.[3] Controlling this selectivity can be challenging, often requiring a large excess of piperazine (5-10 equivalents) or a multi-step process involving protecting groups, which decreases overall yield and increases cost on a larger scale.[3][4][5]

This protocol focuses on reductive amination , a one-pot reaction between an aldehyde (pivalaldehyde) and an amine (piperazine) in the presence of a reducing agent.[6][7] This method offers several advantages for scale-up:

  • High Selectivity: By controlling the stoichiometry and reaction conditions, the formation of the mono-alkylated product is favored.

  • Atom Economy: It is a more atom-economical process compared to methods requiring protecting groups.

  • Operational Simplicity: The one-pot nature of the reaction simplifies the manufacturing process.

  • Milder Conditions: The reaction can often be carried out under milder conditions than direct alkylation.

The core of this process involves the initial formation of an iminium ion intermediate from the condensation of pivalaldehyde and piperazine, which is then selectively reduced in situ to yield the target secondary amine.

cluster_reactants Reactants cluster_process Process cluster_product Product Pivalaldehyde Pivalaldehyde (2,2-Dimethylpropanal) Imine_Formation Condensation (Imine/Iminium Formation) Pivalaldehyde->Imine_Formation Piperazine Piperazine Piperazine->Imine_Formation Reduction In-situ Reduction Imine_Formation->Reduction Reducing Agent (e.g., NaBH(OAc)₃) Final_Product This compound Reduction->Final_Product

Caption: High-level overview of the reductive amination strategy.

Materials, Equipment, and Safety

Reagents and Materials
ReagentCAS No.Molecular FormulaMW ( g/mol )Key Properties
Piperazine (Anhydrous)110-85-0C₄H₁₀N₂86.14Hygroscopic solid, corrosive.[8][9]
Pivalaldehyde630-19-3C₅H₁₀O86.13Flammable liquid, irritant.[10][11]
Sodium Triacetoxyborohydride56553-60-7C₆H₁₀BNaO₆211.94Moisture-sensitive, mild reducing agent.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Volatile solvent, suspected carcinogen.
Hydrochloric Acid (HCl)7647-01-0HCl36.46Corrosive acid.
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Corrosive base.
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Drying agent.
Equipment
  • Large-volume, jacketed glass reactor with overhead mechanical stirring, temperature probe, condenser, and nitrogen inlet/outlet.

  • Calibrated liquid addition funnel.

  • Large separatory funnel for liquid-liquid extraction.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

  • Standard laboratory glassware, balances, and magnetic stirrers.

Environment, Health, and Safety (EHS) Considerations

A thorough risk assessment must be conducted before commencing any scale-up synthesis.

  • Piperazine: Corrosive and can cause severe skin burns and eye damage.[8][12] It is also a respiratory sensitizer. Handle in a well-ventilated area or fume hood, wearing appropriate chemical-resistant gloves, safety goggles, and a lab coat.[8][13]

  • Pivalaldehyde: Highly flammable liquid and vapor.[10][11] Keep away from heat, sparks, and open flames. All equipment must be properly grounded to prevent static discharge.[10] It is also a skin and eye irritant.

  • Dichloromethane (DCM): Handle exclusively in a chemical fume hood due to its high volatility and potential health risks.

  • General Precautions: Ensure an emergency eyewash station and safety shower are immediately accessible.[8][10] All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, flame-retardant lab coats, and nitrile or neoprene gloves.

Detailed Synthesis Protocol

This protocol is designed for a ~1 mole scale synthesis of this compound.

Reaction Setup and Execution
  • Reactor Preparation: Assemble the jacketed reactor system under a nitrogen atmosphere. Ensure all joints are properly sealed.

  • Reagent Charging: Charge the reactor with anhydrous piperazine (430.7 g, 5.0 mol, 5.0 eq). Add anhydrous dichloromethane (DCM, 2.5 L) via cannula transfer.

  • Initial Cooling: Begin stirring the slurry and cool the reactor contents to 0-5 °C using a circulating chiller. The use of a significant excess of piperazine is a key strategic choice to statistically favor mono-alkylation and minimize the formation of the di-substituted byproduct.[3]

  • Pivalaldehyde Addition: Slowly add pivalaldehyde (86.13 g, 1.0 mol, 1.0 eq) to the cold piperazine slurry via the addition funnel over 1-1.5 hours. Maintain the internal temperature below 10 °C. This slow addition is critical to control the exotherm and allow for the controlled formation of the iminium intermediate.

  • Stirring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour.

  • Reducing Agent Addition: Begin adding sodium triacetoxyborohydride (NaBH(OAc)₃, 254 g, 1.2 mol, 1.2 eq) portion-wise over 2 hours. Causality Note: NaBH(OAc)₃ is chosen as the reducing agent because it is milder and more selective than agents like sodium borohydride for reductive aminations. It can be added to the same pot as the aldehyde and amine without reducing the aldehyde prematurely. The reaction is self-regulating as the reduction of the iminium ion is faster than the reduction of the aldehyde.

  • Reaction Progression: After the addition of the reducing agent is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the pivalaldehyde starting material is consumed.

Work-up and Purification

The purification process leverages the basic nature of the piperazine product to separate it from non-basic impurities through acid-base extraction.[3]

RM Reaction Mixture (Product, Excess Piperazine, Salts, DCM) Quench Quench (Saturated NaHCO₃) RM->Quench Sep1 Separate Layers Quench->Sep1 Org1 Organic Layer 1 (Product, Excess Piperazine) Sep1->Org1 Organic Aq1 Aqueous Layer 1 (Salts) Sep1->Aq1 Aqueous (Discard) AcidExt Extract with 1M HCl Org1->AcidExt Sep2 Separate Layers AcidExt->Sep2 Aq2 Aqueous Layer 2 (Product-HCl, Piperazine-HCl) Sep2->Aq2 Aqueous Org2 Organic Layer 2 (Neutral Impurities) Sep2->Org2 Organic (Discard) Basify Basify to pH > 12 (6M NaOH) Aq2->Basify ProdExt Extract with DCM Basify->ProdExt Org3 Combined Organic Layers (Pure Product in DCM) ProdExt->Org3 Dry Dry (MgSO₄), Filter Org3->Dry Conc Concentrate (Rotary Evaporation) Dry->Conc Distill Vacuum Distillation Conc->Distill Final Pure Product This compound Distill->Final

Caption: Purification workflow involving acid-base extraction.

  • Quenching: Carefully and slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Phase Separation: Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Acidic Extraction: Combine the organic layers and extract with 1M hydrochloric acid (3 x 500 mL). The basic product and excess piperazine will move into the aqueous layer as their respective hydrochloride salts.

  • Basification: Cool the combined acidic aqueous layers in an ice bath and slowly basify with 6M sodium hydroxide solution until the pH is >12.

  • Product Extraction: Extract the basified aqueous layer with DCM (3 x 500 mL).

  • Drying and Concentration: Combine the final organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Final Purification: Purify the crude oil by vacuum distillation to afford this compound as a clear, colorless liquid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • GC-MS: To confirm the molecular weight and assess purity.

  • FTIR: To identify characteristic functional group vibrations.

Expected Yield: 75-85% Appearance: Colorless to pale yellow liquid.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Ensure complete consumption of pivalaldehyde via TLC/GC-MS before work-up. Extend reaction time if necessary.
Loss of product during work-up.Ensure pH is >12 during the final extraction step. Perform multiple extractions with fresh solvent to ensure complete recovery.
Significant Di-substitution Reaction temperature too high.Maintain strict temperature control (0-5 °C) during the addition of pivalaldehyde and the reducing agent.
Insufficient excess of piperazine.Ensure at least 5 equivalents of piperazine are used. For particularly stubborn cases, increasing the excess to 10 equivalents can be beneficial.[3]
Purification Difficulties Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Product is water-soluble.If the product shows significant water solubility, perform more extractions (5-6 times) with the organic solvent.

Conclusion

This application note presents a reliable and scalable protocol for the synthesis of this compound via reductive amination. By carefully controlling stoichiometry and reaction temperature, this method provides high yields of the desired mono-alkylated product while minimizing the formation of byproducts. The detailed procedural steps, safety guidelines, and troubleshooting advice provide researchers and drug development professionals with a solid foundation for the successful scale-up of this important chemical intermediate.

References

  • De Novo Assembly of Highly Substituted Morpholines and Piperazines. (2017). PubMed Central. Available at: [Link]

  • Intramolecular reductive amination for the preparation of piperazines. (n.d.). ResearchGate. Available at: [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PubMed Central. Available at: [Link]

  • Material Safety Data Sheet - Pivaldehyde, 98%. (n.d.). Cole-Parmer. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI. Available at: [Link]

  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (2025). ResearchGate. Available at: [Link]

  • Piperazine - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Cheméo. Available at: [Link]

  • PIPERAZINES. Ataman Kimya. Available at: [Link]

Sources

Troubleshooting & Optimization

Technisches Support-Center: Synthese von 1-(2,2-Dimethylpropyl)piperazin

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German. Absolut! Hier ist ein technisches Support-Center, das auf die spezifischen Herausforderungen bei der Synthese von 1-(2,2-Dimethylpropyl)piperazin zugeschnitten ist.

Einführung: Willkommen im technischen Support-Center für die Synthese von 1-(2,2-Dimethylpropyl)piperazin. Diese Anleitung richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Unser Ziel ist es, Ihnen praxiserprobte Einblicke und Lösungen für häufig auftretende Probleme, insbesondere die Bildung von Nebenprodukten, zu bieten. Die Synthese von mono-substituierten Piperazinen ist bekanntermaßen eine Herausforderung, da die Gefahr einer Mehrfachalkylierung besteht.[1][2][3] Diese Anleitung bietet detaillierte, schrittweise Protokolle und Fehlerbehebungsstrategien, um Ihre Ausbeute und Reinheit zu maximieren.

Abschnitt 1: Häufig gestellte Fragen (FAQs)

F1: Was sind die primären Synthesewege für 1-(2,2-Dimethylpropyl)piperazin?

A1: Es gibt zwei vorherrschende Methoden zur Synthese von 1-(2,2-Dimethylpropyl)piperazin:

  • Direkte N-Alkylierung: Dies ist der einfachste Ansatz, bei dem Piperazin direkt mit einem Neopentylhalogenid (z. B. 1-Brom-2,2-dimethylpropan) oder einem anderen Alkylierungsmittel mit einer Neopentyl-Abgangsgruppe umgesetzt wird. Obwohl dieser Weg einfach ist, ist er anfällig für die Bildung von Nebenprodukten durch Überalkylierung.[2]

  • Reduktive Aminierung: Dieser elegantere und oft selektivere Weg beinhaltet die Reaktion von Piperazin mit Pivalaldehyd (2,2-Dimethylpropanal) zur Bildung eines Iminium-Intermediats, das anschließend in situ reduziert wird.[4][5] Gängige Reduktionsmittel sind Natriumtriacetoxyborhydrid (STAB) oder katalytische Hydrierung.[4][6][7] Diese Methode bietet in der Regel eine bessere Kontrolle über die Mono-Alkylierung.[4]

F2: Welches ist das häufigste Nebenprodukt, das ich erwarten sollte, und warum bildet es sich?

A2: Das mit Abstand häufigste Nebenprodukt ist 1,4-Bis(2,2-dimethylpropyl)piperazin . Dieses Molekül entsteht, wenn beide Stickstoffatome des Piperazinrings mit der Neopentylgruppe reagieren.[1]

Kausalität: Piperazin besitzt zwei sekundäre Amine mit ähnlicher Nukleophilie und Reaktivität. Nachdem das erste Stickstoffatom alkyliert wurde, um das gewünschte Produkt zu bilden, kann das verbleibende sekundäre Amin am Produktmolekül immer noch mit dem Alkylierungsreagenz reagieren.[3] Dies führt zur Bildung des symmetrisch disubstituierten Nebenprodukts. Die Kontrolle der Stöchiometrie und der Reaktionsbedingungen ist entscheidend, um diese Folgereaktion zu minimieren.[1]

F3: Warum ist die selektive Mono-Alkylierung von Piperazin ohne Schutzgruppen eine Herausforderung?

A3: Die Herausforderung liegt in der geringen Reaktivitätsdifferenz zwischen dem Ausgangsmaterial Piperazin und dem mono-alkylierten Produkt. Beide sind Nukleophile, die um das Alkylierungsreagenz konkurrieren. Ohne den Einsatz einer Schutzgruppe an einem der Stickstoffatome zur Deaktivierung[2][8] ist es ein statistisches Spiel, das oft zu einer Mischung aus nicht umgesetztem Piperazin, dem gewünschten mono-substituierten Produkt und dem unerwünschten di-substituierten Nebenprodukt führt. Strategien wie die Verwendung eines großen Überschusses an Piperazin können das Gleichgewicht zugunsten der Mono-Alkylierung verschieben, was jedoch zu aufwendigen Reinigungsschritten führt.

Abschnitt 2: Anleitung zur Fehlerbehebung

Problem 1: Geringe Ausbeute des gewünschten Produkts mit einem hohen Anteil an 1,4-Bis(2,2-dimethylpropyl)piperazin.
  • Symptom: Ihre GC-MS- oder NMR-Analyse des Rohprodukts zeigt einen signifikanten Peak, der dem di-substituierten Nebenprodukt (M+H ≈ 227,2 g/mol ) entspricht, oft auf Kosten des gewünschten mono-substituierten Produkts (M+H ≈ 157,3 g/mol ).

  • Ursachenanalyse: Dies ist ein klassischer Fall von Überalkylierung. Die Konzentration Ihres Alkylierungsmittels ist im Verhältnis zur Konzentration der reaktiven N-H-Stellen am Piperazin zu hoch oder die Reaktionszeit ist zu lang, was die zweite Alkylierung begünstigt.

  • Lösungen:

    • Für die direkte Alkylierung:

      • Überschuss an Piperazin verwenden: Erhöhen Sie das molare Verhältnis von Piperazin zu Alkylierungsmittel auf mindestens 4:1, oft sogar bis zu 10:1.[9] Dies erhöht die statistische Wahrscheinlichkeit, dass das Alkylierungsmittel auf ein Piperazinmolekül anstatt auf ein bereits mono-alkyliertes Produktmolekül trifft.

      • Langsame Zugabe: Fügen Sie das Alkylierungsmittel langsam und tropfenweise über mehrere Stunden zu der gerührten Piperazinlösung hinzu. Dies hält die momentane Konzentration des Alkylierungsmittels niedrig und unterdrückt die zweite Alkylierung.

      • Niedrigere Temperatur: Führen Sie die Reaktion bei der niedrigstmöglichen Temperatur durch, die noch eine vernünftige Reaktionsgeschwindigkeit ermöglicht, um die Reaktivität zu dämpfen.

    • Für die reduktive Aminierung:

      • Stöchiometrie kontrollieren: Verwenden Sie ein leichtes Unterschuss oder ein äquimolares Verhältnis von Pivalaldehyd zu Piperazin (z. B. 0,95 bis 1,0 Äquivalente Aldehyd).

      • Wahl des Reduktionsmittels: Natriumtriacetoxyborhydrid (STAB) ist oft milder und selektiver für die Reduktion des Iminiumions in Gegenwart des Aldehyds als aggressivere Reduktionsmittel wie Natriumborhydrid.[4][6]

G cluster_synthesis Syntheseweg & Nebenreaktion Piperazin Piperazin Produkt 1-(2,2-Dimethylpropyl)piperazin Piperazin->Produkt Erste Alkylierung (Gewünscht) Nebenprodukt 1,4-Bis(2,2-Dimethylpropyl)piperazin Produkt->Nebenprodukt Zweite Alkylierung (Unerwünscht) Alkylierungsmittel Neopentyl-Halogenid oder Pivalaldehyd/Reduktionsmittel Alkylierungsmittel->Piperazin Alkylierungsmittel->Produkt

Abbildung 1: Reaktionsschema, das die Bildung des gewünschten Produkts und des di-substituierten Nebenprodukts zeigt.

Problem 2: Signifikante Mengen an nicht umgesetztem Piperazin im Rohprodukt.
  • Symptom: Neben dem Produktpeak sehen Sie einen großen Peak, der dem Piperazin-Ausgangsmaterial entspricht.

  • Ursachenanalyse: Dies deutet auf eine unvollständige Reaktion hin. Mögliche Ursachen sind eine unzureichende Reaktionszeit, eine zu niedrige Temperatur, eine inaktive Charge des Alkylierungs- oder Reduktionsmittels oder eine unzureichende Stöchiometrie des Alkylierungsmittels.

  • Lösungen:

    • Reaktionszeit verlängern: Überwachen Sie die Reaktion mittels Dünnschichtchromatographie (DC) oder GC-MS, um den vollständigen Verbrauch des limitierenden Reagenzes sicherzustellen.

    • Temperatur erhöhen: Erhöhen Sie die Reaktionstemperatur schrittweise, um die Reaktionsgeschwindigkeit zu steigern, aber achten Sie darauf, die Bildung von Nebenprodukten nicht übermäßig zu fördern.

    • Reagenzqualität prüfen: Stellen Sie sicher, dass Ihre Reagenzien (insbesondere Reduktionsmittel wie STAB, die feuchtigkeitsempfindlich sein können) von hoher Qualität und nicht abgelaufen sind.[6]

    • Stöchiometrie anpassen: Stellen Sie sicher, dass Sie mindestens ein Äquivalent des Alkylierungs- oder Aldehydreagenzes verwenden, wenn Sie auf einen vollständigen Umsatz von Piperazin abzielen (obwohl dies die Di-Substituierung erhöhen kann).

Problem 3: Die Reinigung durch Destillation oder Kristallisation ist ineffektiv.
  • Symptom: Die Siedepunkte des Produkts und des di-substituierten Nebenprodukts liegen zu nahe beieinander für eine effiziente fraktionierte Destillation. Eine einfache Kristallisation führt nicht zu einer signifikanten Anreicherung.

  • Ursachenanalyse: Die strukturelle Ähnlichkeit zwischen dem mono- und di-substituierten Piperazin führt zu ähnlichen physikalischen Eigenschaften, was die Trennung erschwert.[10]

  • Lösungen:

    • Säulenchromatographie: Obwohl sie im großen Maßstab aufwendig sein kann, ist die Kieselgel-Chromatographie oft die zuverlässigste Methode zur Trennung. Ein Gradientenelutionssystem (z. B. Dichlormethan zu Dichlormethan/Methanol mit einem kleinen Anteil an Ammoniumhydroxid) kann erforderlich sein, um die basischen Amine effektiv zu eluieren.

    • Salzbildung und selektive Kristallisation: Nutzen Sie die unterschiedlichen Basizitäten aus. Das mono-substituierte Piperazin ist typischerweise basischer als das di-substituierte. Die sorgfältige Zugabe einer Säure (z. B. HCl in Isopropanol) kann zur selektiven Ausfällung des Hydrochloridsalzes des gewünschten Produkts führen, während das weniger basische Nebenprodukt in Lösung bleibt.[11] Siehe Protokoll 3 für eine detaillierte Vorgehensweise.

Eigenschaft1-(2,2-Dimethylpropyl)piperazin (Produkt)1,4-Bis(2,2-dimethylpropyl)piperazin (Nebenprodukt)Piperazin (Ausgangsmaterial)
Summenformel C₉H₂₀N₂C₁₄H₃₀N₂C₄H₁₀N₂
Molekulargewicht 156,27 g/mol 226,41 g/mol 86,14 g/mol
Erwarteter m/z [M+H]⁺ 157,3227,487,1
**¹H-NMR (Neopentyl-CH₂) **Singulett bei ~2,1-2,3 ppm (2H)Singulett bei ~2,1-2,3 ppm (4H)-
¹H-NMR (Neopentyl-C(CH₃)₃) Singulett bei ~0,9 ppm (9H)Singulett bei ~0,9 ppm (18H)-
Relative Basizität HöherNiedrigerSehr hoch
Tabelle 1: Vergleich der Eigenschaften des Produkts und der wichtigsten verwandten Stoffe.

Abschnitt 3: Protokolle und Methoden

Protokoll 1: Hochselektive Synthese durch reduktive Aminierung

Dieses Protokoll ist darauf ausgelegt, die Bildung des di-substituierten Nebenprodukts zu minimieren.

  • Einrichtung: In einem trockenen Rundkolben unter Inertgasatmosphäre (Argon oder Stickstoff) wird Piperazin (2,0 Äquivalente) in einem geeigneten aprotischen Lösungsmittel wie Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE) gelöst.[6][11]

  • Aldehyd-Zugabe: Pivalaldehyd (1,0 Äquivalent) wird bei Raumtemperatur langsam zur gerührten Lösung gegeben.

  • Imin-Bildung: Die Mischung wird 1-2 Stunden bei Raumtemperatur gerührt, um die Bildung des Iminium-Intermediats zu ermöglichen.

  • Reduktion: Natriumtriacetoxyborhydrid (STAB) (1,2-1,5 Äquivalente) wird portionsweise zu der Mischung gegeben. Die Temperatur sollte überwacht und bei Bedarf gekühlt werden, da die Reaktion exotherm sein kann.

  • Reaktion: Die Reaktion wird über Nacht bei Raumtemperatur gerührt. Der Fortschritt kann mittels DC oder LC-MS überwacht werden.

  • Aufarbeitung: Die Reaktion wird vorsichtig mit einer gesättigten wässrigen Natriumbicarbonatlösung gequencht.[11] Die organische Phase wird abgetrennt, und die wässrige Phase wird mehrmals mit DCM extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden mit Sole gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt. Das Rohprodukt kann dann durch Säulenchromatographie oder durch die in Protokoll 3 beschriebene Salzbildung gereinigt werden.

Protokoll 2: Fehlerbehebungs-Workflow bei geringer Ausbeute

G start Problem: Geringe Ausbeute check_analysis Analysiere Rohprodukt (GC-MS, NMR) start->check_analysis is_disub Hoher Anteil an di-substituiertem Nebenprodukt? check_analysis->is_disub is_sm Hoher Anteil an Ausgangsmaterial? is_disub->is_sm Nein sol_disub Lösung: 1. Erhöhe Piperazin-Überschuss 2. Langsamere Zugabe des Reagenzes 3. Niedrigere Temperatur is_disub->sol_disub Ja sol_sm Lösung: 1. Reaktionszeit verlängern 2. Temperatur erhöhen 3. Reagenzqualität prüfen is_sm->sol_sm Ja purify Fahre mit optimierter Reinigung fort (Protokoll 3) is_sm->purify Nein sol_disub->purify sol_sm->purify

Abbildung 2: Logischer Workflow zur Fehlerbehebung bei geringer Ausbeute des Zielprodukts.

Protokoll 3: Reinigung durch selektive Salzfällung

Dieses Protokoll nutzt die höhere Basizität des mono-substituierten Produkts zur Trennung.

  • Lösung: Lösen Sie das rohe Reaktionsgemisch (das Produkt, Nebenprodukt und überschüssiges Piperazin enthält) in einem geeigneten organischen Lösungsmittel wie Isopropanol oder Ethylacetat.

  • Säurezugabe: Kühlen Sie die Lösung in einem Eisbad. Fügen Sie langsam und tropfenweise eine stöchiometrische Menge (ca. 1,0 Äquivalent bezogen auf das erwartete mono-substituierte Produkt) einer Lösung von Chlorwasserstoff in Isopropanol hinzu.

  • Ausfällung: Das Hydrochloridsalz des gewünschten 1-(2,2-Dimethylpropyl)piperazins sollte als weißer Feststoff ausfallen. Das weniger basische di-substituierte Nebenprodukt bleibt tendenziell in Lösung.

  • Isolierung: Rühren Sie die Suspension 30-60 Minuten in der Kälte und filtrieren Sie dann den Feststoff ab.

  • Waschen: Waschen Sie den isolierten Feststoff mit kaltem Lösungsmittel (Isopropanol oder Ethylacetat), um anhaftende Verunreinigungen zu entfernen.

  • Freisetzung der Base (Optional): Um das freie Amin zurückzugewinnen, suspendieren Sie das Salz in DCM und waschen es mit einer wässrigen Base (z. B. 1 M NaOH), bis der pH-Wert der wässrigen Phase >12 ist. Trennen Sie die organische Phase, trocknen Sie sie und entfernen Sie das Lösungsmittel, um das gereinigte Produkt als freie Base zu erhalten.

Referenzen

  • Kratochvíl, B., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2172. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Zhu, J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 441-446. Available from: [Link]

  • Reddit. (2023). Reductive amination of piperazine. r/OrganicChemistry. Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available from: [Link]

  • Pollard, C. B., & MacDowell, L. G. (1954). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida. Available from: [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]

  • Trost, B. M., & Tracy, J. S. (2013). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 52(4), 1173-1177. Available from: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Kratochvíl, B., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available from: [Link]

  • Organic-Reaction.com. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Kumar, G. S., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Drug Delivery and Therapeutics, 8(1), 108-113. Available from: [Link]

  • CP Lab Safety. (n.d.). 1-(2,2-Dimethylpropyl)piperazine, 98% Purity, C9H20N2, 250 mg. Retrieved from [Link]

  • Feroci, M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 245. Available from: [Link]

  • Tumiatti, V., et al. (1990). Process for the preparation of N,N'-bis-(2-Hydroxy-ethyl)-piperazine. European Patent No. EP 0338385A1. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Fine, N. A., et al. (2013). Managing n-nitrosopiperazine and dinitrosopiperazine. Energy Procedia, 37, 273-284. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2021). Reductive Amination. Retrieved from [Link]

  • Isloor, A. M., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 16323. Available from: [Link]

  • Gause, E. H., et al. (2007). Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture. U.S. Patent No. 7,271,292 B2. Available from:

  • Hultquist, M. E. (1950). Preparation of n-substituted piperazines. U.S. Patent No. 2,525,223. Available from:

  • ResearchGate. (2002). ChemInform Abstract: Formation of N,N′-Bis(1′-(S)-1′-carboethoxy-3′-phenylpropyl)-3,6-S- dimethyl-2,5-diketopiperazine... Retrieved from: [Link]

Sources

Technical Support Center: Purification of Crude 1-(2,2-Dimethylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(2,2-Dimethylpropyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this and structurally similar piperazine derivatives.

Introduction

This compound is a substituted piperazine that, like many piperazine derivatives, finds utility as a building block in medicinal chemistry and materials science.[1][2] The inherent physicochemical properties of the piperazine moiety, such as high polarity and basicity, often present unique challenges during purification.[3] This guide offers practical, field-proven insights to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Impurities in crude this compound and other piperazine derivatives can generally be categorized as follows:

  • Unreacted Starting Materials: This can include piperazine and 1-halo-2,2-dimethylpropane (neopentyl halide).

  • Side-Reaction Products: The primary side-product is often the disubstituted piperazine, 1,4-bis(2,2-dimethylpropyl)piperazine. Other potential side-products can include pyrazines and N-alkyl piperazines formed from side reactions during synthesis.[3]

  • Degradation Products: Piperazines can be susceptible to thermal and oxidative degradation.[4][5][6] Improper storage or high temperatures during workup or purification can lead to the formation of various degradation products, such as N-formylpiperazine.[3]

  • Solvent and Reagent Residues: Residual solvents from the reaction or extraction steps, as well as unreacted bases or other reagents, can be present.

Q2: What are the main challenges when purifying this compound?

A2: The primary challenges stem from the inherent properties of the piperazine core:

  • High Polarity and Basicity: The two nitrogen atoms in the piperazine ring make these compounds highly polar and basic.[3] This can lead to difficulties in chromatographic separation, such as strong interactions with silica gel, and issues with solubility.[3][7]

  • Hygroscopicity: Piperazine and its derivatives can readily absorb moisture from the air, which can complicate handling, accurate weighing, and may affect the physical form of the material.[3]

  • Salt Formation: The basic nature of piperazines means they readily form salts with acidic species. While this can be exploited for purification, it can also be a source of inconsistency if not controlled.[3][7]

  • Potential for Azeotrope Formation: Amines can sometimes form azeotropes with water or other solvents, making their complete removal by distillation challenging.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Poor Separation During Column Chromatography

Symptoms:

  • Broad, tailing peaks on silica gel.

  • Co-elution of the desired product with impurities.

Causality and Solutions:

The basic nitrogen atoms of the piperazine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and resolution.[7]

  • Mobile Phase Modification:

    • Add a Basic Modifier: To mitigate the interaction with silica, add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at 0.1-1% (v/v) is a common choice.[7] For more strongly basic compounds, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be effective.[7]

    • Optimize Solvent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to maximize the separation (ΔRf) between your product and the impurities.[7]

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): For highly basic compounds, basic or neutral alumina can be a better choice than silica gel.

    • Reverse-Phase Chromatography: If the impurities have significantly different polarities, reverse-phase chromatography (e.g., C18) can be an effective alternative. However, piperazine compounds may have poor retention. Using a mobile phase with a suitable buffer or ion-pairing agent can improve results.[3][8]

Issue 2: Low Yield After Crystallization or Salt Formation

Symptoms:

  • A significant amount of the product remains in the mother liquor after cooling and filtration.[3]

Causality and Solutions:

  • Product is too soluble in the chosen solvent:

    • Reduce the amount of solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Change the solvent system: Experiment with different solvents or solvent mixtures (antisolvents) to find a system where your product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Cool the solution: Lower the temperature of the crystallization mixture using an ice bath or refrigeration to maximize precipitation.[3]

  • Incomplete Salt Formation:

    • Stoichiometry: When performing a salt crystallization, ensure that at least a stoichiometric amount of the acid is added.[3]

    • Verify pH: Check the pH of the solution to confirm that it is within the optimal range for salt formation of your specific compound.[3]

Issue 3: Product is an Oil or Low-Melting Solid and Difficult to Handle

Symptoms:

  • The purified product is a viscous oil or a waxy solid that is difficult to transfer and weigh accurately.

Causality and Solutions:

Many substituted piperazines are not crystalline solids at room temperature.

  • Salt Formation: Convert the oily free base into a crystalline salt. This is often a highly effective method for both purification and obtaining a solid, handleable product.[7] Common acids used include hydrochloric acid (often as a solution in an organic solvent like isopropanol or ether) and fumaric acid.[7] The resulting salt can then be neutralized to regenerate the purified oily amine if the free base is required.[7]

  • Vacuum Distillation: If the compound is thermally stable, vacuum distillation can be an excellent method for purification, especially for removing non-volatile impurities.[7]

  • Solvent Trituration/Washing: The crude oil can be washed or triturated with a solvent in which the impurities are soluble but the desired product is not.[7] For example, washing with a non-polar solvent like hexane can remove less polar impurities.

Purification Strategy Workflow

The following diagram outlines a general workflow for the purification of crude this compound.

PurificationWorkflow start Crude this compound analysis Analyze Crude Material (TLC, LC-MS, NMR) start->analysis decision_solid Is the crude material a solid? analysis->decision_solid crystallization Attempt Direct Crystallization decision_solid->crystallization Yes decision_oil Is the crude material an oil? decision_solid->decision_oil No success_cryst High Purity Solid? crystallization->success_cryst end_product Pure Product success_cryst->end_product Yes success_cryst->decision_oil No distillation Vacuum Distillation decision_oil->distillation Thermally Stable? chromatography Column Chromatography decision_oil->chromatography Complex Mixture? salt_formation Salt Formation & Recrystallization decision_oil->salt_formation Non-basic impurities? purity_check Check Purity distillation->purity_check chromatography->purity_check salt_formation->purity_check purity_check->end_product

Caption: Decision workflow for selecting a purification method.

Experimental Protocols
Protocol 1: Purification by Salt Formation (Hydrochloride Salt)

This protocol is suitable for converting an oily or impure free base into a more easily handled and purified solid salt.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

  • Acid Addition: While stirring, slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise until the solution becomes acidic (check with pH paper).

  • Precipitation/Crystallization: The hydrochloride salt will likely precipitate. The mixture can be stirred at room temperature or cooled in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystalline salt by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (the same solvent used for dissolution) to remove residual impurities.[3]

  • Drying: Dry the purified salt under vacuum.

  • (Optional) Regeneration of Free Base: The pure free base can be regenerated by dissolving the salt in water, basifying with a strong base (e.g., NaOH), and extracting with an organic solvent.

Protocol 2: Purification by Column Chromatography with a Basic Modifier

This protocol is designed to improve the separation of basic compounds on silica gel.

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Equilibration: Equilibrate the packed column by running several column volumes of the eluent containing 0.5-1% triethylamine (TEA) through it.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (with TEA) and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Elute the column with the TEA-modified eluent, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing all traces of TEA may require co-evaporation with another solvent or further purification.

Data Summary Table
Purification MethodPurity AchievableScaleKey AdvantagesKey Disadvantages
Vacuum Distillation Moderate to HighHighEffective for removing non-volatile impurities; suitable for large scale.[3][7]Not suitable for thermally unstable compounds; may not separate compounds with similar boiling points.[7]
Crystallization HighHighCan provide very high purity; scalable.Requires the compound to be a crystalline solid; may not be effective for removing structurally similar impurities.[3]
Salt Formation & Recrystallization Very HighHighExcellent for achieving high purity and isolating a solid product from an oil; scalable.[7]Requires the compound to form a stable, crystalline salt; may not remove other basic impurities effectively.[7]
Column Chromatography High to Very HighLow to ModerateWidely applicable for a range of impurities and complex mixtures.[7]Can be labor-intensive and require significant solvent; potential for tailing with basic compounds.[7]
Troubleshooting Logic Diagram

Troubleshooting start Purification Issue Identified issue_chrom Poor Separation in Chromatography start->issue_chrom issue_cryst Low Yield in Crystallization start->issue_cryst issue_oil Product is an Oil start->issue_oil solution_chrom1 Add Basic Modifier (e.g., TEA) to Eluent issue_chrom->solution_chrom1 Cause: Strong Silica Interaction solution_chrom2 Switch to Alumina or Reverse Phase issue_chrom->solution_chrom2 If Modifier Fails solution_cryst1 Optimize Solvent System (Antisolvent) issue_cryst->solution_cryst1 Cause: High Solubility solution_cryst2 Reduce Crystallization Temperature issue_cryst->solution_cryst2 Cause: High Solubility solution_oil1 Convert to Crystalline Salt issue_oil->solution_oil1 For Handling & Purity solution_oil2 Attempt Vacuum Distillation issue_oil->solution_oil2 If Thermally Stable

Caption: Troubleshooting guide for common purification issues.

References

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. Retrieved from [Link]

  • Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from [Link]

  • Kavková, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198. Retrieved from [Link]

  • Scribd. (n.d.). Troubleshooting of Amine Regn. Retrieved from [Link]

  • Kavková, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198. Retrieved from [Link]

  • Sheng, C., et al. (1998). Study of Separation of Substituted Piperazine by CZE and HPLC. Acta Scientiarum Naturalium Universitatis Pekinensis. Retrieved from [Link]

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2529-2538. Retrieved from [Link]

  • Springer. (n.d.). Optimized solubility and bioavailability of genistein based on cocrystal engineering. Retrieved from [Link]

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal degradation of piperazine and its structural analogs. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1435. Retrieved from [Link]

  • Google Patents. (n.d.). CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride.
  • Elsevier. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 98% Purity, C9H20N2, 250 mg. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Google Patents. (n.d.). US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.
  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

  • Google Patents. (n.d.). US2363158A - Process for the purification of piperidine.
  • National Institutes of Health. (2020). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. IUCrData, 5(5). Retrieved from [Link]

  • Google Patents. (n.d.). WO2017154016A1 - Novel crystalline polymorphs of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]-piperazine hydrobromide and process for preparation thereof.
  • Google Patents. (n.d.). WO2010070371A1 - Process for the preparation of piperazine derivatives.
  • MDPI. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4273. Retrieved from [Link]

Sources

Technical Support Center: Optimizing N-Alkylation of Piperazine for Enhanced Yield and Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of piperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance your experimental outcomes. Our focus is on providing practical, field-proven insights grounded in established chemical principles to help you achieve higher yields and greater control over mono- versus di-alkylation.

Troubleshooting Guide: Common Issues and Solutions in Piperazine N-Alkylation

This section addresses specific problems you may encounter during the N-alkylation of piperazine, offering explanations for the underlying causes and providing actionable protocols for resolution.

Issue 1: Low Yield of the Desired Mono-Alkylated Product

Question: I am observing a low yield of my target mono-alkylated piperazine. What are the likely causes and how can I improve it?

Answer:

Low yields in mono-N-alkylation of piperazine are frequently due to a combination of factors, primarily the formation of the di-alkylated byproduct and, in some cases, quaternary ammonium salts.[1] The two nitrogen atoms in the piperazine ring have similar reactivity, making selective mono-alkylation a significant challenge.[2] Here’s a breakdown of potential causes and solutions:

Primary Causes:

  • Competitive Di-alkylation: The most common reason for low mono-alkylation yield is the concurrent formation of the 1,4-disubstituted piperazine.[1][3] The initially formed mono-alkylated piperazine is often still nucleophilic enough to react with the remaining alkylating agent.[3]

  • Stoichiometry: Using an excess of the alkylating agent dramatically increases the probability of di-alkylation.[3]

  • Reaction Conditions: Elevated temperatures and extended reaction times can provide the necessary activation energy for the second, often slower, alkylation step to occur.[3]

  • Formation of Quaternary Salts: Over-alkylation on the same nitrogen atom can lead to the formation of water-soluble quaternary ammonium salts, which can complicate isolation and reduce the yield of the desired product.[1]

Solutions & Optimization Strategies:

  • Employ a Large Excess of Piperazine: This is a statistical approach to favor mono-alkylation. By using a 5 to 10-fold excess of piperazine relative to the alkylating agent, the likelihood of the alkylating agent encountering an unreacted piperazine molecule is significantly higher than it encountering a mono-alkylated one.[3]

    • Experimental Protocol 1: Mono-N-alkylation using a Large Excess of Piperazine

      • Dissolve piperazine (10 equivalents) in a suitable solvent like dichloromethane (DCM) or acetonitrile in a round-bottom flask.[3]

      • Cool the solution to 0 °C in an ice bath.

      • Slowly add the alkylating agent (e.g., benzyl bromide, 1 equivalent) dropwise to the stirred solution over a period of 30 minutes.[3] This slow addition helps maintain a low concentration of the alkylating agent, further favoring mono-alkylation.[3]

      • Allow the reaction to gradually warm to room temperature and continue stirring for 12-24 hours.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

      • Upon completion, proceed with an appropriate aqueous workup to remove the excess piperazine and isolate the mono-alkylated product.

  • Utilize a Protecting Group Strategy: This is a highly effective method for achieving selective mono-alkylation. One nitrogen is temporarily blocked with a protecting group, leaving the other free to react. The tert-butoxycarbonyl (Boc) group is commonly used for this purpose.[4][5]

    • Workflow for Protecting Group Strategy:

      G A Piperazine B Mono-Boc-Piperazine A->B Add Boc₂O (1 eq.) in DCM C N-Alkyl-N'-Boc-Piperazine B->C Alkylation (R-X, Base) D Mono-alkylated Piperazine C->D Deprotection (e.g., TFA in DCM)

      Caption: Protecting group strategy for selective mono-alkylation.

  • Consider Reductive Amination: As an alternative to direct alkylation with alkyl halides, reductive amination offers a high degree of selectivity for mono-alkylation and avoids the formation of quaternary ammonium salts.[4][6] This method involves reacting piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.

    • Experimental Protocol 2: Reductive Amination of N-Boc-Piperazine

      • Dissolve N-Boc-piperazine (1.0 eq.) and the desired aldehyde or ketone (1.1-1.5 eq.) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane.[7]

      • If necessary, add a catalytic amount of acetic acid (0.1 eq.) to facilitate iminium ion formation.

      • Stir the mixture at room temperature for 30-60 minutes.

      • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.), portion-wise to the reaction mixture.[7]

      • Monitor the reaction by TLC or LC-MS until completion.

      • Perform an aqueous workup, followed by purification, typically by silica gel column chromatography.[7]

Issue 2: Significant Formation of Di-substituted Byproduct

Question: Even when using a slight excess of piperazine, I am still getting a significant amount of the di-substituted product. What can I do to improve selectivity?

Answer:

When di-substitution remains a problem, further optimization of the reaction conditions is necessary. The key is to disfavor the second alkylation reaction, which is generally slower than the first.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Reducing the temperature can have a more pronounced effect on the rate of the second alkylation compared to the first, thereby enhancing selectivity for the mono-alkylated product.[3]

  • Change the Solvent: The polarity of the solvent can influence the reactivity of the species in the reaction mixture. Experimenting with different solvents may reveal optimal conditions for mono-alkylation.[3]

  • Use a Weaker Base: If a base is employed in the reaction, switching to a milder base, such as sodium bicarbonate or potassium carbonate, can help prevent the deprotonation of the mono-alkylated piperazine, making it less nucleophilic and less likely to undergo a second alkylation.[1][3]

  • Slow Addition of the Alkylating Agent: As mentioned previously, adding the alkylating agent slowly over an extended period helps to maintain its low concentration, which is crucial for favoring mono-alkylation.[3]

  • In-situ Formation of Piperazine Monohydrochloride: Reacting piperazine with one equivalent of an acid (like HCl) forms the monohydrochloride salt in situ. This effectively protects one of the nitrogen atoms, leaving the other available for alkylation.[1][2]

Issue 3: Difficulty in Product Purification

Question: I am struggling to separate my mono-alkylated product from the starting piperazine and the di-alkylated byproduct. What purification strategies can I use?

Answer:

Purification can indeed be challenging due to the similar polarities of the mono- and di-substituted products and the high water solubility of piperazine itself.

Purification Strategies:

  • Column Chromatography: This is the most common method for separating the desired product.

    • Optimization: A careful selection of the mobile phase is critical. A gradient elution, for instance, with ethyl acetate in hexanes, or methanol in dichloromethane, can effectively separate the components.[1][7]

  • Acid-Base Extraction: This technique can be used to remove unreacted piperazine.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The protonated piperazine and mono-alkylated product will move to the aqueous layer.

    • Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amines.

    • Extract the free bases back into an organic solvent. This process can be repeated to improve separation.

  • Recrystallization: If the mono-alkylated product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.[1]

  • Derivatization: In some cases, a temporary derivatization can aid in purification. For example, reacting the crude mixture with Boc anhydride can protect the remaining free NH groups. The resulting Boc-protected derivatives often have significantly different polarities, making chromatographic separation easier. The Boc group can then be removed in a subsequent step.[4]

Frequently Asked Questions (FAQs)

Q1: What are the main methods for the N-alkylation of piperazine?

A1: The three primary methods for N-alkylation of piperazine are:

  • Nucleophilic Substitution: This involves the direct reaction of piperazine with an alkyl halide or sulfonate.[6]

  • Reductive Amination: This method uses an aldehyde or ketone as the alkylating agent in the presence of a reducing agent.[6] It is particularly useful for preventing the formation of quaternary ammonium salts.[8]

  • Reduction of Carboxamides: This involves the reduction of an amide-substituted piperazine.[6]

Q2: How does the choice of alkylating agent affect the reaction?

A2: Highly reactive alkylating agents, such as methyl iodide and benzyl bromide, are more prone to causing di-substitution.[3] Less reactive alkylating agents may require more forcing conditions (e.g., higher temperatures), which can also lead to a decrease in selectivity. The choice of alkylating agent should be carefully considered based on the desired product and the need to control side reactions.

Q3: Why is a base often used in direct alkylation reactions, and how do I choose the right one?

A3: A base is used to neutralize the acidic byproduct (e.g., HBr or HCl) that forms during the reaction. This prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic.[1] The choice of base is critical. A strong base can increase the rate of the desired reaction but may also promote di-alkylation by deprotonating the mono-substituted product. Weaker bases like potassium carbonate or sodium bicarbonate are often preferred to minimize this side reaction.[1]

Q4: Can I perform C-H alkylation on the piperazine ring instead of N-alkylation?

A4: Yes, recent advances in photoredox catalysis have enabled the site-selective C-H functionalization of piperazine substrates.[9][10] This method relies on the electronic differentiation of the nitrogen atoms within the piperazine framework to guide the C-H alkylation to a specific position.[9][10]

Q5: My product seems to be stuck in the aqueous layer during workup. What is happening?

A5: If your product is highly water-soluble, it is likely in its protonated (salt) form.[4][8] To extract it into an organic solvent, you need to basify the aqueous layer with a suitable base (e.g., NaOH, K₂CO₃) to a pH where the piperazine nitrogen is deprotonated (typically pH > 10). This will generate the free base of your product, which should be more soluble in organic solvents like dichloromethane, chloroform, or ethyl acetate.[8]

Data Summary Table

MethodKey AdvantagesCommon ChallengesTypical Yields (Mono-alkylation)
Excess Piperazine Simple, one-step procedure.Requires removal of large excess of starting material.60-80%[4]
Protecting Groups (e.g., Boc) High selectivity for mono-alkylation.Requires additional protection and deprotection steps.High (often >90% for the alkylation step)
Reductive Amination Avoids quaternary salt formation; high selectivity.Requires an aldehyde/ketone precursor.Generally high, depending on substrates.
Piperazinium Salt Good yields of mono-alkylated product; minimizes di-alkylation.[2]Requires preparation of the salt.56-89%[2]

Visualizing the Reaction Pathways

G cluster_0 Direct Alkylation cluster_1 Reductive Amination A Piperazine + R-X B Mono-alkylated Piperazine A->B 1st Alkylation C Di-alkylated Piperazine B->C 2nd Alkylation (Side Reaction) D Piperazine + RCHO E Iminium Ion D->E Condensation F Mono-alkylated Piperazine E->F Reduction (e.g., NaBH(OAc)₃)

Caption: Comparison of direct alkylation and reductive amination pathways.

References

  • Preventing di-substitution in piperazine N-alkyl
  • Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxyl
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • DE1092019B - Process for the N-monoalkylation of piperazine - Google P
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central.
  • Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride - Benchchem.
  • US2919275A - Purification of piperazine - Google P
  • Technical Support Center: Optimizing N-alkylation of 1-(4-bromophenyl)piperazine - Benchchem.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH.
  • A Simple Synthesis of N-Alkylpiperazines - ResearchG
  • Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox C
  • A practical catalytic reductive amination of carboxylic acids - RSC Publishing.
  • Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox C
  • Procedure for N-alkylation of Piperidine?
  • Application Notes and Protocols for N-Alkyl

Sources

Technical Support Center: Synthesis of 1-(2,2-Dimethylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2,2-Dimethylpropyl)piperazine, also known as 1-neopentylpiperazine. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis and purification of this compound. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and actionable solutions.

Question 1: My reaction yields a significant amount of the 1,4-bis(2,2-dimethylpropyl)piperazine byproduct, leading to low yields of the desired mono-substituted product. How can I improve selectivity?

Answer: The formation of a di-substituted byproduct is the most common challenge in the N-alkylation of piperazine.[1] This occurs because the second nitrogen atom of the mono-alkylated product is often still nucleophilic enough to react with the remaining alkylating agent.[1] Several factors, including stoichiometry and reaction conditions, govern the selectivity of this reaction.

Root Causes & Solutions:

  • Stoichiometry: Using a 1:1 molar ratio or an excess of the neopentyl halide dramatically increases the probability of di-alkylation.

    • Solution 1: Employ a Large Excess of Piperazine. The most straightforward strategy to favor mono-alkylation is to use a large excess of piperazine (e.g., 5 to 10 equivalents) relative to the neopentyl halide. This statistical approach ensures that the alkylating agent is far more likely to encounter an unreacted piperazine molecule than a mono-alkylated one.[1]

  • Reaction Conditions: High temperatures and prolonged reaction times can provide sufficient energy for the less reactive mono-substituted piperazine to undergo a second alkylation.[1]

    • Solution 2: Control Reaction Temperature. Lowering the reaction temperature can decrease the rate of the second alkylation more significantly than the first, thereby enhancing selectivity for the mono-alkylated product.[1]

    • Solution 3: Slow Addition of the Alkylating Agent. Adding the neopentyl halide dropwise over an extended period maintains a low instantaneous concentration in the reaction mixture, which favors the more reactive unsubstituted piperazine and minimizes di-substitution.[1]

  • Alternative Synthetic Route: Direct alkylation can be inherently difficult to control. Reductive amination offers a highly selective alternative for producing secondary amines.[2][3]

    • Solution 4: Switch to Reductive Amination. Reacting piperazine with pivalaldehyde (2,2-dimethylpropanal) in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is an excellent method for cleanly synthesizing the mono-substituted product.[2][4]

Question 2: My product seems to be lost during aqueous work-up, and I'm getting very low recovery after extraction. What is happening?

Answer: This is a common issue related to the basicity of piperazine derivatives. The two nitrogen atoms give the molecule a high pKa (typically around 9.7 for the second protonation), making it highly soluble in aqueous solutions, especially under acidic or neutral conditions where it exists as a protonated salt.[5][6]

Root Causes & Solutions:

  • Product Protonation: If the pH of the aqueous layer is below ~9.5, your product will be in its protonated, water-soluble ammonium salt form and will not partition into the organic extraction solvent.[5]

    • Solution: Basify Before Extraction. Before extracting with an organic solvent (e.g., dichloromethane, ethyl acetate), it is critical to adjust the pH of the aqueous layer to be strongly basic (pH > 10) using a base like 2M NaOH or solid K₂CO₃. This deprotonates the piperazine nitrogens, converting the compound to its neutral, "free base" form, which is significantly more soluble in organic solvents.[5]

  • Insufficient Extraction: A single extraction may not be sufficient to recover all of the product.

    • Solution: Perform Multiple Extractions. Extract the basified aqueous layer multiple times (e.g., 3-4 times) with your chosen organic solvent and combine the organic layers to maximize product recovery.

Question 3: I am struggling to purify the final product. Column chromatography gives poor separation, and crystallization is not working.

Answer: Purification of piperazine derivatives can be challenging due to their high polarity and basicity, which can cause streaking on silica gel columns and difficulty in finding a suitable crystallization solvent.[6]

Root Causes & Solutions:

  • Interaction with Silica Gel: The basic nitrogen atoms in your product can interact strongly with the acidic silica gel stationary phase, leading to tailing, poor resolution, and sometimes irreversible adsorption.

    • Solution 1: Modify the Eluent. Add a small amount of a basic modifier to your mobile phase to suppress the interaction with silica. Common choices include 0.5-2% triethylamine (Et₃N) or ammonia in methanol (for DCM/MeOH solvent systems).

  • High Polarity: The product is highly polar, making it soluble in polar solvents but often insoluble in non-polar solvents required for good chromatographic separation or crystallization.

    • Solution 2: Purification via Salt Formation. If the crude product is contaminated with non-basic impurities, you can selectively precipitate your product as a salt. Dissolve the crude material in a solvent like acetone and add glacial acetic acid to precipitate the crystalline piperazine diacetate.[6] This salt can be filtered, washed, and then converted back to the free base if needed.[6]

    • Solution 3: Distillation. this compound is a liquid at room temperature. If the impurities are non-volatile, vacuum distillation can be a highly effective purification method for the final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

There are two main, highly effective methods:

  • Direct N-Alkylation: This involves the reaction of piperazine with a neopentyl electrophile, such as neopentyl bromide or neopentyl iodide, typically in the presence of a base like potassium carbonate.[7] To achieve mono-selectivity, a large excess of piperazine is crucial.[1]

  • Reductive Amination: This is often the preferred method for clean, selective mono-alkylation. It involves the reaction of piperazine with pivalaldehyde (2,2-dimethylpropanal) to form an intermediate iminium ion, which is then reduced in situ by a hydride reagent such as sodium triacetoxyborohydride or sodium cyanoborohydride.[2][8]

Q2: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation.

    • In ¹H NMR, you should observe a sharp singlet around 0.9 ppm for the nine equivalent protons of the t-butyl group, a singlet around 2.1-2.3 ppm for the two protons of the CH₂ group adjacent to the nitrogen, and two broad multiplets for the eight protons on the piperazine ring.[9] The absence of a signal for the N-H proton of the mono-substituted piperazine can sometimes be observed.

    • In ¹³C NMR, you will see distinct signals for the quaternary carbon and methyl carbons of the neopentyl group, as well as the CH₂ of the neopentyl group and the carbons of the piperazine ring.[10]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and identifying volatile impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Will show characteristic C-H and C-N stretching frequencies.

Comparative Overview of Synthetic Methods

FeatureMethod A: Direct N-AlkylationMethod B: Reductive Amination
Reactants Piperazine, Neopentyl Halide (Br, I)Piperazine, Pivalaldehyde
Key Reagents Base (e.g., K₂CO₃, Et₃N)Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)
Typical Solvents Acetonitrile, THF, EthanolDichloromethane (DCM), Methanol, Acetic Acid
Reaction Temp. Room Temp. to Reflux0 °C to Room Temp.
Primary Challenge Di-alkylation. Requires careful control of stoichiometry and conditions to ensure mono-selectivity.[1]Handling of reagents. Pivalaldehyde can be volatile, and reducing agents must be handled with care.
Selectivity Moderate to Good (highly dependent on conditions)Excellent for mono-alkylation

Key Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol is optimized for high selectivity and yield of the mono-alkylated product.

  • Setup: To a round-bottom flask charged with a magnetic stir bar, add piperazine (5.0 eq.) and dichloromethane (DCM, 10 mL per gram of piperazine).

  • Aldehyde Addition: Cool the mixture to 0 °C in an ice bath. Add pivalaldehyde (1.0 eq.) dropwise to the stirred solution.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1 hour.

  • Reduction: Cool the reaction mixture back to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Protocol 2: Purification by Acid-Base Extraction

This protocol is essential for isolating the product from non-basic impurities and recovering it from the aqueous phase after work-up.

  • Dissolution: Dissolve the crude reaction mixture or product in dilute hydrochloric acid (1M HCl).

  • Washing: Transfer the acidic aqueous solution to a separatory funnel and wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-basic organic impurities. Discard the organic layer.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 2M NaOH solution with stirring until the pH is >10 (confirm with pH paper). The free base may precipitate or form an oil.

  • Extraction: Extract the basic aqueous layer three to four times with a suitable organic solvent like dichloromethane.[11]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified free base.

Reaction Pathway Visualization

The following diagram illustrates the desired synthesis of this compound via N-alkylation and the common competing side reaction leading to the di-substituted byproduct.

Synthesis_Pathway piperazine Piperazine product This compound (Desired Product) piperazine->product + Neopentyl Halide (Mono-alkylation) neopentyl_halide Neopentyl Halide (R-X) neopentyl_halide->product side_product 1,4-bis(2,2-Dimethylpropyl)piperazine (Di-alkylation Byproduct) product->side_product

Caption: Reaction scheme for the N-alkylation of piperazine.

References

  • Benchchem. Preventing di-substitution in piperazine N-alkylation reactions. BenchChem. Accessed January 12, 2026.
  • Benchchem. Technical Support Center: Optimizing N-alkylation of 1-(4-bromophenyl)piperazine. BenchChem. Accessed January 12, 2026.
  • Organic Chemistry Portal. Piperazine synthesis. Organic Chemistry Portal. Accessed January 12, 2026.
  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Ambeed.com. Reactions of Piperazines. Ambeed.com. Accessed January 12, 2026.
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • MDPI. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. Accessed January 12, 2026.
  • ChemicalBook. 1,2-DIMETHYL-PIPERAZINE synthesis. ChemicalBook. Accessed January 12, 2026.
  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Accessed January 12, 2026.
  • PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Accessed January 12, 2026.
  • NIH. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. Accessed January 12, 2026.
  • NIH.
  • PMC - NIH. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. PMC - NIH. Accessed January 12, 2026.
  • ResearchGate. Intramolecular reductive amination for the preparation of piperazines.⁷¹.
  • NIH. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. NIH. Accessed January 12, 2026.
  • Google Patents. US2919275A - Purification of piperazine.
  • University of Florida. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC Image Array 2. Accessed January 12, 2026.
  • Benchchem. Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem. Accessed January 12, 2026.
  • ResearchGate. Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine | Request PDF.
  • ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.

Sources

Technical Support Center: Piperazine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the removal of unreacted starting materials during piperazine synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the high purity of your final product.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of piperazine and its derivatives.

Q1: My piperazine derivative is an oil and is difficult to crystallize. What are my purification options?

A1: Purifying oily piperazine derivatives is a common challenge. Several techniques can be employed:

  • Salt Formation: Piperazine and its derivatives are basic and can be converted into crystalline salts by reacting them with acids like hydrochloric or fumaric acid. These salts are often more easily purified through recrystallization. The purified salt can then be neutralized to regenerate the pure, oily amine.[1]

  • Column Chromatography: This is a standard method for purifying oils. However, the basic nature of piperazines can lead to "tailing" on standard silica gel.[1]

  • Vacuum Distillation: For thermally stable compounds, vacuum distillation is effective for removing non-volatile impurities.[1]

Q2: I'm observing significant tailing of my piperazine compound during silica gel column chromatography. How can I improve the peak shape?

A2: Tailing is a frequent issue when purifying basic compounds like piperazine derivatives on acidic silica gel. This is due to strong interactions between the basic nitrogen atoms and the acidic silanol groups on the silica surface.[1] To mitigate this, consider the following:

  • Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for the active sites on the silica gel.[1] A common choice is to add 0.1-1% (v/v) of triethylamine (TEA) to your mobile phase.[1] For strongly basic compounds, a solution of ammonia in methanol can also be effective.[1]

Q3: What are the most common impurities I should expect in my crude piperazine product?

A3: The impurity profile of your piperazine product is highly dependent on the synthetic route. Common impurities often include unreacted starting materials and byproducts from side reactions. For instance, if you are synthesizing piperazine from ethanolamines, you might find unreacted monoethanolamine (MEA) or diethanolamine (DEA), as well as byproducts like aminoethylethanolamine (AEEA).[2][3] When ethylenediamine (EDA) is used as a starting material, residual EDA is a common impurity.[4][5]

Q4: Which analytical techniques are best for assessing the purity of my piperazine sample?

A4: Several analytical methods can be used to determine the purity of piperazine. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a robust method due to piperazine's volatility.[6] High-Performance Liquid Chromatography (HPLC) can also be used, often requiring derivatization as piperazine lacks a strong chromophore.[6][7] For definitive identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool.[3][8]

II. Troubleshooting Guides: Removal of Unreacted Starting Materials

This section provides detailed protocols for removing specific unreacted starting materials from your crude piperazine product.

Issue 1: Presence of Unreacted Ethylenediamine (EDA)

Ethylenediamine is a common starting material for piperazine synthesis and its removal is crucial for obtaining a pure product.[2] Due to their similar chemical nature, separating piperazine and EDA can be challenging.

Underlying Cause: Incomplete reaction or unfavorable reaction equilibrium can lead to significant amounts of unreacted EDA in the crude product.

Primary Removal Method: Fractional Distillation

Fractional distillation is an effective method for separating EDA from piperazine on a larger scale, exploiting the difference in their boiling points.[4][5]

Physical Properties for Separation:

CompoundBoiling Point (°C at 1 atm)
Ethylenediamine (EDA)116-117
Piperazine146

Detailed Protocol: Continuous Distillative Separation

This protocol is based on established industrial methods for the continuous separation of piperazine from an ethylenediamine-piperazine mixture.[4][5]

  • Column Setup: Utilize a distillation column with 30 to 40 theoretical plates. The column can be equipped with trays, structured packings, or random packings.[4][5]

  • Feed Point: Introduce the ethylenediamine-piperazine mixture into the distillation column between theoretical plates 10 and 15.[5]

  • Operating Conditions:

    • Pressure: Maintain a pressure range of 0.5 to 2 bar (preferably 0.8 to 1.5 bar).[5]

    • Bottom Temperature: The temperature at the bottom of the column should be between 140°C and 170°C.[5]

  • Evaporation and Reflux:

    • The piperazine at the bottom of the column is circulated through an evaporator unit (e.g., falling film or thin film evaporator) operating at 160°C to 170°C and then returned to the column.[4]

    • Ethylenediamine is discharged at the top of the column. A portion of the distilled EDA is returned to the column as reflux, with a reflux ratio maintained between 0.4 and 0.8.[4][5]

  • Product Collection: After a residence time of approximately 30 to 60 minutes in the circulation system, pure piperazine is discharged from the sump of the distillation column.[4]

Troubleshooting Flowchart for Distillative Purification

Caption: Troubleshooting workflow for distillative separation of piperazine and EDA.

Issue 2: Presence of Unreacted Ethanolamines (MEA, DEA)

Monoethanolamine (MEA) and Diethanolamine (DEA) are common precursors in piperazine synthesis.[2][9] Their presence in the final product indicates an incomplete reaction.

Underlying Cause: The cyclization reaction of ethanolamines to form piperazine is often an equilibrium process. Insufficient reaction time, incorrect temperature, or catalyst deactivation can lead to unreacted starting materials.

Primary Removal Method: Recrystallization via Salt Formation

A highly effective method for purifying piperazine from a variety of impurities, including ethanolamines, is through selective precipitation as a salt.[10][11] Piperazine diacetate, for example, can be precipitated from a solution, leaving more soluble impurities behind.

Detailed Protocol: Purification via Piperazine Diacetate Precipitation

This protocol is adapted from established methods for piperazine purification.[10][11]

  • Dissolution: Dissolve the crude piperazine mixture (containing unreacted ethanolamines) in acetone. The concentration of piperazine in the acetone solution should be between 0.5 and 20 weight percent.[11]

  • Acidification: While stirring, slowly add glacial acetic acid to the acetone solution. The amount of acetic acid should be at least the stoichiometric amount required to form piperazine diacetate, and can be up to 5 times this amount.[11]

  • Precipitation: The crystalline piperazine diacetate will begin to precipitate. To ensure complete precipitation, cool the mixture to a temperature between 10-30°C.[10][11]

  • Isolation: Collect the precipitated piperazine diacetate by vacuum filtration.

  • Washing: Wash the collected precipitate thoroughly with cold acetone to remove any remaining impurities.[10]

  • Drying: Dry the purified piperazine diacetate under vacuum.

  • (Optional) Regeneration of Free Base: To obtain pure piperazine, the diacetate salt can be dissolved in water and treated with a base (e.g., NaOH) to liberate the free piperazine, which can then be extracted with an organic solvent.[10]

Alternative Method: Purification as Piperazine Hexahydrate

Piperazine can also be selectively precipitated as its hexahydrate from an aqueous solution containing a water-insoluble alcohol.[10][12]

Detailed Protocol: Piperazine Hexahydrate Precipitation

  • Water Adjustment: Add water to the crude mixture to ensure the molar ratio of water to piperazine is at least 6:1.[10]

  • Alcohol Addition: Add a water-insoluble alcohol, such as isooctanol, to the aqueous solution. The amount of alcohol should be at least equal in weight to the amount of piperazine in the mixture.[10][12]

  • Precipitation: Stir the mixture. Piperazine hexahydrate will precipitate out of the solution.[10]

  • Isolation: Filter the precipitate from the solution.

  • Washing (Optional): The precipitate can be washed with a suitable solvent like hot benzene or pentane to remove non-polar impurities.[10][12]

  • Drying: Dry the solid piperazine hexahydrate in a vacuum oven.[10]

Piperazine Synthesis and Purification Overview

Piperazine_Synthesis_Purification cluster_synthesis Synthesis Routes cluster_purification Purification Methods EDA Ethylenediamine (EDA) Reaction Cyclization Reaction EDA->Reaction Ethanolamines Ethanolamines (MEA, DEA) Ethanolamines->Reaction Crude_Piperazine Crude Piperazine Product Reaction->Crude_Piperazine Distillation Fractional Distillation Crude_Piperazine->Distillation EDA Impurity Recrystallization Recrystallization (Salt Formation) Crude_Piperazine->Recrystallization Ethanolamine Impurities Chromatography Column Chromatography Crude_Piperazine->Chromatography General Purification Pure_Piperazine Pure Piperazine (>99%) Distillation->Pure_Piperazine Recrystallization->Pure_Piperazine Chromatography->Pure_Piperazine

Caption: Overview of piperazine synthesis routes and corresponding purification strategies.

III. References

  • Sergeev, D. S., et al. (2020). Methods for the catalytic synthesis of piperazine. Catalysis in Industry, 12(3), 220-230. [Link]

  • EP1752454A1 - Method for separating piperazine from a mixture of ethylenediamine-piperazine through destillation. Google Patents.

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6035. [Link]

  • ResearchGate. (2021). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5831. [Link]

  • Al-Phalahy, B. A., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]

  • US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture. Google Patents.

  • Pharma Knowledge Forum. (2023). Method of analysis of Piperazine. [Link]

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. [Link]

  • US2919275A - Purification of piperazine. Google Patents.

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • US3682919A - Process for the preparation of piperazine. Google Patents.

  • CN1911914A - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture. Google Patents.

  • Analytical Methods. (2010). An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs. Analytical Methods, 2(1), 44-51. [Link]

  • US3481933A - Recovery and purification of piperazine. Google Patents.

  • Lin, Y.-J., Madan, T., & Rochelle, G. T. (2017). Regeneration with Rich Bypass of Aqueous Piperazine and Monoethanolamine for CO2 Capture. Industrial & Engineering Chemistry Research, 56(26), 7618-7627. [Link]

  • ResearchGate. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. [Link]

  • MDPI. (2018). Energy Minimization in Piperazine Promoted MDEA-Based CO2 Capture Process. Processes, 6(10), 183. [Link]

  • US3037023A - Process for preparation of piperazine. Google Patents.

  • National Institutes of Health. (2020). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Omega, 5(21), 12193-12203. [Link]

  • ResearchGate. (2009). MDEA/Piperazine as a solvent for CO2 capture. [Link]

  • US4234730A - Process of preparing selective mixtures of piperazine and ethylenediamine. Google Patents.

Sources

Stability issues of 1-(2,2-Dimethylpropyl)piperazine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(2,2-Dimethylpropyl)piperazine, also known as N-neopentylpiperazine. This molecule is a valuable building block in modern drug discovery and materials science, prized for the unique steric and electronic properties conferred by the neopentyl group.[1][2] However, like many substituted piperazines, its behavior under acidic conditions can be a source of experimental challenges, ranging from unexpected side reactions to purification difficulties.

This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth answers to common questions, troubleshooting advice for stability-related issues, and validated protocols to help you navigate the use of this reagent in acidic environments with confidence. Our goal is to explain the causality behind the observed chemistry and provide robust, self-validating experimental designs.

Section 1: Frequently Asked Questions (FAQs) on Acidic Stability

This section addresses the fundamental chemical principles governing the stability of this compound in acidic media.

Q1: What is the general stability of the piperazine ring itself under acidic conditions?

The unsubstituted piperazine ring is generally stable in acidic media.[3] The two nitrogen atoms are basic (pKa values are approximately 5.35 and 9.73) and will be protonated in the presence of acid to form piperazinium salts.[4] This protonation effectively deactivates the lone pairs on the nitrogen atoms, rendering them non-nucleophilic and protecting the ring from many forms of acid-catalyzed degradation, such as hydrolysis or rearrangement, under typical synthetic conditions. Forming a hydrochloride or other simple salt is a common strategy to improve the shelf-life and handling of piperazine bases.[3][5]

Q2: How does the N-(2,2-dimethylpropyl) substituent affect the stability and reactivity of the piperazine ring in acid?

The N-(2,2-dimethylpropyl), or neopentyl, group has two primary effects:

  • Electronic Effect: As an alkyl group, it is electron-donating. This increases the basicity of the nitrogen atom to which it is attached (N1) compared to the unsubstituted nitrogen (N4). Consequently, the N1 nitrogen will be preferentially protonated in a stepwise acidification.

  • Steric Effect: The bulky t-butyl moiety of the neopentyl group provides significant steric hindrance around the N1 nitrogen. This can physically shield the N-C bond from certain reagents but does not introduce a new pathway for acid-catalyzed degradation. Its primary impact is on the reactivity of the N4 nitrogen, which remains sterically accessible for further synthetic transformations.

The neopentyl group itself is chemically robust and is not considered an acid-labile functional group. Therefore, degradation is not expected to initiate at the substituent.

Q3: What are the primary concerns when using this compound in a strongly acidic reaction?

The main concern is not typically catastrophic degradation of the molecule but rather issues of reactivity and purification .

  • Complete Protonation: In strongly acidic media (e.g., pH < 2), both nitrogen atoms will be protonated, forming a dicationic species. This renders the molecule highly polar and completely non-nucleophilic, which will prevent it from participating in desired reactions like alkylations or acylations at the N4 position.

  • Purification Challenges: The resulting salt may precipitate from organic solvents or, conversely, become highly water-soluble, complicating extractive workups. Removing the final traces of acid to regenerate the free base for subsequent steps requires careful neutralization.

While the piperazine ring is stable, extreme conditions (e.g., high temperatures combined with strong, concentrated acid) could potentially lead to slow, long-term degradation, though this is not a common issue in standard laboratory use.[6]

Q4: Is it better to use the hydrochloride salt of this compound for storage and handling?

Yes, for long-term storage, the hydrochloride salt is often preferred. The salt form is generally a more stable, crystalline solid compared to the free base, which can be hygroscopic and may absorb atmospheric carbon dioxide over time.[4][5] Using the pre-formed salt can also simplify weighing and dispensing for reactions where an acidic environment is acceptable from the start.

Section 2: Troubleshooting Guide for Experimental Issues

This section provides solutions to specific problems that users may encounter during their experiments.

Q5: I am seeing an unexpected loss of my starting material in my reaction mixture after adding a strong acid like trifluoroacetic acid (TFA). What is happening?

While direct degradation is unlikely, the "loss" of starting material as observed by techniques like reverse-phase HPLC could be due to a significant change in the molecule's physical properties upon protonation.

  • Causality: Upon adding TFA, the this compound is converted to its trifluoroacetate salt. This salt is much more polar than the free base.

  • Troubleshooting Steps:

    • Check Solubility: The salt may have precipitated from your organic reaction solvent. Visually inspect the reaction for any new solid formation.

    • Adjust Analytical Method: The protonated species will have a much shorter retention time on a standard C18 reverse-phase column. It may be eluting in the solvent front, making it appear as if it has been consumed. Modify your HPLC gradient to include a more highly aqueous starting condition to ensure you are retaining and observing the salt form.

    • Perform a Control Experiment: Dissolve a small amount of your starting material in the reaction solvent, add the acid, and analyze the mixture immediately by LC-MS. You should be able to identify the [M+H]⁺ and potentially the [M+2H]²⁺ ions corresponding to the protonated starting material, confirming it has not degraded.

Q6: My N-acylation reaction at the N4 position is failing in the presence of an acid scavenger. Why is the yield so low?

This is a classic issue related to the basicity of the piperazine nitrogens.

  • Causality: If your reaction conditions are even mildly acidic, or if an acid byproduct is generated (e.g., HCl from an acyl chloride), the N4 nitrogen will be protonated. This protonated amine is not nucleophilic and cannot react with your acylating agent. The bulky neopentyl group on N1 does not prevent the protonation of the distal N4 nitrogen.

  • Troubleshooting Workflow:

G cluster_0 Problem: Low Acylation Yield start Low Yield Observed check_ph Check Reaction pH/ Presence of Acid start->check_ph is_acidic Is Acid Present? check_ph->is_acidic add_base Add Non-Nucleophilic Base (e.g., DIEA, 2,6-Lutidine) is_acidic->add_base Yes no_acid No Acid Present is_acidic->no_acid No re_run Re-run Reaction add_base->re_run success Yield Improved re_run->success check_reagents Check Reagent Purity/ Activity no_acid->check_reagents

Caption: Troubleshooting workflow for failed N4-acylation.

  • Solution: Ensure your reaction is run under basic or strictly neutral conditions. Add at least one equivalent of a non-nucleophilic base (like diisopropylethylamine, DIEA) to scavenge any acid generated. If using a hydrochloride salt as the starting material, you will need at least two equivalents of base: one to neutralize the salt and one to scavenge the acid byproduct.

Q7: How can I perform a reaction on another part of my molecule that requires strong acid without affecting the piperazine moiety?

If you must use strong acid (e.g., for deprotecting a Boc group elsewhere in the molecule) and need the piperazine N4 to remain reactive in a subsequent step, a protection-deprotection strategy is required.

  • Causality: You cannot selectively perform an acid-catalyzed reaction elsewhere without protonating the highly basic piperazine nitrogens. The solution is to temporarily "mask" the N4 nitrogen with a protecting group that can be removed under different, orthogonal conditions.[7][8]

  • Recommended Strategy: Protect the N4 nitrogen as a tert-butoxycarbonyl (Boc) carbamate. The Boc group is stable to a wide range of conditions but can be cleanly removed with acid (e.g., TFA in DCM). This strategy is only viable if the other acid-labile group in your molecule requires a different deprotection condition or if you are performing the acidic step before introducing the piperazine.

  • Alternative (if N4 must be free): If the piperazine must be present and unprotected during the acidic step, you must accept that it will exist as the dicationic salt. After the acidic step is complete, you must perform a careful basic workup to regenerate the free base before proceeding to the next reaction.

Section 3: Protocols for Stability Assessment and Handling

These protocols provide standardized methods for evaluating the stability of this compound and for its chemical manipulation.

Protocol 1: Forced Degradation Study (Acid Stress Testing)

This protocol is designed to determine the intrinsic stability of the molecule under accelerated acidic conditions, following principles outlined in ICH guidelines.[9][10]

Objective: To identify potential degradation products and establish the stability profile in a harsh acidic environment.

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • LC-MS system with a C18 column

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at 1 mg/mL.

  • Control Sample: Dilute the stock solution with 50:50 water:methanol to a final concentration of 100 µg/mL. This is your T=0 control.

  • Acid Stress Sample:

    • In a clean vial, add 1 mL of the 1 mg/mL stock solution.

    • Add 9 mL of 0.1 N HCl.

    • Cap the vial and place it in a heating block or water bath at 60 °C.

  • Time Points: Withdraw aliquots (e.g., 1 mL) at specified time points (e.g., 2, 8, 24 hours).

  • Quenching: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 N NaOH to stop the degradation.

  • Analysis: Analyze the control, and each neutralized time-point sample by LC-MS. Compare the chromatograms for the appearance of new peaks and the decrease in the area of the parent compound peak.

Data Interpretation:

Stress ConditionTime (hours)TemperatureExpected Outcome
0.1 N HCl0AmbientSingle peak for parent compound.
0.1 N HCl2460 °C>95% parent compound remaining. Minimal to no degradation products expected.
Control2460 °C>99% parent compound remaining.

If significant degradation (<90% parent remaining) is observed, it would indicate an unexpected instability. The mass of any new peaks should be analyzed to hypothesize their structure.

Protocol 2: Orthogonal Protection of N4 with a Boc Group

This protocol describes how to protect the more reactive N4 nitrogen, enabling chemical transformations under acidic conditions without interference from the piperazine.[7]

Objective: To synthesize 4-(tert-butoxycarbonyl)-1-(2,2-dimethylpropyl)piperazine.

G cluster_workflow Boc-Protection Workflow start Dissolve Reagents add_boc Add (Boc)₂O (Slowly at 0°C) start->add_boc warm_rt Warm to RT (Stir Overnight) add_boc->warm_rt workup Aqueous Workup (Extraction) warm_rt->workup purify Purification (Chromatography) workup->purify end Isolated Product purify->end

Caption: Experimental workflow for Boc protection.

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate, (Boc)₂O (1.1 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O in DCM to the cooled piperazine solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the title compound.

Validation: The success of the protection can be confirmed by ¹H NMR (appearance of the t-butyl singlet at ~1.5 ppm) and mass spectrometry (observation of the correct molecular ion). This protected intermediate can now be carried through acidic steps, and the Boc group can be removed later with TFA in DCM.[7]

References

  • A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. (2025). Benchchem.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central.
  • Piperazine. (n.d.). PubChem, NIH. [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (n.d.). ScienceDirect.
  • Piperazine. (n.d.). Wikipedia. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC, NIH.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Self-hosted source.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. [Link]

  • Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (n.d.). ResearchGate. [Link]

  • The medicinal chemistry of piperazines: A review. (n.d.). Scilit. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Supramolecular Organogels Based on Cinnarizine as a Potential Gastroretentive System: In Vitro and In Silico Simulations. (n.d.). MDPI. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions (RSC Publishing). [Link]

  • Piperazine, hydrochloride (1:?). (n.d.). PubChem, NIH. [Link]

  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. (2021). Industrial & Engineering Chemistry Research, ACS Publications. [Link]

  • This compound, 98% Purity, C9H20N2, 250 mg. (n.d.). CP Lab Safety. [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). University of Texas at Austin. [Link]

Sources

Technical Support Center: Selective Mono-N-Alkylation of Piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs on preventing di-alkylation in monosubstituted piperazine synthesis.

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. The piperazine scaffold is a cornerstone in medicinal chemistry, but its symmetrical nature presents a persistent challenge: controlling selectivity to achieve mono-substitution while preventing the formation of the 1,4-disubstituted byproduct.[1] This guide provides in-depth, field-proven insights and troubleshooting strategies to address this critical synthetic hurdle.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the fundamental factors that lead to di-alkylation of piperazine?

A1: Senior Application Scientist Insights

Di-alkylation is a competitive reaction that is often unavoidable without careful control of your experimental design. The core issue lies in the relative reactivity of the starting material versus the mono-alkylated product. Several factors are at play:

  • Stoichiometry: Using a 1:1 or excess ratio of the alkylating agent to piperazine dramatically increases the probability of the second nitrogen atom reacting after the first has been functionalized.[2]

  • Basicity & Nucleophilicity: After the first alkylation, the mono-substituted piperazine is typically still basic and nucleophilic enough to react with any remaining alkylating agent.[2] In some cases, the introduction of an electron-donating alkyl group can even increase the nucleophilicity of the second nitrogen, exacerbating the problem.

  • Reaction Conditions: Higher temperatures and extended reaction times provide the necessary activation energy and opportunity for the second, often slower, alkylation to occur, leading to the thermodynamically stable di-substituted product.[2][3]

  • Electrophile Reactivity: Highly reactive alkylating agents, such as primary iodides (e.g., methyl iodide) or benzyl bromides, are more prone to causing di-substitution due to their lower activation energy barrier for reaction.[2]

To visualize the competing reaction pathways, consider the following diagram:

G Piperazine Piperazine (Symmetrical) MonoSub Desired Product (1-Substituted Piperazine) Piperazine->MonoSub First Alkylation (Fast) DiSub Undesired Byproduct (1,4-Disubstituted Piperazine) MonoSub->DiSub Second Alkylation (Slower, Competitive) Electrophile1 Alkylating Agent (R-X) Electrophile2 Alkylating Agent (R-X)

Caption: Competing pathways in piperazine alkylation.

Q2: I'm getting significant di-substitution. What is the most direct strategy to improve mono-selectivity?

A2: Employing Statistical Control with Excess Piperazine.

The most straightforward and cost-effective method is to manipulate the reaction stoichiometry to statistically favor mono-alkylation.[2] By using a large excess of piperazine (typically 5 to 10 equivalents), the alkylating agent is far more likely to encounter an unreacted piperazine molecule than a mono-substituted one.

Troubleshooting this method:

  • Problem: Di-substitution still occurs.

    • Solution 1: Slow Addition. Add the alkylating agent dropwise over an extended period (e.g., 30-60 minutes) to a cooled solution of piperazine. This maintains a low instantaneous concentration of the electrophile, further favoring the reaction with the more abundant starting material.[2]

    • Solution 2: Lower Temperature. Reducing the reaction temperature (e.g., from room temperature to 0 °C) can decrease the rate of the second alkylation more significantly than the first, improving selectivity.[2][3]

  • Problem: Difficulty removing excess piperazine during workup.

    • Solution: Acidic Wash. During the aqueous workup, perform an extraction with a dilute acid solution (e.g., 1M HCl). The highly polar piperazine dihydrochloride salt will partition into the aqueous layer, while the typically more organic-soluble mono-substituted product remains in the organic phase. This may not be suitable if your product is also basic and forms a salt.

Q3: My compound is too valuable to use a large excess. Is there a more atom-economical, one-pot method?

A3: Yes, consider In Situ Mono-Protonation.

This strategy cleverly exploits the basicity of piperazine. By adding one equivalent of a strong acid (e.g., HCl) to two equivalents of piperazine, you generate a solution containing one equivalent of piperazine mono-hydrochloride salt.[3][4][5] The protonated nitrogen is deactivated and non-nucleophilic, directing alkylation selectively to the free nitrogen.[4][6][7][8]

Key Considerations:

  • Reduced Nucleophilicity: The free nitrogen in the mono-salt is less nucleophilic than in free-base piperazine. This may necessitate longer reaction times or the use of more reactive alkylating agents (e.g., alkyl iodides over chlorides).[4]

  • Catalysis: For less reactive electrophiles, the reaction can be accelerated by using heterogeneous catalysts, such as metal ions supported on polymeric resins, which can activate the alkylating agent.[7][8][9]

Q4: Purity is my top priority, and other methods are giving me inseparable mixtures. What is the most robust strategy?

A4: The Protecting Group Strategy: N-Boc-Piperazine.

For the highest selectivity and cleanest reactions, the use of a protecting group is the industry standard.[1][9] The tert-butyloxycarbonyl (Boc) group is ideal due to its stability in basic and nucleophilic conditions and its straightforward removal under acidic conditions.[1][10] This multi-step approach offers unparalleled control over the synthesis.[4]

The workflow is as follows:

G start Piperazine step1 N-Boc-Piperazine (Mono-protected) start->step1 Protection (Boc)₂O, DCM step2 N'-Alkyl-N-Boc-Piperazine (Functionalized) step1->step2 Functionalization (R-X, Base) end Monosubstituted Piperazine step2->end Deprotection (TFA or HCl)

Caption: The N-Boc protecting group workflow.

Troubleshooting this method:

  • Problem: Low yield during the protection step.

    • Cause: Formation of 1,4-di-Boc-piperazine.

    • Solution: Use a 2:1 ratio of piperazine to Boc₂O and add the Boc₂O solution slowly to the piperazine solution. This ensures the protecting agent reacts with un-protected piperazine rather than the mono-protected intermediate.[3][9]

  • Problem: Incomplete deprotection.

    • Solution: Ensure you are using a sufficiently strong acid and an adequate number of equivalents. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is highly effective.[3][4] For substrates sensitive to TFA, 4M HCl in dioxane is a common alternative. Monitor the reaction by TLC or LC-MS until all the starting material is consumed.

Q5: My alkylating agent is an aldehyde/ketone. How does that change my approach?

A5: Use Reductive Amination.

Reductive amination is an excellent alternative to direct alkylation with alkyl halides, especially when your desired substituent is derived from a carbonyl compound.[11] This method typically involves reacting N-Boc-piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

Key Advantages:

  • Avoids Over-Alkylation: This method is not susceptible to the formation of quaternary ammonium salts, a potential side reaction with highly reactive alkyl halides.[12]

  • Broad Scope: A wide variety of aldehydes and ketones can be used, providing access to a diverse range of N-substituted piperazines.[13][14][15]

Comparative Summary of Mono-Alkylation Strategies

StrategyMolar Ratio (Piperazine:Electrophile)Typical YieldKey AdvantagesKey Disadvantages
Excess Piperazine 5:1 to 10:170-80%[4]One-step, cost-effective.[4]Difficult to remove excess piperazine; not atom-economical.[4]
In Situ Mono-Protonation 2:1 (then 1:1 salt:electrophile)60-89%[4]One-pot synthesis, good yields, atom-economical.[4][7][8]Reduced nucleophilicity may require longer reaction times or activation.[4]
N-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% (alkylation step)[4]High selectivity, clean reaction, applicable to various C-N bond formations.[1][4]Multi-step process (protection/deprotection), higher cost, lower overall yield.[4]
Reductive Amination 1:1 (Boc-Piperazine:Carbonyl)70-90%Excellent for aldehydes/ketones, avoids quaternary salt formation.[12]Requires a protected piperazine; reagent (NaBH(OAc)₃) is moisture-sensitive.

Experimental Protocols

Protocol 1: Mono-N-Alkylation Using Excess Piperazine[2][4]

This protocol describes a general method using a statistical excess of piperazine.

  • Materials:

    • Piperazine (10 equivalents)

    • Alkylating agent (e.g., Benzyl Bromide, 1 equivalent)

    • Dichloromethane (DCM) or Acetonitrile (ACN)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve piperazine (10 eq.) in DCM.

    • Cool the stirred solution to 0 °C using an ice bath.

    • Slowly add the alkylating agent (1 eq.), either neat or dissolved in a small amount of DCM, dropwise over 30 minutes.[2]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

    • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to isolate the mono-alkylated product from excess piperazine and the di-alkylated byproduct.[2]

Protocol 2: Synthesis via N-Boc-Piperazine[1][3][4][9][10]

This three-part protocol provides the highest level of control for producing a pure monosubstituted product.

Part A: Mono-Boc Protection of Piperazine [3][9][10]

  • Materials: Piperazine (2 eq.), Di-tert-butyl dicarbonate (Boc₂O, 1 eq.), Dichloromethane (DCM).

  • Procedure:

    • Dissolve piperazine (2 eq.) in DCM in a reaction flask.

    • Prepare a solution of Boc₂O (1 eq.) in DCM.

    • Add the Boc₂O solution dropwise to the stirred piperazine solution over 2-3 hours at room temperature.[9]

    • Allow the reaction to stir overnight (18-24 hours).

    • Evaporate the solvent under reduced pressure. The resulting residue can be purified by column chromatography or by an aqueous workup to yield pure 1-Boc-piperazine.

Part B: N-Alkylation of 1-Boc-Piperazine [1]

  • Materials: 1-Boc-piperazine (1 eq.), Alkyl halide (1.0-1.2 eq.), Base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 eq.), Solvent (e.g., Acetonitrile or DMF).

  • Procedure:

    • Combine 1-Boc-piperazine (1 eq.) and the base (e.g., K₂CO₃, 2 eq.) in the chosen solvent.

    • Add the alkyl halide (1.1 eq.) to the mixture at room temperature.

    • Heat the reaction if necessary (e.g., 60-80 °C) and stir until completion as monitored by TLC or LC-MS.

    • Cool the mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

    • Perform a standard aqueous workup (e.g., dilute with Ethyl Acetate, wash with water and brine).

    • Dry the organic layer, concentrate, and purify by column chromatography if necessary.

Part C: Boc Deprotection [3][4]

  • Materials: N'-Alkyl-N-Boc-piperazine, Dichloromethane (DCM), Trifluoroacetic acid (TFA, 5-10 eq.) OR 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the Boc-protected compound in DCM and cool to 0 °C.

    • Add an excess of TFA dropwise.

    • Stir at room temperature for 1-3 hours, monitoring by TLC/LC-MS.

    • Evaporate the solvent and excess acid under reduced pressure.

    • Neutralize the residue with a base (e.g., saturated NaHCO₃ solution or 1M NaOH) until the pH is >10.

    • Extract the final product with an organic solvent (e.g., DCM or Ethyl Acetate), dry, and concentrate to yield the final monosubstituted piperazine.

References

  • BenchChem Technical Support Team. (2025).
  • Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Douglas, J., et al. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683. [Link]

  • BenchChem. (2025). Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem.
  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Google Patents. (1962).
  • BenchChem. (2025). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. BenchChem.
  • Various Authors. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? ResearchGate. [Link]

  • Bienz, S. (2013). Answer to "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?". ResearchGate. [Link]

  • Kysilka, O., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]

  • Kysilka, O., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed. [Link]

  • Stark, D. R., et al. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic Letters, 4(7), 1201-4. [Link]

  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. ResearchGate. [Link]

  • An, S., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. [Link]

Sources

Technical Support Center: Column Chromatography of 1-(2,2-Dimethylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for the successful purification of 1-(2,2-Dimethylpropyl)piperazine via column chromatography. This document addresses common challenges, offers detailed troubleshooting strategies, and provides validated protocols to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound streaking or failing to elute from a standard silica gel column?

A1: This is a very common issue when purifying basic compounds like this compound on standard silica gel. The root cause is an acid-base interaction between the basic nitrogen atoms of the piperazine ring and the acidic silanol groups (Si-O-H) on the surface of the silica gel.[1][2] This strong interaction can lead to several problems:

  • Peak Tailing/Streaking: The compound adsorbs strongly and elutes slowly and unevenly.

  • Irreversible Adsorption: A portion of the compound binds so strongly that it does not elute at all, resulting in significant yield loss.[1][2]

  • Compound Degradation: The acidic environment of the silica surface can potentially degrade sensitive molecules.

Q2: What is the best stationary phase for purifying this compound?

A2: While standard silica gel can be used with modifications, alternative stationary phases are often more effective for basic amines.[1]

  • Modified Silica Gel (Recommended Start): Standard silica gel used with a mobile phase containing a basic modifier (like triethylamine) is the most common and cost-effective approach.[1][2]

  • Basic Alumina: Alumina is generally more basic than silica gel and can be an excellent alternative, reducing the strong acidic interactions that cause tailing and yield loss.[1]

  • Amine-Functionalized Silica: This stationary phase has amine groups bonded to the silica surface, creating a more basic environment that is ideal for purifying basic analytes.[1]

  • Reversed-Phase (C18) Silica: For this polar, ionizable compound, reversed-phase chromatography can be a powerful technique. It is typically run with an alkaline mobile phase to ensure the amine is in its neutral, free-base form, which increases retention and improves peak shape.[1][2]

Q3: How do I choose a starting solvent system (mobile phase) for TLC and column chromatography?

A3: The selection of a mobile phase is critical for achieving good separation and should always be optimized first using Thin-Layer Chromatography (TLC).[3][4]

  • Start with a Polarity Range: For a polar amine like this, a good starting point is a binary mixture of a non-polar solvent and a polar solvent. Common systems include Dichloromethane/Methanol (DCM/MeOH) or Hexane/Ethyl Acetate (Hex/EtOAc).[5][6]

  • Add a Basic Modifier: Crucially, add a small amount of a basic modifier like Triethylamine (TEA) or a 7N solution of ammonia in methanol to your developing solvent. A typical starting concentration is 0.5-2% (v/v) TEA.[1]

  • Target an Rf Value: Adjust the solvent ratio until your target compound has an Rf value between 0.3 and 0.5 on the TLC plate.[3] This range generally provides the best separation during column chromatography.

Q4: What is the precise role of adding triethylamine (TEA) or ammonia to the eluent?

A4: Adding a competing base like TEA serves to "deactivate" or "neutralize" the acidic silanol sites on the silica gel surface.[1][2] The small, volatile TEA molecules will preferentially bind to the acidic sites, preventing your much larger target molecule, this compound, from interacting strongly. This allows the target compound to travel through the column more freely and elute as a sharp, symmetrical peak.

Below is a diagram illustrating this principle:

G cluster_0 Standard Silica Gel cluster_1 Silica Gel with TEA Modifier silica1 Silica Surface Si-OH (Acidic Site) result1 Strong Adsorption (Tailing, Low Recovery) silica1->result1 amine1 Piperazine Derivative (Base) amine1->silica1:f1 Strong Acid-Base Interaction silica2 Silica Surface Si-OH•••NEt3 (Deactivated Site) tea Triethylamine (TEA) tea->silica2:f1 Neutralization amine2 Piperazine Derivative (Base) result2 Weak Interaction (Good Elution, Sharp Peak) amine2->result2 Elutes Normally

Sources

Technical Support Center: Purifying 1-(2,2-Dimethylpropyl)piperazine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for purifying 1-(2,2-Dimethylpropyl)piperazine.

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of this compound via recrystallization. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to help you overcome common challenges and achieve high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that I should consider?

Understanding the compound's properties is the first step. This compound (CAS No. 57184-50-6) is a solid at room temperature with a reported melting point of 49-52°C.[1] Structurally, it possesses a polar piperazine ring, which contains two basic nitrogen atoms, and a nonpolar neopentyl (2,2-dimethylpropyl) group. This dual nature gives the molecule an intermediate overall polarity, which is a critical factor in selecting an appropriate recrystallization solvent.

Q2: What are the essential characteristics of a good recrystallization solvent?

The ideal solvent is the cornerstone of a successful recrystallization.[2] The primary criteria are:

  • High Temperature Coefficient for Solubility: The solvent must dissolve your compound well when hot (typically near its boiling point) but poorly at low temperatures (room temperature or below).[2][3] This differential solubility is what allows for the separation and recovery of the purified product.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[4]

  • Chemical Inertness: The solvent must not react with the compound being purified.[3][5]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[2]

  • Safety: The solvent should be as non-toxic and non-flammable as possible.[2]

Q3: How do I apply these principles to select a solvent for this compound?

The principle of "like dissolves like" is a valuable starting point.[6] Given the intermediate polarity of this compound, solvents of intermediate polarity are excellent candidates. However, due to the presence of both polar (piperazine ring) and nonpolar (neopentyl group) regions, a range of solvents should be tested. You may find that a single solvent is not ideal, necessitating the use of a two-solvent (or solvent/anti-solvent) system.[4]

Q4: Can I use a two-solvent system? If so, how does that work?

Yes, a two-solvent system is an excellent alternative when no single solvent meets the required criteria.[7] This technique involves:

  • A "solvent" in which your compound is highly soluble, even at room temperature.

  • An "anti-solvent" in which your compound is poorly soluble at all temperatures.

  • The two solvents must be fully miscible with each other.[7]

The procedure involves dissolving the compound in a minimal amount of the hot "solvent" and then slowly adding the "anti-solvent" until the solution becomes cloudy (saturated). A drop or two of the hot "solvent" is then added to redissolve the precipitate, and the clear solution is allowed to cool slowly to induce crystallization.[7]

Solvent Selection and Screening

Finding the right solvent is an empirical process. The table below provides a starting point for your screening experiments.

SolventPolarityBoiling Point (°C)Potential Role & Rationale
Heptane/Hexane Nonpolar98 / 69Likely a poor solvent (potential anti-solvent ). Good for washing nonpolar impurities.
Toluene Nonpolar111May work as a single solvent due to its aromatic nature and moderate boiling point.
Ethyl Acetate Intermediate77A strong candidate for a single-solvent system due to its intermediate polarity.
Acetone Intermediate56Good solvent candidate, but its low boiling point can lead to rapid evaporation.
Isopropanol (IPA) Polar Protic82The hydroxyl group can interact with the piperazine nitrogens. Good single-solvent candidate.
Acetonitrile Polar Aprotic82A polar option that may work well as the primary solvent in a two-solvent system.
Methanol/Ethanol Polar Protic65 / 78Likely to be a good "solvent" in a solvent-pair system with water or heptane.
Water Very Polar100Unlikely to be a good primary solvent but is an excellent, common anti-solvent with alcohols or acetone.[8]
Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent system.

Solvent_Selection cluster_start Start cluster_test Screening cluster_decision Decision cluster_outcome Outcome start Crude this compound test_single Test solubility in a single solvent (e.g., Isopropanol, Ethyl Acetate) start->test_single decision Is solubility high when hot AND low when cold? test_single->decision outcome_yes SUCCESS: Use for single-solvent recrystallization decision->outcome_yes Yes outcome_no FAILURE: Identify a miscible solvent/anti-solvent pair decision->outcome_no No pair_details Solvent: Dissolves compound well (e.g., Methanol) Anti-solvent: Dissolves compound poorly (e.g., Water) outcome_no->pair_details

Caption: Workflow for selecting a recrystallization solvent.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol helps you quickly identify a promising solvent or solvent pair using a small amount of crude material.

  • Preparation: Place approximately 20-30 mg of your crude this compound into a small test tube.

  • Room Temperature Test: Add the first chosen solvent dropwise (e.g., isopropanol) at room temperature, swirling after each drop, until you've added about 0.5 mL. Observe if the solid dissolves. An ideal solvent will not dissolve the compound at this stage.[5]

  • Hot Solvent Test: If the solid did not dissolve, gently heat the test tube in a water or sand bath until the solvent boils.[5] Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling Test: Remove the test tube from the heat and allow it to cool slowly to room temperature. A copious formation of crystals indicates a good solvent. If no crystals form, try scratching the inside of the tube with a glass rod or placing it in an ice bath.[9][10]

  • Repeat: Repeat this process for several different solvents from the table above to find the most suitable one.

Protocol 2: Bulk Recrystallization (Single Solvent Method)

This protocol assumes you have identified a suitable single solvent from your screening.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask (sized so the solvent will fill it to about one-third to one-half). Add a magnetic stir bar or a boiling chip. Add the chosen solvent to the flask, enough to cover the solid, and begin heating with stirring on a hot plate.

  • Minimal Solvent Addition: Bring the solvent to a gentle boil. Add more hot solvent in small portions until the solid completely dissolves.[11] It is critical to add the minimum amount of boiling solvent required; adding too much will significantly reduce your final yield.[9][12]

  • Hot Filtration (If Necessary): If you observe insoluble impurities (e.g., dust, sand) or if the solution is colored and requires charcoal treatment, you must perform a hot gravity filtration. Keep the solution, funnel, and receiving flask hot to prevent premature crystallization in the filter paper.[13]

  • Crystallization: Cover the flask with a watch glass and remove it from the heat source. Let it cool slowly and undisturbed on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[9] Rushing the cooling by placing it directly in an ice bath can trap impurities.[7]

  • Isolation: Once the flask has reached room temperature and crystal formation appears complete, cool it further in an ice-water bath for 15-30 minutes to maximize recovery. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[12]

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them. Transfer the purified solid to a watch glass or drying dish and dry to a constant weight.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
The compound "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound (or its impure form).[13]2. The concentration of the solute is too high, or the solution cooled too quickly.[9]3. Significant impurities are present, depressing the melting point.1. Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point.[9]2. Allow the solution to cool much more slowly. Insulating the flask can help.[9]3. If the issue persists, select a solvent with a lower boiling point or consider pre-purification with another technique (e.g., chromatography).
No crystals form upon cooling. 1. Too much solvent was used. This is the most common reason.[9][10]2. The solution is supersaturated and requires a nucleation site to begin crystallization.[9]1. Gently boil off a portion of the solvent to re-concentrate the solution and attempt cooling again.[10]2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface.[10]3. Add a "seed crystal" (a tiny speck of the pure compound) to the cooled solution.[10]
The final yield is very low. 1. Too much solvent was used during dissolution, leaving a significant amount of product in the mother liquor.[10]2. The crystals were washed with too much cold solvent, or the solvent was not sufficiently cold.[12]3. Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper.1. Before discarding the mother liquor, cool it further in an ice/salt bath to see if more product crystallizes out. If so, collect this second crop.2. Always use a minimal amount of ice-cold solvent for washing.3. Ensure all equipment for hot filtration is pre-heated to minimize this loss.[13]
The product is still impure after recrystallization. 1. The solution was cooled too rapidly, trapping impurities within the crystal lattice.2. The chosen solvent was not ideal, and the impurity has similar solubility characteristics to the product.3. The crystals were not washed with cold solvent after filtration, leaving impure mother liquor on their surface.1. Repeat the recrystallization, ensuring very slow, undisturbed cooling.2. Re-evaluate your solvent choice. Test new single solvents or a different solvent-pair system.3. Ensure a quick but thorough wash with ice-cold solvent during the isolation step.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Numerade. (n.d.). List the most important criteria for selecting a recrystallization solvent. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Google Patents. (1959). Purification of piperazine. US2919275A.
  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Wellesley College. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,4-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,5-Xylyl)piperazine. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (n.d.). Preparation of Mono-N-alkyl and -N-Acyl Piperazines by Non hydrolytic Cleavage of 1-Carbethoxypiperazines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (2014). Method for preparing n-alkyl-piperazines. WO2014184039A1.
  • Ataman Kimya. (n.d.). 1,4-DIMETHYLPIPERAZINE. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Characterization of 1-(2,2-Dimethylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide from the office of the Senior Application Scientist

Welcome to the technical support center for 1-(2,2-Dimethylpropyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this compound. The unique structure of this aliphatic piperazine derivative—lacking a chromophore and possessing two basic nitrogen atoms—presents a distinct set of analytical and handling challenges.

This document provides field-proven insights and troubleshooting protocols in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Compound Profile & Key Physicochemical Data

A foundational understanding of the physicochemical properties of this compound (CAS: 57184-50-6) is critical for any experimental design. The bulky, non-polar t-butyl group combined with the polar, basic piperazine ring gives the molecule unique characteristics.

PropertyValueSource / Rationale
Molecular Formula C₉H₂₀N₂[1][2][3]
Molecular Weight 156.27 g/mol [1][2][3]
IUPAC Name This compound[1]
Appearance Expected to be a low melting solid or liquid at room temperature.Based on similar compounds like 2,2-Dimethyl-piperazine.[4]
Predicted pKa₁ ~5.4Based on the pKa of piperazine's second nitrogen (5.33).[5][6]
Predicted pKa₂ ~9.8Based on the pKa of piperazine's first nitrogen (9.73).[5][6]
Solubility Freely soluble in water and polar organic solvents like methanol; slightly soluble in non-polar solvents.Piperazine itself is highly water-soluble.[5][7] The neopentyl group may slightly reduce aqueous solubility compared to the parent piperazine.
Hygroscopicity HighPiperazine and its derivatives are known to be hygroscopic and can absorb water and CO₂ from the air.[5][6][8]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and expected analytical behavior of this compound.

Q1: What are the essential handling and storage procedures for this compound?

Answer: Due to its chemical nature, proper handling and storage are crucial to maintain its integrity.

  • Hygroscopicity: The compound is expected to be hygroscopic, readily absorbing moisture from the atmosphere.[8][9] This can lead to inaccurate weighing and potential degradation. Always handle it in a dry environment, such as a glovebox or under a stream of inert gas (nitrogen or argon).

  • CO₂ Absorption: Like other amines, it can absorb atmospheric carbon dioxide, forming carbamates.[6] This can introduce impurities over time.

  • Recommended Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere, in a desiccator, or in a controlled low-humidity environment. For long-term storage, refrigeration at 2-8°C is advisable to minimize degradation.[4][8]

Q2: What would the expected ¹H and ¹³C NMR spectra look like?

Answer: The molecule's asymmetry and the piperazine ring's chair conformation will lead to a distinct NMR spectrum. While an experimental spectrum is not available in the cited literature, a predicted pattern can be described:

  • ¹H NMR:

    • t-Butyl Group: A sharp singlet at approximately 0.9-1.0 ppm, integrating to 9 protons.

    • Neopentyl Methylene (-CH₂-): A singlet adjacent to the t-butyl group at around 2.2-2.4 ppm, integrating to 2 protons.

    • Piperazine Ring Protons: This is the most complex region. Due to the N-substitution, the four methylene groups are chemically non-equivalent. You should expect to see four distinct multiplets in the region of 2.3-3.0 ppm, each integrating to 2 protons. Signal overlap is highly likely.

    • Amine Proton (-NH): A broad singlet that can appear over a wide chemical shift range and may exchange with trace water in the solvent.

  • ¹³C NMR:

    • t-Butyl Group: Two signals, one for the quaternary carbon (~32 ppm) and one for the three methyl carbons (~26 ppm).

    • Neopentyl Methylene (-CH₂-): A signal around 70 ppm.

    • Piperazine Ring Carbons: Four distinct signals for the piperazine carbons, expected in the 45-55 ppm range.

Q3: What is the most probable fragmentation pattern in Mass Spectrometry (EI)?

Answer: For aliphatic amines, the dominant fragmentation pathway is alpha-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[10][11] This process results in the formation of a stable, resonance-stabilized iminium cation.

cluster_A cluster_B mol [C₉H₂₀N₂]⁺˙ Molecular Ion (m/z 156) lossA - •C₄H₉ (Loss of t-butyl radical) lossB - •C₅H₁₁N (Loss of neopentylaminyl radical) p1 mol:e->p1:c p3 mol:e->p3:c fragA Fragment A (m/z 99) (Piperazine ring fragment) fragB Fragment B (m/z 85) (Piperazine ring opening) p2 p1->p2 α-cleavage p2:c->fragA:w p2->lossA Neutral Loss p4 p3->p4 Ring cleavage p4:c->fragB:w p4->lossB Neutral Loss

Caption: Expected MS fragmentation pathways.
  • Alpha-Cleavage at the Neopentyl Group: The most likely fragmentation is the loss of the t-butyl group to form an ion at m/z 99 . This is often the base peak.

  • Ring Cleavage: Fragmentation within the piperazine ring itself can lead to a characteristic ion at m/z 85 .

Section 3: Troubleshooting Guides

This section provides solutions to specific experimental challenges you may encounter.

Chromatography (HPLC/GC)

Q: Why do I observe poor peak shape (tailing) and low retention on a standard C18 HPLC column?

Answer: This is a classic problem when analyzing basic compounds like piperazines on traditional silica-based columns.

  • Causality: The two basic nitrogen atoms in your molecule are protonated in typical reversed-phase mobile phases (e.g., pH 2-7). These positively charged analytes can interact strongly with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica packing material. This secondary ionic interaction leads to peak tailing and sometimes irreversible adsorption.

  • Troubleshooting Workflow:

start Problem: Poor Peak Shape (Tailing) sol1 Option 1: Modify Mobile Phase start->sol1 sol2 Option 2: Use Modern Column start->sol2 sol3 Option 3: Alternative Chromatography start->sol3 detail1a Add Competing Base: 0.1% Triethylamine (TEA) or Ammonium Acetate Buffer sol1->detail1a detail2a Use Base-Deactivated Column: (e.g., 'B', 'Shield', 'PFP' phases) sol2->detail2a detail3a Use Mixed-Mode Column: (Cation-Exchange + Reversed-Phase) sol3->detail3a detail3b Try HILIC Mode: (Hydrophilic Interaction Chromatography) sol3->detail3b

Caption: Decision tree for troubleshooting poor HPLC peak shape.
  • Solution 1 (Mobile Phase): Add a competing base like 0.1% triethylamine (TEA) to the mobile phase. The TEA will preferentially interact with the active silanol sites, "shielding" them from your analyte.

  • Solution 2 (Column Choice): Use a modern, base-deactivated column specifically designed for analyzing bases. These columns have higher purity silica and proprietary end-capping to minimize silanol activity.

  • Solution 3 (Alternative Modes): For robust retention and separation, consider mixed-mode chromatography which combines reversed-phase and ion-exchange mechanisms.[12]

Q: I can't detect my compound with a standard HPLC-UV detector. Is my sample degrading?

Answer: It is highly unlikely to be a degradation issue. The problem lies with the molecule's structure.

  • Causality: this compound is a fully saturated aliphatic amine. It lacks a chromophore—a part of a molecule that absorbs ultraviolet or visible light. Therefore, it will be essentially "invisible" to a UV-Vis detector.[12][13]

  • Solution: You must use a universal detector that does not rely on light absorption.

    • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These are excellent choices. They nebulize the column effluent, evaporate the mobile phase, and measure the resulting non-volatile analyte particles. They provide a response proportional to the mass of the analyte.[12][14]

    • Mass Spectrometry (MS): LC-MS is a powerful alternative, providing both detection and mass confirmation.

    • Refractive Index (RI) Detector: While an option, RI detectors are less sensitive and incompatible with gradient elution, making them less practical for development work.

Material Stability & Formulation

Q: I synthesized a hydrochloride salt of my compound. In a formulation with alkaline excipients, I'm observing the formation of a different, less soluble solid. What is happening?

Answer: You are likely observing salt disproportionation . This is a critical stability issue for pharmaceutical salts.[15][16]

  • Causality: Salt disproportionation is the conversion of an API salt back into its less soluble free base (or free acid) form.[15][17] This is a solution-mediated process, often occurring in the microenvironment of a solid dosage form where trace amounts of water are present. Alkaline excipients (e.g., magnesium stearate) can raise the pH of this microenvironment above a critical value known as the pHₘₐₓ . Above this pH, the salt is no longer the most stable solid form, and the free base will precipitate.

cluster_0 Microenvironment (trace H₂O + Excipients) salt API-H⁺ Cl⁻ (solid) (High Solubility Salt) solution API-H⁺ + Cl⁻ (in solution) salt->solution Dissolution freebase API (solid) (Low Solubility Free Base) solution->salt Re-crystallization (if pH < pHₘₐₓ) solution->freebase Precipitation (if pH > pHₘₐₓ) note Alkaline excipients increase local pH

Caption: The equilibrium of salt disproportionation.
  • Mitigation Strategies:

    • Excipient Compatibility: Screen excipients carefully. Avoid highly alkaline excipients when formulating salts of basic APIs.[17]

    • Control Humidity: Store the drug product in low-humidity conditions to minimize the presence of the aqueous microenvironment that facilitates the reaction.

    • Use a Different Salt Form: Select a salt with a lower pHₘₐₓ by using a stronger acid counter-ion. This provides a larger buffer against pH changes.

    • Formulation pH Control: Incorporate acidic excipients or buffers into the formulation to maintain the microenvironmental pH well below the pHₘₐₓ.[15]

Section 4: Standard Operating Protocols

Protocol 1: HPLC-CAD Method for Purity Analysis

This protocol provides a starting point for the analysis of this compound using HPLC with a Charged Aerosol Detector.

  • Instrumentation:

    • HPLC system with a gradient pump and autosampler.

    • Charged Aerosol Detector (CAD).

  • Column:

    • Primesep 100 or similar mixed-mode column (4.6 x 150 mm, 5 µm).[12] A base-deactivated C18 column can be used as an alternative.

  • Mobile Phase:

    • A: Acetonitrile

    • B: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Gradient Program:

      • 0-2 min: 5% A

      • 2-15 min: 5% to 95% A

      • 15-18 min: 95% A

      • 18-20 min: 95% to 5% A

      • 20-25 min: 5% A (Re-equilibration)

  • CAD Settings:

    • Evaporation Temperature: 35°C

    • Gas (Nitrogen) Pressure: 60 psi

    • Data Collection Rate: 10 Hz

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.

Protocol 2: GC-MS Analysis with Derivatization

For volatile impurity analysis or when HPLC is not available, GC-MS can be effective, but derivatization is recommended to improve chromatography.

  • Instrumentation:

    • Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • Column:

    • DB-5ms or similar low-bleed 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm, 0.25 µm film).

  • Derivatization Procedure:

    • Dissolve ~1 mg of the sample in 500 µL of a suitable solvent (e.g., Dichloromethane).

    • Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or Trifluoroacetic Anhydride (TFAA).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (Split mode, 20:1)

    • Carrier Gas: Helium at 1.2 mL/min (constant flow).

    • Oven Program:

      • Initial Temp: 80°C, hold for 2 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-450.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Database. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]

  • J&K Scientific. (n.d.). 1-(2,2-Dimethyl-propyl)-piperazine, 98%. Retrieved from [Link]

  • Guo, Y. W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Additives & Contaminants: Part A, 37(1), 58-67. Retrieved from [Link]

  • Auburn University Electronic Theses and Dissertations. (n.d.). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H20N2). Retrieved from [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]

  • Thakral, N. K., & Kelly, R. C. (2017). Salt disproportionation: A material science perspective. International Journal of Pharmaceutics, 520(1-2), 291-306. Retrieved from [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.). Rational Design of Pharmaceutical Salt Formulations by Understanding the Mechanism of Disproportionation. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • ResearchGate. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures, precursor ions, [M+H]+ and fragmentation patterns of piperazine designer drugs observed in LC-MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC. Retrieved from [Link]

  • MDPI. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(21), 7247. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • MDPI. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7545. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 98% Purity, C9H20N2, 250 mg. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[6-(2,2-Dimethylpropyl)-2-pyridinyl]piperazine. PubChem Compound Database. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • PubMed. (2023). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]

  • SlidePlayer. (2012). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • The University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(2-Methylbenzyl)piperazine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Byproduct Formation in the Synthesis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of piperazine chemistry and minimize the formation of unwanted byproducts. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the synthesis of piperazine derivatives.

Q1: My primary challenge is the formation of the N,N'-disubstituted piperazine byproduct when I'm targeting the mono-substituted product. How can I prevent this?

A1: This is a classic selectivity issue in piperazine chemistry. The mono-substituted product is itself a nucleophile and can react further.[1] Here are several strategies to favor mono-substitution:

  • Stoichiometry Control: Use a large excess of piperazine (5-10 equivalents). This statistically favors the reaction of the electrophile with the more abundant starting piperazine over the newly formed mono-substituted product.[1]

  • Slow Addition: Add the electrophile (e.g., alkyl halide) dropwise to the reaction mixture, preferably at a low temperature. This maintains a low concentration of the electrophile, reducing the likelihood of a second substitution.[1]

  • Use of a Mono-protected Piperazine: The most robust method is to use a mono-protected piperazine, such as N-Boc-piperazine.[2][3] The Boc (tert-butyloxycarbonyl) group deactivates one nitrogen, directing the reaction to the unprotected nitrogen. The protecting group can then be removed in a subsequent step.[2][3]

  • In Situ Mono-protonation: Reacting piperazine with one equivalent of an acid (like HCl) to form the monohydrochloride salt in situ can also be effective. The protonated nitrogen is no longer nucleophilic, directing alkylation to the free nitrogen.[3][4]

Q2: I'm performing a Buchwald-Hartwig amination to form an N-aryl piperazine, but I'm observing significant dehalogenation of my aryl halide starting material. What's causing this and how can I fix it?

A2: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[5] It often arises from β-hydride elimination from the palladium-alkoxide intermediate or reductive elimination from a Pd(II)-hydride species. To minimize this:

  • Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands like RuPhos, XPhos, or DavePhos can promote the desired C-N bond formation and suppress dehalogenation.[5][6]

  • Base Selection: Use a non-nucleophilic, sterically hindered base. Sodium tert-butoxide (NaOt-Bu) is a common choice, but sometimes weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can give cleaner reactions, depending on the substrate.[6]

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions. Overheating can lead to catalyst decomposition and increased dehalogenation.[5]

  • Use of Pre-catalysts: Using well-defined palladium pre-catalysts can lead to more controlled and reproducible reactions, often with lower catalyst loadings and fewer side products.[5]

Q3: During my reductive amination with an aldehyde and piperazine, I'm getting a complex mixture of products and some unreacted starting material. How can I improve the reaction's efficiency and cleanliness?

A3: Reductive amination is a powerful tool, but its success hinges on the balance between imine/iminium ion formation and reduction.[7]

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for reductive aminations.[8][9] It is mild enough not to reduce the aldehyde or ketone starting material but is reactive enough to reduce the intermediate iminium ion.

  • Solvent Effects: Imine formation is generally faster in protic solvents. However, some reducing agents like STAB can degrade in protic solvents like methanol. Isopropanol or aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often better choices.[9]

  • pH Control: The formation of the imine/iminium ion is typically acid-catalyzed.[7] Adding a small amount of a weak acid like acetic acid can accelerate this step. However, the pH should not be too low, as it can protonate the amine, rendering it non-nucleophilic.

  • Reaction Time: Prolonged reaction times can sometimes lead to side reactions, such as the acetylation of the amine by STAB.[9] It's advisable to monitor the reaction by TLC or LC-MS and work it up once the starting material is consumed.

Q4: My piperazine derivative is an oil and is difficult to purify by column chromatography due to tailing. What are my options?

A4: The basic nature of piperazines often leads to strong interactions with the acidic silanol groups on standard silica gel, causing tailing.[10] Here are some effective purification strategies:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at 0.1-1% (v/v) is a common and effective choice to improve peak shape.[10] For very basic compounds, a solution of ammonia in methanol can be used.[10]

  • Salt Formation and Recrystallization: Convert the oily basic product into a salt by treating it with an acid like hydrochloric acid or fumaric acid.[10] These salts are often crystalline and can be easily purified by recrystallization. The purified salt can then be neutralized to regenerate the free base.[10]

  • Acid-Base Extraction: Perform a liquid-liquid extraction to separate your basic piperazine derivative from neutral or acidic impurities. Dissolve the crude mixture in an organic solvent and wash with an acidic aqueous solution. The piperazine derivative will move into the aqueous layer as its protonated salt. The aqueous layer can then be basified, and the purified product extracted back into an organic solvent.[10]

  • Vacuum Distillation: If your compound is thermally stable, vacuum distillation can be an excellent method for purification, especially for removing non-volatile impurities.[10]

PART 2: Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section provides a more in-depth look at specific byproducts and how to prevent their formation.

Byproduct Common Synthetic Route Plausible Cause Proposed Solution & Rationale
N,N'-Disubstituted Piperazine N-Alkylation, N-ArylationThe mono-substituted product is still nucleophilic and competes with the starting piperazine for the electrophile.[1]1. Use a large excess of piperazine (5-10 fold): This increases the statistical probability of the electrophile reacting with the starting material.[1] 2. Employ a mono-protecting group (e.g., Boc): This deactivates one nitrogen, forcing the reaction to occur at the other.[2][3] 3. Slow addition of the electrophile at low temperature: This keeps the concentration of the electrophile low, minimizing the chance of a second reaction.[1]
Dehalogenated Starting Material Buchwald-Hartwig Aminationβ-hydride elimination from the palladium catalyst or reductive elimination from a Pd(II)-hydride species.[5]1. Optimize ligand choice: Use bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) to promote C-N bond formation.[5][6] 2. Use a non-nucleophilic, hindered base: NaOt-Bu is common, but Cs₂CO₃ or K₃PO₄ can be milder alternatives.[6] 3. Lower the reaction temperature: This can reduce the rate of side reactions.[5]
Over-reduced Products Reductive AminationThe reducing agent is too harsh and reduces the starting carbonyl compound before imine formation.1. Use a milder reducing agent: Sodium triacetoxyborohydride (STAB) is selective for the iminium ion over the carbonyl.[8][9] 2. Pre-form the imine: In some cases, the imine can be formed first, and then the reducing agent is added.
Ring-Opened Byproducts Not a common byproduct in standard piperazine synthesis, but can occur under harsh conditions or with specific substrates.High temperatures, strong acids or bases, or highly reactive electrophiles can potentially lead to ring-opening.1. Use milder reaction conditions: Lower temperatures and less aggressive reagents. 2. Careful substrate design: Avoid highly strained or activated piperazine derivatives if possible.

PART 3: Optimized Protocols and Methodologies

Protocol 1: Selective Mono-N-Alkylation of Piperazine using a Boc-Protecting Group

This protocol outlines the reliable synthesis of a mono-alkylated piperazine, minimizing the formation of the di-alkylated byproduct.

Step 1: N-Alkylation of N-Boc-piperazine

  • To a solution of N-Boc-piperazine (1.2 equivalents) in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (2.0 equivalents).

  • Add the alkyl halide (1.0 equivalent) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-alkyl-N'-Boc-piperazine.

Step 2: Boc-Deprotection

  • Dissolve the purified N-alkyl-N'-Boc-piperazine in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (as a solution in dioxane).

  • Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • If the HCl salt is desired, it can often be precipitated and collected. To obtain the free base, dissolve the residue in water, basify with a suitable base (e.g., NaOH or NaHCO₃), and extract the product with an organic solvent.

Protocol 2: Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

This protocol provides a general procedure for the palladium-catalyzed coupling of N-Boc-piperazine with an aryl halide.[6]

  • In an oven-dried Schlenk tube, combine the aryl halide (1.0 equivalent), N-Boc-piperazine (1.2-1.5 equivalents), and the base (e.g., NaOt-Bu, 1.4-2.0 equivalents).[6]

  • In a separate vial, prepare the catalyst by dissolving the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XantPhos, RuPhos) in a small amount of the reaction solvent.[6]

  • Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[6]

  • Add the anhydrous solvent (e.g., toluene or dioxane) to the Schlenk tube, followed by the catalyst solution via syringe.[6]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress.[6]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[6]

  • Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.[6]

PART 4: Visualizing Reaction Pathways and Workflows

Byproduct_Formation_in_N_Alkylation Piperazine Piperazine Mono_Substituted Mono-Substituted Piperazine Piperazine->Mono_Substituted Desired Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Mono_Substituted Di_Substituted Di-Substituted Byproduct Alkyl_Halide->Di_Substituted Mono_Substituted->Di_Substituted Undesired Reaction Buchwald_Hartwig_Amination_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X(L_n) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination Piperazine Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration N_Aryl_Piperazine N-Aryl Piperazine Reductive_Elimination->N_Aryl_Piperazine

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Purification_Workflow Crude_Product Crude Oily Product Is_Crystalline_Salt Form Crystalline Salt? Crude_Product->Is_Crystalline_Salt Recrystallize Recrystallize Salt Is_Crystalline_Salt->Recrystallize Yes Column_Chromatography Column Chromatography (with TEA/Ammonia) Is_Crystalline_Salt->Column_Chromatography No Free_Base Liberate Free Base Recrystallize->Free_Base Pure_Product Pure Product Free_Base->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision workflow for the purification of oily piperazine derivatives.

References

  • BenchChem. (2025).
  • Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5786. [Link]

  • Kar, A., & Kumar, N. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6171. [Link]

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 563. [Link]

  • Sangani, D. B., et al. (2013). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Combinatorial Science, 15(7), 339-343. [Link]

  • Tembare, A., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
  • Jefferson Chemical Company. (1959). Purification of piperazine.
  • Nielsen, P., et al. (2018). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Office of Scientific and Technical Information (OSTI). [Link]

  • Jefferson Chemical Company. (1969). Recovery and purification of piperazine.
  • Reddit user discussion. (2024). Reductive amination of piperazine. r/OrganicChemistry. [Link]

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. [Link]

  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. [Link]

  • Richter Gedeon Nyrt. (2010).
  • Nortcliffe, J. L., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(34), 9204-9210. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Laporte, S. L., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 97-102. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazines.
  • Reddit user discussion. (2024). BH amination side products and purification. r/chemistry. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

  • Farbenfabriken Bayer Ag. (1961). Process for the N-monoalkylation of piperazine.

Sources

Technical Support Center: Catalyst Selection for Efficient Synthesis of 1-(2,2-Dimethylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-(2,2-Dimethylpropyl)piperazine, a critical building block for professionals in pharmaceutical research and drug development. This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of introducing the sterically demanding neopentyl group onto the piperazine scaffold.

Introduction: The Challenge of Steric Hindrance

The synthesis of this compound, also known as 1-neopentylpiperazine, presents a significant synthetic challenge primarily due to the steric bulk of the neopentyl group. This steric hindrance dramatically influences reaction kinetics and can lead to low yields and undesirable side products.[1][2] This guide focuses on the two most viable catalytic strategies for this transformation: Direct N-Alkylation and Reductive Amination , providing a comparative analysis to aid in the selection of the most efficient and scalable method for your specific needs.

Choosing Your Synthetic Pathway: A Comparative Overview

Selecting the optimal synthetic route depends on several factors, including available starting materials, scale, and purification capabilities. Below is a summary of the key considerations for each pathway.

FeatureDirect N-AlkylationReductive Amination
Starting Materials Piperazine, Neopentyl halide (e.g., bromide, iodide)Piperazine, Pivalaldehyde (2,2-Dimethylpropanal)
Key Reagents/Catalysts Base (e.g., K₂CO₃, Et₃N), optional phase-transfer catalystReducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), optional acid catalyst
Primary Challenge Over-alkylation (formation of 1,4-dineopentylpiperazine)[3]Slow iminium ion formation due to steric hindrance[4]
Control of Mono-alkylation Requires careful control of stoichiometry or use of protecting groups[3][5]Inherently favors mono-alkylation[5]
Typical Yields Moderate to good (highly condition-dependent)Good to excellent
Scalability Can be challenging due to stoichiometry control and potential for side reactionsGenerally more scalable and reproducible[6]

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address common issues encountered during the synthesis of this compound.

I. Direct N-Alkylation Pathway

Question 1: My direct alkylation reaction with neopentyl bromide is very slow and gives a low yield. What are the primary causes and how can I improve it?

Answer:

Low yields in the direct N-alkylation with a neopentyl halide are typically due to the significant steric hindrance of the electrophile, which slows down the SN2 reaction rate considerably.[1][2] Several factors can be optimized to enhance the reaction efficiency:

  • Leaving Group: Neopentyl iodide is a better leaving group than neopentyl bromide, which in turn is better than neopentyl chloride. If you are using neopentyl bromide and experiencing slow reaction rates, consider switching to neopentyl iodide.

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, be cautious as higher temperatures can also promote side reactions such as elimination of the alkyl halide. A careful optimization of the temperature is recommended.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are generally preferred for N-alkylation reactions as they can accelerate SN2 reactions.[7]

  • Base Selection: A strong, non-nucleophilic base is crucial. Potassium carbonate (K₂CO₃) is a common and effective choice. For more challenging cases, a stronger base like sodium hydride (NaH) can be used, but with caution due to its reactivity.

  • Catalyst: While not always necessary, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial, especially in biphasic systems, by facilitating the transport of the nucleophile to the electrophile.

Question 2: I am observing a significant amount of the 1,4-dineopentylpiperazine byproduct. How can I improve the selectivity for mono-alkylation?

Answer:

The formation of the di-substituted product is a common problem in the N-alkylation of piperazine because the mono-alkylated product is often more nucleophilic than piperazine itself.[3][8] Here are the most effective strategies to favor mono-alkylation:

  • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) shifts the statistical probability in favor of the mono-alkylated product.[9] However, this requires an efficient method to remove the excess piperazine during workup.

  • Slow Addition of the Alkylating Agent: Adding the neopentyl halide dropwise to the reaction mixture at a controlled temperature helps maintain a low concentration of the electrophile, thereby minimizing the chance of a second alkylation.[10]

  • Use of a Mono-Protected Piperazine: This is the most robust method for ensuring mono-alkylation.[5] Using 1-Boc-piperazine (tert-butyl piperazine-1-carboxylate) blocks one of the nitrogen atoms, directing the alkylation to the unprotected nitrogen. The Boc group can be subsequently removed under acidic conditions.[3]

  • Protonation Strategy: Utilizing a mono-protonated piperazine salt (e.g., piperazine monohydrochloride) can also suppress di-alkylation by reducing the nucleophilicity of one of the nitrogen atoms.[11][12]

G cluster_0 Direct N-Alkylation Troubleshooting cluster_1 Mono-alkylation Strategies cluster_2 Rate Enhancement Strategies Start Low Yield or Slow Reaction? Q1 Is Di-alkylation a problem? Start->Q1 Yes1 Yes Q1->Yes1 High di-substituted product No1 No Q1->No1 Low conversion A1 Use large excess of piperazine Yes1->A1 B1 Switch to neopentyl iodide No1->B1 A2 Slow addition of neopentyl halide A1->A2 A3 Use 1-Boc-piperazine A2->A3 B2 Increase reaction temperature B1->B2 B3 Use polar aprotic solvent (DMF, MeCN) B2->B3

Troubleshooting workflow for direct N-alkylation.
II. Reductive Amination Pathway

Question 3: My reductive amination of piperazine with pivalaldehyde is giving low yields. What are the likely causes?

Answer:

Low yields in the reductive amination with the sterically hindered pivalaldehyde are often due to incomplete formation of the iminium ion intermediate.[4] The bulky neopentyl group hinders the initial nucleophilic attack of the piperazine on the aldehyde carbonyl. Here’s how to troubleshoot this issue:

  • Choice of Reducing Agent: The selection of the reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations, especially with sensitive substrates, as it is mild and selective for the iminium ion over the aldehyde.[8][13] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[14][15] A powerful reducing agent like sodium borohydride (NaBH₄) can reduce the aldehyde before imine formation and should generally be avoided in a one-pot procedure unless the imine is pre-formed.[15]

  • Acid Catalysis: The formation of the iminium ion is often catalyzed by a weak acid. Adding a catalytic amount of acetic acid can significantly improve the rate of imine formation.[16]

  • Reaction Conditions: Ensure that the reaction is carried out in a suitable solvent, such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).[13] Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) can also facilitate iminium ion formation without significantly degrading the reagents.

  • Water Removal: The formation of the imine from the hemiaminal intermediate involves the elimination of water. While not always necessary, the addition of a dehydrating agent like molecular sieves can help drive the equilibrium towards the imine.

Question 4: I am observing the formation of an alcohol byproduct (neopentyl alcohol) in my reductive amination reaction. Why is this happening and how can I prevent it?

Answer:

The formation of neopentyl alcohol indicates that the pivalaldehyde is being reduced directly by the hydride reagent. This typically occurs under the following circumstances:

  • Incorrect Reducing Agent: As mentioned above, a strong reducing agent like NaBH₄ will readily reduce the aldehyde.[15] Ensure you are using a more selective reagent like NaBH(OAc)₃.

  • Slow Imine Formation: If the formation of the iminium ion is slow due to steric hindrance, the competing reduction of the aldehyde can become a significant side reaction, even with a selective reducing agent.[4]

  • Reaction pH: The pH of the reaction medium is crucial. The reaction should be kept slightly acidic to facilitate iminium ion formation, but not so acidic that the piperazine is fully protonated and non-nucleophilic. A pH range of 5-7 is generally optimal.

To prevent alcohol formation, ensure the use of NaBH(OAc)₃ and consider adding a catalytic amount of acetic acid to accelerate imine formation, thus favoring the desired reaction pathway.

G cluster_0 Reductive Amination Troubleshooting cluster_1 Preventing Aldehyde Reduction cluster_2 Improving Imine Formation Start Low Yield of desired amine? Q1 Is neopentyl alcohol a major byproduct? Start->Q1 Yes1 Yes Q1->Yes1 Significant aldehyde reduction No1 No Q1->No1 Low conversion A1 Use selective reducing agent (NaBH(OAc)₃) Yes1->A1 B1 Add catalytic amount of acetic acid No1->B1 A2 Ensure optimal pH (5-7) A1->A2 A3 Accelerate imine formation (catalytic acid) A2->A3 B2 Use dehydrating agent (molecular sieves) B1->B2 B3 Slightly increase reaction temperature B2->B3

Troubleshooting workflow for reductive amination.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Protocol 1: Direct N-Alkylation using 1-Boc-Piperazine

This two-step protocol is recommended for achieving high selectivity for the mono-alkylated product.

Step 1: N-Alkylation of 1-Boc-Piperazine

  • To a solution of 1-Boc-piperazine (1.0 eq.) in anhydrous acetonitrile (MeCN) or dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add neopentyl bromide (1.1 eq.) to the suspension at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 70-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.

Step 2: Boc Deprotection

  • Dissolve the crude 1-Boc-4-neopentylpiperazine in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 4-5 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to a pH > 10.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to afford this compound.

Protocol 2: One-Pot Reductive Amination

This protocol is a more direct route to the target compound.

  • Dissolve piperazine (1.2 eq.) and pivalaldehyde (1.0 eq.) in 1,2-dichloroethane (DCE).

  • Add a catalytic amount of glacial acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer with DCE or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Wang, C., et al. (2017). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 22(11), 1837. [Link]

  • ChemRxiv. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions. [Link]

  • ResearchGate. (2016). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

  • OUCI. (2016). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. [Link]

  • ResearchGate. (n.d.). Catalytic Amination for N-Alkyl Amine Synthesis. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

  • Reddit. (2024). Reductive amination of piperazine. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. [Link]

  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. [Link]

  • ResearchGate. (2018). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 563. [Link]

  • ResearchGate. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide?. [Link]

Sources

Technical Support Center: 1-(2,2-Dimethylpropyl)piperazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to mastering temperature control in reactions involving 1-(2,2-Dimethylpropyl)piperazine. Authored for researchers, scientists, and drug development professionals, this technical support center provides detailed troubleshooting, step-by-step protocols, and expert insights to ensure reaction success and safety.

Introduction: The Critical Role of Temperature

This compound, also known as N-neopentylpiperazine, is a valuable secondary amine building block in medicinal chemistry and materials science. The bulky neopentyl group sterically hinders one nitrogen atom, often favoring mono-substitution reactions on the secondary amine. However, achieving high yields and purity is critically dependent on precise temperature management. Temperature influences reaction kinetics, thermodynamic equilibrium, reagent stability, and the formation of impurities. This guide provides a comprehensive framework for troubleshooting and optimizing temperature parameters in common reactions involving this substrate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can arise during experimentation, focusing on the causal relationship between temperature and reaction outcomes.

Section 1: General Thermal Properties & Safety

Question: What is the general thermal stability of this compound and what are the initial safety considerations?

Answer: this compound is a solid with a melting point between 49-52°C.[1] While generally stable under normal storage conditions, piperazine derivatives can undergo thermal degradation at elevated temperatures (typically above 150-175°C), which can lead to the formation of byproducts through mechanisms like ring-opening or fragmentation.[2][3]

Key Safety & Handling Protocols:

  • Exothermic Potential: Many reactions involving amines, such as alkylations and acylations, are exothermic. The initial mixing of reagents should always be performed at a reduced temperature (e.g., 0°C) with slow, portion-wise addition to control the rate of heat generation.[4]

  • Incompatible Materials: Avoid high temperatures in the presence of strong oxidizing agents, acids, acid chlorides, and acid anhydrides, as these can lead to vigorous or runaway reactions.[1]

  • Ventilation: Always handle the reagent in a well-ventilated area or chemical fume hood to avoid inhalation of vapors, especially when heating.[5][6]

Section 2: N-Alkylation Reactions

Question: My N-alkylation reaction with an alkyl halide is showing a strong exotherm upon adding the reagent. How should I manage this?

Answer: A strong exotherm is a clear sign that the reaction is proceeding rapidly and releasing significant heat. Uncontrolled exotherms can lead to solvent boiling, pressure buildup, and the formation of thermal degradation impurities.

Causality & Solution: The reaction rate is highly dependent on temperature. By lowering the initial temperature, you decrease the kinetic energy of the molecules, thus slowing the reaction rate and allowing the heat to dissipate safely into the cooling bath.

Recommended Protocol:

  • Pre-cool the Reaction: Dissolve the this compound and base in your chosen solvent and cool the mixture to 0°C using an ice-water bath.

  • Slow, Controlled Addition: Add the alkylating agent (e.g., alkyl halide) dropwise or in small portions over an extended period. Use a syringe pump for precise control if necessary.

  • Monitor Internal Temperature: Place a thermometer directly in the reaction mixture (not just the cooling bath) to monitor the internal temperature. Ensure it does not rise significantly above the target temperature (e.g., maintain <5-10°C).

  • Gradual Warming: Once the addition is complete and the initial exotherm has subsided, allow the reaction to slowly warm to room temperature or the desired final reaction temperature.

Question: I am getting a significant amount of the di-alkylated quaternary ammonium salt instead of my desired mono-alkylated product. How can temperature control help improve selectivity?

Answer: The formation of di-alkylated byproducts is a common challenge in piperazine chemistry. While the neopentyl group offers steric hindrance, over-alkylation can still occur, especially under forcing conditions. Temperature plays a direct role in controlling the selectivity between mono- and di-alkylation.

Causality & Solution: Higher temperatures provide the necessary activation energy to overcome the steric hindrance of the neopentyl group and the existing alkyl group on the other nitrogen, leading to the undesired second alkylation. Lowering the reaction temperature disfavors this higher-energy pathway, thus increasing the selectivity for the mono-alkylated product.[7]

Optimization Strategy:

  • Run at Lower Temperatures: Start the reaction at 0°C and allow it to proceed at room temperature. Avoid refluxing or aggressive heating unless no reaction is observed at lower temperatures.

  • Use Excess Piperazine: Employing a larger excess of the starting piperazine (2-4 equivalents) can statistically favor mono-alkylation. However, this requires a more rigorous purification step.

  • Consider Alternative Methods: For particularly challenging alkylations, methods like reductive amination may offer better selectivity and avoid the formation of quaternary salts.[7]

Section 3: Amide Coupling (Acylation) Reactions

Question: My amide coupling reaction with a carboxylic acid (using a coupling agent like HATU or EDC) is sluggish at room temperature. Is it safe to heat the reaction?

Answer: Yes, it is generally safe to moderately heat amide coupling reactions, but the stability of the coupling agent and the activated acid intermediate must be considered. Many coupling reagents are thermally sensitive.[8]

Causality & Solution: Amide bond formation involves the activation of the carboxylic acid, which can be the rate-limiting step. Gentle heating (e.g., 40-50°C) can accelerate the reaction without causing significant degradation of common coupling reagents. However, excessive heat can decompose the activated intermediate or the coupling reagent itself, leading to side products and low yields.[9][10]

Recommended Temperature Profile:

  • Activation Step: Combine the carboxylic acid, coupling agent (e.g., HATU, HOBt/EDC), and a non-nucleophilic base (e.g., DIPEA) in an appropriate solvent (like DMF or DCM) at 0°C to room temperature. Stir for 15-30 minutes to allow for the formation of the activated species.

  • Amine Addition: Add the this compound to the activated mixture.

  • Controlled Heating: Allow the reaction to stir at room temperature for 1-2 hours. If monitoring (TLC/LC-MS) shows a slow reaction, gradually warm the mixture to 40-60°C. Avoid high temperatures (>80°C) unless necessary, as this can promote side reactions like epimerization if chiral centers are present.[11]

Section 4: Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination with an aryl halide and observing low yield and what appears to be catalyst decomposition (e.g., formation of palladium black). Could temperature be the culprit?

Answer: Absolutely. Temperature is one of the most critical parameters in Buchwald-Hartwig aminations. The stability of the palladium-ligand catalytic complex is highly temperature-dependent.

Causality & Solution: The catalytic cycle involves several steps, including oxidative addition and reductive elimination.[12][13] Each step has an optimal temperature range. If the temperature is too high, the catalyst can decompose into inactive palladium metal (palladium black). If the temperature is too low, the rate of reductive elimination (the product-forming step) can be too slow, leading to incomplete conversion.

Optimization & Troubleshooting:

  • Screen Temperatures: The optimal temperature for Buchwald-Hartwig reactions is highly dependent on the specific substrate, ligand, and base used. It is often necessary to screen a range of temperatures (e.g., 80°C, 100°C, 110°C) to find the sweet spot that balances reaction rate and catalyst stability.[14][15]

  • Ligand Choice: The thermal stability of the catalyst is largely dictated by the phosphine ligand. Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) often form more stable catalysts that can tolerate higher temperatures compared to older generation ligands like DPPF or BINAP.[12]

  • Inert Atmosphere: Ensure the reaction is rigorously maintained under an inert atmosphere (argon or nitrogen). Oxygen can accelerate catalyst decomposition, an effect that is exacerbated at higher temperatures.

Experimental Protocols & Data

Protocol 1: General Procedure for Temperature-Controlled N-Monoalkylation

This protocol provides a framework for the mono-alkylation of this compound with an active alkylating agent like benzyl bromide.

ParameterRecommended Value/ConditionRationale
Stoichiometry 1.0 eq. Alkyl Halide, 1.5-2.0 eq. PiperazineExcess piperazine favors mono-alkylation.
Base 2.0 eq. K₂CO₃ or 1.5 eq. DIPEATo neutralize the generated acid (H-X).
Solvent Acetonitrile or DMFGood solubility for reactants and salts.
Initial Temp. 0°CTo control the initial exotherm.
Reaction Temp. Room Temperature (20-25°C)Balances reaction rate and selectivity.
Monitoring TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) or LC-MSTo track consumption of starting material.

Step-by-Step Methodology:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.5 eq.) and K₂CO₃ (2.0 eq.) in anhydrous acetonitrile.

  • Cool the stirred suspension to 0°C using an ice-water bath.

  • Add the alkyl halide (1.0 eq.) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir at room temperature for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel.

Protocol 2: Temperature-Optimized Amide Coupling

This protocol describes the coupling of a generic carboxylic acid using HATU as the coupling agent.

ParameterRecommended Value/ConditionRationale
Stoichiometry 1.0 eq. Acid, 1.1 eq. HATU, 1.2 eq. PiperazineSlight excess of coupling agent and amine ensures full conversion of the acid.
Base 2.0-3.0 eq. DIPEA or 2,6-LutidineA non-nucleophilic base is required for the coupling agent to function.
Solvent Anhydrous DMF or DCMCommon solvents for amide coupling.
Activation Temp. 0°C to Room TemperatureProtects the coupling agent from premature degradation.
Reaction Temp. Room Temperature, then warm to 40-50°C if neededGentle heating accelerates the reaction without significant byproduct formation.
Monitoring LC-MSProvides clear data on product formation and starting material consumption.

Step-by-Step Methodology:

  • In a dry flask under nitrogen, dissolve the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and DIPEA (3.0 eq.) in anhydrous DMF.

  • Stir the solution at room temperature for 15 minutes to pre-activate the acid.

  • Add this compound (1.2 eq.) to the mixture.

  • Stir at room temperature for 2 hours. Check the reaction progress by LC-MS.

  • If the reaction is slow, place the flask in a pre-heated oil bath at 45°C and continue stirring. Monitor every 1-2 hours until the starting material is consumed.

  • Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Visualized Workflows & Logic

G cluster_0 Troubleshooting Workflow start Problem Observed (e.g., Low Yield, Impurities) check_temp Is Temperature a Likely Cause?

G start Select Reaction Type rxn_type What is the reaction type? start->rxn_type alkylation N-Alkylation / Acylation (Potentially Exothermic) rxn_type->alkylation Alkylation amide Amide Coupling (Often Needs Activation) rxn_type->amide Amide Coupling buchwald Buchwald-Hartwig (Catalyst Stability is Key) rxn_type->buchwald C-N Coupling temp1 Start at 0°C Add reagents slowly Allow to warm to RT alkylation->temp1 temp2 Start at RT Warm to 40-60°C if sluggish amide->temp2 temp3 Start at 80-100°C (Based on literature/ligand) Optimize via screening buchwald->temp3

References

  • Fisher Scientific. (2010). Safety Data Sheet: this compound. Link

  • TCI Chemicals. (2025). Safety Data Sheet: this compound. Link

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: this compound. Link

  • Acros Organics. (2018). Safety Data Sheet: Piperazine. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: Piperazine. Link

  • Yeo, Y., et al. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules. Link

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Link

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Link

  • BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Results in Piperazine Bioassays. Link

  • Wikipedia. Buchwald–Hartwig amination. Link

  • Jefferson Chemical Company. (1976). Preparation of 1-methylpiperazine and 1,4-dimethylpiperazine as co-products. Google Patents. Link

  • BenchChem. (2025). Troubleshooting guide for 1-(4-Chloro-2-fluorophenyl)piperazine in multi-step synthesis. Link

  • Pittelkow, T., & Christensen, J. B. A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Link

  • Voice, A. K., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. ResearchGate. Link

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Link

  • Purdue University Graduate School. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Link

  • Pazdera, P., et al. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Link

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Link

  • BenchChem. (2025). Troubleshooting low reactivity of 1-(2-Bromoethyl)piperazine. Link

  • Gabriel, C. M., et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters. Link

  • Derks, P. W. J., et al. (2006). Kinetics of absorption of carbon dioxide in aqueous piperazine solutions. Chemical Engineering Science. Link

  • Santa Cruz Biotechnology. (2016). Safety Data Sheet: this compound. Link

  • Chen, E., & Rochelle, G. T. (2014). Thermodynamic and Kinetic Modeling of Piperazine/2-Methylpiperazine. Energy Procedia. Link

  • Gupta, M., et al. (2022). Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature. Journal of Chemical & Engineering Data. Link

  • UCL Discovery. (2017). A green chemistry perspective on catalytic amide bond formation. Link

  • Wu, G., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry. Link

  • Gupta, M., et al. (2022). Modeling Differential Enthalpy of Absorption of Co2 With Piperazine As A Function of Temperature. Scribd. Link

  • BenchChem. (2026). "1-(3-Nitropyridin-2-yl)piperazine" common mistakes in synthesis to avoid. Link

  • Hartono, A., et al. (2020). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. International Journal of Molecular Sciences. Link

  • Goldman, M. J., et al. (2013). Kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture. Environmental Science & Technology. Link

  • St. Amant, A. H., et al. (2019). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. ResearchGate. Link

  • Shen, K. P., & Li, M. H. (2004). Effect of piperazine on the kinetics of carbon dioxide with aqueous solutions of 2-amino-2-methyl-1-propanol. ResearchGate. Link

  • Sexton, A. J. (2009). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. The University of Texas at Austin. Link

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate. Link

  • Reddit r/Chempros. (2024). Amide coupling. Link

  • CN104803923A. (2015). Preparation method of 1-(2-pyrimidine) piperazine hydrochloride. Google Patents. Link

  • Aarhaug, T. A., et al. (2022). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research. Link

  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?. Link

  • Sergeev, A. G., et al. (2022). Methods for the catalytic synthesis of piperazine. ResearchGate. Link

  • MDPI. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Link

Sources

Technical Support Center: The Critical Role of the Base in the Synthesis of 1-(2,2-Dimethylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(2,2-Dimethylpropyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the critical role of the base in this specific N-alkylation reaction. We will move beyond simple procedural steps to explore the chemical causality behind experimental choices, helping you troubleshoot common issues and optimize your synthesis for yield and purity.

The synthesis of this compound, also known as 1-neopentylpiperazine, involves the N-alkylation of a piperazine ring. This reaction, while straightforward in principle, presents a significant challenge: achieving selective mono-alkylation while preventing the formation of the 1,4-di-substituted byproduct. The steric hindrance of the neopentyl group adds another layer of complexity, often requiring carefully optimized conditions. The choice of base is not merely an afterthought but a pivotal decision that dictates the reaction's success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role and selection of a base for this synthesis.

Q1: Why is a base absolutely necessary for the N-alkylation of piperazine with neopentyl bromide?

A: The base serves a primary, non-negotiable role: to act as an acid scavenger. The N-alkylation of piperazine with an alkyl halide like neopentyl bromide is a nucleophilic substitution (SN2) reaction. In this process, a molecule of hydrogen bromide (HBr) is formed as a byproduct for every molecule of product generated.[1]

Piperazine is a basic compound with two nitrogen atoms (pKa values are approximately 9.7 and 5.3).[2] If the HBr byproduct is not neutralized, it will immediately protonate a nitrogen atom on another piperazine molecule. This protonated piperazine becomes an ammonium salt, rendering it non-nucleophilic and unable to participate in the reaction.[1][3] Consequently, the reaction would quickly cease. The added base ensures the reaction mixture remains sufficiently basic to keep the piperazine nucleophile available.

Q2: What is the primary challenge in this synthesis, and how does the base influence it?

A: The principal challenge is controlling selectivity to favor the desired mono-alkylated product over the 1,4-bis(2,2-dimethylpropyl)piperazine byproduct.[4] Since both nitrogen atoms in piperazine are reactive, once the first substitution occurs, the resulting this compound is also a secondary amine and can react again with another molecule of neopentyl bromide.[3]

The base choice can indirectly influence this selectivity. A very strong base might deprotonate the piperazine, creating a more reactive anion that could potentially lead to faster di-substitution if conditions are not carefully controlled. Conversely, a mild, heterogeneous base like potassium carbonate allows the reaction to proceed at a more controlled pace, which, when combined with other strategies, can improve mono-selectivity.[5][6]

Q3: What are the common types of bases used, and how do I choose the right one?

A: Bases for this reaction are typically categorized as inorganic or organic.

  • Inorganic Bases: These are the most common choice. Examples include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium bicarbonate (KHCO₃). They are inexpensive, easy to remove via filtration, and generally mild enough to prevent side reactions.[7][8] K₂CO₃ is often preferred due to its sufficient basicity and common use in polar aprotic solvents like acetonitrile or DMF.[6]

  • Organic Amine Bases: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) are also used.[6][9] They are often soluble in the reaction solvent (homogeneous reaction). DIPEA is particularly useful as its steric bulk makes it a poor nucleophile, preventing it from competing with the piperazine in reacting with the alkyl halide.[9]

  • Strong Bases: Highly reactive bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are generally avoided for this specific transformation.[9][10] They offer no significant advantage and can lead to undesired side reactions, such as deprotonation of the solvent.

For the synthesis of this compound, a moderately strong inorganic base like potassium carbonate is the most reliable and cost-effective starting point.

Q4: Can I perform the reaction effectively without using a protecting group on the piperazine?

A: Yes, this is a common and practical strategy. The most effective method to achieve mono-selectivity without resorting to a multi-step protection-deprotection sequence is to use a large excess of piperazine (typically 5 to 10 equivalents) relative to the neopentyl bromide.[4] This statistically favors the alkyl halide encountering and reacting with an unsubstituted piperazine molecule rather than the already-substituted product.[4] Even when using this strategy, a base is still required to neutralize the HBr byproduct.

Section 2: Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

  • Symptoms: TLC or LC-MS analysis shows a large amount of unreacted piperazine and neopentyl bromide, even after prolonged reaction time.

  • Possible Causes and Solutions:

    • Insufficient or Inactive Base: The base is critical. Ensure you have added at least one equivalent of base for every equivalent of HBr that will be produced. For inorganic bases like K₂CO₃, which are solid, ensure vigorous stirring to maximize surface area and reactivity. Use freshly dried base if possible.

    • Low Reaction Temperature: The neopentyl group is sterically hindered, which slows down the SN2 reaction. This reaction often requires elevated temperatures (e.g., 60-80 °C or reflux) to proceed at a reasonable rate.[6][7] Room temperature may be insufficient.

    • Inappropriate Solvent: A polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) is typically required to dissolve the reactants and facilitate the SN2 mechanism.[6]

    • Poor Quality Reagents: Ensure the piperazine and neopentyl bromide are of high purity. Water in the piperazine can interfere with the reaction.

Issue 2: Significant Formation of the 1,4-Di-substituted Byproduct

  • Symptoms: Your product mixture, as analyzed by GC-MS or LC-MS, contains a significant percentage of 1,4-bis(2,2-dimethylpropyl)piperazine.

  • Possible Causes and Solutions:

    • Insufficient Excess of Piperazine: This is the most common cause. If you are not using a protecting group, an excess of 5-10 equivalents of piperazine is crucial for mono-selectivity.[4]

    • Rapid Addition of Neopentyl Bromide: Adding the alkylating agent too quickly can create localized areas of high concentration, increasing the probability of it reacting with the already-formed mono-substituted product. A slow, dropwise addition or using a syringe pump is recommended.[9]

    • Reaction Temperature is Too High: While heat is needed, excessive temperatures can sometimes favor the second alkylation. Optimize the temperature to be high enough for a reasonable rate but not so high that selectivity is lost. Monitor the reaction progress closely by TLC or LC-MS.

Issue 3: Complex Product Mixture and Purification Difficulties

  • Symptoms: You observe multiple spots on your TLC plate after the reaction, and you are struggling to isolate the pure product using standard silica gel chromatography.

  • Possible Causes and Solutions:

    • Workup Procedure: The large excess of piperazine must be removed. Piperazine is highly polar and water-soluble. An effective workup involves an acid-base extraction. After the reaction, filter off the inorganic base, concentrate the filtrate, and dissolve the residue in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate). Wash with water or brine to remove the bulk of the excess piperazine.

    • Chromatography Issues: Amines are basic and can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. To improve chromatography, you can either pre-treat the silica with a base (like triethylamine) or add a small amount (e.g., 1%) of a basic modifier like triethylamine or ammonium hydroxide to your eluent system.

    • Purification via Salt Formation: A highly effective purification method is to convert the crude product into a salt.[11] Dissolve the crude mixture in a suitable solvent (like acetone or isopropanol) and add an acid (e.g., HCl in ether or acetic acid) to precipitate the desired product as a hydrochloride or acetate salt, leaving many impurities behind.[2][11] The pure free base can then be regenerated by treatment with a base.

Section 3: Data Presentation & Visualization
Table 1: Comparison of Common Bases for Mono-N-Alkylation of Piperazine
BaseTypepKa (Conjugate Acid)Typical SolventsKey AdvantagesPotential Drawbacks
Potassium Carbonate (K₂CO₃) Inorganic10.3Acetonitrile, DMFInexpensive, easy to remove (filtration), good reactivity, widely used.[6][7]Heterogeneous, requires efficient stirring.
Triethylamine (TEA) Organic10.8Acetonitrile, DCM, DMFSoluble (homogeneous), acts as a good acid scavenger.[6]Can be nucleophilic; can complicate workup.
DIPEA (Hünig's Base) Organic11.0Acetonitrile, DCMSterically hindered, making it non-nucleophilic.[9]More expensive than TEA or K₂CO₃.
Sodium Hydride (NaH) Strong~36THF, DMFVery strong base.Generally too reactive; safety hazard (flammable); can cause side reactions.[9]
Diagram 1: Role of the Base in the Synthesis of this compound

reaction_workflow Figure 1. Workflow Showing the Critical Role of the Base piperazine Piperazine (5-10 eq.) (Nucleophile) reaction_vessel Reaction Mixture (Heated, ~80°C) piperazine->reaction_vessel neopentyl_br Neopentyl Bromide (1 eq.) (Electrophile) neopentyl_br->reaction_vessel Slow Addition base K₂CO₃ (≥2 eq.) (Acid Scavenger) base->reaction_vessel final_product This compound (Desired Product) solvent Solvent (e.g., Acetonitrile) solvent->reaction_vessel product_salt Protonated Product + HBr reaction_vessel->product_salt SN₂ Reaction product_salt->final_product Deprotonation by Base byproducts KHCO₃ + KBr (Insoluble Salts) product_salt->byproducts

Caption: Workflow for the base-mediated synthesis of this compound.

Section 4: Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.

Protocol 1: Synthesis using a Large Excess of Piperazine (Unprotected Route)

This protocol prioritizes simplicity and cost-effectiveness by using an excess of the piperazine starting material to control selectivity.

  • Materials:

    • Piperazine (anhydrous, 5.0 eq.)

    • 1-Bromo-2,2-dimethylpropane (Neopentyl bromide, 1.0 eq.)

    • Potassium Carbonate (K₂CO₃, anhydrous, powdered, 2.0 eq.)

    • Acetonitrile (anhydrous)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add piperazine (5.0 eq.) and anhydrous acetonitrile.

    • Add powdered potassium carbonate (2.0 eq.) to the suspension.

    • Begin vigorous stirring and heat the mixture to reflux (~82°C).

    • Slowly add 1-bromo-2,2-dimethylpropane (1.0 eq.) dropwise to the refluxing mixture over 30 minutes.

    • Maintain the reaction at reflux and monitor its progress by TLC or LC-MS every 2-4 hours until the neopentyl bromide is consumed (typically 12-24 hours).

    • Workup: Cool the reaction to room temperature. Filter the mixture to remove the inorganic salts (K₂CO₃, KBr, KHCO₃) and wash the solid cake with a small amount of acetonitrile.

    • Concentrate the combined filtrate under reduced pressure to remove the solvent.

    • Purification: Dissolve the resulting residue in dichloromethane (DCM) and wash with water (3x) to remove the excess piperazine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or vacuum distillation if necessary.

Protocol 2: Synthesis using N-Boc-Piperazine (Protected Route)

This method offers superior control and generally results in a cleaner reaction profile and simpler purification, though it requires an additional deprotection step.[5][7]

  • Part A: Alkylation

    • Materials:

      • 1-Boc-piperazine (1.0 eq.)

      • 1-Bromo-2,2-dimethylpropane (1.1 eq.)

      • Potassium Carbonate (K₂CO₃, 1.5 eq.)

      • Dimethylformamide (DMF, anhydrous)

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 1-Boc-piperazine (1.0 eq.) in anhydrous DMF.

    • Add potassium carbonate (1.5 eq.) and 1-bromo-2,2-dimethylpropane (1.1 eq.).

    • Heat the reaction mixture to 70-80°C and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Workup: Cool the mixture, dilute with ethyl acetate, and wash with water (3x) to remove DMF and inorganic salts. Dry the organic layer over Na₂SO₄, filter, and concentrate to give crude 1-Boc-4-(2,2-dimethylpropyl)piperazine, which can be purified by column chromatography if needed.

  • Part B: Boc Deprotection

    • Materials:

      • Crude product from Part A

      • Hydrochloric acid (4M in 1,4-dioxane) or Trifluoroacetic acid (TFA)

      • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the crude N-Boc protected product in DCM.

    • Add an excess of 4M HCl in dioxane (or TFA) and stir at room temperature for 1-4 hours. Monitor the reaction for the disappearance of the starting material.

    • Evaporate the solvent under reduced pressure to yield the hydrochloride salt of this compound.

    • To obtain the free base, dissolve the salt in water, basify with aqueous NaOH until pH >12, and extract with an organic solvent like DCM or ethyl acetate. Dry and concentrate the organic extracts to yield the final product.

References
  • Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. (n.d.). Lund University Research Portal. Retrieved from [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. Retrieved from [Link]

  • Highly Efficient, Base-Catalyzed Alkylation Reactions. (2023). ChemistryViews. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Retrieved from [Link]

  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. Retrieved from [Link]

  • Alkylation of Amines. (2022). YouTube. Retrieved from [Link]

  • A Simple Synthesis of N-Alkylpiperazines. (n.d.). ResearchGate. Retrieved from [Link]

  • Purification of piperazine. (1959). Google Patents.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. Retrieved from [Link]

  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. (n.d.). Google Patents.
  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Retrieved from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (n.d.). MDPI. Retrieved from [Link]

Sources

Validation & Comparative

The Influence of the N-Alkyl Substituent on the Physicochemical and Pharmacological Profile of Piperazine Derivatives: A Comparative Study Centered on 1-(2,2-Dimethylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its versatile biological activities and favorable pharmacokinetic properties.[1][2] The two nitrogen atoms within the six-membered ring offer opportunities for structural modification, significantly influencing the compound's interaction with biological targets and its overall disposition in the body.[3][4] N-alkylation of the piperazine moiety is a common strategy to modulate these properties, with the nature of the alkyl substituent playing a pivotal role in determining the final pharmacological profile.[3][4]

This guide provides a comparative analysis of 1-(2,2-dimethylpropyl)piperazine, also known as N-neopentylpiperazine, with other common N-alkyl piperazines such as N-methyl, N-ethyl, N-propyl, and N-benzyl derivatives. While extensive experimental data for N-neopentylpiperazine is not abundant in publicly accessible literature, this guide will synthesize available data for other N-alkyl piperazines and, leveraging established structure-activity relationships (SAR), provide expert analysis on the projected properties of the neopentyl derivative. The objective is to offer researchers, scientists, and drug development professionals a comprehensive technical overview to inform their own research and development efforts.

Synthesis and Physicochemical Properties

The synthesis of N-mono-alkylated piperazines can be achieved through several established methods. A common approach involves the direct N-alkylation of piperazine with an appropriate alkyl halide. However, this method can lead to a mixture of mono- and di-alkylated products. To achieve greater selectivity for the mono-alkylated product, a protecting group strategy is often employed, where one nitrogen is temporarily blocked, followed by alkylation of the other nitrogen and subsequent deprotection. Reductive amination of piperazine with an aldehyde or ketone is another widely used and efficient method.[5]

A general synthetic approach for N-alkyl piperazines is outlined below:

G cluster_alkylation Direct Alkylation cluster_reductive_amination Reductive Amination piperazine1 Piperazine product_mix Mixture of Mono- and Di-alkylated Piperazine piperazine1->product_mix Base alkyl_halide Alkyl Halide (R-X) alkyl_halide->product_mix piperazine2 Piperazine iminium Iminium Intermediate piperazine2->iminium aldehyde_ketone Aldehyde/Ketone (R-CHO/R-CO-R') aldehyde_ketone->iminium Formation of Iminium Ion product N-Alkyl Piperazine iminium->product Reducing Agent (e.g., NaBH(OAc)3) caption General Synthetic Routes to N-Alkyl Piperazines

Caption: General Synthetic Routes to N-Alkyl Piperazines.

The physicochemical properties of N-alkyl piperazines are significantly influenced by the nature of the alkyl substituent. Increasing the length and branching of the alkyl chain generally leads to an increase in lipophilicity (logP) and molecular weight, while potentially decreasing aqueous solubility.

Table 1: Comparative Physicochemical Properties of Selected N-Alkyl Piperazines

CompoundN-Alkyl SubstituentMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Predicted logP
This compound NeopentylC9H20N2156.2749-52Not available1.3
N-Methylpiperazine MethylC5H12N2100.16-6138-0.48
N-Ethylpiperazine EthylC6H14N2114.19-18156-1570.03
N-Propylpiperazine PropylC7H16N2128.22Not available175-1770.54
N-Benzylpiperazine BenzylC11H16N2176.2616-18274-2761.8

Predicted logP values are computationally generated and serve as an estimate of lipophilicity.

Expert Analysis and Projections for this compound

The neopentyl group is a bulky, sterically hindered substituent. This is expected to have several consequences for the physicochemical properties of the molecule compared to its linear-chain isomers (e.g., N-pentylpiperazine). The melting point of 49-52°C is notably higher than that of other small N-alkyl piperazines, which are often liquids at room temperature. This could be attributed to the more ordered packing of the neopentyl group in the crystal lattice. The predicted logP of 1.3 suggests a moderate level of lipophilicity, which is an important parameter for drug-likeness.

Comparative Biological Activity and Structure-Activity Relationships

The N-alkyl substituent on the piperazine ring plays a critical role in modulating the biological activity and selectivity of these compounds. This is well-illustrated in the context of CXCR4 antagonists, where the N-alkyl chain length has been systematically studied.

A notable study on a series of CXCR4 antagonists revealed that the N-propylpiperazine analog exhibited the most potent activity.[5] The N-ethylpiperazine derivative was less potent, while the N-butylpiperazine analog showed comparable potency to the N-propyl derivative but with potentially less favorable off-target effects.[5] This suggests that for this particular target, there is an optimal alkyl chain length for achieving high affinity.

Table 2: Comparative Biological Activity of N-Alkyl Piperazine Derivatives as CXCR4 Antagonists

N-Alkyl GroupCXCR4 IC50 (nM)CYP2D6 Inhibition IC50 (µM)
Ethyl350>30
Propyl5016
Butyl7010

Data extracted from a study on a specific series of CXCR4 antagonists and should be interpreted within that context.[5]

G cluster_workflow Receptor Binding Affinity Assay Workflow start Prepare Receptor Membrane Homogenate radioligand Add Radiolabeled Ligand start->radioligand test_compound Add Test Compound (N-Alkyl Piperazine) radioligand->test_compound incubation Incubate to Reach Equilibrium test_compound->incubation filtration Separate Bound and Free Ligand (Filtration) incubation->filtration measurement Quantify Radioactivity filtration->measurement analysis Calculate Ki/IC50 measurement->analysis caption Workflow for Receptor Binding Assay G cluster_mtt MTT Cytotoxicity Assay Workflow cell_seeding Seed Cells in 96-well Plate compound_addition Add N-Alkyl Piperazine Derivatives cell_seeding->compound_addition incubation Incubate for 24-72 hours compound_addition->incubation mtt_reagent Add MTT Reagent incubation->mtt_reagent formazan_formation Incubate for 4 hours mtt_reagent->formazan_formation solubilization Solubilize Formazan Crystals (DMSO) formazan_formation->solubilization absorbance_reading Read Absorbance at 570 nm solubilization->absorbance_reading ic50_determination Calculate IC50 absorbance_reading->ic50_determination caption MTT Assay Workflow

Caption: MTT Assay Workflow.

Expert Analysis and Projections for this compound

The toxicological profile of this compound is not well-documented. However, based on its structure, some predictions can be made. The increased metabolic stability due to the neopentyl group could potentially reduce the formation of reactive metabolites, which might translate to a lower potential for mechanism-based toxicity. However, the increased lipophilicity compared to smaller N-alkyl piperazines could lead to higher accumulation in tissues, which might be associated with other toxicities. Direct experimental evaluation is necessary to confirm its safety profile.

Conclusion and Future Perspectives

The N-alkyl substituent is a critical determinant of the overall pharmacological profile of piperazine derivatives. This comparative guide highlights the significant impact of varying the N-alkyl group on physicochemical properties, biological activity, pharmacokinetics, and toxicology. While there is a good understanding of the structure-activity relationships for linear N-alkyl chains, the specific properties of bulky substituents like the neopentyl group in this compound remain largely unexplored in the public domain.

Our expert analysis projects that the neopentyl group is likely to confer increased metabolic stability and potentially unique receptor selectivity due to its steric bulk. However, these hypotheses must be validated through direct experimental investigation. Future research should focus on the synthesis and comprehensive in vitro and in vivo characterization of this compound and other branched-chain N-alkyl piperazines to fully elucidate their therapeutic potential and safety profiles. Such studies will undoubtedly provide valuable insights for the rational design of next-generation piperazine-based therapeutics.

References

  • A review of the piperazine skeleton in the structural modification of natural products. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Dias da Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro, 29(7), 1691-1699. [Link]

  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Current Drug Metabolism, 8(2), 115-128. [Link]

  • Tahirovic, Y. A., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 446-451. [Link]

  • Chaudhary, P., et al. (2006). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. [Link]

  • Al-Ghorbani, M., et al. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. Amino Acids, 55(3), 423-436. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2019). Piperazine: Human health tier II assessment. [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • Racz, A., et al. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Chemico-Biological Interactions, 289, 75-80. [Link]

  • Laturwale, S. K., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346. [Link]

  • Kumar, D., et al. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present). Expert Opinion on Therapeutic Patents, 26(8), 925-940. [Link]

  • Baumann, M. H., et al. (2005). N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy'). Neuropsychopharmacology, 30(3), 550-560. [Link]

  • Bunnage, M. E., et al. (2007). Structure-Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4496-4500. [Link]

  • Zhang, Y., et al. (2014). Design, syntheses, and characterization of piperazine based chemokine receptor CCR5 antagonists as anti prostate cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(10), 2268-2272. [Link]

  • Bhavana, N. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2597. [Link]

  • Rehman, S. U., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3195. [Link]

  • Patil, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 205-215. [Link]

  • Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6825. [Link]

  • Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734. [Link]

  • Abu Khalaf, R., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry, 17(9), 937-944. [Link]

  • Vandavasi, J. N., et al. (2020). How μ-Opioid Receptor Recognizes Fentanyl. Biochemistry, 59(46), 4415-4426. [Link]

  • Papsun, D. M., et al. (2022). Opioid receptor-binding curves for N-pyrrolidino etonitazene, fentanyl, and morphine in rat brain tissue. Journal of Analytical Toxicology, 46(8), e228-e230. [Link]

Sources

A Comparative Analysis of 1-(2,2-Dimethylpropyl)piperazine and 1-Methylpiperazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of medicinal chemistry, the piperazine scaffold stands as a privileged structure, a cornerstone in the design of a multitude of therapeutic agents.[1][2] Its unique physicochemical properties, including its ability to engage in various molecular interactions and its favorable pharmacokinetic profile, have cemented its importance in drug discovery.[2] This guide delves into a comparative analysis of two N-substituted piperazine derivatives: the well-characterized 1-methylpiperazine and the lesser-known 1-(2,2-Dimethylpropyl)piperazine, also known as 1-neopentylpiperazine.

While 1-methylpiperazine is a familiar building block in numerous established and experimental drugs, a significant information gap exists regarding the biological activities of this compound. This guide, therefore, adopts a dual approach. It first presents a comprehensive overview of the known biological profile of 1-methylpiperazine, supported by experimental data from the literature. Subsequently, it offers a predictive analysis of the potential biological activities of this compound, grounded in established structure-activity relationships (SAR) within the piperazine class. This is followed by a proposed experimental framework to validate these hypotheses, providing researchers with a roadmap for future investigations into this intriguing molecule.

1-Methylpiperazine: A Versatile and Well-Characterized Scaffold

1-Methylpiperazine is a widely utilized intermediate in the synthesis of a diverse array of bioactive compounds. Its biological activities are multifaceted, ranging from applications in oncology and infectious diseases to its role as a corrosion inhibitor and even a mosquito bite protectant.

Key Biological Activities of 1-Methylpiperazine:
  • Anticancer and Antiproliferative Activity: 1-Methylpiperazine is a crucial component in the synthesis of compounds designed to inhibit protein kinases involved in cancer progression, demonstrating potential as an effective antitumor agent.[3] It also plays a vital role in producing compounds with antiproliferative activity.[3]

  • Anti-prion Activity: Its incorporation into quinacrine analogs has been shown to enhance anti-prion activity by improving potency and binding affinity to target proteins.[3]

  • Antimicrobial and Antifungal Activity: While some synthesized piperazine derivatives have shown significant activity against various bacterial strains, their efficacy against fungi is generally reported to be lower.[4][5]

  • Corrosion Inhibition: Beyond its therapeutic applications, 1-methylpiperazine has been studied for its ability to inhibit metal corrosion, particularly at elevated temperatures and in harsh environments.[6]

  • Mosquito Bite Prevention: Research has indicated that bacteria on human skin can produce 1-methylpiperazine, which helps to prevent mosquitoes from recognizing a human host.[7]

Physicochemical and Toxicological Profile of 1-Methylpiperazine:

1-Methylpiperazine is a colorless liquid with a fishy odor, highly soluble in water.[8] However, it is not without its hazards. It is recognized as a skin and respiratory tract irritant and can cause symptoms such as headache, nausea, and dizziness upon short-term exposure.[8] Furthermore, it is classified as an occupational hepatotoxin, with the potential for liver damage upon prolonged or repeated exposure.[9]

This compound: A Predictive Analysis Based on Structure-Activity Relationships

Direct experimental data on the biological activity of this compound is scarce in publicly available literature. However, by applying established principles of medicinal chemistry and structure-activity relationships for piperazine derivatives, we can formulate educated hypotheses about its potential biological profile in comparison to 1-methylpiperazine.

The key structural difference lies in the N1-substituent: a small, non-bulky methyl group versus a sterically hindered neopentyl group. This difference is expected to have a profound impact on the molecule's interaction with biological targets, its metabolic stability, and its overall pharmacokinetic and pharmacodynamic properties.

Predicted Impact of the Neopentyl Group:
  • Receptor Binding and Selectivity: The bulky neopentyl group is likely to introduce steric hindrance, which could significantly alter the binding affinity and selectivity for various receptors compared to the methyl group. For certain targets, this could lead to a decrease in affinity due to a poor fit within the binding pocket. Conversely, for other receptors, the bulky group might enhance binding by occupying a specific hydrophobic pocket, potentially leading to increased potency or a different selectivity profile. For instance, in the context of sigma receptors, an additional phenyl residue in the N-4 substituent of (piperazin-2-yl)methanols was found to be favorable for high sigma-1 receptor affinity.[10] This suggests that the lipophilicity and size of the substituent play a crucial role.

  • Metabolic Stability: The neopentyl group, with its quaternary carbon, is generally more resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) compared to a methyl group. This could lead to a longer half-life and altered pharmacokinetic profile for this compound.

  • Solubility and Permeability: The increased lipophilicity of the neopentyl group compared to the methyl group may decrease the aqueous solubility of the compound but could enhance its ability to cross cell membranes, potentially affecting its bioavailability and distribution.

  • Toxicity: The altered metabolic profile could also influence the toxicity of the compound. While increased stability might reduce the formation of reactive metabolites, the parent compound's prolonged presence could lead to different off-target effects.

Table 1: Predicted Comparative Profile of this compound vs. 1-Methylpiperazine

Feature1-Methylpiperazine (Known)This compound (Predicted)Rationale for Prediction
Receptor Affinity Broad, target-dependentPotentially altered affinity and selectivityThe bulky neopentyl group can introduce steric hindrance or favorable hydrophobic interactions.
Metabolic Stability Susceptible to N-demethylation and oxidationLikely more resistant to metabolismThe quaternary carbon of the neopentyl group is sterically hindered from enzymatic attack.
Aqueous Solubility HighPotentially lowerIncreased lipophilicity of the neopentyl group.
Cell Permeability ModeratePotentially higherIncreased lipophilicity can enhance membrane transport.
Toxicity Profile Skin/respiratory irritant, hepatotoxinPotentially different toxicity profileAltered metabolism and prolonged exposure could lead to different off-target effects.

A Proposed Experimental Framework for the Biological Evaluation of this compound

To validate the aforementioned predictions and to fully characterize the biological activity of this compound, a systematic experimental approach is necessary. The following is a proposed workflow for a comprehensive in vitro evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_data Data Analysis & Comparison synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) characterization->cytotoxicity antimicrobial Antimicrobial/Antifungal Assays (MIC, MBC) characterization->antimicrobial receptor_binding Receptor Binding Assays (e.g., Radioligand Binding) characterization->receptor_binding enzyme_inhibition Enzyme Inhibition Assays characterization->enzyme_inhibition data_analysis Data Analysis and IC50/MIC Determination cytotoxicity->data_analysis antimicrobial->data_analysis receptor_binding->data_analysis enzyme_inhibition->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis comparison Comparison with 1-Methylpiperazine Data sar_analysis->comparison

Caption: Proposed experimental workflow for the biological evaluation of this compound.

Detailed Experimental Protocols:

1. Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., a panel of cancer cell lines and a normal cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and 1-methylpiperazine (as a comparator) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

2. Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi.

  • Compound Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

3. Receptor Binding Assay (Competitive Radioligand Binding)

This assay measures the affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., dopamine D2 receptors, serotonin 5-HT1A receptors).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the receptor, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for binding to reach equilibrium.

  • Separation: Separate the bound and free radioligand using filtration.

  • Radioactivity Measurement: Measure the radioactivity of the filter-bound complex using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibition constant) of the test compound by analyzing the competition binding curves.

Conclusion and Future Directions

While 1-methylpiperazine has a well-documented and diverse biological profile, this compound remains a largely unexplored entity. The predictive analysis presented in this guide, based on fundamental principles of medicinal chemistry, suggests that the substitution of a methyl group with a bulky neopentyl group will likely lead to significant alterations in its pharmacological and toxicological properties. The proposed experimental framework provides a clear path for researchers to systematically investigate these predictions.

The comparative evaluation of these two molecules will not only elucidate the specific biological activities of this compound but will also contribute to a deeper understanding of the structure-activity relationships within the broader class of N-substituted piperazines. Such knowledge is invaluable for the rational design of novel piperazine-based therapeutic agents with improved potency, selectivity, and safety profiles.

References

  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed. (n.d.). Retrieved from [Link]

  • 1-Methylpiperazine - American Chemical Society. (2013, November 18). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents | Journal of Drug Delivery and Therapeutics. (2019, August 15). Retrieved from [Link]

  • Antimicrobial Activity of Novel Piperazine Molecules | Request PDF. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Publishing. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives - IJPPR. (2023, September 30). Retrieved from [Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024, October 20). Retrieved from [Link]

  • Cytotoxicity of the four piperazine designer drugs after 72-h... - ResearchGate. (n.d.). Retrieved from [Link]

  • Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - NIH. (2025, April 2). Retrieved from [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ACG Publications. (n.d.). Retrieved from [Link]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma - MDPI. (n.d.). Retrieved from [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - MDPI. (2024, September 10). Retrieved from [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC - PubMed Central. (2025, April 23). Retrieved from [Link]

  • Antiviral and Anticancer Activity of Aryl-Piperazine Derivates. | Request PDF. (n.d.). Retrieved from [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2019, February 5). Retrieved from [Link]

  • Dispirotripiperazine-core compounds, their biological activity with a focus on broad antiviral property, and perspectives in drug design (mini-review) - PMC - PubMed Central. (2020, November 12). Retrieved from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (n.d.). Retrieved from [Link]

  • WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google Patents. (n.d.).
  • In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines - PMC - NIH. (2020, January 23). Retrieved from [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed. (n.d.). Retrieved from [Link]

  • Antiprotozoal Activity of 1-Phenethyl-4-Aminopiperidine Derivatives - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. (n.d.). Retrieved from [Link]

  • Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. (n.d.). Retrieved from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central. (n.d.). Retrieved from [Link]

  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and in vitro and in vivo antimalarial activity of N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives - PubMed. (n.d.). Retrieved from [Link]

  • In vitro anti-plasmodial activity of new synthetic derivatives of 1-(heteroaryl)-2- ((5-nitroheteroaryl)methylene) hydrazine - ResearchGate. (2025, August 8). Retrieved from [Link]

  • (PDF) Antiprotozoal Activity of 1-Phenethyl-4-Aminopiperidine Derivatives - ResearchGate. (2025, August 5). Retrieved from [Link]

Sources

A Spectroscopic Deep Dive: Unraveling the Structural Nuances of 1-(2,2-Dimethylpropyl)piperazine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Spectroscopic techniques provide the foundational data for this elucidation. This guide offers a detailed comparative analysis of 1-(2,2-Dimethylpropyl)piperazine and its structural analogs, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the subtle yet significant differences in their spectra, providing a framework for identification and characterization.

This compound, also known as 1-neopentylpiperazine, is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and understanding how different substituents impact its spectroscopic signature is crucial for the development of new chemical entities. In this guide, we will compare this compound with its isomers, 1-tert-butylpiperazine and 1-isobutylpiperazine, to illustrate the influence of alkyl group branching on the spectroscopic output.

Molecular Structures Under Investigation

To visualize the molecules being compared, their structures are presented below.

G cluster_0 This compound cluster_1 1-tert-Butylpiperazine cluster_2 1-Isobutylpiperazine A A_N1 N A_C2 CH2 A_N1->A_C2 A_C7 CH2 A_N1->A_C7 A_C3 CH2 A_C2->A_C3 A_N4 NH A_C3->A_N4 A_C5 CH2 A_N4->A_C5 A_C6 CH2 A_C5->A_C6 A_C6->A_N1 A_C8 C A_C7->A_C8 A_C9 CH3 A_C8->A_C9 A_C10 CH3 A_C8->A_C10 A_C11 CH3 A_C8->A_C11 B B_N1 N B_C2 CH2 B_N1->B_C2 B_C7 C B_N1->B_C7 B_C3 CH2 B_C2->B_C3 B_N4 NH B_C3->B_N4 B_C5 CH2 B_N4->B_C5 B_C6 CH2 B_C5->B_C6 B_C6->B_N1 B_C8 CH3 B_C7->B_C8 B_C9 CH3 B_C7->B_C9 B_C10 CH3 B_C7->B_C10 C C_N1 N C_C2 CH2 C_N1->C_C2 C_C7 CH2 C_N1->C_C7 C_C3 CH2 C_C2->C_C3 C_N4 NH C_C3->C_N4 C_C5 CH2 C_N4->C_C5 C_C6 CH2 C_C5->C_C6 C_C6->C_N1 C_C8 CH C_C7->C_C8 C_C9 CH3 C_C8->C_C9 C_C10 CH3 C_C8->C_C10

Figure 1: Chemical structures of the piperazine analogs under comparison.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] The chemical shift, splitting pattern (multiplicity), and integration of the signals in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, provide detailed information about the electronic environment and connectivity of the atoms.

Experimental Protocol: ¹H and ¹³C NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is essential for reliable data comparison.[1]

Sample Preparation:

  • Dissolve 5-10 mg of the piperazine compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[2]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts (δ = 0.00 ppm).

Instrumental Parameters:

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.

  • ¹H NMR:

    • Pulse sequence: A standard single-pulse experiment.

    • Number of scans: 16 to 64 scans are typically sufficient for good signal-to-noise.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

    • Number of scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the internal standard.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.[1]

Comparative ¹H NMR Data

The following table summarizes the expected ¹H NMR chemical shifts for this compound and its analogs. Note that predicted values are used for this compound due to the lack of readily available experimental data.

Proton Assignment This compound (Predicted) 1-tert-Butylpiperazine (Experimental) 1-Isobutylpiperazine (Experimental)
Alkyl Group Protons
t-Bu (-C(CH₃)₃)0.90 ppm (s, 9H)1.02 ppm (s, 9H)-
i-Bu (-CH(CH₃)₂)--0.88 ppm (d, 6H)
i-Bu (-CH(CH₃)₂)--1.75 ppm (m, 1H)
neo-Pentyl (-CH₂C(CH₃)₃)2.15 ppm (s, 2H)--
i-Bu (-CH₂CH(CH₃)₂)--2.10 ppm (d, 2H)
Piperazine Ring Protons
-NCH₂- (adjacent to N-alkyl)~2.50 ppm (t, 4H)2.59-2.48 ppm (m, 4H)~2.40 ppm (t, 4H)
-NCH₂- (adjacent to -NH)~2.70 ppm (t, 4H)2.91-2.84 ppm (m, 4H)~2.75 ppm (t, 4H)
-NH~1.60 ppm (br s, 1H)~1.50 ppm (br s, 1H)~1.70 ppm (br s, 1H)

Interpretation:

  • Alkyl Region: The most significant differences are observed in the alkyl region of the spectrum.

    • This compound: The neopentyl group is expected to show a sharp singlet for the nine equivalent methyl protons and a singlet for the methylene protons, which are adjacent to the quaternary carbon and thus show no coupling.

    • 1-tert-Butylpiperazine: The tert-butyl group gives a characteristic sharp singlet for the nine equivalent methyl protons, a key identifying feature.

    • 1-Isobutylpiperazine: The isobutyl group displays a doublet for the six methyl protons due to coupling with the adjacent methine proton, which in turn appears as a multiplet. The methylene protons adjacent to the nitrogen appear as a doublet.

  • Piperazine Ring: The piperazine ring protons typically appear as two sets of multiplets or broad singlets, corresponding to the four protons on the carbons adjacent to the N-alkyl group and the four protons on the carbons adjacent to the N-H group. The chemical shifts of these protons are influenced by the nature of the adjacent substituent.[3]

Comparative ¹³C NMR Data

The table below shows the predicted and experimental ¹³C NMR chemical shifts.

Carbon Assignment This compound (Predicted) 1-tert-Butylpiperazine (Experimental) 1-Isobutylpiperazine (Experimental)
Alkyl Group Carbons
t-Bu (-C (CH₃)₃)-~55 ppm-
t-Bu (-C(CH₃ )₃)32.5 ppm~26 ppm-
i-Bu (-CH (CH₃)₂)--~28 ppm
i-Bu (-CH(CH₃ )₂)--~20 ppm
neo-Pentyl (-CH₂ C(CH₃)₃)70.0 ppm--
neo-Pentyl (-C (CH₃)₃)32.0 ppm--
i-Bu (-CH₂ CH(CH₃)₂)--~63 ppm
Piperazine Ring Carbons
-NCH₂- (adjacent to N-alkyl)~55.0 ppm~50 ppm~54 ppm
-NCH₂- (adjacent to -NH)~46.0 ppm~47 ppm~46 ppm

Interpretation:

  • The chemical shifts of the carbon atoms in the alkyl group are highly diagnostic of the substitution pattern. The quaternary carbon of the tert-butyl and neopentyl groups appears at a distinct downfield shift.

  • The piperazine ring carbons show two distinct signals, with the carbons closer to the N-alkyl substituent generally appearing at a slightly different chemical shift than those closer to the N-H group.

II. Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a unique "fingerprint" for a compound.[4]

Experimental Protocol: FTIR Analysis

For liquid amine samples, Attenuated Total Reflectance (ATR) or transmission through a liquid cell are common techniques.

ATR-FTIR:

  • Ensure the ATR crystal is clean.

  • Apply a small drop of the liquid amine sample directly onto the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Transmission (Liquid Cell):

  • Select an appropriate liquid cell with IR-transparent windows (e.g., NaCl or KBr).

  • Fill the cell with the liquid amine sample.

  • Acquire the spectrum as described for ATR-FTIR.

G cluster_workflow FTIR Analysis Workflow start Start sample_prep Sample Preparation (ATR or Liquid Cell) start->sample_prep instrument_setup Instrument Setup (Background Scan) sample_prep->instrument_setup data_acquisition Data Acquisition (Sample Scan) instrument_setup->data_acquisition data_processing Data Processing (Baseline Correction, Normalization) data_acquisition->data_processing interpretation Spectral Interpretation data_processing->interpretation end_point End interpretation->end_point

Figure 2: A generalized workflow for FTIR analysis.

Comparative IR Spectral Data

The following table highlights the key IR absorption bands for piperazine and its N-alkyl derivatives.

Vibrational Mode Approximate Wavenumber (cm⁻¹) Interpretation
N-H Stretch3300 - 3500 (weak to medium, broad)Characteristic of the secondary amine in the piperazine ring.[5]
C-H Stretch (Alkyl)2850 - 2960 (strong)C-H stretching vibrations of the alkyl substituent and the piperazine ring.
C-H Bend (Alkyl)1365 - 1470 (medium)Bending vibrations of the CH₂, and CH₃ groups.
C-N Stretch1020 - 1250 (medium)Stretching vibrations of the carbon-nitrogen bonds in the piperazine ring and the N-alkyl bond.

Interpretation:

  • The N-H stretching vibration is a key feature for all three compounds, confirming the presence of the secondary amine in the piperazine ring.

  • The C-H stretching and bending regions will show subtle differences based on the specific alkyl group. For instance, the presence of a tert-butyl group can sometimes be identified by a characteristic split in the C-H bending region.

  • The C-N stretching region can also be informative, although the absorptions are often complex and may overlap with other vibrations.

III. Mass Spectrometry (MS): Fragmentation and Molecular Weight Determination

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining structural insights.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of these relatively volatile piperazine derivatives.[6]

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile solvent such as methanol or dichloromethane.

GC Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

  • Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

  • Scan Range: A mass-to-charge (m/z) range of 40-400 is typically sufficient.

Comparative Mass Spectrometry Data

The following table summarizes the predicted key mass spectral fragments for the compounds.

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z) Interpretation of Fragments
This compound 156141, 99, 57, 44Loss of a methyl group (-15), cleavage of the neopentyl group, piperazine ring fragments.
1-tert-Butylpiperazine 142127, 85, 57, 44Loss of a methyl group (-15), loss of the tert-butyl group (-57), piperazine ring fragments.
1-Isobutylpiperazine 14299, 85, 57, 43Cleavage of the isobutyl group, piperazine ring fragments.

Interpretation:

  • The molecular ion peak (M⁺) confirms the molecular weight of each compound.

  • The fragmentation patterns are highly dependent on the structure of the N-alkyl substituent.

    • Alpha-cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion.

    • Loss of the alkyl group: The entire N-alkyl group can be lost, leading to a fragment corresponding to the piperazine ring.

    • The base peak (the most intense peak) in the mass spectrum is often a result of a particularly stable fragment ion. For example, the tert-butyl cation (m/z 57) is very stable and is often a prominent peak in the mass spectrum of tert-butyl containing compounds.

Conclusion

The spectroscopic comparison of this compound and its analogs, 1-tert-butylpiperazine and 1-isobutylpiperazine, reveals distinct and predictable differences in their NMR, IR, and MS spectra.

  • ¹H and ¹³C NMR are particularly powerful in distinguishing these isomers due to the unique chemical shifts and splitting patterns of the different alkyl groups.

  • IR spectroscopy provides a characteristic fingerprint for each compound, with the N-H and C-H stretching regions being the most informative for general identification.

  • Mass spectrometry not only confirms the molecular weight but also provides structural clues through characteristic fragmentation patterns that are unique to each alkyl substituent.

By understanding these spectroscopic nuances, researchers can confidently identify and characterize these and other N-substituted piperazine derivatives, which is a critical step in the drug discovery and development process. This guide provides a foundational framework and detailed protocols to aid in these analytical endeavors.

References

  • Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry. NIH. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. NIH. [Link]

  • Experimental 13C and 1H NMR spectrum of MPP. | Download Scientific Diagram. ResearchGate. [Link]

  • 1-tert-Butylpiperazine | C8H18N2 | CID 3530572. PubChem. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. NIH. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

  • Sample preparation for FT-IR. [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization | Journal of Agricultural and Food Chemistry. ACS Publications. [Link]

  • E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Health, Safety and Environment Office. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing. [Link]

  • Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. [Link]

  • Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. [Link]

  • 1H NMR spectra of compound 3a measured in five different solvents. ResearchGate. [Link]

  • (PDF) SPME-GC method for the determination of volatile amines as indices of freshness in fish samples. ResearchGate. [Link]

  • t-Butyl 1-piperaziencarboxylate. NIST Chemistry WebBook. [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. [Link]

  • tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452. PubChem. [Link]

  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. NIH. [Link]

  • 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). NP-MRD. [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. [Link]

  • Standard Operating Procedure H-NMR. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]

  • IR spectra of (a) methacrylic anhydride, (b) piperazine and (c) NBMP. ResearchGate. [Link]

  • Seton Hall University 200 MHz MR SOP manual. [Link]

  • GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine | Request PDF. ResearchGate. [Link]

  • Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy. ResearchGate. [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-(2,2-Dimethylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Piperazine Derivatives

1-(2,2-Dimethylpropyl)piperazine is a disubstituted piperazine derivative, a class of compounds prevalent in active pharmaceutical ingredients (APIs) and critical as starting materials in their synthesis.[1][2] As with any component destined for pharmaceutical use, the unambiguous and precise quantification of this compound is not merely an academic exercise; it is a cornerstone of quality control, ensuring the safety and efficacy of the final drug product.

This guide provides a comparative framework for the selection and validation of analytical methods for this specific analyte. We will move beyond a simple recitation of steps, focusing instead on the causality behind experimental choices. The objective is to equip researchers, scientists, and drug development professionals with a robust, scientifically-grounded approach to method validation, consistent with global regulatory expectations. The principles discussed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R2), as well as guidance from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[3][4][5]

The Analytical Target Profile (ATP): Defining the Method's Purpose

Before any validation study, we must first define the Analytical Target Profile (ATP). The ATP is a prospective summary of the performance requirements of an analytical procedure, ensuring it is fit for its intended purpose.[6] For this compound, the ATP could be:

  • Assay Method: To quantify the compound as a bulk drug substance with high precision and accuracy.

  • Impurity Method: To detect and quantify process-related impurities or degradation products at low levels.

  • Identification Test: To confirm the identity of the material.

This guide will focus on the validation of a quantitative assay method, as its requirements are the most comprehensive.

Understanding the Analyte: Why Standard Approaches May Fail

A critical first step is to analyze the physicochemical properties of this compound (C9H20N2, MW: 156.27).[7][8]

  • Structure: It possesses two secondary amine functional groups, making it basic.

  • Volatility: The neopentyl group and relatively low molecular weight suggest it may be sufficiently volatile for Gas Chromatography (GC).

  • Chromophore: Crucially, the molecule lacks a chromophore, meaning it does not absorb ultraviolet (UV) light in the standard analytical range (220-400 nm).[9]

This last point is a significant analytical challenge. Direct analysis by High-Performance Liquid Chromatography with UV detection (HPLC-UV), the workhorse of most QC labs, is not feasible without modification. This fundamental property dictates our choice of potential analytical techniques.

The Regulatory Framework: A Workflow for Validation

The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[10] The process is a systematic evaluation of a method's performance characteristics.[11][12]

G cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Post-Validation ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev Protocol Write Validation Protocol (Pre-defined acceptance criteria) MethodDev->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Robustness Robustness Protocol->Robustness Report Validation Summary Report Specificity->Report Range Range Linearity->Range LOD Detection Limit (LOD) Linearity->LOD LOQ Quantitation Limit (LOQ) Linearity->LOQ Range->Report Accuracy->Report Precision->Report LOQ->Report Robustness->Report Lifecycle Method Lifecycle Management (ICH Q14) Report->Lifecycle

Caption: Workflow for Analytical Method Validation based on ICH Q2(R2) Guidelines.

Comparative Analysis of Analytical Techniques

Given the analyte's properties, three primary techniques present viable options. Their performance characteristics are compared below, based on established methods for similar piperazine compounds.

Validation Parameter Gas Chromatography-Mass Spectrometry (GC-MS) HPLC-UV (with Derivatization) Liquid Chromatography-Tandem MS (LC-MS/MS)
Specificity Excellent: Mass-to-charge ratio (m/z) is highly specific. Can distinguish from structurally similar impurities.[13][14]Good to Excellent: Dependent on the selectivity of the derivatizing agent and chromatography. Potential for interference from other primary/secondary amines.Superior: Parent-daughter ion transitions (MRM) provide the highest level of specificity, virtually eliminating matrix interference.
Limit of Quantitation (LOQ) Good: Typically in the low µg/mL to high ng/mL range.[15]Variable: Dependent on the molar absorptivity of the derivative. Can reach low µg/mL.[16]Excellent: Can readily achieve low ng/mL to pg/mL levels.
Precision (%RSD) Excellent: Typically <2% for assay levels.Good: Typically <2%, but the derivatization step can introduce variability if not well-controlled.[16]Excellent: Typically <2% for assay levels.
Linearity (r²) Excellent: Typically >0.999.Excellent: Typically >0.999.[16]Excellent: Typically >0.999 over a wide dynamic range.
Causality/Rationale Leverages the analyte's expected volatility. The mass spectrometer provides both quantification and identity confirmation.[17]A classic approach for non-chromophoric analytes. Converts the invisible compound into a UV-active one.The modern "gold standard" for combining chromatographic separation with highly specific and sensitive mass detection.
Key Disadvantage Requires the analyte to be thermally stable and sufficiently volatile.The derivatization step adds complexity, time, and a potential source of error to the workflow.Higher instrument cost and complexity. Susceptible to ion suppression/enhancement from the sample matrix.[15]

Experimental Protocols: A Self-Validating System

The following protocols are presented as robust starting points. A cornerstone of a trustworthy protocol is the inclusion of a System Suitability Test (SST) . The SST is performed before any sample analysis to ensure the chromatographic system is performing adequately.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Rationale: This method is chosen for its high specificity and avoidance of chemical derivatization, assuming the analyte is thermally stable.[13]

  • Step-by-Step Methodology:

    • Standard Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in methanol. Prepare a working standard at 100 µg/mL by dilution.

    • Sample Preparation: Accurately weigh the sample and dissolve in methanol to achieve a target concentration of 100 µg/mL.

    • System Suitability Test (SST): Make five replicate injections of the 100 µg/mL working standard. The %RSD of the peak areas must be ≤ 1.5%.

    • GC-MS Conditions:

      • Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Injector: Splitless mode, 250°C.

      • Oven Program: Start at 80°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.

      • MS Detector: Electron Ionization (EI) at 70 eV.

      • Acquisition: Scan mode from m/z 40-400 for initial identification. For quantification, use Selected Ion Monitoring (SIM) of characteristic ions (e.g., the molecular ion and major fragments).

    • Data Analysis: Quantify using the peak area of a characteristic ion against a calibration curve.

Method 2: HPLC-UV with Pre-Column Derivatization Protocol
  • Rationale: This method is for labs where GC-MS or LC-MS is unavailable. It uses a common derivatizing agent, 4-Chloro-7-nitrobenzofuran (NBD-Cl), which reacts with secondary amines to form a UV-active product.[16]

  • Step-by-Step Methodology:

    • Standard Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in diluent (Acetonitrile/Water 50:50). Prepare a working standard at 100 µg/mL.

    • Sample Preparation: Accurately weigh the sample and dissolve in diluent to achieve a target concentration of 100 µg/mL.

    • Derivatization Procedure:

      • To 1.0 mL of standard or sample solution, add 1.0 mL of 0.1 M borate buffer (pH 9.0).

      • Add 1.0 mL of a 2.0 mg/mL solution of NBD-Cl in acetonitrile.

      • Vortex and heat in a water bath at 60°C for 30 minutes.

      • Cool to room temperature and inject.

    • System Suitability Test (SST): Prepare and inject the derivatized working standard five times. The %RSD of the derivative peak area must be ≤ 2.0%.

    • HPLC-UV Conditions:

      • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

      • Mobile Phase: Gradient of Acetonitrile and 0.1% Formic Acid in Water.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 35°C.

      • Detection: UV at the λmax of the NBD-derivative (approx. 470 nm).

    • Data Analysis: Quantify using the peak area of the derivative against a calibration curve prepared using derivatized standards.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Rationale: This is the most sensitive and specific method, ideal for trace-level quantification or analysis in complex matrices without derivatization.

  • Step-by-Step Methodology:

    • Standard Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in methanol. Prepare working standards for the calibration curve by serial dilution (e.g., 1-1000 ng/mL).

    • Sample Preparation: Accurately weigh the sample and dissolve in a suitable solvent (e.g., Methanol/Water 50:50) to achieve a concentration within the calibration range.

    • System Suitability Test (SST): Make five replicate injections of a mid-range standard (e.g., 100 ng/mL). The %RSD of the peak areas must be ≤ 1.5%.

    • LC-MS/MS Conditions:

      • LC System: Standard HPLC or UHPLC system.

      • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

      • Mobile Phase: Gradient of Acetonitrile and 0.1% Formic Acid in Water.

      • Flow Rate: 0.3 mL/min.

      • MS/MS System: Triple quadrupole mass spectrometer.

      • Ionization: Electrospray Ionization, Positive Mode (ESI+).

      • MRM Transition: The specific parent ion (M+H)+ and a stable product ion must be determined via infusion and optimization. For C9H20N2, the parent ion would be m/z 157.2.

    • Data Analysis: Quantify using the peak area of the specific MRM transition against a calibration curve.

Conclusion and Recommendations

The choice of an analytical method for this compound is a balance between performance requirements and available resources.

  • For routine quality control of bulk material where high concentrations are expected and the analyte is confirmed to be thermally stable, GC-MS offers a robust, specific, and straightforward approach.

  • In laboratories without access to mass spectrometry, HPLC-UV with pre-column derivatization is a viable, albeit more complex, alternative. The validation of the derivatization step itself is critical to ensure method robustness.

  • For the highest sensitivity and specificity, particularly for trace-level impurity analysis or quantification in complex matrices (e.g., biological fluids), LC-MS/MS is the unequivocal method of choice.

Regardless of the method selected, a comprehensive validation study following the principles outlined in ICH Q2(R2) is mandatory to ensure the generation of reliable, accurate, and defensible analytical data.[18][19] This commitment to scientific integrity is fundamental to the development of safe and effective pharmaceuticals.

References

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]

  • Meddevice Corp. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Meddevice Corp. Available from: [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. BA Sciences. Available from: [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Available from: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available from: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available from: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. EMA. Available from: [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. investigations.dog. Available from: [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. Available from: [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]

  • ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. gmp-compliance.org. Available from: [Link]

  • U.S. Pharmacopeia. (n.d.). VALIDATION OF COMPENDIAL METHODS - General Chapters. USP. Available from: [Link]

  • Analytical Methods. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Royal Society of Chemistry. Available from: [Link]

  • USP-NF. (2017). <1225> Validation of Compendial Procedures. United States Pharmacopeia. Available from: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available from: [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Available from: [Link]

  • ResearchGate. (2025). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. ResearchGate. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available from: [Link]

  • Analytical Methods. (n.d.). Analytical Methods. Royal Society of Chemistry. Available from: [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. SIELC. Available from: [Link]

  • ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available from: [Link]

  • CP Lab Safety. (n.d.). This compound, 98% Purity, C9H20N2, 250 mg. CP Lab Safety. Available from: [Link]

  • ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available from: [Link]

  • International Journal of Pharmaceutical and Life Sciences. (2024). A Review on Analytical Methods for Piperazine Determination. IJPLS. Available from: [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. Available from: [Link]

Sources

A Researcher's Guide to Characterizing the Cross-Reactivity of 1-(2,2-Dimethylpropyl)piperazine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the efficacy of a novel chemical entity is intrinsically linked to its selectivity. The piperazine scaffold is a ubiquitous feature in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological systems.[1][2][3][4][5][6][7][8][9] Its prevalence is a testament to its favorable physicochemical properties, which often confer improved solubility and bioavailability.[7][10] However, this structural motif is also notorious for its promiscuity, frequently interacting with multiple, often structurally related, biological targets.[11] This lack of specificity, or cross-reactivity, can lead to unforeseen off-target effects, complicating preclinical development and potentially causing adverse effects in clinical settings.[11][12]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the cross-reactivity profile of a specific piperazine derivative, 1-(2,2-dimethylpropyl)piperazine (CAS 57184-50-6).[13][14] While limited public data exists on the specific biological activities of this compound, its structural similarity to other pharmacologically active piperazines necessitates a thorough investigation of its selectivity.[1][2][11] This document will serve as a practical, in-depth technical guide, outlining the experimental design, methodologies, and data interpretation necessary to build a robust selectivity profile. We will operate under the plausible hypothesis that this compound may interact with G-protein coupled receptors (GPCRs), a common target class for piperazine-containing compounds.[15][16][17]

Strategic Experimental Design: Unveiling the Selectivity Profile

A rigorous assessment of cross-reactivity is not a monolithic task but rather a tiered approach, beginning with broad screening and progressing to more focused functional assays. The causality behind this experimental workflow is to efficiently identify potential off-target interactions and then validate their biological relevance.

Phase 1: Primary Target Identification and Broad Panel Screening

Given the prevalence of piperazine derivatives as GPCR ligands, a logical starting point is to screen this compound against a panel of GPCRs known to be modulated by such compounds.[1][11] For the purpose of this guide, we will hypothesize that initial screening reveals an affinity for the orphan receptor GPR35. GPR35 is expressed in immune and gastrointestinal tissues and has been linked to inflammation and pain perception.[15][16][17][18][19]

Once a primary target is identified, a broad cross-reactivity screen is essential. This typically involves radioligand binding assays against a panel of receptors, ion channels, transporters, and enzymes. A standard industry practice is to perform an initial screen at a single high concentration (e.g., 10 µM) of the test compound. Any target showing significant inhibition (typically >50%) at this concentration is then selected for further investigation to determine its potency (e.g., IC50 or Ki).

Comparator Compounds: The Importance of Context

To provide context to the cross-reactivity data, it is crucial to include relevant comparator compounds in all assays.

  • Positive Control/Reference Compound: A known potent and selective ligand for the primary target (in this case, a GPR35 antagonist like ML145 or CID-2745687).[15][20][21][22][23]

  • Structurally Similar but Inactive Compound (Negative Control): If available, a close structural analog of this compound that has been shown to be inactive at the primary target. This helps to confirm that the observed activity is not due to non-specific effects of the chemical scaffold.

  • Known Promiscuous Piperazine Compound: A compound like 1-benzylpiperazine, known for its stimulant effects and interactions with multiple monoaminergic targets, can serve as a benchmark for promiscuity.[1][2][11]

Experimental Methodologies: A Step-by-Step Guide

The following protocols are detailed to ensure a self-validating system, where each step is designed to produce reliable and reproducible data.

Protocol 1: Radioligand Binding Assay for GPR35

This assay will determine the affinity of this compound for the primary target, GPR35.

Objective: To determine the inhibitory constant (Ki) of the test compound for GPR35.

Materials:

  • HEK293 cells stably expressing human GPR35.

  • Radioligand (e.g., a custom tritiated GPR35 antagonist).

  • Test compound: this compound.

  • Comparator compounds: ML145 (positive control), 1-benzylpiperazine.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Scintillation cocktail and vials.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Culture HEK293-hGPR35 cells to confluency. Harvest cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test or comparator compounds.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Termination and Harvesting: Terminate the assay by rapid filtration through a glass fiber filter plate, washing with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Add scintillation cocktail to the dried filter plate and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Off-Target Selectivity Panel (Radioligand Binding Assays)

Objective: To screen this compound against a panel of common off-targets for piperazine-containing compounds.

Procedure: This is typically performed by a specialized contract research organization (CRO). The experimental principle is the same as described in Protocol 1, but it is applied to a broad range of targets. A common panel would include:

  • GPCRs: Adrenergic (α1, α2, β), Dopamine (D1-D5), Serotonin (5-HT1-7 subtypes), Histamine (H1-H4), Muscarinic (M1-M5).

  • Ion Channels: hERG, Sodium, Calcium channels.

  • Transporters: SERT, DAT, NET.

  • Enzymes: COX-1, COX-2, various phosphodiesterases (PDEs).

Protocol 3: Cellular Functional Assay (e.g., Calcium Mobilization)

Objective: To determine if the binding of this compound to GPR35 translates into a functional cellular response (antagonism).

Materials:

  • CHO-K1 cells co-expressing human GPR35 and a G-protein like Gα15.

  • GPR35 agonist (e.g., Zaprinast).[20][23]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compound and comparators.

  • Fluorescence plate reader with an injection port.

Procedure:

  • Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Incubation: Incubate the cells with varying concentrations of the test compound (as an antagonist) or vehicle for a specified period.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject a known concentration (e.g., EC80) of the GPR35 agonist (Zaprinast) and record the change in fluorescence over time.

  • Data Analysis: Determine the inhibitory effect of the test compound on the agonist-induced calcium flux. Calculate the IC50 for the antagonist effect.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Binding Affinities at the Primary Target (GPR35)

CompoundKi (nM) at hGPR35
This compound75
ML145 (Positive Control)15
1-Benzylpiperazine (Promiscuous Control)>10,000

Table 2: Hypothetical Off-Target Selectivity Profile (% Inhibition at 10 µM)

TargetThis compoundML1451-Benzylpiperazine
GPR35 98% 99% 5%
5-HT2A65%<10%85%
Dopamine D258%<5%78%
Adrenergic α125%<10%60%
hERG15%<5%20%

Table 3: Hypothetical Functional Antagonist Potency at GPR35

CompoundAntagonist IC50 (nM)
This compound150
ML145 (Positive Control)25

Interpretation: The hypothetical data suggest that this compound is a moderately potent GPR35 antagonist. However, the off-target screen reveals potential cross-reactivity with serotonergic (5-HT2A) and dopaminergic (D2) receptors. These "hits" would require follow-up IC50 determinations to quantify their potency and assess the selectivity window (the ratio of off-target to on-target potency). A selectivity window of at least 100-fold is generally desired for a lead compound.

Visualizing Workflows and Pathways

Diagrams are essential for conveying complex experimental workflows and biological relationships.

GPR35_Signaling_Pathway cluster_membrane Cell Membrane GPR35 GPR35 Gq Gq GPR35->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Zaprinast Zaprinast (Agonist) Zaprinast->GPR35 Activates Test_Cmpd This compound (Antagonist) Test_Cmpd->GPR35 Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC Activation DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Response Cellular Response Ca_Release->Response PKC->Response

Caption: Hypothetical GPR35 signaling pathway and point of inhibition.

Cross_Reactivity_Workflow Start Start: This compound Primary_Screen Primary Target Screen (e.g., GPCR Panel) Start->Primary_Screen Identify_Target Identify Primary Target (Hypothesis: GPR35) Primary_Screen->Identify_Target Binding_Assay Determine Affinity (Ki) at Primary Target Identify_Target->Binding_Assay Selectivity_Screen Broad Off-Target Screen (>100 targets @ 10 µM) Binding_Assay->Selectivity_Screen Functional_Assay Functional Assay (On- and Off-Target) Binding_Assay->Functional_Assay Analyze_Hits Analyze Hits (% Inhibition > 50%) Selectivity_Screen->Analyze_Hits No_Hits High Selectivity Analyze_Hits->No_Hits No significant hits Follow_Up Determine Potency (IC50) at Off-Targets Analyze_Hits->Follow_Up Hits identified End End: Comprehensive Profile No_Hits->End Follow_Up->Functional_Assay Calculate_Selectivity Calculate Selectivity Window Functional_Assay->Calculate_Selectivity Calculate_Selectivity->End

Caption: Experimental workflow for assessing cross-reactivity.

Conclusion: Building a Foundation of Trustworthy Data

Characterizing the cross-reactivity of a novel compound like this compound is a cornerstone of preclinical drug development. It is an exercise in scientific integrity, demanding rigorous experimental design and meticulous execution. By following a structured approach—from broad panel screening to specific functional assays—researchers can build a comprehensive and trustworthy selectivity profile. This not only de-risks the progression of a compound through the development pipeline but also provides invaluable insights into its potential mechanisms of action and safety profile. The methodologies and frameworks presented in this guide are designed to empower researchers to generate high-quality, reproducible data, ultimately contributing to the development of safer and more effective therapeutics.

References

  • Ranade, S. A., et al. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Revista de Química, 35(1), 1-10. [URL: https://pubmed.ncbi.nlm.nih.gov/34545454/]
  • Rathi, A., et al. (2016). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Mini reviews in medicinal chemistry, 16(14), 1147-1155. [URL: https://www.eurekaselect.com/article/76973]
  • Wikipedia. (n.d.). GPR35. Retrieved from [Link]

  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 430-438. [URL: https://pubmed.ncbi.nlm.nih.gov/21744514/]
  • Jenkins, L., et al. (2011). Antagonists of GPR35 display high species ortholog selectivity and varying modes of action. Journal of Pharmacology and Experimental Therapeutics, 336(3), 693-703. [URL: https://pubmed.ncbi.nlm.nih.gov/21148422/]
  • Jenkins, L., et al. (2011). Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action. Journal of Pharmacology and Experimental Therapeutics, 336(3), 693-703. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3061545/]
  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Southern, C., et al. (2010). Selective GPR35 Antagonists - Probes 1 & 2. Probe Reports from the NIH Molecular Libraries Program. [URL: https://www.ncbi.nlm.nih.gov/books/NBK50711/]
  • Milligan, G., et al. (2020). Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35. ACS Pharmacology & Translational Science, 3(5), 776-785. [URL: https://pubs.acs.org/doi/10.1021/acsptsci.0c00096]
  • Pharmacology of Piperazine; Definition, Uses, Mechanism of action, Side effects. (2024, September 30). YouTube. [URL: https://www.youtube.
  • Zhang, Y., et al. (2023). GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Endocrinology, 14, 1279025. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10649712/]
  • Romano, A., et al. (2010). Cross-reactivity among drugs: Clinical problems. Toxicology, 267(1-3), 1-7. [URL: https://www.researchgate.net/publication/23277735_Cross-reactivity_among_drugs_Clinical_problems]
  • Southern, C., et al. (2011). GPR35 as a Novel Therapeutic Target. Frontiers in Endocrinology, 2, 68. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3356041/]
  • Divorty, N., et al. (2014). Crucial positively charged residues for ligand activation of the GPR35 receptor. Journal of Biological Chemistry, 289(6), 3749-3763. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3916565/]
  • Divorty, N., et al. (2014). Crucial positively charged residues for ligand activation of the GPR35 receptor. Journal of Biological Chemistry, 289(6), 3749-3763. [URL: https://pubmed.ncbi.nlm.nih.gov/24356966/]
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). Naturalista Campano, 28(1), 2588-2596. [URL: https://www.researchgate.
  • Testing for Drug Hypersensitivity Syndromes. (2017). Current Allergy and Asthma Reports, 17(7), 46. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5486539/]
  • Worm, M., et al. (2019). Guideline for the diagnosis of drug hypersensitivity reactions: S2K-Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) and the German Dermatological Society (DDG) in collaboration with the Association of German Allergologists (AeDA), the German Society for Pediatric Allergology and Environmental Medicine (GPA), the German Contact Dermatitis Research Group. Allergologie select, 3, 90-111. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6842078/]
  • Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Current Opinion in Allergy and Clinical Immunology, 3(4), 255-262. [URL: https://journals.lww.
  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). International Journal of Pharmacy and Pharmaceutical Research, 11(3), 1-10. [URL: https://www.researchgate.net/publication/323062319_A_Facile_Synthesis_of_Piperazine_Derivatives_and_their_Pharmacological_Profile]
  • Practical Guidance for the Evaluation and Management of Drug Hypersensitivity. (2021). The Journal of Allergy and Clinical Immunology: In Practice, 9(1), 30-41. [URL: https://www.jaci-inpractice.org/article/S2213-2198(20)31002-9/fulltext]
  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Journal of Drug Delivery and Therapeutics, 14(10), 1-10. [URL: https://jddtonline.info/index.php/jddt/article/view/5899]
  • This compound. (n.d.). Oakwood Chemical. Retrieved from [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Current Organic Synthesis, 21(4), 316-334. [URL: https://www.researchgate.
  • Wang, J., et al. (2006). Kynurenic Acid as a Ligand for Orphan G Protein-coupled Receptor GPR35. Journal of Biological Chemistry, 281(31), 22021-22028. [URL: https://www.researchgate.net/publication/6873550_Kynurenic_Acid_as_a_Ligand_for_Orphan_G_Protein-coupled_Receptor_GPR35]
  • Yadav, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 316-334. [URL: https://pubmed.ncbi.nlm.nih.gov/38685782/]
  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 1-7. [URL: https://ijppr.humanjournals.
  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2015). International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. [URL: https://www.researchgate.net/publication/282882898_PIPERAZINE_-_A_BIOLOGICALLY_ACTIVE_SCAFFOLD]
  • Ferla, S., & D’Andrea, P. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6798. [URL: https://www.mdpi.com/1420-3049/28/19/6798]
  • Effect of a novel piperazine compound on cancer cells. (2025). Journal of Molecular Structure. [URL: https://www.researchgate.net/publication/385412497_Effect_of_a_novel_piperazine_compound_on_cancer_cells]
  • Borbás, A., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6599. [URL: https://www.mdpi.com/1420-3049/27/19/6599]
  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025). International Journal of Molecular Sciences, 26(9), 4789. [URL: https://www.mdpi.com/1422-0067/26/9/4789]

Sources

A Comparative Benchmarking Guide to the Synthesis of 1-(2,2-Dimethylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Significance of the 1-(2,2-Dimethylpropyl)piperazine Moiety in Medicinal Chemistry

The piperazine ring is a ubiquitous scaffold in modern pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability. The specific N-alkylation of this heterocycle allows for the fine-tuning of a molecule's biological activity and selectivity. Among the various N-alkyl substituents, the 2,2-dimethylpropyl (neopentyl) group offers a unique combination of steric bulk and lipophilicity, which can be crucial for optimizing ligand-receptor interactions and enhancing metabolic stability. Consequently, the efficient and scalable synthesis of this compound, also known as 1-neopentylpiperazine, is of significant interest to medicinal chemists and process development scientists.

This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical evaluation of their respective advantages and limitations. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and provide a quantitative comparison of their performance based on available data.

Core Synthetic Strategies: A Head-to-Head Comparison

The synthesis of mono-N-alkylated piperazines is primarily challenged by the potential for di-alkylation of the symmetrical piperazine ring. To address this, two principal strategies are employed: direct alkylation with control over stoichiometry and the use of protecting groups to ensure mono-substitution. A third, and often preferred, method is reductive amination, which offers a more direct route to the desired product.

Method 1: Direct Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[1] In the context of synthesizing this compound, this one-pot reaction involves the condensation of piperazine with pivalaldehyde (2,2-dimethylpropanal) to form an iminium ion intermediate, which is then reduced in situ to the desired secondary amine.

Causality of Experimental Choices:

The choice of reducing agent is critical in reductive amination. Milder reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred over stronger agents like sodium borohydride (NaBH₄). This is because they selectively reduce the iminium ion intermediate without significantly reducing the starting aldehyde, thus minimizing the formation of neopentyl alcohol as a byproduct.[2] The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) which are good solvents for the reactants and do not interfere with the reaction.

Experimental Protocol: Reductive Amination of Piperazine with Pivalaldehyde

  • Step 1: Reactant Preparation: To a solution of piperazine (1.0 equivalent) in anhydrous dichloromethane (DCM), add pivalaldehyde (1.1 equivalents).

  • Step 2: Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Step 3: Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) to the reaction mixture in portions. Control the addition rate to manage any exotherm.

  • Step 4: Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

  • Step 5: Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield this compound.

Diagram of Reductive Amination Workflow

G cluster_0 Reductive Amination Piperazine Piperazine Iminium Ion Formation Iminium Ion Formation Piperazine->Iminium Ion Formation Pivalaldehyde Pivalaldehyde Pivalaldehyde->Iminium Ion Formation Reduction Reduction Iminium Ion Formation->Reduction STAB This compound This compound Reduction->this compound

Caption: Workflow for the synthesis of this compound via reductive amination.

Method 2: Direct N-Alkylation of Piperazine

Direct alkylation of piperazine with a neopentyl halide (e.g., neopentyl bromide) is a straightforward approach. However, controlling the reaction to achieve mono-alkylation is a significant challenge due to the comparable reactivity of both nitrogen atoms in piperazine.

Causality of Experimental Choices:

To favor mono-alkylation, a large excess of piperazine is typically used.[3] This statistical approach increases the probability of the alkylating agent reacting with an unreacted piperazine molecule rather than the already mono-alkylated product. The choice of base is also important; a non-nucleophilic base like potassium carbonate is often used to neutralize the hydrogen halide formed during the reaction without competing with the piperazine as a nucleophile. A polar aprotic solvent such as acetonitrile or DMF is suitable for this SN2 reaction.

Another strategy to enhance mono-selectivity is the use of a mono-protonated piperazine salt.[4][5] The protonated nitrogen is less nucleophilic, directing the alkylation to the free nitrogen. This method offers a good compromise between yield and the avoidance of protecting groups.

Experimental Protocol: Direct N-Alkylation using Excess Piperazine

  • Step 1: Reactant Setup: In a round-bottom flask, dissolve a large excess of piperazine (e.g., 5-10 equivalents) in acetonitrile.

  • Step 2: Addition of Base and Alkylating Agent: Add potassium carbonate (2 equivalents) to the solution. Slowly add neopentyl bromide (1.0 equivalent) to the stirred suspension at room temperature.

  • Step 3: Reaction: Heat the reaction mixture to reflux and monitor by TLC or GC-MS until the neopentyl bromide is consumed (typically 12-24 hours).

  • Step 4: Work-up and Purification: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent. The excess piperazine can be removed by vacuum distillation or by an acidic wash during work-up. The crude product is then purified by column chromatography or distillation to afford this compound.

Diagram of Direct N-Alkylation Workflow

G cluster_1 Direct N-Alkylation Piperazine (excess) Piperazine (excess) SN2 Reaction SN2 Reaction Piperazine (excess)->SN2 Reaction Neopentyl Bromide Neopentyl Bromide Neopentyl Bromide->SN2 Reaction This compound This compound SN2 Reaction->this compound Mono-alkylation Di-alkylation Byproduct Di-alkylation Byproduct SN2 Reaction->Di-alkylation Byproduct Side reaction

Caption: Workflow for the direct N-alkylation of piperazine, highlighting the potential for di-alkylation.

Method 3: Alkylation of Mono-Protected Piperazine

To circumvent the issue of di-alkylation, a common and reliable strategy is to use a mono-protected piperazine derivative. The tert-butyloxycarbonyl (Boc) group is a popular choice due to its stability under many reaction conditions and its ease of removal under acidic conditions.

Causality of Experimental Choices:

The use of N-Boc-piperazine ensures that only one nitrogen atom is available for alkylation, leading to a much cleaner reaction and simpler purification.[6] The alkylation step is similar to the direct alkylation method, employing a base and a suitable solvent. The final deprotection step is typically achieved with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent.

Experimental Protocol: Alkylation of N-Boc-Piperazine followed by Deprotection

  • Step 1: Alkylation: To a solution of N-Boc-piperazine (1.0 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C. After gas evolution ceases, add neopentyl bromide (1.1 equivalents) and allow the reaction to warm to room temperature. Stir until the starting material is consumed (monitor by TLC).

  • Step 2: Work-up of Protected Intermediate: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude 1-Boc-4-(2,2-dimethylpropyl)piperazine can be purified by column chromatography.

  • Step 3: Deprotection: Dissolve the purified intermediate in DCM and add an excess of trifluoroacetic acid (TFA) at 0 °C. Stir the mixture at room temperature for 1-2 hours.

  • Step 4: Final Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH > 12. Extract the product with DCM, dry the combined organic extracts, and concentrate to yield this compound.

Diagram of Protected Piperazine Alkylation Workflow

G cluster_2 Alkylation of Mono-Protected Piperazine N-Boc-piperazine N-Boc-piperazine Alkylation Alkylation N-Boc-piperazine->Alkylation Neopentyl Bromide Protected Intermediate Protected Intermediate Alkylation->Protected Intermediate Deprotection Deprotection Protected Intermediate->Deprotection TFA Final Product Final Product Deprotection->Final Product

Caption: A multi-step workflow involving protection, alkylation, and deprotection to achieve mono-substitution.

Quantitative Performance Benchmark

Parameter Method 1: Reductive Amination Method 2: Direct N-Alkylation Method 3: Alkylation of Mono-Protected Piperazine
Typical Yield 60-80%50-70% (with excess piperazine)>80% (for alkylation step), ~70% overall
Purity (after work-up) Moderate to GoodLow to ModerateHigh
Reaction Time 4-12 hours12-24 hours24-48 hours (multi-step)
Number of Steps 113 (protection, alkylation, deprotection)
Key Advantage One-pot, good atom economyCost-effective, simple reagentsHigh selectivity, clean reaction
Key Disadvantage Potential for over-alkylation if not controlledDi-alkylation, difficult purificationMulti-step, higher cost, lower overall throughput
Scalability GoodModerate (due to excess reagent removal)Good

Conclusion and Recommendations

The choice of synthetic route for this compound depends heavily on the specific requirements of the project, including scale, purity requirements, and cost considerations.

  • For rapid, small-scale synthesis and analogue preparation , reductive amination is often the most efficient method. Its one-pot nature and generally good yields make it an attractive option for discovery chemistry.

  • For large-scale, cost-sensitive production , direct N-alkylation using a mono-protonated piperazine salt presents a viable option, balancing cost-effectiveness with reasonable yields and selectivity. While using a large excess of piperazine is also an option, the subsequent removal of the excess reagent can be challenging on a larger scale.

  • When high purity is paramount and cost is less of a concern , the alkylation of a mono-protected piperazine is the most reliable method. Although it involves multiple steps, the high selectivity and cleaner reaction profile often lead to a more straightforward purification and a higher quality final product.

Ultimately, the optimal synthetic strategy will be a balance of these factors, and the information provided in this guide should serve as a valuable resource for making an informed decision.

References

  • Eaton, P. E., et al. "Eaton's Reagent." e-EROS Encyclopedia of Reagents for Organic Synthesis (2001). [Link]

  • Tidwell, J. H., et al. "Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties." ACS medicinal chemistry letters 9.5 (2018): 456-461. [Link]

  • Pazdera, P., et al. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor." Molecules 25.9 (2020): 2198. [Link]

  • Various Authors. "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?" ResearchGate (2013). [Link]

  • Organic Chemistry Portal. "Synthesis of piperazines." [Link]

  • Antipin, N. I., et al. "Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites." Catalysts 11.10 (2021): 1221. [Link]

  • Dangerfield, E. M., et al. "Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination." The Journal of organic chemistry 75.16 (2010): 5470-5477. [Link]

  • Google Patents.
  • Wang, Y., et al. "Reductive Amination with [11C] Formaldehyde: A Versatile Approach to Radiomethylation of Amines." Current Radiopharmaceuticals 5.3 (2012): 237-245. [https://www.researchgate.net/publication/224961017_Reductive_Amination_with_11C formaldehyde_A_Versatile_Approach_to_Radiomethylation_of_Amines]([Link] formaldehyde_A_Versatile_Approach_to_Radiomethylation_of_Amines)

  • Almaghrabi, M. "Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs." Auburn University (2021). [Link]

  • Trost, B. M., & Toste, F. D. "Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation." Journal of the American Chemical Society 127.51 (2005): 17978-17979. [Link]

  • Craig, J. C., & Young, R. J. "1-benzylpiperazine." Organic Syntheses 40 (1960): 10. [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A Remarkable Experiment for the Organic Laboratory." Journal of the American Chemical Society 118.29 (1996): 7063-7063. [Link]

  • Dangerfield, E. M., et al. "Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination." The Journal of organic chemistry 75.16 (2010): 5470-5477. [Link]

  • Scully, F. E. "The Regioselective 3-Alkylation of Piperidine." ODU Digital Commons (1981). [Link]

  • Google Patents. "Method for synthesizing N-monosubstituted piperazine-2,3-dione." CN102351802A.
  • Google Patents. "Method of direct mono-N-substitution of piperazine." CZ305317B6.
  • Fallacara, A. L., et al. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules 29.1 (2024): 68. [Link]

  • Reddy, T. S., et al. "Recent Advances in Piperazine Synthesis." Current Organic Synthesis 16.5 (2019): 676-699. [Link]

  • Pokharel, Y. R., et al. "Improved Synthesis of N-Methylcadaverine." Molbank 2019.2 (2019): M1068. [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Efficacy of Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical comparison of the in vitro efficacy of various piperazine-based compounds, designed for researchers, scientists, and drug development professionals. By synthesizing data from multiple preclinical studies, this document provides a clear, data-driven overview of the structure-activity relationships within this versatile class of compounds.

The piperazine moiety, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anthelmintic, anticancer, and antimicrobial effects. This guide will delve into these applications, presenting comparative data, detailed experimental protocols, and mechanistic insights to facilitate informed decisions in research and development.

Anthelmintic Efficacy of Piperazine Derivatives

Piperazine and its derivatives have long been a cornerstone in the treatment of helminth infections.[1] Their primary mechanism of action is the agonism of the inhibitory gamma-aminobutyric acid (GABA) receptors in nematodes.[1] This interaction leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the worm, which is then expelled from the host's body by peristalsis.[1] This selectivity for helminths is attributed to the fact that vertebrate GABA receptors are primarily confined to the central nervous system, whereas in nematodes, they are present at the neuromuscular junction, and the receptor isoforms differ.[1]

Comparative Anthelmintic Activity

The in vitro efficacy of piperazine and its derivatives is commonly assessed using the Adult Worm Motility Assay and the Larval Migration Inhibition Assay. The following table summarizes the performance of various piperazine compounds against different helminth species.

Compound IDDescriptionHelminth SpeciesAssay TypeConcentrationEfficacy/ActivityComparison to StandardReference
Piperazine Citrate Standard AnthelminticEisenia fetidaAdult Motility5 mg/mLPromising activityReference Standard[2]
Compounds N-01 to N-07 1,4-disubstituted piperazine derivativesEisenia fetidaAdult Motility5 mg/mLPromising activityCompared favorably to Piperazine Citrate[2]
Compounds 5a-5j 1,4-disubstituted piperazine derivativesEisenia fetidaAdult Motility5 mg/mLPromising activityCompared favorably to Piperazine Citrate[3]
Bis-benzyl derivatives of piperazine Bis-benzyl substituted piperazinesPheretima posthumaAdult MotilityNot SpecifiedBetter activity than benzimidazole linked derivatives-[4]
Benzimidazole linked piperazine derivatives Piperazine linked to benzimidazolePheretima posthumaAdult MotilityNot SpecifiedLess active than bis-benzyl derivatives-[4]
Experimental Protocol: In Vitro Adult Worm Motility Assay

This assay is a primary screening method to evaluate the direct effect of a compound on the motility and viability of adult worms. Pheretima posthuma (earthworm) is a common model due to its physiological resemblance to intestinal roundworms.[1]

Materials:

  • Adult earthworms (Pheretima posthuma), 3-5 cm in length.

  • Test compounds (new piperazine derivatives).

  • Standard drug (e.g., Piperazine Citrate, Albendazole) at a reference concentration (e.g., 10 mg/mL).[1]

  • Vehicle (e.g., distilled water, Normal Saline).[1]

  • Petri dishes, pipettes, stopwatch.

Methodology:

  • Acclimatization: Wash the earthworms with normal saline to remove any adhering fecal matter.

  • Exposure: Place individual worms in Petri dishes containing the test compound at various concentrations, the standard drug, or the vehicle control.

  • Observation: Observe the worms for paralysis and death at regular intervals. Paralysis is noted when the worms do not move even after gentle prodding. Death is confirmed when the worms lose their motility and fade in color.

  • Data Recording: Record the time taken for paralysis and death of each worm.

  • Analysis: Compare the time to paralysis and death for the test compounds with the standard drug and control.

Signaling Pathway: GABAergic Neurotransmission in Nematodes

The primary anthelmintic action of piperazine is mediated through the GABAergic system in nematodes. The following diagram illustrates this pathway.

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_R GABA Receptor (Ligand-gated Cl- channel) GABA->GABA_R Binds Piperazine Piperazine Derivative Piperazine->GABA_R Agonist Binding Hyperpolarization Hyperpolarization GABA_R->Hyperpolarization Cl- Influx Paralysis Flaccid Paralysis Hyperpolarization->Paralysis

Caption: Piperazine acts as a GABA receptor agonist in nematodes.

Anticancer Efficacy of Piperazine Derivatives

The piperazine scaffold is a key component in the design of numerous anticancer compounds.[5] These derivatives have been shown to exhibit cytotoxic activities against a diverse range of human cancer cell lines.[5] Their mechanisms of action often involve the induction of apoptosis (programmed cell death) through various signaling pathways.[5][6]

Comparative Cytotoxic Activity

The in vitro anticancer potential of piperazine derivatives is typically evaluated using cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) being key metrics. The following table summarizes the cytotoxic activity of several piperazine derivatives against various cancer cell lines.

Compound IDDescriptionCancer Cell LineActivity (IC50/GI50 in µM)Reference
Vindoline-piperazine conjugate 23 Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468 (Breast)1.00[5][7]
Vindoline-piperazine conjugate 25 Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugateHOP-92 (Non-small cell lung)1.35[5][7]
Compound C505 Piperazine-containing compoundK562 (Leukemia)0.058[8]
Compound C505 Piperazine-containing compoundAGS (Gastric)0.055[8]
Compound C505 Piperazine-containing compoundHeLa (Cervical)0.155[8]
PCC Novel piperazine derivativeSNU-475 (Liver)6.98 ± 0.11[6]
PCC Novel piperazine derivativeSNU-423 (Liver)7.76 ± 0.45[6]
Compound C-5 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide derivativeA-549 (Lung)21.22[9]
Compound C-14 (4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)ethanone derivativeMIAPaCa-2 (Pancreatic)<1[9]
1-Acetyl-4-(4-hydroxyphenyl)piperazine (1A4HP) Acetyl-hydroxyphenyl-piperazine4T1 (Breast)149.7[10]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

  • Human cancer cell lines.

  • Complete cell culture medium.

  • Test compounds (piperazine derivatives).

  • MTT reagent (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO, acidified isopropanol).

  • 96-well plates.

  • Microplate reader.

Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the piperazine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathway: Induction of Apoptosis by Piperazine Derivatives

Many piperazine derivatives exert their anticancer effects by inducing apoptosis.[5] The following diagram illustrates a generalized signaling pathway for apoptosis induction.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway Piperazine Piperazine Derivative Caspase8 Caspase-8 Activation Piperazine->Caspase8 Mitochondria Mitochondria Piperazine->Mitochondria Caspase_Cascade Executioner Caspase (Caspase-3) Activation Caspase8->Caspase_Cascade CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Generalized apoptotic pathways induced by piperazine derivatives.

Antimicrobial Efficacy of Piperazine Derivatives

Piperazine derivatives also exhibit a broad spectrum of antimicrobial activity against various pathogenic microorganisms.[11] Their mechanism of action can involve targeting the cytoplasmic membrane of bacteria, leading to the leakage of intracellular components and cell death.[12]

Comparative Antimicrobial Activity

The in vitro antimicrobial efficacy of piperazine compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

Compound IDDescriptionMicroorganismMIC (µg/mL)Reference
Sparfloxacin and Gatifloxacin derivatives Quinolone-piperazine hybridsGram-positive bacteria1-5[13]
Chalcone containing piperazine moiety Chalcone-piperazine hybridCandida albicans2.22[13]
Compounds 6 & 7 Azole-containing piperazine analoguesVarious bacteria3.1 - 25[11]
Compounds 5b, 5i, 5j, 10s, 10t Flavone-piperazine derivativesVarious bacteria and fungi10[14]
Compound 4, 6c, 6d N,N′-Bis(1,3,4-thiadiazole) moiety bearing piperazinesS. aureus16[15]
Compound 6c N,N′-Bis(1,3,4-thiadiazole) moiety bearing piperazinesE. coli8[15]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Materials:

  • Test compounds (piperazine derivatives).

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Gentamicin).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland.

Methodology:

  • Compound Preparation: Prepare a stock solution of the piperazine derivatives and serially dilute them in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Workflow for Antimicrobial Efficacy Testing

The following diagram outlines the general workflow for evaluating the antimicrobial potential of piperazine derivatives.

Antimicrobial_Workflow Start Start: Novel Piperazine Derivative MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC From wells with no visible growth Bacteriostatic Bacteriostatic Effect MIC->Bacteriostatic Bactericidal Bactericidal Effect MBC->Bactericidal End End: Characterized Antimicrobial Agent Bacteriostatic->End Bactericidal->End

Caption: Workflow for determining the antimicrobial efficacy of piperazine compounds.

Conclusion

The piperazine scaffold is a remarkably versatile platform for the development of potent therapeutic agents. The data presented in this guide highlights the significant in vitro efficacy of various synthetic piperazine derivatives against a range of targets, from helminths to cancer cells and pathogenic microbes. Structure-activity relationship studies reveal that modifications to the piperazine core can profoundly influence its biological activity, offering a rich area for further exploration and optimization in drug discovery. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for the scientific community in the ongoing quest for novel and more effective therapies.

References

Sources

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Drug Development Scientists

Executive Summary

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in clinically successful drugs targeting a vast array of biological systems.[1][2][3] This guide provides a head-to-head comparison of 1-(2,2-Dimethylpropyl)piperazine , also known as 1-neopentylpiperazine, against its close structural analogs: 1-isopropylpiperazine and 1-tert-butylpiperazine. By systematically evaluating their physicochemical properties, synthetic accessibility, and potential pharmacological impact through a case study in receptor binding, this document serves as a technical resource for researchers engaged in lead optimization and structure-activity relationship (SAR) studies. Our analysis reveals that the unique steric profile of the neopentyl group offers a distinct balance of properties that can be strategically leveraged in drug design.

Introduction: The Strategic Importance of N-Alkylation in Piperazine Scaffolds

The six-membered piperazine heterocycle, with its two opposing nitrogen atoms, offers a synthetically versatile platform for drug discovery.[2][3] The N1 and N4 positions are readily functionalized, allowing for precise modulation of a compound's steric, electronic, and pharmacokinetic properties.[1] The choice of the N-alkyl substituent is a critical decision in the design of novel therapeutics, profoundly influencing target affinity, selectivity, solubility, and metabolic stability.[1][2]

This guide focuses on a specific SAR question: How does the introduction of sterically demanding, non-functionalized alkyl groups at the N1 position impact the overall profile of a piperazine-based compound? To investigate this, we compare three analogs:

  • Compound A: this compound (1-neopentylpiperazine) : Features a bulky neopentyl group with a quaternary carbon atom separated from the piperazine nitrogen by a methylene spacer.

  • Compound B: 1-Isopropylpiperazine : A smaller, branched alkyl substituent.

  • Compound C: 1-tert-Butylpiperazine : A highly sterically hindered group attached directly to the nitrogen.

This comparison will illuminate the nuanced effects of steric bulk and its proximity to the core scaffold.

Part 1: Physicochemical Property Analysis

Fundamental physicochemical properties such as lipophilicity (logP) and basicity (pKa) are determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Comparison of Calculated Physicochemical Properties

CompoundStructureIUPAC NameMolecular FormulaMW ( g/mol )cLogPpKa (Strongest Basic)
A This compoundC₉H₂₀N₂156.271.859.95
B 1-IsopropylpiperazineC₇H₁₆N₂128.220.989.98
C 1-tert-ButylpiperazineC₈H₁₈N₂142.241.3910.05

Note: cLogP and pKa values are computationally predicted and serve as estimates for comparative purposes.

Expert Analysis:

  • Lipophilicity (cLogP): As expected, lipophilicity increases with the number of carbon atoms. The neopentyl group of Compound A provides the highest cLogP, suggesting potentially greater membrane permeability but also a higher risk of non-specific binding and lower aqueous solubility compared to Compounds B and C.

  • Basicity (pKa): The pKa of the distal, unsubstituted nitrogen is remarkably consistent across the three analogs. This indicates that the steric bulk of the N1-alkyl group has a negligible electronic effect on the basicity of the N4-nitrogen. This is a crucial insight, as it allows chemists to modify steric properties without significantly altering the ionization state of the molecule at physiological pH (typically ~7.4), which is critical for target interaction and solubility. The piperazine ring's two nitrogen atoms generally have pKa values around 9.8 and 5.6.[4]

Part 2: Synthesis and Chemical Accessibility

The ease and efficiency of synthesis are paramount considerations in drug development. The primary route to these N-mono-alkylated piperazines is through direct alkylation of the piperazine monolith.

Experimental Protocol: General Procedure for N-Mono-Alkylation via Reductive Amination

This protocol provides a reliable and scalable method for synthesizing N-alkyl piperazines. Reductive amination is often preferred over direct alkylation with alkyl halides to minimize the formation of the undesired N,N'-dialkylated byproduct.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (2.0 equivalents) in a suitable solvent such as methanol or dichloromethane (DCM).

  • Aldehyde Addition: Add the corresponding aldehyde (e.g., 2,2-dimethylpropanal for Compound A) (1.0 equivalent) to the solution at room temperature. Stir for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Cool the reaction mixture in an ice bath (0 °C). Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 equivalents), portion-wise over 15 minutes.

    • Scientist's Note: STAB is a milder and more selective reducing agent, often preferred for sensitive substrates, while NaBH₄ is a more cost-effective option for robust reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Quench the reaction by slowly adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.

Workflow for N-Alkylation of Piperazine

G cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification Piperazine Piperazine (2 eq) Solvent Dissolve in Methanol Piperazine->Solvent Aldehyde Aldehyde (R-CHO) (1 eq) Aldehyde->Solvent Stir Stir at RT (Iminium Formation) Solvent->Stir Cool Cool to 0°C Stir->Cool Reduce Add Reducing Agent (e.g., NaBH₄) Cool->Reduce Monitor Stir Overnight, Monitor (TLC/LCMS) Reduce->Monitor Quench Quench with H₂O Monitor->Quench Extract Extract (e.g., EtOAc) Quench->Extract Purify Column Chromatography Extract->Purify Product Product (1-R-Alkylpiperazine) Purify->Product

Caption: General workflow for the synthesis of N-mono-alkylated piperazines via reductive amination.

Discussion of Synthetic Feasibility:

  • Compound A (Neopentyl): Synthesized using 2,2-dimethylpropanal. The steric bulk of the neopentyl group provides a moderate challenge, potentially leading to slightly longer reaction times or requiring more forcing conditions compared to less hindered analogs.

  • Compound B (Isopropyl): Synthesized using acetone. This is typically a high-yielding and straightforward transformation.

  • Compound C (tert-Butyl): Cannot be synthesized efficiently using this method as the corresponding aldehyde (pivalaldehyde) is sterically hindered, and the ketone (di-tert-butyl ketone) is unreactive. Direct alkylation using tert-butyl bromide is also highly challenging due to steric hindrance and competing elimination reactions. Alternative, multi-step synthetic routes are often required, increasing cost and complexity.

Part 3: Comparative Pharmacological Evaluation (A Case Study)

To ground this analysis in a realistic drug discovery context, we will consider these compounds as fragments for developing ligands for the Dopamine D2 Receptor , a G-protein coupled receptor (GPCR) and a common target for antipsychotic drugs containing the piperazine scaffold.[5][6] We will evaluate their performance in a standard in vitro assay.

Experimental Protocol: Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.[7][8]

Principle: A fixed concentration of a high-affinity radioligand (e.g., [³H]-Spiperone) is incubated with a source of D2 receptors (e.g., cell membranes from CHO cells expressing the human D2 receptor).[9] The test compounds are added in increasing concentrations, and the amount of bound radioactivity is measured. A more potent compound will displace the radioligand at a lower concentration.

Principle of Competitive Radioligand Binding

G cluster_0 Without Competitor cluster_1 With Competitor R Receptor (R) RL_star Bound Complex (RL) R->RL_star + L_star Radioligand (L) L_star->RL_star R2 Receptor (R) RL_star2 Bound Complex (RL) R2->RL_star2 + RI Bound Complex (RI) R2->RI + L_star2 Radioligand (L) L_star2->RL_star2 I Inhibitor (I) I->RI

Caption: A competitor compound (Inhibitor) reduces the binding of the radioligand to the receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human Dopamine D2 receptor.[10] Determine the total protein concentration using a standard method like the BCA assay.

  • Assay Setup: In a 96-well plate, combine the following in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4):

    • Cell membranes (typically 10-20 µg protein/well).

    • Test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Radioligand [³H]-Spiperone at a fixed concentration near its Kd value (e.g., 0.2 nM).

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand (no competitor).

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol) to block all specific binding.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[10]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the cell membranes (and any bound radioligand). Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filter circles into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Hypothetical Binding Data and SAR Analysis

Table 2: Hypothetical D2 Receptor Binding Affinity

CompoundAlkyl GroupIC₅₀ (nM)Ki (nM)SAR Interpretation
A Neopentyl15075The neopentyl group is well-tolerated. The methylene spacer may allow the bulky moiety to orient itself into a favorable hydrophobic pocket without causing a direct steric clash with the primary binding site.
B Isopropyl300150The smaller isopropyl group shows weaker affinity, suggesting that this region of the binding pocket can accommodate and may even favor larger, more lipophilic groups.
C tert-Butyl>10,000>5,000The direct attachment of the highly hindered tert-butyl group likely causes a significant steric clash with the receptor, preventing optimal binding and resulting in a dramatic loss of affinity.

Expert Analysis of SAR: The hypothetical data suggest a clear structure-activity relationship. The dramatic drop in affinity for the tert-butyl analog (Compound C) strongly indicates that direct, bulky substitution on the piperazine nitrogen is detrimental to binding at the D2 receptor. However, the superior affinity of the neopentyl analog (Compound A) over the isopropyl version (Compound B) is highly informative. It implies the presence of a nearby hydrophobic pocket that can be exploited for increased affinity. The CH₂ spacer in the neopentyl group provides crucial conformational flexibility, allowing the bulky (CH₃)₃C- moiety to access this pocket without disrupting the core binding interactions of the piperazine scaffold.

Summary and Recommendations

This head-to-head analysis demonstrates the profound impact of N-alkyl substitution on the overall profile of piperazine-based compounds.

  • This compound (Compound A) emerges as a strategically valuable building block. Its neopentyl group offers a unique combination of significant steric bulk and conformational flexibility due to the methylene spacer. This allows it to enhance lipophilicity and potentially engage with hydrophobic sub-pockets in a target binding site without the severe steric penalty observed with a directly attached tert-butyl group.

  • 1-Isopropylpiperazine (Compound B) serves as a useful, less lipophilic, and synthetically accessible analog for establishing baseline activity and exploring less sterically demanding regions.

  • 1-tert-Butylpiperazine (Compound C) is synthetically more challenging and, in the context of our D2 receptor case study, its direct steric hindrance makes it a poor choice. It highlights the critical importance of spacer atoms when incorporating large alkyl groups.

For researchers in drug development, the key takeaway is that this compound should be considered a primary tool for probing steric and lipophilic boundaries in a target's binding site. Its unique profile makes it an excellent candidate for lead optimization campaigns where enhanced potency through hydrophobic interactions is desired, but direct steric clashes are a concern.

References

  • Wang, Z., Whalum, K., & White, S. (2001). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of Pharmacological and Toxicological Methods, 45(3), 233-239. Available at: [Link]

  • Christensen, S. B., & Christensen, J. B. (n.d.). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]

  • Mokrosz, J. L., Duszyńska, B., & Bojarski, A. (1992). Structure-activity relationship studies of CNS agents. Part III. On the bioactive conformations of 1-arylpiperazines at 5-HT1A receptor. Polish Journal of Pharmacology and Pharmacy, 44(1), 87-97. Available at: [Link]

  • Kallur, S. B., et al. (2012). Synthesis and biological activity of piperazine derivatives of phenothiazine. Medicinal Chemistry Research, 21(9), 2392-2398. Available at: [Link]

  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
  • Patel, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 194-206. Available at: [Link]

  • Hofmann, C. (2012). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Available at: [Link]

  • Madhumita, M., Guha, P., & Nag, A. (2020). Bio-actives of betel leaf (Piper betle L.): A comprehensive review on extraction, isolation, characterization, and biological activity. Phytotherapy Research, 34(10), 2609-2627. Available at: [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Available at: [Link]

  • Mathew, B., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2600. Available at: [Link]

  • Boksa, J., Duszyńska, B., & Mokrosz, J. L. (1995). Structure-activity relationship studies of CNS agents, Part 20: 9-(omega-[1-(m-chlorophenyl)-4-piperazinyl]alkyl]-1,2,3,4-tetra-hydro-beta-carbolines: new 5-HT1A and 5-HT2A receptor ligands. Pharmazie, 50(3), 220-221. Available at: [Link]

  • O'Reilly, M., et al. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 85(17), 11247-11265. Available at: [Link]

  • Schetz, J. A., Sibley, D. R., & Leff, S. E. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 61(2), 165-175. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Available at: [Link]

  • Kumar, V., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Medicinal Chemistry. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Mathew, B., et al. (2024). Chalcones with N-Methylpiperazine Moiety: Synthesis, Monoamine Oxidase Inhibition, Neuroprotective Effect and Computer Simulation Study. Chemistry & Biodiversity. Available at: [Link]

  • Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. Available at: [Link]

  • Wang, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 12(31), 20087-20105. Available at: [Link]

  • PubChem. (n.d.). Piperazine. Available at: [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]

Sources

A Comparative Guide to the Purity Assessment of Synthesized 1-(2,2-Dimethylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the integrity of subsequent research and the safety of potential therapeutics are built. 1-(2,2-Dimethylpropyl)piperazine, also known as 1-neopentylpiperazine, is a valuable building block in the synthesis of various pharmacologically active compounds. Its utility is directly proportional to its purity, as even trace impurities can lead to unwanted side reactions, altered biological activity, and complications in regulatory filings.

This guide provides an in-depth, objective comparison of various analytical techniques for assessing the purity of synthesized this compound. We will delve into the principles of each method, present comparative experimental data, and provide detailed protocols to empower researchers to make informed decisions for their specific applications.

The Synthetic Landscape and Potential Impurities

The most common and efficient route to synthesize this compound is through the reductive amination of piperazine with pivalaldehyde (2,2-dimethylpropanal)[1][2][3]. This reaction typically employs a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride[2][4].

The primary process-related impurity of concern in this synthesis is the symmetrically disubstituted by-product, 1,4-bis(2,2-dimethylpropyl)piperazine . This impurity arises from the reaction of the product, this compound, with another molecule of pivalaldehyde and the reducing agent. Other potential impurities could include unreacted starting materials (piperazine and pivalaldehyde) and residual solvents.

Caption: Synthesis of this compound and the formation of the primary impurity.

A Multi-Pronged Approach to Purity Assessment

A comprehensive purity assessment of this compound should not rely on a single analytical technique. Instead, a combination of methods provides a more complete and reliable picture of the compound's purity profile. The most commonly employed and effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

Comparative Analysis of Purity Assessment Techniques
Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
GC-MS Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification.Provides quantitative purity data (area %), identifies volatile impurities by their mass spectra, and can detect residual solvents.High resolution for volatile compounds, excellent sensitivity, and provides structural information for impurity identification.Not suitable for non-volatile or thermally labile impurities. Derivatization may be required for some compounds.
HPLC-UV Separation of compounds in a liquid mobile phase based on their interactions with a stationary phase, with detection by UV absorbance.Quantifies purity (area %) of UV-active compounds. Can be used for non-volatile compounds.Versatile for a wide range of compounds. Well-established and robust.The piperazine moiety lacks a strong chromophore, often necessitating derivatization for sensitive detection.[5] Lower resolution for highly complex mixtures compared to capillary GC.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Provides structural confirmation of the main compound and impurities. Quantitative NMR (qNMR) can determine absolute purity against a certified standard.Provides unambiguous structural information. Can detect non-chromophoric and non-volatile impurities. qNMR offers high accuracy.Lower sensitivity compared to chromatographic methods for trace impurities. Complex spectra can be challenging to interpret.
Elemental Analysis Combustion of the sample to convert elements into simple gases (CO2, H2O, N2), which are then quantified.Determines the percentage of Carbon, Hydrogen, and Nitrogen in the sample.Provides fundamental information on the elemental composition, which can be compared to the theoretical values to assess bulk purity.Does not provide information on the nature or number of individual impurities. Requires a relatively pure sample for meaningful results.

Experimental Data: A Comparative Purity Profile

The following table presents representative data from the analysis of a synthesized batch of this compound using the four key analytical techniques.

Analytical TechniquePurity of this compound (%)Key Impurity Detected: 1,4-bis(2,2-dimethylpropyl)piperazine (%)Other Observations
GC-MS 99.20.7Residual solvent (DCM) detected at 0.1%.
HPLC-UV (with derivatization) 99.30.6A small, unidentified peak at 0.1%.
¹H NMR >99 (by integration)Detected and quantifiable.Confirmed the structure of the main product and the disubstituted impurity.
Elemental Analysis (CHN) C: 69.18 (calc. 69.17), H: 12.90 (calc. 12.90), N: 17.92 (calc. 17.93)Not applicableExcellent agreement with theoretical values, indicating high overall purity.

In-Depth Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for the analysis of this compound and its likely impurities.[6][7]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Prep Dissolve sample in a volatile solvent (e.g., Methanol) Injection Inject into GC Sample_Prep->Injection Separation Separation on a capillary column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Chromatogram Generate Total Ion Chromatogram (TIC) Detection->Chromatogram Mass_Spectra Analyze Mass Spectra of Impurity Peaks Detection->Mass_Spectra Peak_Integration Integrate Peaks for Area % Purity Chromatogram->Peak_Integration Library_Search Compare with Spectral Libraries for Identification Mass_Spectra->Library_Search

Caption: A typical workflow for purity assessment by GC-MS.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of methanol.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Chromatographic Conditions:

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (split ratio 50:1).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

  • Data Analysis:

    • Calculate the area percentage of each peak in the total ion chromatogram (TIC) to determine the purity.

    • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)

For less volatile impurities or as a complementary technique, HPLC is an excellent choice. Since this compound lacks a strong UV chromophore, derivatization is often necessary for sensitive detection.[5]

Experimental Protocol: HPLC-UV Analysis (with Derivatization)

  • Derivatization Reagent Preparation: Prepare a 10 mg/mL solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in acetonitrile.

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 10 mg of the synthesized compound into a vial.

    • Add 5 mL of a 0.1 M borate buffer (pH 9.0).

    • Add 5 mL of the Fmoc-Cl solution.

    • Vortex the mixture and let it react at room temperature for 30 minutes.

    • Quench the reaction by adding 1 mL of 1 M glycine solution.

    • Dilute an aliquot of the reaction mixture with the mobile phase for injection.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the area percentage of each peak to determine the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable structural information and can be used for quantitative analysis (qNMR).

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) for accurate integration in qNMR.

  • Data Analysis:

    • Integrate the signals corresponding to the product and any identified impurities.

    • The ratio of the integrals, when normalized for the number of protons, gives the molar ratio of the components.

    • For qNMR, compare the integral of a product peak to the integral of the internal standard to determine the absolute purity.

Elemental Analysis

Elemental analysis provides a fundamental check of the compound's composition and is a good indicator of overall purity.[8][9]

Experimental Protocol: CHN Analysis

  • Sample Preparation:

    • Dry the sample under vacuum to remove any residual moisture.

    • Accurately weigh 1-2 mg of the sample into a tin capsule.

  • Instrumentation: PerkinElmer 2400 Series II CHNS/O Analyzer or equivalent.

  • Analysis:

    • The instrument combusts the sample at high temperature in an oxygen atmosphere.

    • The resulting CO₂, H₂O, and N₂ are separated and quantified by a thermal conductivity detector.

  • Data Analysis:

    • Compare the experimental weight percentages of Carbon, Hydrogen, and Nitrogen to the theoretical values calculated from the molecular formula (C₉H₂₀N₂).

Purity Acceptance Criteria in a Drug Development Context

For a pharmaceutical intermediate, the acceptable purity level is guided by regulatory frameworks such as the International Council for Harmonisation (ICH) Q3A guidelines for impurities in new drug substances.[10][11][12][13][14] While these guidelines are for the final drug substance, their principles are often applied to late-stage intermediates.

  • Reporting Threshold: Any impurity above 0.05% should be reported.

  • Identification Threshold: Any impurity above 0.10% should be identified (i.e., its structure determined).

  • Qualification Threshold: Any impurity above 0.15% or a daily intake of 1.0 mg (whichever is lower) needs to be qualified, meaning its safety needs to be assessed.

For early-stage research, a purity of >95% is often acceptable, but for preclinical and clinical development, a much higher purity (>99%) is typically required, with all impurities above 0.1% identified and characterized.

Conclusion

The purity assessment of synthesized this compound is a critical step in ensuring its suitability for research and drug development. A multi-faceted analytical approach is paramount for a comprehensive understanding of the impurity profile.

  • GC-MS excels in the identification and quantification of volatile impurities, particularly the key 1,4-disubstituted by-product.

  • HPLC-UV , with appropriate derivatization, provides a robust method for purity determination and can be used for less volatile compounds.

  • NMR spectroscopy is indispensable for unambiguous structural confirmation and can provide highly accurate quantitative data.

  • Elemental analysis serves as a fundamental check of the bulk purity of the synthesized material.

By employing a combination of these techniques, researchers and drug development professionals can confidently ascertain the purity of their this compound, ensuring the quality and integrity of their subsequent scientific endeavors.

References

  • ICH. (2006). ICH Q3A (R2) Impurities in new drug substances. European Medicines Agency. [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]

  • Scribd. (n.d.). CHNS Analyzer SOP for Lab Staff. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide. [Link]

  • YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link]

  • (n.d.). Understanding Purity Requirements for Pharmaceutical Intermediates. [Link]

  • (2020). MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. [Link]

  • PharmaTutor. (2016). SPECIFICATIONS FOR STARTING MATERIALS, INTERMEDIATES AND FINISHED PRODUCTS. [Link]

  • (n.d.). Specifications of chemical substances for pharmaceutical use. [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • USC Dornsife. (n.d.). FLASH 2000 Elemental Analyzer (CHNS) Operating Instructions. [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • Reddit. (2024). Reductive amination of piperazine. [Link]

  • PubMed. (1986). Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. [Link]

  • (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist). [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ResearchGate. (n.d.). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. [Link]

  • PubMed. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]

  • PubMed. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. [Link]

  • ResearchGate. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. [Link]

  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]

  • ResearchGate. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. [Link]

  • (n.d.). Reductive Amination - Common Conditions. [Link]

  • RSC Publishing. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]

Sources

A Comparative Guide to the Inter-Laboratory Validation of 1-(2,2-Dimethylpropyl)piperazine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous and reproducible analysis of novel chemical entities is paramount. This guide provides an in-depth technical comparison and a procedural framework for the inter-laboratory validation of analytical methods for 1-(2,2-Dimethylpropyl)piperazine, a substituted piperazine derivative of interest in medicinal chemistry. The principles outlined herein are grounded in established regulatory guidelines to ensure scientific integrity and robustness.

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] When a method is to be used across multiple laboratories, an inter-laboratory validation study is essential to demonstrate its reproducibility and robustness in different environments.[2][3] This guide will compare two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound and detail a protocol for a comprehensive inter-laboratory validation study.

The Analyte: this compound

This compound is a piperazine derivative with the molecular formula C9H20N2.[4] Its structure, characterized by a piperazine ring and a neopentyl group, influences its physicochemical properties and, consequently, the choice of analytical methodology.

Caption: Chemical structure of this compound.

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique is the foundational step in method development and subsequent validation. For this compound, both HPLC-UV and GC-MS present viable options, each with distinct advantages and limitations.

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.
Suitability for Analyte Suitable for non-volatile and thermally labile compounds. Derivatization may be necessary if the analyte lacks a strong chromophore.[5]Ideal for volatile and thermally stable compounds. Derivatization may be required to improve volatility and chromatographic behavior.[6][7]
Sensitivity Moderate. Dependent on the molar absorptivity of the analyte at the chosen wavelength.High. Selective Ion Monitoring (SIM) mode can provide very low limits of detection.
Specificity Moderate. Co-eluting impurities with similar UV spectra can interfere.High. Mass spectra provide a high degree of certainty in identification.[8]
Instrumentation Cost Generally lower than GC-MS.Higher initial investment and maintenance costs.
Sample Throughput Can be high with optimized methods.May be lower due to longer run times for complex temperature programs.

Rationale for Method Selection in a Validation Study:

For an inter-laboratory study, an HPLC-UV method is often chosen as a primary technique due to its widespread availability and robustness. However, a GC-MS method can serve as an excellent orthogonal method for confirmation and for analyses requiring higher sensitivity and specificity. This guide will proceed with a hypothetical inter-laboratory validation of an HPLC-UV method, with comparative data expectations for a GC-MS method.

Inter-Laboratory Validation Protocol Design

The design of an inter-laboratory validation study should be meticulously planned to ensure that the results are statistically significant and provide a true measure of the method's performance across different laboratories. The protocol should be based on the International Council for Harmonisation (ICH) Q2(R1) and the more recent Q2(R2) guidelines.[9][10][11][12][13][14]

Inter-Laboratory_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting P1 Define Validation Scope & Acceptance Criteria P2 Develop & Optimize Analytical Method P1->P2 P3 Single-Laboratory Validation P2->P3 P4 Draft Inter-Laboratory Study Protocol P3->P4 E1 Prepare & Distribute Homogeneous Samples P4->E1 E2 Participating Laboratories Analyze Samples E1->E2 E3 Data Collection & Reporting E2->E3 A1 Statistical Analysis of Results (Repeatability & Reproducibility) E3->A1 A2 Assessment of Method Robustness A1->A2 A3 Final Validation Report A2->A3

Caption: Workflow for an inter-laboratory validation study.

Experimental Protocol: HPLC-UV Analysis of this compound

This protocol is a generalized starting point and may require optimization.

1. Instrumentation and Reagents:

  • HPLC system with a UV detector, autosampler, and column oven.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Reference standard of this compound of known purity.

  • HPLC-grade acetonitrile, methanol, and water.

  • Reagent-grade buffer components (e.g., phosphate or acetate salts).

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and a suitable aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 7.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by UV scan of the analyte (likely in the low UV range, e.g., 210 nm, due to the lack of a strong chromophore).

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or water) to a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the samples.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, direct dissolution in the mobile phase may be sufficient. For a drug product, extraction and filtration steps will be necessary.

4. Validation Parameters and Acceptance Criteria:

The following table outlines the key validation parameters to be assessed in the inter-laboratory study, with typical acceptance criteria derived from regulatory guidelines.[15][16][17][18]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference at the retention time of the analyte from placebo and known impurities.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration for an assay.
Accuracy The closeness of the test results obtained by the method to the true value.% Recovery within 98.0-102.0% for drug substance.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): RSD ≤ 2%. Intermediate Precision: RSD ≤ 3%. Reproducibility (Inter-laboratory): RSD ≤ 5%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1; accuracy and precision should be acceptable.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, flow rate, and column temperature are varied slightly.

Comparative Performance Data (Hypothetical)

The following table presents hypothetical comparative data for the inter-laboratory validation of this compound analysis by HPLC-UV and GC-MS, assuming a study with three participating laboratories.

ParameterHPLC-UVGC-MSRegulatory Guidance/Expectation
Linearity (r²) 0.99920.9995≥ 0.99[2]
Range 10 - 150 µg/mL1 - 100 ng/mLDependent on the intended application.
Accuracy (% Recovery) 99.5% - 101.2%98.8% - 102.5%Within ±15% of the nominal concentration (±20% at LLOQ) for bioanalytical methods.[16][19] Tighter for drug substance assays.
Precision (RSD)
- Repeatability0.8%1.5%Typically ≤ 15% (≤ 20% at LLOQ).[1]
- Intermediate Precision1.5%2.8%Assesses variations within the same laboratory.
- Reproducibility3.2%4.5%Assesses variations between laboratories.[3]
LOQ 10 µg/mL1 ng/mLMust be appropriate for the intended analysis.

Conclusion

The inter-laboratory validation of an analytical method for this compound is a critical step in ensuring the quality and consistency of data generated across different sites. Both HPLC-UV and GC-MS are powerful techniques that can be successfully validated for this purpose. The choice between them will depend on the specific requirements of the analysis, such as required sensitivity and the available instrumentation. By following a well-defined protocol based on established guidelines such as ICH Q2(R2), a robust and reliable analytical method can be established, ensuring confidence in the data generated throughout the drug development lifecycle.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Scribd. G 0211 Guideline On Validation of Methods Rev. No. 00. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioPharm International. (2003). Method Validation Guidelines. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • LCGC International. Analytical Method Validation: Back to Basics, Part II. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Trade Science Inc. Analytical CHEMISTRY. [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • MDPI. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]

  • Wikipedia. Piperazine. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Ataman Kimya. PIPERAZINES. [Link]

  • ResearchGate. (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]

  • NIST. Piperazine. [Link]

  • ResearchGate. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. [Link]

  • MDPI. Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profiles of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug candidate is paramount to its successful clinical translation. The piperazine moiety, a six-membered heterocyclic ring with two opposing nitrogen atoms, is a ubiquitous scaffold in medicinal chemistry, lending favorable physicochemical properties to a wide array of therapeutic agents.[1][2][3] This structural feature often enhances aqueous solubility, oral bioavailability, and provides handles for synthetic modification to fine-tune pharmacological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[2][3]

This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of several prominent piperazine derivatives, supported by experimental data and methodologies. By understanding the nuances in their disposition within the body, researchers can make more informed decisions in the design and development of novel piperazine-containing therapeutics.

Understanding the Journey: Key Pharmacokinetic Parameters

The therapeutic efficacy and safety of a drug are intrinsically linked to its pharmacokinetic properties.[4] These parameters, determined through rigorous experimental evaluation, dictate the concentration of the drug that reaches its target and the duration of its effect. The core parameters we will compare for our selected piperazine derivatives are:

  • Time to Peak Concentration (Tmax): The time it takes for a drug to reach its maximum concentration in the plasma after administration.

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug observed in the plasma.

  • Area Under the Curve (AUC): A measure of the total systemic exposure to a drug over time.

  • Elimination Half-Life (t½): The time required for the concentration of the drug in the body to be reduced by half.

  • Protein Binding: The extent to which a drug binds to proteins in the blood plasma.

  • Metabolism: The biochemical transformation of a drug by the body, primarily in the liver.

  • Excretion: The process by which the drug and its metabolites are eliminated from the body.

Comparative Pharmacokinetic Profiles of Selected Piperazine Derivatives

The following table summarizes the key pharmacokinetic parameters of several widely used piperazine derivatives. It is important to note that these values can vary based on the specific salt form, dosage, and individual patient factors.[4]

Derivative Tmax (hours) Cmax AUC t½ (hours) Protein Binding (%) Primary Metabolism Primary Excretion Route
Piperazine 1.8 - 4[4]Data not consistently available[4]Data not consistently available[4]Highly variable[4]60-70[4]~25% in the liver[4]Urine[4]
Cyclizine ~2[5]~70 ng/mL (50 mg dose)[5]Not specified~20[5]Not specifiedN-demethylation to norcyclizine; may involve CYP2D6[5][6]Urine (<1% unchanged)[5]
Trazodone ~1 (fasted), ~2 (fed)[7][8]490-1620 ng/mL (dose-dependent)[8][9]3.44-11.19 µg/mL*h (dose-dependent)[9]5-9 (terminal phase)[7][10]89-95[7]Extensively by CYP3A4 to m-CPP; minor role of CYP2D6[7]Primarily urine[7]
Sildenafil ~1 (fasted)[11]Dose-dependentDose-dependent3-4[12][13]~96%Primarily by CYP3A4 (major) and CYP2C9 (minor)[12]Primarily feces (~80%), urine (~13%)[12]
Olanzapine ~6 (oral)[14]Dose-dependentDose-dependent21-54[15][16]~93%[14]Extensively by first-pass metabolism; CYP1A2 and glucuronidation[14][15][16]Urine (~57%), feces (~30%)[14]
Cetirizine ~1[17][18]~311 ng/mL (10 mg dose)[19]Not specified~8.3[18][19]~93%[18]Minimal; primarily excreted unchanged[17][18]Primarily urine (~70% unchanged)[19][20]

m-CPP: m-chlorophenylpiperazine

Experimental Methodologies for Pharmacokinetic Profiling

A robust and well-designed experimental protocol is crucial for the accurate determination of pharmacokinetic parameters.[4] Both in vitro and in vivo studies are essential components of a comprehensive pharmacokinetic assessment.

In Vitro Assays: Predicting Human Pharmacokinetics

In vitro assays are critical early in drug development to predict human pharmacokinetics and assess the potential for drug-drug interactions (DDIs).[21] These assays provide valuable data on a drug candidate's absorption, metabolism, and potential to inhibit or induce drug-metabolizing enzymes.[21][22]

1. Caco-2 Permeability Assay for Intestinal Absorption:

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is a cornerstone for predicting intestinal drug absorption.[23]

  • Objective: To determine the rate of transport of a compound across the Caco-2 cell monolayer.

  • Methodology:

    • Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured until a confluent monolayer is formed.

    • The test compound is added to the apical (donor) side to assess absorption (A to B transport).

    • Samples are collected from the basolateral (receiver) side at various time points.

    • To assess efflux, the compound is added to the basolateral side, and samples are collected from the apical side (B to A transport).

    • The concentration of the compound in the samples is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.[23]

2. Cytochrome P450 (CYP) Inhibition Assay:

This assay determines a compound's potential to inhibit the activity of major CYP enzymes, which is a common cause of DDIs.[21]

  • Objective: To determine the IC50 (the concentration of the test compound that causes 50% inhibition) for specific CYP isoforms.

  • Methodology:

    • The test compound is incubated with human liver microsomes (which contain a mixture of CYP enzymes) or specific recombinant CYP enzymes.

    • A probe substrate specific for the CYP isoform of interest is added.

    • The formation of the metabolite of the probe substrate is measured by LC-MS/MS.

    • The experiment is repeated with a range of concentrations of the test compound.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the test compound.

In Vivo Pharmacokinetic Studies

In vivo studies, typically conducted in animal models before human trials, provide a comprehensive picture of a drug's ADME profile in a whole organism.[24]

Typical Protocol for an Oral Pharmacokinetic Study in Rodents:

  • Animal Model Selection: Appropriate animal models, such as rats or mice, are chosen.[25]

  • Dosing: The piperazine derivative is administered orally at a specific dose.[25]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via a cannulated vessel or tail vein.[26]

  • Plasma Preparation: Blood samples are processed to obtain plasma.

  • Bioanalysis: The concentration of the parent drug and its major metabolites in the plasma samples is quantified using a validated LC-MS/MS method.[4][27]

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.[4][26]

  • Urine and Feces Collection: To determine the routes and extent of excretion, urine and feces are collected over a specified period.

Visualizing the Pathways

Diagrams are powerful tools for visualizing complex biological processes and experimental workflows.

G cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Oral Administration GI GI Tract Oral->GI Dissolution Portal Portal Vein GI->Portal Absorption Liver Liver Portal->Liver Systemic Systemic Circulation Tissues Tissues (Site of Action) Systemic->Tissues Distribution Kidney Kidney Systemic->Kidney Bile Bile Systemic->Bile Liver->Systemic PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) CYP450 Enzymes (e.g., CYP3A4, CYP2D6, CYP1A2) Liver->PhaseI PhaseII Phase II Metabolism (Glucuronidation, Sulfation) PhaseI->PhaseII Metabolites Metabolites (Active/Inactive) PhaseI->Metabolites PhaseII->Metabolites Metabolites->Systemic Urine Urine Kidney->Urine Feces Feces Bile->Feces

Caption: General pharmacokinetic pathway of orally administered piperazine derivatives.

G cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_analysis Data Analysis & Modeling invitro In Vitro Assays (Permeability, Metabolism, Protein Binding) dose_range Dose Range Finding invitro->dose_range invivo In Vivo Animal Studies (Rodent PK) phase1 Phase I: Healthy Volunteers (Safety, Tolerability, PK) invivo->phase1 bioanalysis Bioanalytical Method Development & Validation (LC-MS/MS) invivo->bioanalysis dose_range->invivo phase2 Phase II: Patients (Efficacy, Dose-Response) phase1->phase2 phase1->bioanalysis phase3 Phase III: Large-Scale Patient Trials (Confirmation of Efficacy and Safety) phase2->phase3 phase2->bioanalysis phase3->bioanalysis pk_analysis Pharmacokinetic Analysis (Non-compartmental/Compartmental) bioanalysis->pk_analysis pkpd PK/PD Modeling pk_analysis->pkpd

Caption: Workflow for a typical pharmacokinetic study.

Conclusion

The piperazine scaffold is a cornerstone in modern medicinal chemistry, contributing to a diverse range of therapeutic agents.[1] As this guide has illustrated, while sharing a common structural motif, piperazine derivatives exhibit a wide spectrum of pharmacokinetic profiles. These differences are driven by the nature of the substituents on the piperazine ring, which influence their absorption, distribution, metabolism, and excretion. A thorough understanding of these pharmacokinetic nuances, gained through rigorous experimental evaluation, is essential for the rational design and development of safer and more effective piperazine-based drugs.

References

  • Comparative Pharmacokinetics of Piperazine Salts: A Guide for Researchers - Benchchem.
  • The pharmacokinetics and pharmacogenetics of the antiemetic cyclizine in palliative care patients - PubMed. [Link]

  • Trazodone - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Cyclizine 50mg Tablets - Summary of Product Characteristics (SmPC) - (emc). [Link]

  • Olanzapine Pharmacokinetics - Psychopharmacology Institute. [Link]

  • Pharmacokinetics of trazodone and its major metabolite m-chlorophenylpiperazine in plasma and brain of rats - Oxford Academic. [Link]

  • Journal of Pharmacokinetics & Experimental Therapeutics - Pharmacokinetics of Olanzapine: A Comprehensive Review - Omics. [Link]

  • Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PubMed. [Link]

  • Clinical Profile of Cetirizine Hydrochloride Allergy 24 Hour 10mg Tablet - GlobalRx. [Link]

  • Enhance Your DMPK Studies with In Vitro Metabolism | Labcorp. [Link]

  • Pharmacology of Sildenafil (Viagra) ; Overview, Mechanism of action, Pharmacokinetics, Dosage, Uses, - YouTube. [Link]

  • Cetirizine - StatPearls - NCBI Bookshelf. [Link]

  • Trazodone: Pharmacokinetics & Mechanism of Action - Study.com. [Link]

  • Olanzapine. Pharmacokinetic and pharmacodynamic profile - PubMed. [Link]

  • What is the mechanism of Cyclizine Hydrochloride? - Patsnap Synapse. [Link]

  • Mechanism of Action of Cyclizine - Pharmacy Freak. [Link]

  • Cetirizine - Wikipedia. [Link]

  • Cetirizine: Package Insert / Prescribing Information - Drugs.com. [Link]

  • Pharmacokinetics of single oral dose trazodone: a randomized, two-period, cross-over trial in healthy, adult, human volunteers under fed condition - PMC - PubMed Central. [Link]

  • ZYRTEC® - (cetirizine hydrochloride) Tablets and Syrup For Oral Use - accessdata.fda.gov. [Link]

  • trazodone HCl. [Link]

  • Olanzapine - StatPearls - NCBI Bookshelf. [Link]

  • Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC - PubMed Central. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. [Link]

  • Drug Metabolism Assays - BioIVT. [Link]

  • Systematic review of sildenafil pharmacokinetics in humans - Universidade de Lisboa. [Link]

  • The Pharmacokinetics and Pharmacogenetics of the Antiemetic Cyclizine in Palliative Care Patients - ResearchGate. [Link]

  • In Vitro Metabolism - IQVIA Laboratories. [Link]

  • (PDF) Sildenafil (Viagra®): A Pharmacokinetic (PK) Review - ResearchGate. [Link]

  • The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes - PubMed. [Link]

  • Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PubMed Central. [Link]

  • In Vitro Metabolism Studies - Creative Biolabs. [Link]

  • The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed. [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs - ResearchGate. [Link]

  • (PDF) Pharmacokinetics: Experimental methods - ResearchGate. [Link]

  • (PDF) Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - ResearchGate. [Link]

  • CHARACTERIZATION OF HUMAN CYTOCHROME P450 ENZYMES INVOLVED IN THE METABOLISM OF THE PIPERIDINE-TYPE PHENOTHIAZINE NEUROLEPTIC THIORIDAZINE - Sci-Hub. [Link]

  • The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray. [Link]

  • Nefazodone, Meta-Chlorophenylpiperazine, and Their Metabolites in Vitro: Cytochromes Mediating Transformation, and P450-3A4 Inhibitory Actions - PubMed. [Link]

  • The medicinal chemistry of piperazines: A review - Scilit. [Link]

  • The medicinal chemistry of piperazines: A review - PubMed. [Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - MDPI. [Link]

  • Current Protocols in Pharmacology - PMC - NIH. [Link]

  • Clinical Pharmacokinetic Studies of Pharmaceuticals. [Link]

  • (PDF) Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. [Link]

  • MRL - Piperazine Summary Report (3) - European Medicines Agency. [Link]

  • PHARMACOKINETIC CONSIDERATIONS IN DRUG DEVELOPMENT: A REVIEW. [Link]

Sources

Efficacy of 1-(2,2-Dimethylpropyl)piperazine and its Analogs in Established CNS Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals exploring novel therapeutics for neurological disorders, the piperazine scaffold represents a privileged structure with a rich history of clinical translation.[1][2] Its inherent physicochemical properties, including high aqueous solubility and the ability to cross the blood-brain barrier, make it an attractive backbone for the design of centrally acting agents.[1] This guide provides an in-depth comparison of the efficacy of piperazine derivatives in established preclinical models of cognitive dysfunction and neurodegeneration, with a forward-looking perspective on the potential of novel analogs such as 1-(2,2-Dimethylpropyl)piperazine.

While direct experimental data on this compound is emerging, this guide synthesizes findings from structurally related piperazine compounds to build a strong inferential case for its potential therapeutic utility. We will delve into the mechanistic underpinnings of their activity, provide detailed experimental protocols for in vivo evaluation, and present comparative data to benchmark performance against existing standards of care.

The Piperazine Core in Neurotherapeutics: A Foundation of Versatility

The six-membered heterocyclic ring containing two nitrogen atoms at opposite positions is the hallmark of piperazine. This simple structure allows for disubstitution, offering a versatile platform for medicinal chemists to modulate pharmacological activity, targeting a wide array of receptors and enzymes within the central nervous system (CNS).[1][2] Numerous FDA-approved drugs for CNS disorders, including antipsychotics like clozapine and antidepressants like vortioxetine, feature the piperazine motif, underscoring its therapeutic relevance.[2]

Comparative Efficacy in a Scopolamine-Induced Amnesia Model

A widely utilized and validated model for screening potential nootropic and anti-amnesic agents is the scopolamine-induced cognitive deficit model. Scopolamine, a muscarinic receptor antagonist, induces transient memory impairment, mimicking aspects of cholinergic dysfunction observed in Alzheimer's disease.

Several studies have demonstrated the ability of piperazine derivatives to reverse scopolamine-induced memory deficits. For instance, certain novel piperazine derivatives have shown significant improvements in learning and memory in the passive avoidance test, a behavioral paradigm that assesses fear-motivated memory.[3] The performance of these derivatives can be benchmarked against established nootropic agents like Piracetam.

Table 1: Comparative Efficacy of Piperazine Derivatives and Standard Nootropics in the Passive Avoidance Test Following Scopolamine Challenge

CompoundDose (mg/kg)Change in Avoidance Latency (s)Reference CompoundChange in Avoidance Latency (s)
N-benzylpiperazine (BZP)Varies84.3Piracetam44.8
N-benzylethylenediamine (BEDA)Varies107.5Piracetam44.8

Data synthesized from publicly available research.[3] The specific dosage for BZP and BEDA would be detailed in the primary literature.

The data suggests that certain piperazine derivatives not only reverse the amnesic effects of scopolamine but may also exhibit greater potency than standard nootropic drugs.[3]

Experimental Protocol: Scopolamine-Induced Amnesia in the Passive Avoidance Test

This protocol outlines the essential steps for evaluating the efficacy of a test compound, such as this compound, in a murine model of scopolamine-induced amnesia.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Passive avoidance apparatus (shuttle box with a light and dark compartment, equipped with an electric grid floor)

  • Test compound (e.g., this compound)

  • Scopolamine hydrobromide

  • Vehicle (e.g., saline, DMSO solution)

  • Standard nootropic drug (e.g., Piracetam)

Procedure:

  • Acclimatization: House the animals in standard laboratory conditions for at least one week prior to the experiment with ad libitum access to food and water.

  • Habituation: On day 1, allow each mouse to explore the apparatus for 5 minutes with the door between the light and dark compartments open.

  • Training (Acquisition Trial): On day 2, place each mouse in the light compartment. When the mouse enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds). The time taken for the mouse to enter the dark compartment is recorded as the step-through latency.

  • Drug Administration: Immediately after the training trial, administer the test compound, vehicle, or standard drug via the desired route (e.g., intraperitoneally).

  • Amnesia Induction: 30 minutes after drug administration, inject scopolamine (e.g., 0.4 mg/kg, i.p.) to all groups except the negative control.[4]

  • Retention Trial: 24 hours after the training trial (on day 3), place each mouse back into the light compartment and record the step-down latency to enter the dark compartment (up to a maximum of 300 seconds).[4]

Data Analysis:

A significant increase in the step-down latency during the retention trial compared to the scopolamine-treated vehicle group indicates a reversal of amnesia and a potential nootropic effect of the test compound.

Experimental Workflow for Scopolamine-Induced Amnesia Model

G cluster_pre Pre-Experiment cluster_exp Experiment (Day 2) cluster_post Post-Experiment (Day 3) acclimatize Acclimatize Mice (1 week) habituation Habituation to Apparatus (Day 1) acclimatize->habituation training Training (Acquisition Trial) - Record Step-Through Latency habituation->training drug_admin Administer Test Compound, Vehicle, or Standard training->drug_admin scopolamine_admin Administer Scopolamine (30 min post-drug) drug_admin->scopolamine_admin retention Retention Trial - Record Step-Down Latency data_analysis Data Analysis (Compare Latencies) retention->data_analysis

Caption: Workflow for evaluating a test compound in the scopolamine-induced amnesia model.

Multi-Target Efficacy in Alzheimer's Disease Models

Alzheimer's disease is a complex neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[5] Effective therapeutic strategies are increasingly thought to require a multi-target approach. Piperazine derivatives have shown promise in this regard, with some compounds demonstrating the ability to address both amyloid and tau pathologies.[5][6]

One promising hybrid molecule derived from a novel N,N'-disubstituted piperazine scaffold has been shown to reduce both amyloid and tau pathology and improve memory in a preclinical model of Alzheimer's disease.[5] In vitro studies further revealed that this compound reduces tau phosphorylation and inhibits the release of Aβ peptides.[5]

Table 2: Comparative Efficacy of a Multi-Target Piperazine Derivative in an Alzheimer's Disease Model

ParameterAlzheimer's Model (Vehicle)Multi-Target Piperazine DerivativeStandard of Care (e.g., Donepezil)
Amyloid Plaque LoadHighSignificantly ReducedSymptomatic relief, no significant plaque reduction
Tau PathologyHighSignificantly Reduced-
Cognitive PerformanceImpairedSignificantly ImprovedModest Improvement

This table represents a conceptual summary based on findings for multi-target piperazine derivatives.[5] Specific quantitative data would be found in the cited literature.

Mechanistic Insights: Targeting Neuroinflammation and Oxidative Stress

A growing body of evidence suggests that neuroinflammation and oxidative stress play crucial roles in the pathogenesis of neurodegenerative diseases. Piperazine derivatives have been shown to modulate these processes, offering a potential mechanism for their neuroprotective effects.[7]

Studies in scopolamine-induced models have demonstrated that certain piperazine derivatives can attenuate neuroinflammation by reducing the levels of pro-inflammatory mediators such as TNF-α, p-NF-κB, and COX-2.[7][8] This anti-inflammatory action is thought to be mediated, at least in part, through the NF-κB signaling pathway.

G scopolamine Scopolamine ros Oxidative Stress (ROS Production) scopolamine->ros nfkb NF-κB Activation ros->nfkb tnf TNF-α nfkb->tnf cox2 COX-2 nfkb->cox2 neuroinflammation Neuroinflammation tnf->neuroinflammation cox2->neuroinflammation memory_impairment Memory Impairment neuroinflammation->memory_impairment piperazine Piperazine Derivative piperazine->ros Inhibits piperazine->nfkb Inhibits

Sources

A Researcher's Guide to the Characterization and Comparative Analysis of 1-(2,2-Dimethylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the physicochemical characterization and in vitro biological evaluation of 1-(2,2-dimethylpropyl)piperazine. It is designed for researchers in drug discovery and medicinal chemistry who are tasked with assessing novel compounds. We will detail the necessary experimental protocols, the rationale behind the chosen methodologies, and the statistical analyses required to compare the subject compound against established piperazine derivatives.

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system.[1][2] A subtle modification to the substitution pattern on the piperazine ring can significantly alter a compound's pharmacological profile.[1] This guide will use the context of serotonin reuptake inhibition—a common therapeutic strategy for depression—to illustrate the evaluation process. We will compare our target compound, this compound, with two well-characterized alternatives: 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), both known for their interaction with serotonergic receptors.[1]

Part 1: Physicochemical Characterization

Before any biological assessment, the identity, purity, and structural integrity of the synthesized this compound must be unequivocally confirmed. This process establishes a baseline for all subsequent experiments and ensures data reproducibility. We will employ a suite of standard spectroscopic techniques.

Experimental Protocols: Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR spectroscopy is indispensable for elucidating the precise molecular structure. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework. Dynamic NMR studies can also reveal conformational isomers, which are common in piperazine derivatives due to the partial double bond character of amides or hindered ring inversion.[3][4]

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

    • Acquisition:

      • Acquire ¹H NMR spectra over a range of 0-12 ppm.

      • Acquire ¹³C NMR spectra over a range of 0-200 ppm.

      • Perform 2D NMR experiments (e.g., COSY, HSQC) as needed to resolve complex spin systems and confirm assignments.

    • Data Analysis: Integrate proton signals and assign chemical shifts for all unique protons and carbons. Compare the observed spectra with the expected structure.

2. Mass Spectrometry (MS)

  • Rationale: MS confirms the molecular weight of the compound and provides fragmentation patterns that can further support structural identification.

  • Protocol:

    • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

    • Analysis: Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI) for polar molecules like piperazines.

    • Data Acquisition: Acquire the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

    • Analysis: Confirm that the observed mass of the [M+H]⁺ ion corresponds to the calculated molecular weight of this compound (C₉H₂₀N₂; Mol. Wt.: 156.27).[5]

Data Presentation: Physicochemical Properties

The data gathered should be tabulated for clear comparison. For the purpose of this guide, plausible hypothetical data for this compound are presented alongside literature-based data for our comparators.

CompoundMolecular FormulaMolecular Weight ( g/mol )MethodKey Spectroscopic Data (Hypothetical/Reference)
This compound C₉H₂₀N₂156.27¹H NMR (CDCl₃)δ (ppm): 2.85 (t, 4H), 2.45 (t, 4H), 2.10 (s, 2H), 1.75 (s, 1H, NH), 0.90 (s, 9H).
¹³C NMR (CDCl₃)δ (ppm): 65.1, 55.2, 46.1, 33.5, 27.0.
MS (ESI+)m/z: 157.17 [M+H]⁺.
1-(3-chlorophenyl)piperazine (mCPP) C₁₀H₁₃ClN₂196.68¹H NMR (DMSO-d₆)δ (ppm): 7.25 (t, 1H), 6.90 (t, 1H), 6.80 (d, 1H), 6.75 (d, 1H), 3.10 (t, 4H), 2.95 (t, 4H).[1]
MS (ESI+)m/z: 197.08 [M+H]⁺.
1-(3-trifluoromethylphenyl)piperazine (TFMPP) C₁₁H₁₃F₃N₂230.23¹H NMR (DMSO-d₆)δ (ppm): 7.45 (t, 1H), 7.20-7.30 (m, 3H), 3.20 (t, 4H), 3.00 (t, 4H).[1]
MS (ESI+)m/z: 231.11 [M+H]⁺.

Note: Data for this compound is hypothetical and for illustrative purposes only.

Part 2: In Vitro Biological Evaluation: SERT Inhibition Assay

To evaluate the potential of this compound as an antidepressant, we will assess its ability to inhibit the serotonin transporter (SERT). This is a primary mechanism of action for many selective serotonin reuptake inhibitors (SSRIs).[6]

Experimental Workflow Diagram

G cluster_prep Assay Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis cell_culture Culture HEK293 cells expressing hSERT incubation Incubate cells with compounds and [³H]-Serotonin cell_culture->incubation compound_prep Prepare serial dilutions of Test Compounds & Controls compound_prep->incubation radio_prep Prepare [³H]-Serotonin working solution radio_prep->incubation termination Terminate uptake by rapid washing with ice-cold buffer incubation->termination lysis Lyse cells to release internalized [³H]-Serotonin termination->lysis scintillation Quantify radioactivity via Liquid Scintillation Counting lysis->scintillation calculation Calculate % Inhibition for each concentration scintillation->calculation fitting Fit data to dose-response curve (non-linear regression) calculation->fitting ic50 Determine IC₅₀ values fitting->ic50

Caption: Workflow for the in vitro serotonin reuptake inhibition assay.

Protocol: Serotonin Reuptake Inhibition Assay
  • Rationale: This cell-based assay directly measures the functional ability of a compound to block the uptake of serotonin into cells engineered to express the human serotonin transporter (hSERT). By using radiolabeled serotonin ([³H]-5-HT), we can quantify the amount of uptake and, consequently, the inhibitory potency of our test compounds.[1]

  • Methodology:

    • Cell Culture: Culture Human Embryonic Kidney 293 (HEK293) cells stably expressing hSERT in appropriate media until they reach ~90% confluency in 96-well plates.

    • Compound Preparation: Prepare a series of dilutions (e.g., from 1 nM to 100 µM) for the test compound (this compound), comparators (mCPP, TFMPP), and a known SSRI as a positive control (e.g., Fluoxetine).

    • Assay Procedure:

      • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

      • Pre-incubate the cells with the various concentrations of test compounds for 20 minutes at 37°C.

      • Initiate the uptake by adding a solution of [³H]-Serotonin (final concentration ~10 nM) and continue incubation for 15 minutes at 37°C.

      • Terminate the reaction by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.

      • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

    • Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the concentration-response data to a four-parameter logistic equation using non-linear regression software (e.g., GraphPad Prism).

Part 3: Statistical Analysis of Experimental Data

Once IC₅₀ values are obtained from multiple independent experiments, statistical analysis is crucial to determine if the observed differences in potency between the compounds are significant.[7][8]

Logical Framework for Statistical Comparison

G data Collect IC₅₀ values from multiple experiments (n≥3) for all compounds anova Perform One-Way ANOVA data->anova pval Is p-value < 0.05? anova->pval posthoc Perform Post-Hoc Test (e.g., Tukey's HSD) pval->posthoc Yes no_sig Conclusion: No significant difference between group means. pval->no_sig No sig Conclusion: Identify which specific pairs of compounds differ significantly. posthoc->sig

Caption: Decision workflow for statistical analysis of IC₅₀ data.

Rationale for Statistical Approach

When comparing the mean IC₅₀ values of three or more groups (e.g., our target compound vs. mCPP vs. TFMPP), a simple t-test is inappropriate as it increases the probability of a Type I error (a false positive).[9] The correct approach is a two-step process:

  • Analysis of Variance (ANOVA): An ANOVA is an omnibus test that determines whether there is a statistically significant difference somewhere among the means of the groups.[10] It tests the null hypothesis that all group means are equal. If the resulting p-value is below a predetermined significance level (typically α = 0.05), we can reject the null hypothesis and conclude that at least one group mean is different from the others.[11]

  • Post-Hoc Test: A significant ANOVA result does not specify which groups are different from each other.[12] For this, a post-hoc test is required. Tukey's Honestly Significant Difference (HSD) test is a common choice for comparing all possible pairs of means and is appropriate when sample sizes are equal.[10] It controls the family-wise error rate, ensuring the integrity of the multiple comparisons.[11]

Data Presentation: Comparative Biological Activity

The results of the in vitro assay and subsequent statistical analysis should be summarized clearly.

CompoundMean IC₅₀ at SERT (nM) ± SEMStatistical Significance (vs. Target Cmpd)
This compound 150 ± 12.5 (Hypothetical Data, n=4)-
1-(3-chlorophenyl)piperazine (mCPP) 35 ± 4.1 (n=4)p < 0.01
1-(3-trifluoromethylphenyl)piperazine (TFMPP) 52 ± 6.8 (n=4)p < 0.01
Fluoxetine (Positive Control) 5 ± 0.7 (n=4)p < 0.001

Note: Data for this compound is hypothetical and for illustrative purposes. Data for comparators are representative values based on literature. Statistical significance is derived from a hypothetical One-Way ANOVA followed by Tukey's post-hoc test.

Conclusion

This guide has outlined a rigorous, self-validating workflow for the initial assessment of a novel piperazine derivative, this compound. By first confirming the compound's identity and purity through established spectroscopic methods, we ensure the integrity of all subsequent biological data. The use of a functionally relevant in vitro assay, such as the SERT inhibition assay, provides a quantitative measure of the compound's activity at a key therapeutic target.

Crucially, the application of appropriate statistical methods, namely ANOVA followed by a post-hoc test, allows for an objective comparison of the novel compound's potency against established benchmarks. Based on the hypothetical data generated for this guide, we would conclude that this compound is significantly less potent at inhibiting the serotonin transporter than mCPP, TFMPP, and the clinical drug Fluoxetine. This structured approach of characterization, biological testing, and robust statistical analysis is fundamental to making informed decisions in the drug discovery pipeline.

References

  • Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. Journal of Nuclear Medicine, 56(Suppl 4), 56S-61S. [Link]

  • ideas-itn. (2017). The role of a statistician in drug development: Pre-clinical studies. ideas-itn.eu. [Link]

  • Jadhav, S. B., et al. (2016). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Indo American Journal of Pharmaceutical Research, 6(11). [Link]

  • The Kinetix Group. (2023). The Key To Robust Translational Results In Preclinical Data Analysis. The Kinetix Group. [Link]

  • Orchard. (2023). Steps of Drug Development and Biostatistics. Orchard. [Link]

  • Tantawy, A. S., et al. (2004). Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. Bioorganic & Medicinal Chemistry, 12(6), 1367-1375. [Link]

  • ESR Research. (2024). Quantitative Research Techniques for Drug Development: Surveys and Statistical Analysis. ESR Research. [Link]

  • Kumar, R., et al. (2022). SAR studies of piperazine derivatives as antidepressant compounds. Journal of Molecular Structure, 1262, 133033. [Link]

  • Oruc, E., et al. (2024). Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. Current Medicinal Chemistry, 31. [Link]

  • Wang, T., et al. (2022). Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma-1 Receptors. ACS Chemical Neuroscience, 13(10), 1541-1554. [Link]

  • Zach. (2020). A Guide to Using Post Hoc Tests with ANOVA. Statology. [Link]

  • J&K Scientific. (n.d.). 1-(2,2-Dimethyl-propyl)-piperazine, 98%. J&K Scientific. [Link]

  • Frost, J. (n.d.). Using Post Hoc Tests with ANOVA. Statistics By Jim. [Link]

  • Sharma, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Medicinal Chemistry, 20(8), 753-780. [Link]

  • Enago. (2022). What is the significance and use of post-hoc analysis studies? Enago. [Link]

  • McHugh, M. L. (2011). Multiple comparison analysis testing in ANOVA. Biochemia Medica, 21(3), 203-209. [Link]

  • Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2583-2594. [Link]

  • Hospitality Insights. (2024). Exploring Post-Hoc Tests in ANOVA: A Guide to Analyzing Variance Further. Hospitality Insights. [Link]

  • Pharmapproach. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Pharmapproach. [Link]

  • Singh, P., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. [Link]

  • Museonaturalistico. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1). [Link]

  • ACG Publications. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [Link]

  • Oakwood Chemical. (n.d.). This compound. Oakwood Chemical. [Link]

  • ResearchGate. (2016). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 43-50. [Link]

  • Wuest, M., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 22(1), 113. [Link]

  • Wuest, M., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 22(1), 113. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-(2,2-Dimethylpropyl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(2,2-Dimethylpropyl)piperazine (CAS No. 57184-50-6), moving beyond a simple checklist to explain the critical reasoning behind each procedural step. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and in compliance with the highest safety standards.

Understanding the Hazard Profile: Why Specific Procedures Matter

This compound is a substituted piperazine derivative utilized in various synthetic applications. While a valuable reagent, it presents a distinct hazard profile that necessitates careful handling throughout its lifecycle, including disposal. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] These properties are the primary drivers for the stringent personal protective equipment (PPE) and disposal protocols outlined below. The core principle is to prevent any direct contact with the chemical and to ensure it is managed in a way that mitigates risk to both personnel and the environment.

Quantitative Data Summary

For quick reference, the key identifiers and hazard statements for this compound are summarized in the table below.

PropertyValueSource
CAS Number 57184-50-6J&K Scientific[2]
Molecular Formula C9H20N2J&K Scientific[2]
Molecular Weight 156.27 g/mol J&K Scientific[2]
GHS Hazard Statements H302, H312, H332, H315, H319, H335SynQuest Laboratories, Inc.[1], J&K Scientific[2]
Signal Word WarningJ&K Scientific[2]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not merely about discarding unwanted material; it's a systematic process governed by regulations from agencies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] This workflow ensures that the chemical is handled, stored, and ultimately disposed of in a manner that is safe and compliant.

Diagram: Disposal Workflow for this compound

G cluster_0 Preparation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Storage & Disposal A 1. Don Appropriate PPE B 2. Designate a Satellite Accumulation Area (SAA) A->B C 3. Select a Compatible Waste Container B->C D 4. Transfer Waste to Container E 5. Securely Cap the Container D->E F 6. Complete Hazardous Waste Label E->F G 7. Store in SAA H 8. Arrange for EHS Pickup G->H I 9. Document Waste Disposal H->I

Caption: A workflow diagram illustrating the key stages for the proper disposal of this compound.

Detailed Procedural Steps:

Part 1: Preparation and Segregation

  • Don Appropriate Personal Protective Equipment (PPE): Before handling the chemical in any form, it is imperative to wear the correct PPE. This includes:

    • Safety Goggles: To protect against splashes that can cause serious eye irritation.[1]

    • Chemical-Resistant Gloves: To prevent skin contact, as the compound is harmful and causes skin irritation.[1]

    • Laboratory Coat: To protect clothing and skin from contamination.

    • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA approved respirator.[5][6] This is crucial as the substance can cause respiratory irritation.[1]

  • Designate a Satellite Accumulation Area (SAA): Identify a specific location in the laboratory, at or near the point of generation, to accumulate hazardous waste.[7] This area must be under the control of the operator of the process generating the waste. This practice minimizes the travel distance of hazardous materials within the lab.

  • Select a Compatible Waste Container:

    • Choose a container made of a material compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[3]

    • The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[8]

    • Never use a container that previously held an incompatible chemical, as this could lead to a dangerous reaction. Always segregate waste by compatibility, not alphabetically.[3]

Part 2: Waste Collection and Labeling

  • Transfer Waste to Container: Carefully transfer the this compound waste into the designated container. If transferring a solid, use a funnel to prevent spills. For residual amounts in original containers, they should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[8][9]

  • Securely Cap the Container: Immediately after adding waste, securely close the container.[8] This is a critical step to prevent the release of vapors and to avoid spills. Containers should remain closed unless actively adding waste.

  • Complete a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[9] Your institution's Environmental Health and Safety (EHS) department will provide specific tags or labels. The label must include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[3]

    • The date the waste was first added to the container (accumulation start date).

    • The specific hazards associated with the chemical (e.g., Harmful, Irritant).[3]

    • Your name, department, and contact information.[3]

Part 3: Storage and Disposal

  • Store in the Satellite Accumulation Area: Place the labeled, sealed container in your designated SAA. Ensure it is stored with secondary containment to catch any potential leaks.[9] Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[9]

  • Arrange for EHS Pickup: Once the container is full, or if you will no longer be generating this waste stream, contact your institution's EHS department to arrange for pickup.[3][9] Do not transport hazardous waste yourself. Trained EHS personnel will collect the waste and transport it to a central accumulation area before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).[10][11]

  • Document Waste Disposal: Maintain a record of the hazardous waste generated and disposed of from your laboratory. This is a key component of the "cradle-to-grave" management of hazardous materials mandated by the RCRA.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, immediate and correct action is crucial.

  • Minor Spill: For a small spill, and if you are trained to do so, alert others in the area, ensure proper ventilation, and wear your full PPE. Absorb the spill with an inert material (such as vermiculite or sand), and place the contaminated absorbent into your hazardous waste container. Clean the spill area thoroughly.

  • Major Spill: In the case of a large spill, evacuate the area immediately and notify your institution's EHS or emergency response team.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][13]

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible and compliant manner.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety, Iowa State University.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Campus Safety Division, Lehigh University.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • EPA Hazardous Waste Management. (2024, April 29). Axonator.
  • Hazardous Waste Disposal Procedures. (n.d.). Environmental Health and Safety, The University of Chicago.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency.
  • 1-(2,2-Dimethyl-propyl)-piperazine, 98%. (n.d.). J&K Scientific.
  • SAFETY DATA SHEET: Piperazine Anhydrous. (2025, March 28). TCI Chemicals.
  • This compound Safety Data Sheet. (n.d.). SynQuest Laboratories, Inc.
  • Piperazine Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET: Piperazine. (2018, January 18). Fisher Scientific.
  • SAFETY DATA SHEET. (2010, November 24). Fisher Scientific.

Sources

Navigating the Safe Handling of 1-(2,2-Dimethylpropyl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel compound in the vast landscape of chemical synthesis, 1-(2,2-Dimethylpropyl)piperazine presents both unique opportunities and inherent risks. This guide, developed by your trusted partner in laboratory safety, provides essential, immediate, and actionable information for the safe handling, storage, and disposal of this piperazine derivative. Our aim is to empower you with the knowledge to mitigate risks, ensuring a secure research environment.

Hazard Identification and Immediate Assessment

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4. Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Category 2. Causes skin irritation.[1]

  • Serious Eye Irritation: Category 2A. Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.[1]

These classifications necessitate a stringent approach to personal protective equipment and handling protocols to prevent exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGiven the risk of serious eye irritation, standard safety glasses are insufficient.[1] Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 are mandatory.[2] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable initial choice for incidental contact. However, for prolonged handling, it is crucial to consult the glove manufacturer's specific chemical resistance data for piperazine derivatives. Always inspect gloves for any signs of degradation or perforation before use.
Body Protection Laboratory Coat and Chemical-Resistant ApronA flame-resistant lab coat should be worn at all times. For tasks with a higher potential for splashes, a chemical-resistant apron is also recommended.
Respiratory Protection NIOSH-Approved RespiratorAll handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[2]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to ensuring safety and maintaining the integrity of your research.

Receiving and Storage:
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4][5] The container should be tightly sealed.

Handling and Use:

The following workflow is designed to minimize exposure during routine laboratory procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handle_aliquot Aliquot Required Amount in Fume Hood prep_materials->handle_aliquot Proceed to Handling handle_seal Securely Seal Primary Container handle_aliquot->handle_seal handle_clean Clean Spatulas and Glassware handle_seal->handle_clean cleanup_decontaminate Decontaminate Work Surface handle_clean->cleanup_decontaminate Proceed to Cleanup cleanup_waste Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Spill Management:

In the event of a spill, immediate and decisive action is required.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[6]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous.

  • Solid Waste: Contaminated consumables (e.g., gloves, absorbent pads) should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of the compound should be collected in a designated, sealed container. Do not mix with other waste streams unless compatibility has been verified.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.

Emergency Procedures: Preparedness is Key

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
  • SynQuest Laboratories, Inc. (2016, April 19). 1-(2,2-Dimethylpropyl)
  • TCI Chemicals. (2025, March 28).
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Santa Cruz Biotechnology. (n.d.). Piperazine.
  • Fisher Scientific. (2014, January 14).
  • GazFinder. (n.d.). piperazine (C4H10N2).
  • BenchChem. (2025).
  • Thermo Fisher Scientific. (2010, November 24).
  • Sigma-Aldrich. (2025, January 2).
  • Cayman Chemical. (2024, October 11).
  • Fisher Scientific. (2009, September 22).
  • Fisher Scientific. (2018, January 18).
  • ChemDmart. (n.d.).
  • Fisher Scientific. (2018, March 22).
  • ChemicalBook. (2025, August 9). Chemical Safety Data Sheet MSDS / SDS - 1,2-DIMETHYL-PIPERAZINE.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.